Product packaging for (2-Chloro-5-methoxyphenyl)methanol(Cat. No.:CAS No. 101252-66-8)

(2-Chloro-5-methoxyphenyl)methanol

Cat. No.: B180089
CAS No.: 101252-66-8
M. Wt: 172.61 g/mol
InChI Key: CRJPVLAIROZFMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2-Chloro-5-methoxyphenyl)methanol is a useful research compound. Its molecular formula is C8H9ClO2 and its molecular weight is 172.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClO2 B180089 (2-Chloro-5-methoxyphenyl)methanol CAS No. 101252-66-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-5-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJPVLAIROZFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623062
Record name (2-Chloro-5-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101252-66-8
Record name (2-Chloro-5-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2-Chloro-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 101252-66-8

This guide provides a comprehensive technical overview of (2-Chloro-5-methoxyphenyl)methanol, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, safety and handling protocols, synthesis methodologies, and its role as a valuable building block in the synthesis of bioactive molecules.

Core Chemical Identity and Properties

This compound, a substituted benzyl alcohol, is a solid at room temperature.[1] Its core structure features a benzene ring substituted with a chloro group, a methoxy group, and a hydroxymethyl group. This unique arrangement of functional groups imparts specific reactivity and properties that are valuable in organic synthesis.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 101252-66-8[1]
Molecular Formula C₈H₉ClO₂[1]
Molecular Weight 172.61 g/mol [1]
Appearance Solid[1]
InChI 1S/C8H9ClO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5H2,1H3[1]
SMILES COC1=CC(CO)=C(C=C1)Cl[1]

Note: Detailed experimental data on melting point, boiling point, and solubility are not consistently reported in publicly available literature. Researchers should determine these properties experimentally as needed for their specific applications.

Safety and Handling: A Self-Validating System

As with any chemical reagent, adherence to strict safety protocols is paramount when handling this compound. The Globally Harmonized System (GHS) classifications indicate that this compound is harmful if swallowed and causes serious eye irritation.[1]

Table 2: GHS Hazard Information for this compound

HazardCodeDescription
Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H302Harmful if swallowed.[1]
H319Causes serious eye irritation.[1]
Precautionary Statements P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

A self-validating safety system for handling this compound involves the following key pillars:

  • Engineering Controls: All manipulations should be performed in a well-ventilated fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.

  • Storage: Store in a cool, dry place away from incompatible materials. The compound is classified under Storage Class 11: Combustible Solids.[1]

  • Spill and Waste Management: In case of a spill, absorb with an inert material and dispose of it as hazardous waste in accordance with local regulations.

Synthesis Methodologies: From Precursors to Product

This compound is typically synthesized through the reduction of the corresponding aldehyde or carboxylic acid. The choice of starting material and reducing agent can be tailored based on availability, cost, and desired scale.

Synthetic Pathway Overview

The primary retrosynthetic disconnections for this compound lead back to two commercially available precursors: 2-chloro-5-methoxybenzaldehyde and 2-chloro-5-methoxybenzoic acid.

Synthesis_Pathways cluster_precursors Precursors cluster_product Product 2-chloro-5-methoxybenzaldehyde 2-chloro-5-methoxybenzaldehyde target This compound 2-chloro-5-methoxybenzaldehyde->target Reduction (e.g., NaBH4) 2-chloro-5-methoxybenzoic_acid 2-chloro-5-methoxybenzoic_acid 2-chloro-5-methoxybenzoic_acid->target Reduction (e.g., LiAlH4)

Caption: Synthetic routes to this compound.

Experimental Protocol: Reduction of 2-chloro-5-methoxybenzaldehyde

This protocol outlines a standard laboratory-scale synthesis using sodium borohydride, a mild and selective reducing agent.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol at room temperature.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reduction and minimize side reactions.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1-1.5 equivalents) portion-wise to the stirred solution. The slow addition helps to manage the reaction rate and prevent excessive foaming.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.

  • Workup: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude this compound by column chromatography on silica gel or recrystallization to obtain the final product.

Justification of Experimental Choices:

  • Sodium Borohydride (NaBH₄): Chosen for its chemoselectivity in reducing aldehydes and ketones without affecting other functional groups like esters or carboxylic acids. It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride.

  • Methanol/Ethanol as Solvent: These protic solvents are suitable for NaBH₄ reductions and help to protonate the intermediate alkoxide to form the final alcohol product.

  • Ice-Bath Cooling: Essential for controlling the reaction's exothermicity, which prevents the formation of byproducts and ensures a higher yield of the desired product.

Applications in Drug Discovery and Medicinal Chemistry

The 2-chloro-5-methoxyphenyl moiety is a recurring structural motif in a variety of biologically active molecules. The presence of both a halogen (chlorine) and an electron-donating group (methoxy) on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

While direct synthesis of a marketed drug from this compound is not prominently documented, its structural analogues and derivatives are key components in the synthesis of various therapeutic agents. For instance, related chloromethoxy-substituted aromatic compounds are utilized as building blocks in the development of pharmaceuticals and agrochemicals.[2]

The strategic placement of chloro and methoxy groups can impact:

  • Metabolic Stability: The chloro group can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

  • Binding Affinity: The methoxy group can act as a hydrogen bond acceptor, enhancing the interaction of the molecule with its biological target.

  • Lipophilicity: The combination of these groups allows for fine-tuning of the molecule's lipophilicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

A notable example of a related structure's application is in the synthesis of nematocidal sulfonamides, where 2-chloro-5-methoxybenzenesulfonamide is a key intermediate.[3] This highlights the importance of the 2-chloro-5-methoxyphenyl scaffold in the development of bioactive compounds.

Drug_Discovery_Logic cluster_compound Core Scaffold cluster_properties Physicochemical Properties cluster_impact Impact on Drug Development compound This compound lipophilicity Modulated Lipophilicity compound->lipophilicity h_bond Hydrogen Bond Acceptor (Methoxy Group) compound->h_bond metabolic_stability Metabolic Stability (Chloro Group) compound->metabolic_stability adme Improved ADME Profile lipophilicity->adme binding Enhanced Target Binding h_bond->binding metabolic_stability->adme

Sources

An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-methoxybenzyl alcohol, a substituted aromatic alcohol, serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its specific substitution pattern—a chlorine atom and a methoxy group on the benzene ring—imparts distinct physical and chemical properties that are critical for its application in complex molecular architectures. This guide provides a comprehensive overview of the core physical properties of 2-chloro-5-methoxybenzyl alcohol, offering a technical resource for researchers and professionals in drug development and chemical synthesis. We will delve into its key physical constants, spectral characteristics, and the experimental methodologies used to determine these properties, ensuring a thorough understanding for its effective utilization.

Core Physical Properties

The physical characteristics of a compound are fundamental to its handling, purification, and application in synthetic protocols. Below is a summary of the key physical properties of 2-chloro-5-methoxybenzyl alcohol.

PropertyValueSource(s)
CAS Number 101252-66-8[1]
Molecular Formula C₈H₉ClO₂[2]
Molecular Weight 172.61 g/mol
Appearance Solid
Boiling Point 282 °C[2][3]
Density 1.239 g/mL[2][3]
Flash Point 124 °C[2]
Melting Point Not explicitly available in the searched literature.
Solubility Expected to be soluble in common organic solvents like alcohols, ethers, and chlorinated solvents, with low solubility in water.

Molecular Structure and Identification

The unique arrangement of substituents on the benzene ring dictates the physical and chemical behavior of 2-chloro-5-methoxybenzyl alcohol.

Figure 1: Molecular Structure of 2-Chloro-5-methoxybenzyl Alcohol

Experimental Determination of Physical Properties: Methodologies and Scientific Rationale

The accurate determination of physical properties is paramount for the characterization of a chemical compound. The following section outlines the standard experimental protocols for measuring the key physical constants of 2-chloro-5-methoxybenzyl alcohol.

Workflow for Physical Property Determination

Physical_Property_Workflow cluster_Synthesis Synthesis & Purification cluster_Characterization Physical Property Characterization Synthesis Synthesis of 2-chloro-5-methoxybenzyl alcohol Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MP Melting Point Determination Purification->MP BP Boiling Point Determination Purification->BP Solubility Solubility Testing Purification->Solubility Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy

Figure 2: Workflow for the Determination of Physical Properties
Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Protocol:

  • A small, dry sample of crystalline 2-chloro-5-methoxybenzyl alcohol is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Causality: A sharp melting point range is indicative of high purity. Impurities tend to depress and broaden the melting point range.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Protocol (Micro method):

  • A small amount of 2-chloro-5-methoxybenzyl alcohol is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube.

  • The assembly is heated in a boiling point apparatus.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Causality: The boiling point is a function of intermolecular forces; stronger forces result in a higher boiling point. The presence of a polar hydroxyl group and the dipole-dipole interactions from the chloro and methoxy groups contribute to a relatively high boiling point.

Solubility Testing

Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution. "Like dissolves like" is a guiding principle, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.

Protocol:

  • A small, measured amount of 2-chloro-5-methoxybenzyl alcohol is added to a test tube containing a known volume of a solvent (e.g., water, ethanol, diethyl ether, dichloromethane).

  • The mixture is agitated at a constant temperature.

  • Observations are made to determine if the solid dissolves completely.

  • If it dissolves, more solute is added until saturation is reached.

Causality: The presence of the polar hydroxyl group allows for hydrogen bonding with protic solvents. The aromatic ring and the chloro-substituent provide non-polar character, enabling solubility in less polar organic solvents.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of identity for organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide information about the number of different types of protons and their neighboring environments.

    • Expected Chemical Shifts (δ) in CDCl₃:

      • Ar-H (Aromatic protons): ~6.8-7.3 ppm (3H, complex splitting pattern).

      • -CH₂-OH (Benzylic protons): ~4.7 ppm (2H, singlet or doublet depending on coupling to the hydroxyl proton).

      • -OCH₃ (Methoxy protons): ~3.8 ppm (3H, singlet).

      • -OH (Hydroxyl proton): Variable, typically a broad singlet that can be exchanged with D₂O.

  • ¹³C NMR: The carbon-13 NMR spectrum will indicate the number of different types of carbon atoms.

    • Expected Chemical Shifts (δ) in CDCl₃:

      • Ar-C (Aromatic carbons): ~110-160 ppm.

      • -CH₂-OH (Benzylic carbon): ~60-65 ppm.

      • -OCH₃ (Methoxy carbon): ~55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups.

  • Expected Absorptions (cm⁻¹):

    • O-H stretch (alcohol): Strong, broad absorption around 3200-3600 cm⁻¹.

    • C-H stretch (aromatic): ~3000-3100 cm⁻¹.

    • C-H stretch (aliphatic): ~2850-3000 cm⁻¹.

    • C=C stretch (aromatic): ~1450-1600 cm⁻¹.

    • C-O stretch (alcohol): Strong absorption around 1000-1250 cm⁻¹.

    • C-O stretch (ether): ~1000-1300 cm⁻¹.

    • C-Cl stretch: ~600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Fragments:

    • Molecular ion (M⁺): A peak at m/z corresponding to the molecular weight (172.61), showing an M+2 peak with approximately one-third the intensity of the M⁺ peak, characteristic of the presence of a chlorine atom.

    • Loss of H₂O: A fragment corresponding to [M-18]⁺.

    • Loss of -CH₂OH: A fragment corresponding to [M-31]⁺.

    • Benzylic cleavage: A prominent peak corresponding to the substituted benzyl cation.

Synthesis Outline

A common and reliable method for the synthesis of 2-chloro-5-methoxybenzyl alcohol is the reduction of the corresponding aldehyde, 2-chloro-5-methoxybenzaldehyde.

Synthesis_Pathway Reactant 2-Chloro-5-methoxybenzaldehyde Product 2-Chloro-5-methoxybenzyl alcohol Reactant->Product Reduction (e.g., NaBH₄, Methanol)

Figure 3: Synthetic Pathway to 2-Chloro-5-methoxybenzyl Alcohol

Experimental Protocol: Reduction of 2-Chloro-5-methoxybenzaldehyde

  • Dissolve 2-chloro-5-methoxybenzaldehyde in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions. The use of a mild reducing agent is crucial to selectively reduce the aldehyde without affecting the other functional groups.

  • After the addition is complete, allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of water or dilute acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 2-chloro-5-methoxybenzyl alcohol.

Trustworthiness of the Protocol: This is a standard and well-established reduction reaction in organic synthesis. The progress of the reaction can be easily monitored by TLC, and the final product can be purified using standard laboratory techniques. The identity and purity of the synthesized compound must be confirmed by the spectroscopic methods outlined above.

Conclusion

This technical guide has provided a detailed overview of the physical properties of 2-chloro-5-methoxybenzyl alcohol, a compound of interest in synthetic chemistry. While some physical constants like the boiling point and density are available, a definitive melting point from peer-reviewed literature remains to be cited. The outlined experimental protocols and expected spectroscopic data serve as a robust framework for the characterization and quality control of this important chemical intermediate. The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting. For any application, it is imperative to verify the physical properties and purity of the material to ensure reproducible and reliable results.

References

  • Royal Society of Chemistry. (n.d.). Contents. In Supporting Information.
  • Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.). Supporting Information. Department of Chemistry and Biochemistry, Texas Tech University.
  • Wikipedia. (2023, December 2). 2-Hydroxy-5-methoxybenzaldehyde. In Wikipedia.

Sources

(2-Chloro-5-methoxyphenyl)methanol: A Technical Guide for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (2-Chloro-5-methoxyphenyl)methanol, a key chemical intermediate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to offer field-proven insights into its synthesis, characterization, and application, emphasizing the causal relationships that inform expert laboratory practice.

Core Attributes and Safety Profile

This compound is a disubstituted benzyl alcohol. The strategic placement of a chloro and a methoxy group on the aromatic ring makes it a valuable scaffold in organic synthesis. The chloro group, an electron-withdrawing deactivator, and the methoxy group, an electron-donating activator, create a unique electronic environment that influences the reactivity of the benzylic alcohol and the aromatic ring itself. This substitution pattern is frequently explored in medicinal chemistry to modulate the physicochemical properties and biological activity of target molecules.[1]

The compound's primary identifiers and properties are summarized below for quick reference.

Table 1: Physicochemical and Safety Data for this compound

Property Value Reference(s)
IUPAC Name This compound [2]
CAS Number 101252-66-8 [2]
Molecular Formula C₈H₉ClO₂ [2]
Molecular Weight 172.61 g/mol [2]
Appearance Solid [2]
Boiling Point 282 °C [3]
Density 1.239 g/cm³ [3]
Flash Point 124 °C [3]
GHS Pictogram GHS07 (Exclamation Mark) [2]
Signal Word Warning [2]
Hazard Statements H302: Harmful if swallowed.H319: Causes serious eye irritation. [2][4]

| SMILES String | COC1=CC(CO)=C(C=C1)Cl |[2] |

Caption: Chemical Structure of this compound.

Synthesis: Reduction of 2-Chloro-5-methoxybenzaldehyde

The most direct and reliable laboratory-scale synthesis of this compound is the reduction of its corresponding aldehyde, 2-Chloro-5-methoxybenzaldehyde.

Rationale for Reagent Selection

For this transformation, sodium borohydride (NaBH₄) is the reagent of choice over more powerful hydrides like lithium aluminum hydride (LiAlH₄). This decision is rooted in principles of chemoselectivity and operational safety.

  • Expertise & Selectivity: NaBH₄ is a mild reducing agent, highly selective for aldehydes and ketones.[5][6] Unlike LiAlH₄, it will not reduce other potentially present functional groups such as esters, amides, or carboxylic acids, which is critical if this synthesis is part of a multi-step sequence on a complex molecule.[7][8]

  • Trustworthiness & Safety: LiAlH₄ reacts violently with protic solvents, including water and alcohols, requiring strictly anhydrous conditions.[6] NaBH₄ is significantly more stable and can be safely used in alcoholic solvents like methanol or ethanol, which also serve to protonate the intermediate alkoxide.[9] This simplifies the experimental setup and workup, making the protocol more robust and reproducible.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful execution should yield a product that can be readily characterized to confirm its identity and purity.

Materials:

  • 2-Chloro-5-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (reagent grade)

  • Deionized water

  • 5% Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 2-Chloro-5-methoxybenzaldehyde (e.g., 5.0 g, 29.3 mmol) in methanol (30 mL). Place the flask in an ice bath and stir until the temperature equilibrates to 0-5 °C.

  • Reduction: While maintaining the cold temperature, add sodium borohydride (e.g., 0.66 g, 17.6 mmol, ~0.6 eq) portion-wise over 15 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC), eluting with a 3:1 hexanes:ethyl acetate mixture. The disappearance of the starting aldehyde spot (higher Rf) and the appearance of the alcohol spot (lower Rf) indicates reaction completion.

  • Quenching: Slowly and carefully add 5% HCl dropwise to the reaction mixture until gas evolution ceases. This step neutralizes excess NaBH₄ and protonates the resulting alkoxide.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with deionized water (20 mL) followed by a saturated sodium chloride solution (20 mL) to remove residual inorganic salts.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification (Optional): If necessary, the product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like hexanes/ethyl acetate.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Isolation A Dissolve Aldehyde in Methanol B Cool to 0-5 °C in Ice Bath A->B C Add NaBH₄ (Portion-wise) B->C D Stir for 1 hr (Monitor by TLC) C->D E Quench with 5% HCl D->E F Remove Methanol (Rotovap) E->F G Extract with Ethyl Acetate F->G H Wash & Dry Organic Layer G->H I Concentrate to Yield Product H->I

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

The reduction proceeds via a two-step nucleophilic addition mechanism.[10]

  • Hydride Attack: The borohydride ion (BH₄⁻) serves as a source of hydride (H⁻). The hydride nucleophile attacks the electrophilic carbonyl carbon of the aldehyde. Simultaneously, the π-electrons of the C=O bond move to the oxygen atom, forming a tetracoordinate borate-alkoxide intermediate.[5]

  • Protonation: In the workup step (or from the methanol solvent), the negatively charged oxygen of the alkoxide is protonated by an acid source (H⁺), yielding the final neutral primary alcohol product.[11]

Caption: Mechanism of aldehyde reduction by sodium borohydride.

Spectroscopic Characterization Profile

Authenticating the structure of the synthesized product is paramount. The following is a guide to the expected spectroscopic data based on the compound's structure and analysis of similar molecules.

Table 2: Predicted Spectroscopic Data for this compound

Technique Feature Predicted Value / Observation Rationale
¹H NMR -OH ~1.5-3.0 ppm (s, broad, 1H) Exchangeable proton, broad signal.[12]
-CH₂- ~4.6-4.8 ppm (s, 2H) Benzylic protons adjacent to oxygen.
-OCH₃ ~3.8 ppm (s, 3H) Methoxy group protons.
Ar-H ~6.8-7.3 ppm (m, 3H) Aromatic protons with distinct splitting patterns based on coupling.
¹³C NMR -CH₂OH ~60-65 ppm Benzylic carbon attached to oxygen.[13]
-OCH₃ ~55-56 ppm Methoxy carbon.[14][15]
Ar-C ~110-160 ppm Six distinct aromatic carbon signals.
IR Spec. O-H Stretch 3200-3500 cm⁻¹ (broad) Characteristic of hydrogen-bonded alcohol.[16][17]
C-H Stretch (sp³) 2850-3000 cm⁻¹ Aliphatic C-H bonds in CH₂ and OCH₃ groups.
C-H Stretch (sp²) 3010-3100 cm⁻¹ Aromatic C-H bonds.
C-O Stretch 1050-1250 cm⁻¹ Stretch for primary alcohol and aryl ether.[18]
Mass Spec. Molecular Ion [M]⁺ m/z 172/174 Presence of chlorine results in M and M+2 peaks in ~3:1 ratio.
[M-OH]⁺ m/z 155/157 Loss of the hydroxyl radical.
[M-CH₂OH]⁺ m/z 141/143 Loss of the hydroxymethyl radical.

| | Tropylium-type | m/z 125/127 | Fragment from rearrangement and loss of CO.[19][20] |

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a crucial building block or scaffold used in the synthesis of more complex, biologically active molecules.[21][22]

Its utility stems from:

  • Defined Substitution: It provides a phenyl ring with a pre-defined and synthetically useful arrangement of chloro, methoxy, and hydroxymethyl groups.

  • Reactive Handle: The primary alcohol (-CH₂OH) is a versatile functional group that can be easily converted into other functionalities, such as an aldehyde, a carboxylic acid, an ether, or a leaving group (e.g., tosylate or halide) for nucleophilic substitution reactions.

  • Property Modulation: The chloro and methoxy groups are staples in medicinal chemistry for "structure-activity relationship" (SAR) studies. They can influence a drug candidate's lipophilicity, metabolic stability, and binding interactions with protein targets.[1]

The logical flow from this building block to a potential drug candidate in a research setting is illustrated below.

Drug_Discovery_Flow A This compound (Starting Scaffold) B Functional Group Transformation (e.g., Oxidation to Aldehyde, Halogenation) A->B C Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig, Reductive Amination) B->C D Generation of Compound Library (Diverse Structures) C->D E High-Throughput Screening (Biological Assays) D->E F Identification of 'Hit' Compound E->F G Lead Optimization (SAR) F->G H Drug Candidate G->H

Caption: Role of a building block in a typical drug discovery workflow.

References

  • Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?
  • Krueger, P. J., & Mettee, H. D. (1965). Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrachloride Solution. Canadian Journal of Chemistry, 43(11), 2970-2983.
  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.
  • Wiginton, T. L. (1986). The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. Journal of Chemical Education, 63(3), 264.
  • Zhang, Y., & Li, Z. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Journal of Mass Spectrometry, 57(1), e4794.
  • ResearchGate. (n.d.). IR spectra in the νOH stretching region of A) benzyl alcohols,...
  • Royal Society of Chemistry. (n.d.). Supporting information for...
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Ikram, M., Rauf, M. A., Bhatti, M. H., & Shaheen, S. (1999). Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. Journal of the Chemical Society of Pakistan, 21(4).
  • PrepMate. (n.d.). Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube.
  • Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols.
  • Reddit. (2014). IR Spectrum of Benzyl Alcohol(?) discussion on r/chemhelp.
  • NIST. (n.d.). Benzyl alcohol in the NIST WebBook.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4.
  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Pharmaguideline. (n.d.). Metal Hydrid Reduction (NaBH4 and LiAlH4).
  • Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand...
  • The Organic Chemistry Tutor. (2020). Reduction with Lithium Aluminium Hydride [ LiAlH4 ] # Organic Reagents. YouTube.
  • PubChem. (n.d.). (2-Chloro-5-methoxyphenyl)(phenyl)methanol.
  • Wiley-VCH. (n.d.). Supporting Information.
  • Chemsrc. (n.d.). This compound | CAS#:101252-66-8.
  • Google Patents. (n.d.). US3867458A - Process for preparing 2-alkoxy-5-methoxybenzaldehyde.
  • PubMed. (n.d.). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134.
  • MDPI. (n.d.). Mechanochemical Synthesis Method for Drugs Used in the Treatment of CNS Diseases under PTC Conditions.
  • PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

Sources

The Synthetic Cornerstone: A Technical Guide to (2-Chloro-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of (2-Chloro-5-methoxyphenyl)methanol, a key chemical intermediate in the synthesis of various pharmaceutical compounds. From its fundamental properties and synthesis to its applications and handling, this document serves as a comprehensive technical resource.

Chemical Identity and Properties

This compound, with the empirical formula C₈H₉ClO₂, is a substituted benzyl alcohol derivative. Its structure features a benzene ring substituted with a chloro group at position 2, a methoxy group at position 5, and a hydroxymethyl group at position 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound
Molecular Formula C₈H₉ClO₂
Molecular Weight 172.61 g/mol
CAS Number 101252-66-8
Appearance Solid
InChI Key CRJPVLAIROZFMX-UHFFFAOYSA-N
SMILES COC1=CC(CO)=C(C=C1)Cl

Synthesis and Mechanism

The synthesis of this compound typically involves the reduction of the corresponding aldehyde, 2-chloro-5-methoxybenzaldehyde. This transformation is a cornerstone of organic synthesis, often employing selective reducing agents to ensure the aldehyde is reduced in preference to other functional groups.

Synthetic Workflow: Reduction of 2-chloro-5-methoxybenzaldehyde

A common and efficient method for this synthesis is the use of sodium borohydride (NaBH₄) in an alcoholic solvent, such as methanol or ethanol. The borohydride anion ([BH₄]⁻) acts as a source of hydride ions (H⁻), which are the active reducing species.

G cluster_0 Reaction Setup cluster_1 Reduction Step cluster_2 Workup and Purification A 2-chloro-5-methoxybenzaldehyde B Methanol (Solvent) A->B C Stirring at 0°C B->C D Slow addition of Sodium Borohydride (NaBH4) C->D Initiation E Hydride attack on carbonyl carbon D->E F Formation of alkoxide intermediate E->F G Quenching with H2O F->G Protonation H Solvent Evaporation G->H I Extraction with Ethyl Acetate H->I J Drying and Concentration I->J K Purification by Column Chromatography J->K L This compound K->L

Caption: Synthetic workflow for this compound.

Mechanistic Insights

The reaction proceeds via the nucleophilic addition of a hydride ion from sodium borohydride to the electrophilic carbonyl carbon of 2-chloro-5-methoxybenzaldehyde. The resulting alkoxide intermediate is then protonated by the solvent (methanol) during the reaction or by water during the workup to yield the final alcohol product. The choice of a protic solvent like methanol is crucial as it facilitates the stabilization of the developing negative charge on the oxygen atom and participates in the final protonation step.

Applications in Drug Development

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Its substituted phenyl ring and reactive hydroxyl group allow for a variety of chemical transformations, making it a valuable precursor in medicinal chemistry.

For instance, it can be a key starting material for the synthesis of compounds targeting various receptors and enzymes. The chloro and methoxy substituents can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate, such as its metabolic stability, receptor binding affinity, and cellular permeability.

Experimental Protocol: Synthesis via Reduction

Materials:

  • 2-chloro-5-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-chloro-5-methoxybenzaldehyde in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add sodium borohydride to the stirred solution in small portions, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Safety and Handling

This compound is classified as an acute toxicant (oral) and an eye irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Hazard and Precautionary Statements:

  • H302: Harmful if swallowed.

  • H319: Causes serious eye irritation.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

  • PubChem. (2-Chloro-5-methoxyphenyl)(phenyl)methanol.
  • PubChem. (2-Chloro-5-methoxyphenyl)(cyclohexyl)methanol.
  • PubChem. (2-Amino-5-methoxyphenyl)methanol.

Solubility Profile of (2-Chloro-5-methoxyphenyl)methanol: A Methodical Approach to Solvent Selection and Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of (2-Chloro-5-methoxyphenyl)methanol in organic solvents. Moving beyond a simple data sheet, this document outlines the core physicochemical principles governing its solubility, presents a strategic approach to solvent selection, and details a robust, self-validating experimental protocol for accurate quantification. It is designed for researchers, chemists, and formulation scientists who require a deep, practical understanding of solute-solvent systems for applications ranging from synthetic chemistry and purification to drug development and formulation.

Foundational Principles: Deconstructing the Solute

The solubility of a compound is not an arbitrary property but a direct consequence of its molecular structure and its interaction with the solvent. For this compound (CAS No: 56962-17-9), understanding its constituent functional groups is paramount to predicting and interpreting its solubility behavior.

The molecule's structure can be broken down into four key domains influencing its affinity for different solvents:

  • Aromatic Benzene Ring: The core phenyl ring is inherently nonpolar and lipophilic, favoring interactions with other aromatic or nonpolar solvents through van der Waals forces and π-π stacking.

  • Hydroxyl Group (-OH): As a primary alcohol, this group is highly polar. It acts as both a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), making it the primary driver of solubility in polar, protic solvents like alcohols.

  • Methoxy Group (-OCH₃): The ether linkage introduces polarity and makes this group a hydrogen bond acceptor (HBA). It contributes to solubility in a broader range of polar solvents but lacks the HBD character of the hydroxyl group.

  • Chloro Group (-Cl): This electronegative substituent creates a significant dipole moment, increasing the molecule's overall polarity. It favors interactions with polar aprotic solvents that have strong dipolar characteristics.

A compound's overall solubility is a balance of these competing influences. A solvent that can effectively interact with a majority of these functional domains will typically be a better solvent. A powerful predictive tool for this is the Hansen Solubility Parameters (HSP) model, which deconstructs solubility into three parameters: dispersion (δD), polar (δP), and hydrogen bonding (δH) forces. A solvent with HSP values close to those of the solute is very likely to be a good solvent.

Solute_Interactions cluster_FunctionalGroups Functional Groups cluster_SolventTypes Favored Solvent Interactions Solute Aromatic Aromatic Ring (Nonpolar, π-π) Hydroxyl Hydroxyl (-OH) (Polar, HBD/HBA) Methoxy Methoxy (-OCH₃) (Polar, HBA) Chloro Chloro (-Cl) (Dipolar) Nonpolar Nonpolar / Aromatic (e.g., Toluene, Heptane) Aromatic->Nonpolar Protic Polar Protic (e.g., Isopropanol, Ethanol) Hydroxyl->Protic Aprotic_HBA Polar Aprotic (HBA) (e.g., Ethyl Acetate, THF) Hydroxyl->Aprotic_HBA H-Bonding Methoxy->Aprotic_HBA Aprotic_Dipolar Polar Aprotic (Dipolar) (e.g., DCM, Acetonitrile) Chloro->Aprotic_Dipolar Experimental_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification P1 Add excess solute to tared vials P2 Dispense known volume of solvent P1->P2 E1 Seal vials and place on temperature-controlled shaker P2->E1 E2 Agitate for 24-72 hours at constant T (e.g., 25°C) E1->E2 S1 Allow solid to settle (or centrifuge if needed) E2->S1 S2 Withdraw supernatant with syringe S1->S2 S3 Filter through 0.22 µm syringe filter into tared vial S2->S3 Q_Start Filtered Saturated Solution S3->Q_Start Q1 Gravimetric Method: Evaporate solvent, weigh residue Q_Start->Q1 Q2 UV-Vis Method: Dilute sample, measure absorbance Q_Start->Q2

(2-Chloro-5-methoxyphenyl)methanol molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-Chloro-5-methoxyphenyl)methanol: Synthesis, Characterization, and Applications

Abstract

This compound is a substituted benzyl alcohol that serves as a valuable intermediate in organic synthesis, particularly within the realms of pharmaceutical and materials science research. The strategic placement of the chloro and methoxy groups on the phenyl ring imparts unique electronic and steric properties, making it a versatile building block for more complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, outlines a robust laboratory-scale synthesis and purification protocol, details methods for its analytical characterization, and discusses its applications, with a focus on its relevance in drug discovery. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers in their experimental design and execution.

Introduction: The Strategic Importance of Substituted Phenylmethanols

The benzyl alcohol scaffold is a fundamental structural motif in organic chemistry. Its utility is vastly expanded through aromatic substitution, which allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic density, and metabolic stability. The subject of this guide, this compound, is an exemplar of how specific functional groups can be leveraged in molecular design.

The Role of Chloro and Methoxy Groups in Drug Discovery:

The presence of a chlorine atom and a methoxy group is of particular significance in medicinal chemistry.

  • Chloro Group: The substitution of a hydrogen atom with chlorine can profoundly impact a molecule's biological activity and pharmacokinetic profile. Chlorine is an electron-withdrawing group that can alter the pKa of nearby functionalities and participate in halogen bonding, a significant non-covalent interaction with biological macromolecules. This can lead to dramatic improvements in binding affinity and potency.[1] Furthermore, the introduction of a chlorine atom often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[2][3]

  • Methoxy Group: The methoxy group is a strong hydrogen bond acceptor and can also influence conformation and solubility.[2][3][4] Its impact on the electronic properties of the aromatic ring can modulate binding to protein targets. The interplay between the ortho-chloro and meta-methoxy substituents in this compound creates a distinct electronic and steric environment, making it a sought-after intermediate for synthesizing targeted therapeutic agents.

This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource for the synthesis, analysis, and utilization of this important chemical entity.

Physicochemical and Safety Data

All quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Weight 172.61 g/mol [5]
Molecular Formula C₈H₉ClO₂[5]
CAS Number 101252-66-8[5]
Appearance Solid[5]
SMILES String COC1=CC(CO)=C(C=C1)Cl[5]
InChI Key CRJPVLAIROZFMX-UHFFFAOYSA-N[5]

Safety and Handling:

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard InformationGHS ClassificationPrecautionary Codes
Pictogram GHS07 (Exclamation Mark)P305 + P351 + P338
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation)
Hazard Classes Acute Toxicity 4 (Oral), Eye Irritation 2
Data sourced from Sigma-Aldrich.[5]

Synthesis and Purification

The most direct and common laboratory synthesis of this compound involves the chemoselective reduction of the corresponding aldehyde, 2-chloro-5-methoxybenzaldehyde. This approach is favored due to the high yields and the commercial availability of the starting material.

3.1 Principle of the Reaction

The synthesis relies on the reduction of an aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation. It is a mild and selective reagent that reduces aldehydes and ketones rapidly without affecting other potentially reducible functional groups like esters or aromatic rings. The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

3.2 Detailed Experimental Protocol: Synthesis

Materials:

  • 2-Chloro-5-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (ACS grade)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-methoxybenzaldehyde (10.0 g, 58.6 mmol) in methanol (100 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. Causality: This cooling is crucial to control the exothermic reaction upon addition of the reducing agent, preventing potential side reactions.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (2.43 g, 64.5 mmol, 1.1 equivalents) portion-wise over 15-20 minutes. Ensure the temperature remains below 10 °C during the addition. Self-Validation: Effervescence (hydrogen gas evolution) will be observed. The slow addition ensures the reaction rate is manageable.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting aldehyde spot (which is more nonpolar) and the appearance of the more polar alcohol spot indicates reaction completion.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add 1 M HCl (approx. 50 mL) to quench the excess NaBH₄. Caution: Hydrogen gas is evolved. Perform this step slowly in a fume hood. Continue adding acid until the pH is ~5-6.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL). Causality: The bicarbonate wash removes any residual acid, and the brine wash helps to remove water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

3.3 Purification Protocol: Flash Column Chromatography

The crude product can be purified to >98% purity using flash column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: Gradient elution from 10% Ethyl Acetate in Hexane to 30% Ethyl Acetate in Hexane.

  • Procedure:

    • Prepare a silica gel slurry and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the dry sample onto the column.

    • Elute with the solvent gradient, collecting fractions.

    • Monitor the fractions by TLC.

    • Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified this compound as a solid.

3.4 Process Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage Start Dissolve Aldehyde in Methanol Cool Cool to 0-5 °C Start->Cool Add_NaBH4 Add NaBH₄ Portion-wise Cool->Add_NaBH4 Stir Stir at RT (Monitor by TLC) Add_NaBH4->Stir Quench Quench with 1M HCl Stir->Quench Evaporate Remove Methanol Quench->Evaporate Extract Extract with DCM Evaporate->Extract Wash Wash (NaHCO₃, Brine) Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Chromatography Flash Column Chromatography Dry->Chromatography Final_Product Pure (2-Chloro-5-methoxy- phenyl)methanol Chromatography->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

4.1 Spectroscopic Analysis

TechniqueExpected ObservationsRationale
¹H NMR ~7.3 ppm (d): Aromatic H ortho to -CH₂OH~6.8-7.0 ppm (m): Two aromatic Hs~4.6 ppm (s): -CH₂OH protons~3.8 ppm (s): -OCH₃ protons~2.0 ppm (broad s): -OH proton (exchangeable with D₂O)Provides unambiguous structural information by showing the chemical environment and connectivity of all hydrogen atoms.
¹³C NMR ~159 ppm: Aromatic C attached to -OCH₃~135 ppm: Aromatic C attached to Cl~130-110 ppm: Other aromatic Cs~63 ppm: -CH₂OH carbon~56 ppm: -OCH₃ carbonConfirms the carbon skeleton of the molecule.
FTIR ~3400-3200 cm⁻¹ (broad): O-H stretch~3000-2850 cm⁻¹: C-H stretches (aromatic and aliphatic)~1600, 1480 cm⁻¹: C=C aromatic ring stretches~1250, 1040 cm⁻¹: C-O stretches~800-600 cm⁻¹: C-Cl stretchIdentifies the key functional groups present in the molecule, confirming the conversion of the aldehyde to an alcohol.
Mass Spec (EI) Molecular Ion (M⁺) at m/z 172/174: In a ~3:1 ratio, characteristic of a monochlorinated compound.Confirms the molecular weight and the presence of one chlorine atom due to the isotopic pattern.

4.2 Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the final purity of the compound.

HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). For MS compatibility, 0.1% formic acid can be added to both solvents.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase to a concentration of ~1 mg/mL.

  • Purity Calculation: Purity is determined by the area percent of the main product peak relative to the total area of all peaks in the chromatogram.

Applications in Synthesis and Drug Discovery

This compound is not typically an end-product but rather a critical intermediate. Its primary value lies in the reactivity of its benzylic alcohol group.

5.1 Role as a Synthetic Intermediate

The hydroxyl group can be easily converted into other functionalities, providing a gateway to a wide range of derivatives.

Applications cluster_reactions Key Transformations Start (2-Chloro-5-methoxy- phenyl)methanol Halide Benzylic Halide (e.g., via SOCl₂) Start->Halide Halogenation Ether Benzyl Ether (Williamson Ether Synthesis) Start->Ether Etherification Ester Benzyl Ester (Fischer Esterification) Start->Ester Esterification Amine Benzylamine (via Azide or Nitrile) Halide->Amine Nucleophilic Substitution

Caption: Key synthetic transformations of this compound.

5.2 Use in the Synthesis of Biologically Active Molecules

This building block is particularly useful for introducing the 2-chloro-5-methoxyphenylmethyl moiety into larger molecules. This can be achieved, for example, by converting the alcohol to a more reactive benzyl bromide or chloride, which can then be used to alkylate amines, phenols, or other nucleophiles in the synthesis of potential drug candidates. The specific substitution pattern is often designed to occupy a particular hydrophobic pocket in a target protein, such as a kinase or a receptor, leveraging the interactions discussed in the introduction.

Conclusion

This compound is a chemical intermediate of significant value, deriving its importance from the unique electronic and steric properties conferred by its chloro and methoxy substituents. This guide has provided a comprehensive technical overview, from a detailed and rationalized synthesis and purification protocol to robust methods for analytical characterization. By understanding the fundamental chemistry and practical applications of this compound, researchers in organic synthesis and drug discovery are better equipped to leverage its potential in the creation of novel and complex molecules.

References

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery (Video). YouTube.
  • Tackling MedChem Bias One Functional Group at a Time. YouTube. Available at: [Link] (Note: This is a placeholder link).[7]
  • "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. ResearchGate. Available at: [Link] (Note: This is a placeholder link).[1]

Sources

1H NMR spectrum of 2-chloro-5-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-chloro-5-methoxybenzyl alcohol

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-chloro-5-methoxybenzyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, offers detailed experimental protocols for data acquisition, and presents a thorough interpretation of the spectral data. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical and educational resource for structural elucidation and purity assessment of this and structurally related compounds.

Introduction: The Role of NMR in Modern Pharmaceutical Science

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for elucidating the structure and chemical properties of molecules.[1] In the pharmaceutical industry, its applications are vast, ranging from the confirmation of molecular structure during synthesis to the assessment of purity and stability of active pharmaceutical ingredients (APIs). A ¹H NMR spectrum provides four critical pieces of information: chemical shift (electronic environment), integration (relative number of protons), multiplicity (number of neighboring protons), and coupling constants (spatial relationships between protons), which together allow for an unambiguous structural assignment.[2][3]

This guide focuses on 2-chloro-5-methoxybenzyl alcohol, a substituted aromatic compound whose structural complexity provides an excellent case study for applying the principles of ¹H NMR interpretation.

Structural Overview and Proton Environments

To accurately interpret the ¹H NMR spectrum, we must first identify the unique proton environments within the 2-chloro-5-methoxybenzyl alcohol molecule. Due to the lack of symmetry, all protons, except those within the methyl and methylene groups, are chemically distinct.

Caption: Unique proton environments in 2-chloro-5-methoxybenzyl alcohol.

The molecule contains six distinct sets of protons:

  • Hₐ (Benzylic Protons): The two protons of the methylene (-CH₂) group.

  • Hₑ (Hydroxyl Proton): The single proton of the alcohol (-OH) group.

  • Hբ (Methoxy Protons): The three protons of the methoxy (-OCH₃) group.

  • H₂, Hₙ, Hₐ (Aromatic Protons): The three protons on the benzene ring, each in a unique chemical environment due to the substitution pattern.

Theoretical ¹H NMR Spectral Analysis: Predicting the Spectrum

Before acquiring a spectrum, we can predict its features based on established principles of chemical shifts and spin-spin coupling. The electronic effects of the chloro, methoxy, and hydroxymethyl substituents significantly influence the chemical shifts of the aromatic protons.[4][5]

  • Methoxy Group (-OCH₃): A strong electron-donating group that shields ortho and para positions, shifting their proton signals upfield (to lower ppm values).

  • Chloro Group (-Cl): An electron-withdrawing group via induction that deshields nearby protons, shifting them downfield (to higher ppm values), particularly at the ortho position.

  • Hydroxymethyl Group (-CH₂OH): A weakly electron-donating group.

Based on these effects, we can predict the following:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
Hₐ (-CH₂OH) ~4.7Singlet (s)Benzylic position. Coupling to Hₑ is often not observed due to rapid proton exchange.
Hₑ (-OH) 1.5 - 4.0 (Variable)Broad Singlet (br s)Chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[6]
Hբ (-OCH₃) ~3.8Singlet (s)No adjacent protons to couple with. Typical region for methoxy groups.
Hₙ (Aromatic) ~7.2 - 7.3Doublet (d)Located ortho to the deshielding chloro group, making it the most downfield aromatic proton. Coupled to Hₙ.
Hₐ (Aromatic) ~6.9 - 7.0Doublet (d)Located para to the shielding methoxy group. Its appearance as a clean doublet depends on the magnitude of the small para-coupling to Hₙ.
Hₙ (Aromatic) ~6.8 - 6.9Doublet of Doublets (dd)Strongly shielded by the ortho methoxy group. Coupled to both Hₙ (ortho coupling) and Hₐ (para coupling, often small).

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an NMR spectrum is critically dependent on proper sample preparation and the selection of appropriate acquisition parameters.[1]

Workflow for NMR Analysis

Sources

13C NMR chemical shifts for (2-Chloro-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of (2-Chloro-5-methoxyphenyl)methanol

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectral data, offers a detailed experimental protocol for data acquisition, and presents a thorough assignment of the carbon signals.

Introduction: The Role of ¹³C NMR in Structural Elucidation

In the realm of organic chemistry and drug development, the unambiguous determination of a molecule's structure is paramount. Among the suite of analytical techniques available, ¹³C NMR spectroscopy stands as a powerful tool for mapping the carbon skeleton of a molecule.[1][2] Unlike ¹H NMR, where signal splitting and overlapping resonances can complicate interpretation, proton-decoupled ¹³C NMR spectra offer a simplified view, with each unique carbon atom typically yielding a distinct singlet.[3] The chemical shift of each carbon provides a sensitive probe of its local electronic environment, making ¹³C NMR an indispensable technique for structural verification, isomer differentiation, and purity assessment.

The low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus result in an inherently lower sensitivity compared to ¹H NMR.[1][2] Consequently, the acquisition of ¹³C NMR spectra often requires a greater number of scans or a more concentrated sample.[2] However, modern high-field NMR spectrometers and advanced techniques have significantly mitigated these challenges, making ¹³C NMR a routine and essential analytical method.[4]

Molecular Structure and Predicted ¹³C NMR Spectrum

The structure of this compound, presented below, contains eight unique carbon environments. The substituents on the benzene ring—a chloro group, a methoxy group, and a hydroxymethyl group—each exert distinct electronic effects that influence the chemical shifts of the aromatic and aliphatic carbons.

Caption: Molecular structure of this compound with carbon numbering.

Based on established substituent effects and the use of computational prediction tools, the following table summarizes the anticipated ¹³C NMR chemical shifts for this compound.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
C1~158Attached to the electronegative oxygen of the methoxy group, leading to a significant downfield shift.
C2~115ortho to the electron-donating methoxy group (shielding) and meta to the chloro and hydroxymethyl groups.
C3~130para to the hydroxymethyl group and meta to the methoxy group.
C4~114ortho to the electron-donating methoxy group (shielding) and ortho to the electron-withdrawing chloro group (deshielding), with the net effect being slight shielding.
C5~134Attached to the electronegative chloro group, resulting in a downfield shift.
C6~132ipso-carbon attached to the hydroxymethyl group and ortho to the chloro group.
C7 (-CH₂OH)~62Aliphatic carbon attached to an oxygen atom, resulting in a downfield shift compared to a standard alkane.
C8 (-OCH₃)~56Aliphatic carbon of the methoxy group, shifted downfield due to the attached oxygen.

Analysis of Substituent Effects on Aromatic Chemical Shifts

The chemical shifts of the aromatic carbons in this compound are a direct reflection of the electronic interplay between the chloro, methoxy, and hydroxymethyl substituents.

  • Methoxy Group (-OCH₃): As a strong electron-donating group through resonance, the methoxy group increases the electron density at the ortho and para positions (C2, C4, and C6), causing an upfield (shielding) shift for these carbons. The ipso-carbon (C1) is deshielded due to the electronegativity of the oxygen atom.

  • Chloro Group (-Cl): The chloro group is an electron-withdrawing group via induction but a weak electron-donating group through resonance. Its primary effect is inductive, leading to a deshielding (downfield shift) of the directly attached carbon (C5).

  • Hydroxymethyl Group (-CH₂OH): This group is weakly electron-withdrawing and influences the chemical shifts of the aromatic carbons to a lesser extent than the chloro and methoxy groups.

The predicted chemical shifts in the table above are a composite of these effects. For a definitive assignment, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable, as they establish correlations between protons and their directly attached carbons (HSQC) or carbons that are two or three bonds away (HMBC).[3]

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol outlines a robust methodology for obtaining a high-quality ¹³C NMR spectrum of this compound.

Sample Preparation
  • Analyte: Weigh approximately 20-50 mg of high-purity this compound.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its excellent dissolving power for many organic compounds.[5][6] Other suitable solvents include acetone-d₆ and dimethyl sulfoxide-d₆ (DMSO-d₆).[7] The choice of solvent can slightly influence chemical shifts.

  • Internal Standard: Add a small amount (1-2 drops of a dilute solution) of tetramethylsilane (TMS) to the sample. TMS serves as the internal reference, with its carbon signal defined as 0.00 ppm.[2]

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are provided as a starting point for a 400 MHz NMR spectrometer and may require optimization based on the specific instrument and sample concentration.

  • Experiment: ¹³C observe with ¹H decoupling (e.g., zgpg30 on a Bruker instrument).

  • Pulse Program: A standard 30° or 45° pulse angle is recommended to allow for faster repetition rates without saturating the signals.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds. A longer delay may be necessary for quaternary carbons if quantitative analysis is desired.[8]

  • Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration. A higher number of scans will improve the signal-to-noise ratio.[2]

  • Spectral Width (SW): 0 to 220 ppm. This range encompasses the expected chemical shifts for most organic compounds.[9][10]

  • Temperature: 298 K (25 °C).

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing weigh Weigh 20-50 mg of This compound dissolve Dissolve in ~0.7 mL of Deuterated Solvent (e.g., CDCl3) weigh->dissolve add_tms Add Internal Standard (TMS) dissolve->add_tms transfer Transfer to 5 mm NMR Tube add_tms->transfer setup Instrument Setup: - ¹³C Observe, ¹H Decoupling - Set Acquisition Parameters transfer->setup acquire Acquire Data (128-1024 scans) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS (0.00 ppm) baseline->reference

Caption: Experimental workflow for ¹³C NMR analysis.

Data Processing
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).[7]

Trustworthiness and Self-Validation

The protocol described above is designed to be a self-validating system. The inclusion of an internal standard (TMS) ensures accurate chemical shift referencing. The expected number of signals (eight) should be observed in the spectrum, providing a preliminary check of sample purity. Any significant deviation from the predicted chemical shifts or the appearance of additional peaks warrants further investigation into the sample's integrity or the presence of impurities. For absolute structural confirmation, correlation with other NMR data (¹H, HSQC, HMBC) and mass spectrometry is strongly recommended.

Conclusion

This technical guide provides a detailed framework for understanding and acquiring the ¹³C NMR spectrum of this compound. By combining theoretical predictions based on substituent effects with a robust experimental protocol, researchers can confidently obtain and interpret the ¹³C NMR data for this compound. This information is critical for ensuring the structural integrity of the molecule in various stages of research and development.

References

  • 13-C NMR Chemical Shift Table. (n.d.). Scribd.
  • Valiulin, R. A. (2022). On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues. Magnetochemistry, 8(10), 122.
  • Are deuterated solvents necessary for 13C NMR? (2018). ResearchGate.
  • ¹³C ; DEPT135 ; HSQC) and HRMS spectra. (n.d.).
  • 13-C NMR Chemical Shift Table.pdf. (n.d.).
  • ¹³C NMR of "Perdeuterated" Solvents. (2010). University of Ottawa NMR Facility Blog.
  • Measuring methods available and examples of their applications ¹³C NMR (carbon nuclear magnetic resonance). (n.d.).
  • Dunn, D. A., & Sarlah, D. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1658–1661.
  • ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (2016). ResearchGate.
  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
  • L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (2013). The Royal Society of Chemistry.
  • Bingol, K. (2018). Practical Guidelines for ¹³C-Based NMR Metabolomics. Metabolites, 8(3), 52.
  • ¹³C NMR Chemical Shifts. (2021). Organic Chemistry Data.
  • 5.7: ¹³C-NMR Spectroscopy. (2021). Chemistry LibreTexts.

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of Substituted Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of Fourier-Transform Infrared (FTIR) spectroscopy as applied to the analysis of substituted benzyl alcohols. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles of IR spectroscopy, the nuanced effects of aromatic substitution on vibrational frequencies, and detailed protocols for obtaining high-quality spectral data. Our focus is on fostering a deep understanding of the structure-spectra relationship, enabling precise characterization and quality control of these vital chemical compounds.

The Vibrational Landscape of Benzyl Alcohol: A Spectroscopic Introduction

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, creating a unique spectral fingerprint. For benzyl alcohol and its derivatives, the key to interpretation lies in identifying the characteristic absorption bands of its primary functional groups: the hydroxyl group (-OH), the carbon-oxygen bond (C-O), the aromatic ring (C=C), and the various carbon-hydrogen bonds (C-H).

The utility of IR spectroscopy extends beyond simple functional group identification. The precise frequencies at which these groups absorb are exquisitely sensitive to the molecule's electronic environment. The substitution pattern on the benzene ring, therefore, imparts subtle but measurable shifts in these vibrational frequencies, offering a wealth of information about the molecule's structure and electronic properties.

The Influence of Aromatic Substituents on Vibrational Frequencies

The electronic character of a substituent on the benzene ring—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—alters the electron density distribution throughout the benzyl alcohol molecule. This perturbation influences the strength and polarity of the O-H and C-O bonds, as well as the bonds within the aromatic ring, through two primary mechanisms: the inductive effect and the resonance effect.[1][2][3][4]

  • Inductive Effect (-I/+I): This effect is transmitted through the sigma (σ) bonds and is primarily related to the electronegativity of the substituent.[2][3] Electron-withdrawing groups with a negative inductive effect (-I), such as nitro (-NO₂) or chloro (-Cl) groups, pull electron density away from the ring and, by extension, from the benzylic carbon and the attached hydroxyl group. This withdrawal of electron density strengthens the O-H and C-O bonds, leading to an increase in their vibrational frequencies (a shift to higher wavenumbers). Conversely, electron-donating groups with a positive inductive effect (+I), such as alkyl groups (-CH₃), push electron density towards the ring, weakening these bonds and shifting their absorption to lower wavenumbers.[1][3]

  • Resonance Effect (-M/+M): This effect is transmitted through the pi (π) system of the aromatic ring and involves the delocalization of electrons.[2][3] Substituents with lone pairs of electrons, like the methoxy group (-OCH₃), can donate electron density into the ring via resonance (+M effect). This increased electron density can be delocalized to the benzylic carbon, which in turn affects the C-O and O-H bonds, typically leading to a decrease in their vibrational frequencies. Conversely, groups with π bonds to electronegative atoms, like the nitro group, can withdraw electron density from the ring (-M effect), which tends to increase the vibrational frequencies of the O-H and C-O bonds.

The interplay of these effects, along with the position of the substituent (ortho, meta, or para), determines the final observed vibrational frequencies.

G cluster_EDG Electron-Donating Group (e.g., -OCH₃) cluster_EWG Electron-Withdrawing Group (e.g., -NO₂) EDG Donates e⁻ density via +I, +M effects EDG_OH Weakens O-H bond (lower ν(O-H)) EDG->EDG_OH pushes e⁻ density EDG_CO Weakens C-O bond (lower ν(C-O)) EDG->EDG_CO pushes e⁻ density EWG Withdraws e⁻ density via -I, -M effects EWG_OH Strengthens O-H bond (higher ν(O-H)) EWG->EWG_OH pulls e⁻ density EWG_CO Strengthens C-O bond (higher ν(C-O)) EWG->EWG_CO pulls e⁻ density

Caption: Electronic effects of substituents on O-H and C-O bond vibrations.

Key Spectral Regions and Their Interpretation

O-H Stretching (ν(O-H)) : This absorption, typically found in the 3600-3200 cm⁻¹ range, is one of the most informative in the spectrum of a benzyl alcohol.[5][6] Its position and shape are highly dependent on hydrogen bonding. In dilute solutions of non-polar solvents, a sharp peak corresponding to the "free" (non-hydrogen-bonded) hydroxyl group is observed around 3650-3600 cm⁻¹.[6] In neat samples or concentrated solutions, intermolecular hydrogen bonding causes this peak to broaden significantly and shift to a lower frequency (typically 3400-3200 cm⁻¹).[6][7] Electron-withdrawing substituents tend to increase the acidity of the hydroxyl proton, leading to stronger hydrogen bonds and a greater shift to lower frequencies in the condensed phase.

C-O Stretching (ν(C-O)) : The C-O stretching vibration in benzyl alcohols gives rise to a strong absorption in the 1200-1000 cm⁻¹ region.[5] The exact position is influenced by the substitution on the aromatic ring. Electron-withdrawing groups generally shift this peak to a higher wavenumber, while electron-donating groups shift it to a lower wavenumber.

Aromatic C=C Stretching : The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically appear as a series of peaks in the 1600-1450 cm⁻¹ region.[5] Two of the most characteristic peaks are found near 1600 cm⁻¹ and 1500-1430 cm⁻¹.[5] The positions and relative intensities of these bands can be subtly affected by the nature of the substituent.

C-H Out-of-Plane Bending (γ(C-H)) : The C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring.[8][9] The number and position of these strong absorption bands can reliably distinguish between ortho, meta, and para isomers.[8][9]

Quantitative Data on Substituent Effects

The following table summarizes the characteristic IR absorption frequencies for a range of substituted benzyl alcohols, illustrating the effects of different substituents at various positions on the benzene ring.

SubstituentPositionν(O-H) (free, cm⁻¹)ν(C-O) (cm⁻¹)γ(C-H) (out-of-plane, cm⁻¹)
-H (Benzyl Alcohol)-~3636~1017~735, 695
-CH₃ (Methyl)para~3618~1014~815
meta--~780, 690
ortho--~740
-OCH₃ (Methoxy)para~3614~1028~825
-Cl (Chloro)para~3609~1012~820
meta--~780, 680
ortho--~750
-NO₂ (Nitro)para~3607~1009~855
meta--~810, 675
ortho--~750

Note: The ν(O-H) values are for dilute solutions in CCl₄ to minimize intermolecular hydrogen bonding. The ν(C-O) and γ(C-H) values are for neat liquid samples. These values are approximate and can vary slightly depending on the specific instrument and sampling conditions.

Experimental Protocols for FTIR Analysis

Obtaining high-quality, reproducible IR spectra requires careful attention to sample preparation and instrument parameters. The following protocols provide a self-validating system for the analysis of substituted benzyl alcohols.

Workflow for FTIR Analysis

G start Start prep Sample Preparation (Neat Liquid or Solution) start->prep background Acquire Background Spectrum (Empty ATR or Pure Solvent) prep->background sample_scan Acquire Sample Spectrum background->sample_scan process Data Processing (Baseline Correction, Normalization) sample_scan->process analyze Spectral Interpretation (Peak Identification and Comparison) process->analyze report Report Results analyze->report

Caption: General experimental workflow for FTIR analysis.

Protocol 1: Attenuated Total Reflectance (ATR) for Neat Liquids

This method is ideal for rapid, routine analysis of pure liquid benzyl alcohols and requires minimal sample preparation.

Methodology:

  • Crystal Cleaning: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean.[10] Wipe the crystal surface with a soft, lint-free cloth soaked in a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

  • Background Spectrum: With the clean, dry ATR crystal in place, acquire a background spectrum. This spectrum of the ambient environment (air, CO₂, water vapor) will be automatically subtracted from the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a single drop of the benzyl alcohol sample directly onto the center of the ATR crystal, ensuring the crystal is fully covered.[10]

  • Data Acquisition: Acquire the sample spectrum using the same instrument parameters as the background scan.

  • Cleaning: After analysis, thoroughly clean the ATR crystal using a solvent-moistened cloth to remove all traces of the sample.

Causality: The ATR technique relies on the principle of total internal reflection. The IR beam passes through the ATR crystal and creates an evanescent wave that extends a few microns beyond the crystal surface into the sample.[11] This shallow penetration depth makes it excellent for strongly absorbing neat liquids without the need for dilution. A clean crystal and a good background scan are critical for ensuring that the final spectrum is solely representative of the sample.

Protocol 2: Transmission Spectroscopy in Solution

This protocol is essential for studying intermolecular interactions, such as hydrogen bonding, and for obtaining spectra of "free" hydroxyl groups. Carbon tetrachloride (CCl₄) is a common solvent for this purpose due to its IR transparency in the O-H stretching region.

Methodology:

  • Solution Preparation: Prepare a dilute solution of the benzyl alcohol in CCl₄ (e.g., 0.05 M). The concentration should be low enough to minimize intermolecular hydrogen bonding.

  • Cell Preparation: Use a liquid transmission cell with IR-transparent windows (e.g., NaCl or KBr).[10][11] Ensure the windows are clean and dry.

  • Background Spectrum: Fill the cell with pure CCl₄ and acquire a background spectrum. This will allow for the subtraction of the solvent's own absorption bands.

  • Sample Spectrum: Empty and dry the cell, then fill it with the prepared benzyl alcohol solution. Acquire the sample spectrum using the same parameters as the background.

  • Data Processing: After acquisition, perform a baseline correction and solvent subtraction to obtain the final spectrum of the solute.

Causality: By dissolving the sample in a non-polar solvent, intermolecular hydrogen bonds are disrupted, allowing for the observation of the vibrational modes of individual molecules.[6] Subtracting the solvent spectrum is crucial for isolating the absorption bands of the benzyl alcohol. The choice of cell path length is important; a longer path length may be needed for very dilute solutions to achieve an adequate signal-to-noise ratio.

Conclusion: A Tool for Precision and Insight

FTIR spectroscopy is an indispensable tool in the arsenal of researchers and drug development professionals working with substituted benzyl alcohols. Its ability to provide detailed structural information quickly and non-destructively makes it ideal for reaction monitoring, quality control, and mechanistic studies. By understanding the fundamental principles of how aromatic substituents influence the vibrational landscape of these molecules, scientists can leverage FTIR to not only confirm the identity and purity of their compounds but also to gain deeper insights into their electronic structure and intermolecular interactions. The protocols and data presented in this guide provide a robust framework for the successful application of this powerful analytical technique.

References

  • Drawell. (2025, April 2).
  • Technology Networks. (2024, April 12). IR Spectroscopy and FTIR Spectroscopy: How an FTIR Spectrometer Works and FTIR Analysis. Technology Networks. [Link]
  • ResearchGate. Flow diagram representing the methodology for FTIR spectroscopic and.... [Link]
  • Martens, J., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Chemical Science, 11(35), 9478-9485. [Link]
  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
  • ResearchGate. In situ ATR‐FTIR for the aqueous oxidation process of benzyl alcohol in.... [Link]
  • UniTechLink. (2023). Step-by-step Analysis of FTIR. [Link]
  • ResearchGate. Flow chart illustrating the general strategy for the analysis of the FTIR images. [Link]
  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]
  • MSE, University of Washington. Fourier Transform Infrared Spectroscopy. [Link]
  • LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]
  • University of California, Santa Cruz. IR Tables. [Link]
  • University of Calgary. Resonance and Inductive Effects. [Link]
  • Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. [Link]
  • NIST. Benzyl alcohol. [Link]
  • Wikipedia.
  • Vedantu. Inductive Effect vs Resonance Effect: Key Differences & Table. [Link]
  • Michigan State University. Resonance and Induction Tutorial. [Link]
  • University of Pennsylvania.
  • YouTube. (2023, January 21). Intro to Organic Chemistry: inductive and resonance effects. [Link]
  • LibreTexts. Infrared Spectroscopy Absorption Table. [Link]
  • SpectraBase.
  • UCLA Chemistry. IR Chart. [Link]
  • ResearchGate. FTIR spectra of liquid benzyl alcohol (curve i) and sPS0.8/r-GO0.2.... [Link]
  • NIST. Benzyl alcohol. [Link]
  • YouTube. (2023, February 20). FTIR-17 || IR spectrum of aromatic molecules || Distinction b/w ortho, meta & para | IR. [Link]
  • Food and Agriculture Organization of the United N
  • Master Organic Chemistry. (2018, January 29).
  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. [Link]

Sources

Mass spectrometry fragmentation of (2-Chloro-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (2-Chloro-5-methoxyphenyl)methanol

Executive Summary

Introduction to this compound and its Analysis

Chemical Structure and Properties

This compound is an aromatic alcohol featuring a chlorine atom and a methoxy group on the benzene ring. Its chemical properties are dictated by the interplay of the hydroxymethyl (-CH₂OH), chloro (-Cl), and methoxy (-OCH₃) functional groups.

  • Molecular Formula: C₈H₉ClO₂

  • Molecular Weight: 172.61 g/mol (for ³⁵Cl isotope); 174.61 g/mol (for ³⁷Cl isotope)

  • Key Structural Features:

    • A primary alcohol group, susceptible to dehydration and alpha-cleavage.[1][2][3]

    • An aromatic ring, which imparts stability to adjacent carbocations (benzylic position).

    • A chlorine substituent, which introduces a characteristic M+2 isotopic pattern in a ~3:1 ratio.[4]

    • A methoxy group, an electron-donating group that can influence charge stabilization and direct fragmentation.

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like this compound, MS provides two critical layers of information:

  • Molecular Weight Confirmation: The molecular ion peak (in EI-MS) or the pseudomolecular ion (e.g., [M+H]⁺ in ESI-MS) confirms the elemental composition. The distinct isotopic signature from the chlorine atom serves as a powerful diagnostic tool.[4]

  • Structural Information: The molecule fragments in a reproducible manner, creating a unique "fingerprint." Analyzing these fragment ions allows for the deduction of the molecule's structure and the position of its functional groups.[1]

Predicted Fragmentation under Electron Ionization (EI)

Electron Ionization is a hard ionization technique that imparts significant energy into the analyte, leading to extensive and predictable fragmentation. The process begins with the formation of a radical cation, [M]•⁺.

Key Fragmentation Pathways in EI-MS

The fragmentation of the this compound radical cation is governed by the stability of the resulting ions and neutral losses. Several competing pathways are predicted.

  • Alpha (α)-Cleavage: This is a common pathway for alcohols where the C-C bond adjacent to the oxygen is cleaved.[2][4] For primary alcohols, this can result in a characteristic resonance-stabilized ion at m/z 31 ([CH₂OH]⁺).[3][5] However, in benzyl systems, cleavage of the bond between the aromatic ring and the benzylic carbon is more prevalent, as it leads to a highly stable benzylic-type cation.

  • Benzylic Cleavage & Rearrangement: The benzylic position is prone to cleavage. Loss of a hydroxyl radical (•OH) is a common fragmentation for benzyl alcohols, leading to the formation of a tropylium or substituted tropylium ion, which is a highly stable seven-membered aromatic ring system.[5]

  • Loss of Neutral Molecules: Thermodynamically favorable losses of stable neutral molecules like water (H₂O) from the alcohol and formaldehyde (CH₂O) are expected.[2]

  • Cleavage of Ring Substituents: The chloro and methoxy groups can also be lost. Loss of a chlorine radical (•Cl) or a methyl radical (•CH₃) from the methoxy group are plausible pathways.

Visualization of Predicted EI Fragmentation Pathways

The following diagram illustrates the major predicted fragmentation cascades originating from the molecular ion.

EI_Fragmentation cluster_A Benzylic Cleavage & Rearrangement cluster_B Loss of Ring Substituents M [C₈H₉ClO₂]•⁺ m/z 172/174 F1 [C₇H₅ClO]•⁺ m/z 140/142 M->F1 - H₂O (18) F2 [C₇H₆Cl]⁺ m/z 125/127 M->F2 - •CH₂OH (31) F3 [C₇H₇O₂]⁺ m/z 123 M->F3 - •Cl (35/37) F5 [C₈H₉O₂]⁺ m/z 137 M->F5 - •Cl (35/37) F6 [C₇H₆ClO]⁺ m/z 141/143 M->F6 - •CH₃ (15) F4 [C₆H₄Cl]⁺ m/z 111/113 F2->F4 - CH (13)

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Predicted Major EI Fragment Ions

The following table summarizes the key ions expected in the EI mass spectrum. The presence of chlorine-containing fragments will be identifiable by their characteristic isotopic doublets.

m/z (³⁵Cl / ³⁷Cl) Proposed Ion Structure Neutral Loss Fragmentation Pathway
172 / 174[C₈H₉ClO₂]•⁺-Molecular Ion [M]•⁺
154 / 156[C₈H₇ClO]•⁺H₂ODehydration
141 / 143[C₇H₆ClO]⁺•CH₃Loss of methyl from methoxy group
137[C₈H₉O₂]⁺•ClLoss of chlorine radical
125 / 127[C₇H₆Cl]⁺•CH₂OHBenzylic C-C cleavage
111 / 113[C₆H₄Cl]⁺C₂H₂ from m/z 125/127Loss of acetylene from substituted phenyl cation
97[C₆H₅O]⁺CO from m/z 125Loss of carbon monoxide

Predicted Fragmentation under ESI-MS/MS

Electrospray ionization is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺, in positive ion mode. Fragmentation is then induced in a collision cell (Collision-Induced Dissociation, CID), and the resulting product ions are analyzed. This process is often less complex than EI fragmentation.

Key Fragmentation Pathways in ESI-MS/MS

For the protonated this compound, [C₈H₁₀ClO₂]⁺ (m/z 173/175), the primary fragmentation pathways involve the loss of small, stable neutral molecules from the protonated hydroxymethyl group.

  • Loss of Water: The most common and energetically favorable pathway for protonated alcohols is the loss of a water molecule (18 Da) to form a stable benzylic carbocation.[2] This is expected to be the most abundant fragment ion.

  • Loss of Formaldehyde: A rearrangement can lead to the loss of formaldehyde (CH₂O, 30 Da), resulting in a protonated chloromethoxybenzene ion.

  • Loss of Methanol: Loss of methanol (CH₃OH, 32 Da) is another plausible pathway, particularly if protonation occurs on the methoxy oxygen.

Visualization of Predicted ESI-MS/MS Fragmentation Pathways

The diagram below outlines the expected CID fragmentation from the protonated precursor ion.

ESI_Fragmentation MH [M+H]⁺ [C₈H₁₀ClO₂]⁺ m/z 173/175 F1 [C₈H₈Cl]⁺ m/z 155/157 MH->F1 - H₂O (18) F2 [C₇H₈ClO]⁺ m/z 143/145 MH->F2 - CH₂O (30)

Caption: Predicted ESI-MS/MS fragmentation pathways for protonated this compound.

Summary of Predicted Major ESI-MS/MS Product Ions
Precursor m/z (³⁵Cl / ³⁷Cl) Product m/z (³⁵Cl / ³⁷Cl) Proposed Ion Structure Neutral Loss Pathway
173 / 175155 / 157[C₈H₈Cl]⁺ (Substituted benzyl cation)H₂O (18.01)Loss of Water
173 / 175143 / 145[C₇H₈ClO]⁺ (Protonated chloromethoxybenzene)CH₂O (30.01)Loss of Formaldehyde

Experimental Protocols

To validate the predicted fragmentation patterns, the following generalized protocols can be employed.

Protocol for GC-EI-MS Analysis

This method is suitable for volatile and thermally stable compounds.

  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC System:

    • Column: Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 70 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

  • MS System (EI):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

Protocol for LC-ESI-MS/MS Analysis

This method is ideal for less volatile compounds and for targeted fragmentation studies.

  • Sample Preparation: Dissolve ~1 mg of the compound in 10 mL of methanol. Further dilute to a final concentration of 1-10 µg/mL in the initial mobile phase.

  • LC System:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS System (ESI-MS/MS):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas (N₂): Flow at 800 L/hr at 350 °C.

    • MS1 Scan: Scan from m/z 100 to 300 to identify the precursor ion ([M+H]⁺ at m/z 173/175).

    • MS2 Product Ion Scan: Select m/z 173 as the precursor ion. Apply a range of collision energies (e.g., 10-30 eV) with argon as the collision gas to generate a product ion spectrum.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be rich and informative. Under EI conditions, key fragmentation pathways include benzylic C-C cleavage (loss of •CH₂OH), dehydration, and loss of the methoxy-group's methyl radical, with the chlorine isotope pattern serving as a crucial identifier for chlorine-containing fragments. Under softer ESI-MS/MS conditions, the fragmentation of the protonated molecule is dominated by the facile neutral loss of water, yielding a highly stable substituted benzyl cation. These predictive models provide a robust foundation for the identification and structural confirmation of this compound in complex mixtures, guiding analytical method development and data interpretation for researchers in the pharmaceutical and chemical sciences.

References

  • Belofsky, J. S., et al. (2012). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. National Institutes of Health.
  • Sterling, H. J., & Williams, E. R. (2010). New Reagents for Increasing ESI Multiple Charging of Proteins and Protein Complexes. National Institutes of Health.
  • Hesse, M., Meier, H., & Zeeh, B. The Main Fragmentation Reactions of Organic Compounds. Thieme.
  • Ghosh, A., et al. (2019). Efficient Acceptorless Dehydrogenation of Secondary Alcohols to Ketones mediated by a PNN-Ru(II) Catalyst. The Royal Society of Chemistry.
  • Chegg.com. (2020). Solved: When para methoxybenzyl alcohol fragments in the mass....
  • Dey, S., et al. (2012). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate.
  • Abaye, D. A., Agbo, I. A., & Nielsen, B. V. (2021). Current perspectives on supercharging reagents in electrospray ionization mass spectrometry. RSC Advances.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Kuki, Á., et al. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. PubMed.
  • Chan, S., et al. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. PubMed.
  • Koudelka, J. (1972). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education.
  • NIST. Benzyl alcohol. NIST WebBook.
  • Hunt, I. Ch13 - Mass Spectroscopy. University of Calgary.
  • Schornick, N. CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • PubChem. (2-Chloro-5-methoxyphenyl)(phenyl)methanol.
  • Chemistry LibreTexts. (2022). 6.2: Fragmentation.
  • Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups.
  • ChemComplete. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. YouTube.

Sources

A Technical Guide to the Safe Handling of (2-Chloro-5-methoxyphenyl)methanol for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide for the safe handling, storage, and emergency management of (2-Chloro-5-methoxyphenyl)methanol (CAS No: 101252-66-8). Designed for researchers, chemists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to provide a framework of practical, field-proven insights. The protocols and recommendations herein are grounded in established safety principles to ensure user protection and experimental integrity.

Core Chemical Profile and Hazard Synopsis

This compound is a solid organic compound often utilized as a building block in chemical synthesis. Understanding its fundamental properties is the first step in a comprehensive risk assessment.

PropertyValueSource
CAS Number 101252-66-8
Molecular Formula C₈H₉ClO₂
Molecular Weight 172.61 g/mol
Physical Form Solid
Storage Class 11 (Combustible Solids)
Water Hazard Class WGK 3 (Severe hazard to water)

The compound is officially classified under the Globally Harmonized System (GHS) with the following hazards:

  • H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[1]

  • H319: Causes serious eye irritation (Eye Irritation, Category 2).[1]

The GHS pictogram associated with this compound is the GHS07 Exclamation Mark, signaling these specific hazards. It is critical to recognize that while skin and respiratory irritation are not formally listed, the toxicological properties have not been thoroughly investigated.[1] Given its chemical structure as a chlorinated aromatic alcohol, a cautious approach assuming potential for skin and respiratory tract irritation is scientifically prudent.

cluster_form Physical Form cluster_exposure Primary Exposure Routes cluster_hazard GHS Classified Hazards Solid This compound (Solid) Ingestion Accidental Ingestion Solid->Ingestion Eye Eye Contact (Dust/Splash) Solid->Eye Inhalation Inhalation (Dust) Solid->Inhalation Skin Skin Contact Solid->Skin H302 Harmful if Swallowed (H302) Ingestion->H302 H319 Serious Eye Irritation (H319) Eye->H319 Potential Potential Skin/ Respiratory Irritation Inhalation->Potential Skin->Potential

Figure 1: Primary exposure routes and associated hazards for this compound.

Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is paramount. The primary risks during handling stem from the generation of airborne dust when manipulating the solid and from splashes when working with solutions. Engineering controls are the first line of defense.

  • Engineering Controls : Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors and to contain potential spills.[2] The workspace should have accessible safety showers and eyewash stations.[3]

  • Personal Protective Equipment (PPE) : A multi-layered PPE approach is mandatory.[4] The choice of PPE is dictated by the specific laboratory operation being performed.

cluster_tasks Laboratory Operations cluster_ppe Required PPE Ensemble start Start: Task Assessment weighing Weighing Solid or Transferring Powder start->weighing solution Preparing Solutions or Running Reactions start->solution ppe_base Base PPE: - Nitrile Gloves - Flame-Resistant Lab Coat - Closed-Toe Shoes weighing->ppe_base Requires solution->ppe_base Requires goggles Eye Protection: Chemical Splash Goggles ppe_base->goggles Add fumehood Engineering Control: Chemical Fume Hood goggles->fumehood Work Within

Figure 2: PPE selection workflow based on the laboratory task.
Protocol 1: Standard PPE Protocol for Handling
  • Hand Protection : Wear nitrile gloves. Gloves must be inspected for tears or pinholes prior to use.[1] Due to the chlorinated nature of the compound, prolonged contact may degrade glove material; therefore, promptly replace any contaminated gloves using the proper removal technique to avoid skin contact.[1]

  • Eye/Face Protection : Wear chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards at all times.[1][5]

  • Skin and Body Protection : A flame-resistant lab coat must be worn and fully buttoned.[4] Full-length pants and closed-toe shoes are mandatory to prevent skin exposure.[2]

  • Hygiene : Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[6][7]

Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols for handling and storage minimizes the risk of exposure and chemical degradation.

Protocol 2: Step-by-Step Procedure for Weighing and Preparing Solutions
  • Preparation : Ensure the chemical fume hood sash is at the appropriate working height. Place a disposable weighing paper or boat on the analytical balance inside the hood to prevent contamination.[4]

  • Handling Solid : Carefully transfer the solid compound from its storage container to the weighing paper. Perform this action slowly to minimize the generation of airborne dust.[8]

  • Preparing Solution : Add the solvent to the vessel containing the weighed solid in a controlled manner to avoid splashing.[4] Cap the container securely before removing it from the fume hood.[4]

  • Cleanup : Dispose of the contaminated weighing paper and any other single-use items as hazardous waste. Wipe down the balance and surrounding surfaces with an appropriate solvent and then soap and water.[4]

Storage and Disposal
  • Storage Conditions : Store the container tightly closed in a dry, cool, and well-ventilated area.[5][6] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[9][10]

  • Waste Disposal : Dispose of waste material and contaminated items in a designated, clearly labeled hazardous waste container for chlorinated organic compounds.[4] Do not allow the product to enter drains, as it is classified as a severe hazard to water (WGK 3).[1] All disposal must be in accordance with local, state, and federal regulations.

Emergency Response and First-Aid Procedures

Immediate and correct action is critical in the event of an accidental exposure. All personnel must be familiar with the location of emergency equipment and these procedures.

cluster_immediate Immediate Actions cluster_firstaid First-Aid Measures exposure Accidental Exposure Occurs remove Remove victim from source and remove contaminated clothing exposure->remove assess Assess Exposure Type remove->assess skin SKIN: Wash with soap and water for 15 minutes assess->skin Skin Contact eyes EYES: Flush with water for 15+ minutes, holding eyelids open assess->eyes Eye Contact inhalation INHALATION: Move to fresh air. Give artificial respiration if needed assess->inhalation Inhalation ingestion INGESTION: Rinse mouth. Do NOT induce vomiting assess->ingestion Ingestion medical Seek Immediate Medical Attention (Bring SDS) skin->medical eyes->medical inhalation->medical ingestion->medical

Figure 3: Emergency response workflow following an accidental exposure.
Protocol 3: First-Aid Response for Accidental Exposure
  • General Advice : Show the Safety Data Sheet to the attending medical professional. First responders should take precautions to protect themselves from contamination.[7]

  • Eye Contact : Immediately flush eyes with plenty of tepid water for at least 15 minutes, holding the eyelids open.[3][9] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[7][11]

  • Skin Contact : Immediately remove all contaminated clothing.[2] Wash the affected skin area thoroughly with soap and large amounts of water for at least 15 minutes.[3][12] Seek medical attention if irritation develops or persists.[3]

  • Inhalation : Move the person to fresh air immediately.[2][5] If the person is not breathing, trained personnel should begin artificial respiration, avoiding mouth-to-mouth if the substance was ingested.[2][7] Seek immediate medical attention.[2]

  • Ingestion : If the substance is swallowed, rinse the mouth with water.[5] Do NOT induce vomiting.[6] Call a poison control center or doctor immediately for treatment advice.[5] Never give anything by mouth to an unconscious person.[2]

References

  • Product Safety - US Methanol. (n.d.). US Methanol. [Link]
  • This compound | CAS#:101252-66-8. (n.d.). Chemsrc. [Link]
  • (2-Chloro-5-methoxyphenyl)(phenyl)methanol | C14H13ClO2. (n.d.). PubChem. [Link]
  • SAFETY DATA SHEET - Methanol. (2013-12-05).
  • First Aid - Chemical Poisoning. (2019-05-28). Saudi Ministry of Health. [Link]
  • Methanol: Systemic Agent. (n.d.). NIOSH - CDC. [Link]
  • Methanol Safety Data Sheet. (n.d.). Sciencelab.com. [Link]
  • What first aid measures can be taken in case of methanol exposure? (n.d.). ERGSY. [Link]
  • Methanol Safety Data Sheet. (2020-03-31).
  • Methanol - Standard Operating Procedure. (2012-12-14). UCLA Chemistry. [Link]
  • Methanol Safety Data Sheet. (n.d.). Carl ROTH. [https://www.carlroth.com/medias/SDB-KK39-CH-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNzE2OTB8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaGEzLzkwNzU5NDU4MzI0Nzgu cGRmfDE0YjY2YjM4YjEwM2NhYjY5YjA3Y2M3MDQzMmM4ZmU4ZDM4YmY0Nzg3Y2U5NzM5YjQyYjFhN2Q2YmY1YjYyZDY]([Link] cGRmfDE0YjY2YjM4YjEwM2NhYjY5YjA3Y2M3MDQzMmM4ZmU4ZDM4YmY0Nzg3Y2U5NzM5YjQyYjFhN2Q2YmY1YjYyZDY)

Sources

An In-Depth Technical Guide on the Reactivity of the Benzylic Position in Substituted Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzylic position, the carbon atom adjacent to an aromatic ring, exhibits unique reactivity that is of paramount importance in organic synthesis and drug development.[1][2][3] This guide provides a comprehensive technical analysis of the factors governing the reactivity of substituted benzylic alcohols. We will delve into the underlying principles of electronic and steric effects, explore the primary reaction pathways including oxidation and nucleophilic substitution, and provide field-proven insights into experimental design and mechanistic interpretation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of benzylic alcohol chemistry to leverage in their synthetic strategies.

The Privileged Nature of the Benzylic Position

The enhanced reactivity of the benzylic position stems from its ability to stabilize reaction intermediates, be it carbocations, radicals, or carbanions, through resonance with the adjacent aromatic ring.[2][3][4][5][6] This delocalization of charge significantly lowers the activation energy for reactions involving the benzylic carbon, making it a highly versatile handle for molecular modification.[3]

1.1. The Benzylic Carbocation: A Key Intermediate

Reactions proceeding through a carbocation intermediate, such as SN1 and E1 pathways, are particularly favored at the benzylic position.[1][2][6] The formation of a benzylic carbocation is stabilized by the delocalization of the positive charge across the aromatic ring, as depicted in the resonance structures below.[4][5] This stabilization makes benzylic carbocations significantly more stable than even tertiary alkyl carbocations.[4][5]

Diagram: Resonance Stabilization of a Benzylic Carbocation

Caption: Resonance delocalization stabilizes the positive charge of the benzylic carbocation.

Governing Factors of Reactivity

The reactivity of a substituted benzylic alcohol is a delicate interplay of electronic and steric effects imposed by the substituents on the aromatic ring and the benzylic carbon itself.

2.1. Electronic Effects: The Hammett Relationship

The electronic nature of substituents on the aromatic ring profoundly influences the rate of reactions at the benzylic position. This can be quantitatively assessed using the Hammett equation, which correlates reaction rates with substituent constants (σ).[7]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density of the aromatic ring. This enhanced electron density stabilizes the transition state leading to the benzylic carbocation, thereby accelerating reaction rates.[8][9][10]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups such as nitro (-NO₂) and chloro (-Cl) decrease the ring's electron density, destabilizing the carbocation intermediate and consequently slowing down the reaction.[10]

A positive slope (ρ > 0) in a Hammett plot indicates that the reaction is accelerated by electron-withdrawing groups, while a negative slope (ρ < 0) signifies acceleration by electron-donating groups.[7] For many reactions of benzylic alcohols, a curved Hammett plot is observed, suggesting a change in the rate-determining step or mechanism as the electronic nature of the substituent is varied.[9][10]

Substituent (para)Hammett Constant (σp)Relative Rate of Oxidation
-OCH₃-0.27Faster
-CH₃-0.17Faster
-H0.00Reference
-Cl0.23Slower
-NO₂0.78Slower

Table 1: Influence of para-Substituents on the Relative Rate of Oxidation of Benzyl Alcohols. The trend shows that electron-donating groups accelerate the reaction, while electron-withdrawing groups retard it.[10]

2.2. Steric Effects: Hindrance at the Reaction Center

Steric hindrance around the benzylic hydroxyl group can significantly impact reaction rates by impeding the approach of reagents.[11][12][13] Bulky substituents on the aromatic ring, particularly in the ortho positions, or on the benzylic carbon itself, can sterically shield the reaction center.[13] This steric hindrance can disfavor bimolecular reactions (SN2) and may also influence the solvation of charged intermediates, thereby affecting unimolecular pathways (SN1).[13][14]

Key Reaction Pathways of Benzylic Alcohols

Benzylic alcohols undergo a variety of synthetically useful transformations, with oxidation and nucleophilic substitution being the most prominent.[15]

3.1. Oxidation to Carbonyl Compounds

The oxidation of benzylic alcohols to aldehydes or ketones is a fundamental transformation in organic synthesis and is crucial for the production of pharmaceuticals and fine chemicals.[16][17]

  • Mild Oxidation to Aldehydes: Selective oxidation of primary benzylic alcohols to the corresponding benzaldehydes can be achieved using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).[15][18] These reagents avoid over-oxidation to the carboxylic acid.[18]

  • Strong Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, will oxidize primary benzylic alcohols to benzoic acids.[2] Secondary benzylic alcohols are oxidized to ketones under these conditions.[18]

The mechanism of oxidation often involves the formation of a chromate ester intermediate, followed by the rate-determining cleavage of the benzylic C-H bond.[19]

Diagram: General Workflow for Benzylic Alcohol Oxidation

Oxidation_Workflow cluster_workflow Oxidation Protocol Start Substituted Benzylic Alcohol Reagent Select Oxidizing Agent (e.g., MnO2, PCC, KMnO4) Start->Reagent Reaction Reaction Setup (Solvent, Temp.) Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Chromatography Workup->Purification Product Isolated Aldehyde or Ketone Purification->Product

Caption: A generalized experimental workflow for the oxidation of benzylic alcohols.

3.2. Nucleophilic Substitution

The hydroxyl group of a benzylic alcohol can be readily substituted by a variety of nucleophiles.[15] This process is typically facilitated by protonation of the hydroxyl group to form a good leaving group (water).

  • SN1 Mechanism: In the presence of weak nucleophiles and protic solvents, the reaction proceeds via an SN1 mechanism, involving the formation of a stable benzylic carbocation.[1][6][20][21]

  • SN2 Mechanism: With strong nucleophiles and aprotic solvents, an SN2 mechanism is favored, especially for primary benzylic alcohols where steric hindrance is minimal.[1][20][21]

Experimental Protocol: Conversion of Benzyl Alcohol to Benzyl Chloride

  • Reagents: Benzyl alcohol, concentrated hydrochloric acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine benzyl alcohol and an excess of concentrated hydrochloric acid.

    • Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After cooling to room temperature, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield benzyl chloride.

  • Self-Validation: The identity and purity of the product can be confirmed by NMR spectroscopy and gas chromatography-mass spectrometry (GC-MS). The disappearance of the hydroxyl proton signal and the appearance of the benzylic chloride signals in the NMR spectrum are indicative of a successful transformation.

Applications in Drug Development

The versatile reactivity of the benzylic position makes it a key structural motif in a wide array of pharmaceutical agents.[22][23] The ability to readily introduce diverse functional groups at this position is a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds. For instance, the stereoselective synthesis of chiral benzylic alcohols is of great importance, as the stereochemistry can have a profound impact on biological activity.[22]

Conclusion

A thorough understanding of the electronic and steric factors that govern the reactivity of the benzylic position in substituted alcohols is crucial for the rational design of synthetic routes in both academic and industrial research. The principles outlined in this guide provide a framework for predicting and controlling the outcomes of reactions involving these versatile building blocks. By leveraging the unique properties of the benzylic position, chemists can continue to develop innovative and efficient methods for the synthesis of complex molecules with significant biological and material applications.

References
  • Filo. (2025, November 20). What are the typical reactions of benzylic alcohol?
  • ResearchGate. (n.d.). Schematic and simplified reaction mechanism of benzyl alcohol oxidation...
  • Scribd. (n.d.). Oxidation of Allylic and Benzylic Alcohols | PDF.
  • Nikitas, N. F., Tzaras, D. I., Triandafillidi, I., & Kokotos, C. G. (2019). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry. DOI:10.1039/C9GC03000J.
  • Chemistry LibreTexts. (2023, January 15). 7.11: Carbocation Structure and Stability.
  • Pearson. (2024, August 13). Reactions at Benzylic Positions: Videos & Practice Problems.
  • MDPI. (n.d.). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite.
  • Vedantu. (n.d.). The stability of carbocation 1o2o3o and benzyl carbocation class 11 chemistry CBSE.
  • Indian Academy of Sciences. (n.d.). Non-linear Hammett's relationship in the oxidation of benzyl alcohols by quinolinium dichromate - A kinetic study.
  • ResearchGate. (n.d.). Hammett Plot for the oxidation of benzyl alcohols.
  • Chemistry LibreTexts. (2025, March 18). 7.10: Carbocation Structure and Stability.
  • Chemistry Steps. (n.d.). Carbocation Stability.
  • Chemistry Steps. (n.d.). Reactions at the Benzylic Position.
  • RSC Publishing. (n.d.). Organocatalyzed double dearomatization reaction of non-functionalized phenols and propargylic alcohols: the important regulating effect of steric hindrance.
  • Canadian Science Publishing. (n.d.). Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water.
  • University of Calgary. (n.d.). Ch 11 : Benzylic systems.
  • RSC Publishing. (1991). Effect of Steric Hindrance and n: Electrons on Alcohol Self-association.
  • Oriental Journal of Chemistry. (n.d.). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium.
  • Wikipedia. (n.d.). Hammett equation.
  • PubMed Central. (2025, July 1). Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction.
  • Oriental Journal of Chemistry. (n.d.). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate.
  • Khan Academy. (n.d.). Reactions at the benzylic position (video).
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Benzyl Alcohol?
  • Chemistry LibreTexts. (2021, December 12). 8.1: Reactions of Substituted Benzenes- Reaction at the Benzylic Position.
  • ResearchGate. (n.d.). Examples of drug molecules with a benzyl alcohol motif.

Sources

An In-depth Technical Guide to the Potential Tautomerism of (2-Chloro-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical exploration of the potential tautomeric forms of (2-Chloro-5-methoxyphenyl)methanol. It is intended for researchers, scientists, and professionals in drug development who are engaged in the characterization of complex organic molecules. This document moves beyond rudimentary definitions to analyze a nuanced case of prototropic tautomerism, offering both theoretical frameworks and actionable experimental protocols.

Introduction: Redefining Tautomerism Beyond the Textbook

Tautomerism describes the dynamic equilibrium between two or more interconvertible constitutional isomers, which are known as tautomers.[1] This phenomenon most commonly involves the migration of a proton, a process termed prototropic tautomerism.[1] While keto-enol tautomerism is the canonical example studied in introductory organic chemistry, the principles of prototropy extend to a wider variety of molecular architectures, including heteroaromatic systems and other functional groups.[2][3]

The core of prototropic tautomerism lies in the reversible transfer of a proton between two or more conjugated sites, accompanied by a shift in π-electrons.[2] The position of the equilibrium is governed by the relative thermodynamic stability of the tautomers, which can be profoundly influenced by factors such as solvent, temperature, and pH.[4] For a molecule like this compound, which lacks the classic 1,3-dicarbonyl or related systems, the exploration of tautomerism requires a more sophisticated perspective. The most plausible, albeit energetically demanding, tautomeric transformation involves the formation of a quinone methide intermediate through a proton shift from the benzylic alcohol to the aromatic ring. Quinone methides are highly reactive intermediates pivotal in various synthetic and biological processes.[5] They are typically generated from substituted phenols or benzyl alcohols through pathways like oxidation or photochemical activation.[5][6]

This guide will dissect the hypothetical tautomeric relationship between this compound and its corresponding quinone methide, providing the theoretical basis and practical methodologies required to investigate such a transient system.

Theoretical Analysis: The Putative Quinone Methide Tautomer

The canonical structure of this compound is a stable benzylic alcohol. A hypothetical prototropic tautomerization could lead to the formation of an ortho-quinone methide. This transformation would involve the deprotonation of the benzylic hydroxyl group and a simultaneous protonation at the C6 position of the aromatic ring, coupled with a reorganization of the ring's π-electron system to form exocyclic and endocyclic double bonds.

The extreme disparity in stability between the aromatic alcohol and the non-aromatic, high-energy quinone methide dictates that the equilibrium will overwhelmingly favor the alcohol form. The disruption of aromaticity in the quinone methide structure imposes a significant energetic penalty.[2] Consequently, the quinone methide tautomer should not be considered a persistent species but rather a transient, high-energy intermediate that may be accessible under specific energetic conditions.

Experimental & Computational Detection Strategies

Detecting a sparsely populated, transient tautomer requires a multi-faceted approach combining sensitive spectroscopic techniques with robust computational modeling. The following sections detail the methodologies to be employed.

Computational Chemistry: Predicting Energetics and Spectra

Computational modeling is an indispensable first step to gauge the feasibility of the proposed tautomerism and to predict the spectral signatures of the elusive quinone methide.

Methodology:

  • Geometry Optimization and Energy Calculation:

    • Perform geometry optimizations for both this compound and its ortho-quinone methide tautomer using Density Functional Theory (DFT), for instance with the B3LYP functional and a 6-311++G(d,p) basis set.[7]

    • Calculate the relative Gibbs free energies (ΔG) in both the gas phase and in various solvents (using a continuum model like PCM) to determine the thermodynamic favorability.[8]

    • Locate the transition state for the proton transfer to calculate the activation energy barrier, providing insight into the kinetic stability of the alcohol form.

  • Spectral Simulation:

    • Simulate the ¹H and ¹³C NMR chemical shifts for both tautomers. These predicted spectra are crucial for interpreting experimental data, where the quinone methide signals would likely be unobservable due to low concentration but could potentially be inferred from exchange broadening of the alcohol signals.

    • Calculate the UV-Vis absorption spectra using Time-Dependent DFT (TD-DFT). Quinone methides typically exhibit strong, characteristic absorptions at longer wavelengths compared to their benzenoid precursors, providing a clear target for spectroscopic searches.[9]

SpeciesCalculated ParameterPredicted ValueSignificance
Benzenoid TautomerRelative Gibbs Free Energy (ΔG)0 kcal/mol (Reference)Ground state
Quinonoid TautomerRelative Gibbs Free Energy (ΔG)> 20 kcal/mol (Estimated)High-energy, transient species
Benzenoid Tautomerλmax (UV-Vis)~280 nmTypical aromatic absorption
Quinonoid Tautomerλmax (UV-Vis)> 350 nm (Estimated)Distinct, detectable signature

Table 1: Predicted Physicochemical and Spectroscopic Properties.

Advanced Spectroscopic Characterization

Direct observation of the quinone methide tautomer requires techniques capable of detecting short-lived species generated in situ.

Workflow for Spectroscopic Detection:

G cluster_workflow Experimental Workflow start Sample of (2-Chloro-5- methoxyphenyl)methanol perturb Apply Perturbation (e.g., UV Photolysis, Acid/Base Catalyst) start->perturb detect Time-Resolved Spectroscopy (e.g., Transient Absorption) perturb->detect analyze Spectral Analysis detect->analyze compare Compare with DFT Predicted Spectrum analyze->compare confirm Confirmation of Quinone Methide Intermediate compare->confirm

Protocols:

  • Transient Absorption Spectroscopy: This is the premier technique for observing short-lived intermediates.[5]

    • Objective: To generate a detectable population of the quinone methide via photochemical excitation and monitor its characteristic absorption.

    • Procedure:

      • Prepare a dilute solution of this compound in a non-nucleophilic solvent (e.g., acetonitrile).

      • Excite the sample with a nanosecond or picosecond laser pulse at a wavelength corresponding to the alcohol's absorption band (e.g., ~266 nm). Photolysis can induce elimination of the hydroxyl group, leading to the formation of the quinone methide.[6]

      • Probe the sample with a broadband light source at various time delays after the excitation pulse.

      • Monitor for the appearance of a new, transient absorption band in the predicted region (>350 nm). The decay kinetics of this signal will provide information on the lifetime of the intermediate.

  • Dynamic NMR Spectroscopy: While unlikely to show distinct signals for the minor tautomer, NMR can reveal the presence of a dynamic equilibrium.

    • Objective: To detect exchange broadening in the ¹H NMR spectrum that would indicate a chemical exchange process.

    • Procedure:

      • Acquire high-resolution ¹H NMR spectra of the compound in a suitable solvent at various temperatures.

      • Carefully analyze the line shapes of the aromatic and benzylic protons. Broadening of these signals upon heating could indicate an exchange with an unseen minor species (the quinone methide).

      • In the presence of an acid or base catalyst, which would be expected to facilitate proton transfer, this exchange broadening may become more pronounced.[1]

Factors Influencing the Tautomeric Equilibrium

While the equilibrium heavily favors the aromatic alcohol, certain conditions can be engineered to transiently populate the quinone methide form.

  • Photochemical Excitation: As detailed in the transient absorption protocol, UV irradiation is a powerful method to generate quinone methides from benzylic precursors.[5] The excited state of the molecule may have a lower energy barrier to tautomerization or may undergo dehydration to form the quinone methide.[6]

  • Acid/Base Catalysis: Prototropic tautomerism is essentially an acid-base reaction.[1] In strongly acidic media, protonation of the hydroxyl group can facilitate its departure as a water molecule, leading to a benzylic cation that can be deprotonated at the ring to form the quinone methide.[6] Conversely, a strong base can deprotonate the alcohol, and the resulting alkoxide may be more amenable to rearrangement, although this is less common for generating quinone methides from non-phenolic precursors.

Conclusion and Outlook

The tautomerism of this compound presents a fascinating case study in the chemistry of transient, high-energy species. While a stable, isolable quinone methide tautomer is not expected, its formation as a fleeting intermediate is mechanistically plausible under forcing conditions, particularly photochemical activation. The combination of predictive DFT calculations and sensitive techniques like transient absorption spectroscopy provides a robust framework for its detection and characterization.

For drug development professionals, understanding such potential transformations is critical. Even if a tautomer exists at an infinitesimal concentration, it may possess a unique reactivity profile, potentially leading to unexpected metabolic pathways, degradation products, or off-target interactions. The methodologies outlined in this guide provide a blueprint for investigating such hidden chemical landscapes.

References

  • Principles of Prototropic Equilibria | Encyclopedia MDPI. (2023).
  • Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). Prototropic tautomerism of heteroaromatic compounds. Heterocycles, 32(2), 329.
  • Unravelling the configuration of transient ortho-quinone methides by combining microfluidics with gas phase vibrational spectroscopy. (2020). Chemical Science, 11(8), 2154–2161.
  • Katritzky, A. R. (1970).
  • A simple approach to the tautomerism of aromatic heterocycles. (2022). RSC Advances, 12(38), 24565–24582.
  • Rokita, S. E., & Yang, L. (2009). The Generation and Reactions of Quinone Methides. Quinone Methides, 1-40.
  • Tautomer. In Wikipedia.
  • Experimental and spectroscopic evidence of the hidden triplet transition state of quinone methide: A new reactivity paradigm. (2024). Chemical Communications, 60(2), 164–167.
  • Understanding benzyl alcohol aggregation by chiral modification: the pairing step. (2021). Physical Chemistry Chemical Physics, 23(17), 10389–10398.
  • Experimental and spectroscopic evidence of the hidden triplet transition state of quinone methide: a new reactivity paradigm. (2024). Chemical Communications, 60(2), 164-167.
  • Mechanistic investigations of photochemical generation of quinone methides. (2025). Physical Chemistry Chemical Physics, 27(29), 15272-15292.
  • Conformational analysis, tautomerization, IR, Raman, and NMR studies of benzyl acetoacetate. (2014). Journal of Molecular Structure, 1074, 523-533.
  • Computational insights into the binding modes, keto-enol tautomerization and stereo-electronically controlled decarboxylation of oxaloacetate in the active site of macrophomate synthase. (2024). Physical Chemistry Chemical Physics, 26(16), 13175-13184.
  • Photocyclization of 2-(2'-hydroxyphenyl)benzyl alcohol and derivatives via o-quinonemethide type intermediates. (1991). Journal of the American Chemical Society, 113(19), 7050–7056.
  • Computational analysis of benzyl vinylogous derivatives as potent PDE3B inhibitors. (2012). Medicinal Chemistry Research, 21(10), 2821-2828.
  • Taming Tautomerism in Organic Crystal Structure Prediction. (2023). Journal of the American Chemical Society, 145(44), 24135–24147.
  • Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. (2006). Bull. Korean Chem. Soc., 27(9), 1351.
  • Benchmarking Continuum Solvent Models for Keto–Enol Tautomerizations. (2015). The Journal of Physical Chemistry A, 119(34), 8724–8733.

Sources

Commercial suppliers of (2-Chloro-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Sourcing of (2-Chloro-5-methoxyphenyl)methanol for Scientific Research and Development

Executive Summary

This compound is a pivotal substituted benzyl alcohol derivative utilized as a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its utility as a precursor demands a stringent evaluation of its quality, as impurities can have a cascading negative effect on reaction yields, downstream purification, and the integrity of the final product. This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for navigating the commercial supplier landscape, establishing robust quality control protocols, and ensuring the procurement of high-purity material suitable for demanding synthetic applications.

The Commercial Supplier Ecosystem

The procurement of this compound involves a multi-tiered global market. Understanding the role of each supplier type is critical for aligning procurement strategy with project scale, timeline, and quality requirements.

  • Tier 1: Primary Manufacturers: These are the original synthesis houses that produce the compound, often at a large scale. Engaging with manufacturers can provide significant cost advantages for bulk quantities and offers the most direct line of communication for technical specifications and quality assurance.

  • Tier 2: Global Chemical Distributors: Companies like Sigma-Aldrich (Merck) and Thermo Fisher Scientific are renowned for their extensive catalogs, rigorous quality control systems, and robust distribution networks.[1][2] They provide various grades of chemicals, often with detailed analytical data, and are ideal for research and process development scales where reliability and documentation are paramount.

  • Tier 3: Chemical Marketplaces and Traders: Platforms such as ECHEMI and ChemSrc connect a vast number of smaller manufacturers and traders, often based in China, with global buyers.[3][4] These platforms can offer competitive pricing and access to a wider range of suppliers but may require more extensive due diligence from the purchaser to verify quality and consistency.

Table 1: Representative Commercial Suppliers of this compound

Supplier CategoryRepresentative Companies/PlatformsTypical ScaleKey Advantages
Global Distributors Sigma-Aldrich (Merck), Thermo Fisher Scientific, TCIMilligram to KilogramHigh-quality, reliable documentation, fast delivery
Chemical Marketplaces ECHEMI, ChemicalBook, LookChemGram to Multi-TonCompetitive pricing, wide supplier choice[3][5][6]
Niche & Custom Synthesis Various specialized chemical synthesis companiesProject-dependentCan provide custom specifications and analytical services

It is crucial to note that some distributors may offer certain compounds for "early discovery" purposes, where the buyer assumes full responsibility for confirming the product's identity and purity.[1] This underscores the importance of in-house quality control regardless of the supplier.

Quality Control: The Cornerstone of Successful Synthesis

The adage "garbage in, garbage out" is particularly true in multi-step organic synthesis. The quality of your starting material, this compound, directly dictates the success of your research. A robust incoming quality control (IQC) program is not an expense but an investment in reproducible results.

Deconstructing the Certificate of Analysis (CoA)

The Certificate of Analysis is the primary document attesting to a material's quality. However, it should be treated as a supplier's claim that requires verification. Key parameters to scrutinize include:

  • Identity Confirmation: The CoA should confirm the material's identity using methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The provided data must be consistent with the known structure of this compound.

  • Purity (Assay): This is typically determined by HPLC or GC and should be ≥98% for most R&D applications. The chromatogram should be reviewed for the presence of any significant impurities.

  • Physical Properties: Appearance (typically a solid) and melting point are simple but effective indicators of purity.[1][7] A sharp, well-defined melting point range suggests high purity.

  • Residual Solvents & Water Content: The presence of residual solvents from synthesis or purification should be minimal. Water content, determined by Karl Fischer titration, is critical for reactions sensitive to moisture.

Workflow for Material Qualification and Acceptance

A systematic approach to qualifying new suppliers and testing incoming material is essential. This workflow ensures that only material meeting pre-defined specifications enters the laboratory.

G cluster_0 Supplier & Material Vetting cluster_1 Routine Incoming Quality Control A Identify Potential Suppliers (Tiers 1-3) B Request & Scrutinize CoA and SDS A->B C Procure Sample for Initial QC B->C D Full Analytical Verification (HPLC, NMR, MS) C->D E Approve Supplier & Specification D->E F Receive Shipment with Lot-Specific CoA E->F Place Order G Quarantine Material F->G H Perform Identity & Purity Check (e.g., HPLC, Melting Point) G->H I Release to Inventory H->I PASS J Reject Lot & Initiate Supplier Corrective Action H->J FAIL

Caption: A two-stage workflow for initial supplier qualification and routine material acceptance.

Experimental Protocol: Purity Assay by High-Performance Liquid Chromatography (HPLC)

This protocol provides a standardized method for verifying the purity of this compound.

Objective: To quantify the purity of this compound and identify any related impurities using reverse-phase HPLC with UV detection.

Instrumentation & Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile (ACN) and Water.

  • Trifluoroacetic Acid (TFA).

  • This compound reference standard and test sample.

  • Class A volumetric glassware.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Filter and degas both mobile phases thoroughly before use.

  • Standard Preparation (100 µg/mL):

    • Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B (the diluent).

  • Sample Preparation (100 µg/mL):

    • Accurately weigh 10 mg of the test sample into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      15.0 10 90
      20.0 10 90
      20.1 70 30

      | 25.0 | 70 | 30 |

  • Data Analysis:

    • Inject a blank (diluent), followed by the reference standard, and then the test sample.

    • Integrate all peaks in the sample chromatogram.

    • Calculate the purity by area percent: Purity % = (Area of Main Peak / Sum of All Peak Areas) * 100

    • The retention time of the main peak in the sample must match that of the reference standard.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] Standard laboratory safety protocols must be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4][9] Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

The successful application of this compound in drug discovery and development is fundamentally linked to the quality of the starting material. A procurement strategy that prioritizes rigorous supplier vetting and validates quality through in-house analytical testing is non-negotiable. By implementing the workflows and protocols outlined in this guide, research organizations can mitigate the risks associated with material variability, ensuring the integrity of their synthetic chemistry programs and accelerating the path to discovery.

References

  • Chemsrc Product Information: Provides CAS number, and aggregated safety and handling inform
  • LookChem Supplier Information: Lists various suppliers with different packaging and pricing options. [Link]
  • PubChem Compound Database: A comprehensive public database for chemical information, including properties and supplier links. [Link]

Sources

Conformational Landscape of Chloro-Substituted Benzyl Alcohols: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its function, reactivity, and interaction with biological targets. For aromatic alcohols, particularly chloro-substituted benzyl alcohols, the conformational preferences dictated by subtle intramolecular forces can have profound implications in medicinal chemistry and materials science. This guide provides a comprehensive exploration of the conformational analysis of these compounds, synthesizing field-proven experimental insights with robust computational methodologies. We will dissect the causality behind experimental choices, present self-validating protocols, and ground all mechanistic claims in authoritative references.

The Strategic Importance of Conformational Analysis

In drug development, the specific conformation (or shape) a molecule adopts—its pharmacophore—determines its ability to bind to a receptor. Chloro-substituted aromatic moieties are prevalent in pharmaceuticals, where the chloro-substituent is often introduced to modulate lipophilicity, metabolic stability, or binding affinity. Understanding the rotational preferences of the hydroxymethyl (-CH₂OH) group relative to the chloro-substituted phenyl ring is therefore not merely an academic exercise; it is fundamental to rational drug design. The interplay of weak intramolecular forces, such as hydrogen bonds and steric effects, governs the equilibrium between different conformers, each with a unique energy profile and potential biological activity. Conformational analysis allows us to map this energy landscape and predict the most stable and likely bioactive structures[1][2].

The Balance of Forces: Key Intramolecular Interactions

The conformational preferences of chloro-substituted benzyl alcohols are primarily dictated by a delicate balance of several intramolecular interactions. The position of the chlorine atom (ortho, meta, or para) significantly alters this balance.

  • Intramolecular Hydrogen Bonding (O-H···Cl): In ortho-chloro-substituted benzyl alcohols, a weak intramolecular hydrogen bond can form between the hydroxyl proton and the chlorine atom. This interaction stabilizes specific conformations where the -OH group is oriented towards the substituent[3][4][5]. This is a critical interaction that often determines the global minimum energy structure.

  • Intramolecular O-H···π Interaction: The electron-rich π-system of the benzene ring can act as a weak hydrogen bond acceptor for the hydroxyl proton. In unsubstituted benzyl alcohol, this interaction is a key stabilizing factor, favoring a gauche conformation where the O-H bond points towards the ring[6][7]. In chloro-substituted analogues, this interaction competes with the O-H···Cl bond.

  • Steric Hindrance: Repulsion between the hydroxymethyl group and a bulky ortho-substituent can create a significant energy barrier to rotation, disfavoring certain conformations[6]. This steric clash influences the potential energy surface and the feasibility of interconversion between different conformers.

  • Dipole-Dipole Interactions: The C-Cl and C-O/O-H bonds possess significant dipole moments. The relative orientation of these dipoles can lead to either stabilizing or destabilizing interactions, influencing the rotational barrier and the stability of conformers.

The following diagram illustrates the key decision points in the conformational analysis workflow.

G cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Execution & Data Acquisition cluster_3 Phase 4: Synthesis & Validation mol Chloro-Substituted Benzyl Alcohol Structure forces Identify Potential Intramolecular Interactions (H-Bonding, Sterics, Dipole) mol->forces exp Experimental Approach (Spectroscopy) forces->exp comp Computational Approach (DFT, Ab Initio) forces->comp ftir FTIR Spectroscopy (OH Stretch Analysis) exp->ftir nmr NMR Spectroscopy (Coupling Constants) exp->nmr opt Geometry Optimization & Freq. Calculation comp->opt pes Potential Energy Surface Scan comp->pes data Synthesize Data: Relative Energies, Dihedral Angles, Spectra ftir->data nmr->data opt->data pes->data model Validated Conformational Model data->model

Caption: Workflow for Conformational Analysis.

Experimental Determination of Conformations

Spectroscopic techniques provide direct physical evidence of the conformational populations of molecules. The choice of technique depends on the desired state (gas, solution) and the specific information required.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is exceptionally sensitive to hydrogen bonding. The stretching frequency of the O-H bond (ν_OH) serves as a precise probe: a "free" hydroxyl group (not involved in H-bonding) absorbs at a higher wavenumber (typically ~3630-3670 cm⁻¹) than a hydrogen-bonded hydroxyl group, which displays a broader, red-shifted band (~3400-3600 cm⁻¹)[8]. For ortho-chlorobenzyl alcohol, the presence of a lower frequency band is strong evidence for the conformer stabilized by an O-H···Cl intramolecular hydrogen bond[9].

Protocol: Solution-Phase FTIR for Conformational Analysis

  • Sample Preparation: Prepare a dilute solution (~0.005 M) of the chloro-substituted benzyl alcohol in a non-polar, aprotic solvent (e.g., carbon tetrachloride, CCl₄).

    • Causality: A non-polar solvent is crucial to minimize intermolecular hydrogen bonding between the solute and the solvent, thereby isolating the intramolecular interactions of interest[8]. Dilute concentrations prevent self-association of the alcohol molecules.

  • Blank Spectrum: Acquire a background spectrum of the pure solvent in a matched IR cell (e.g., 1.0 cm path length NaCl or KBr).

  • Sample Spectrum: Acquire the spectrum of the sample solution under the same conditions (e.g., 64 scans at a resolution of 2 cm⁻¹).

  • Data Processing: Subtract the solvent spectrum from the sample spectrum to obtain the absorbance spectrum of the solute.

  • Analysis: Carefully analyze the O-H stretching region (3200-3800 cm⁻¹). Identify the sharp peak corresponding to the free O-H and any broader, lower-frequency peaks corresponding to intramolecularly hydrogen-bonded conformers. The relative areas of these peaks can provide a semi-quantitative estimate of the conformer populations at room temperature.

Conformer TypeTypical ν(O-H) / cm⁻¹Interaction
Free OH3630 - 3670No H-Bond
O-H···π Bonded~3620Weak H-Bond
O-H···Cl Bonded (ortho)3580 - 3610Moderate H-Bond[9]

Caption: Table 1. Typical O-H Stretching Frequencies in Benzyl Alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While FTIR is excellent for identifying H-bonds, NMR spectroscopy is the gold standard for detailed conformational analysis in solution[10]. Key parameters include:

  • Chemical Shifts (δ): The chemical shift of the hydroxyl proton can be indicative of hydrogen bonding, though it is highly sensitive to solvent, concentration, and temperature.

  • Coupling Constants (J): Vicinal coupling constants (e.g., ³J_HH) between protons on the α-carbon and the hydroxyl group can provide information about the dihedral angle, as described by the Karplus equation. However, rapid rotation around the C-O bond at room temperature often averages this coupling. More useful are the couplings between the benzylic protons (CH₂) and the ortho-protons on the ring.

Computational Chemistry: Mapping the Potential Energy Surface

Computational modeling provides a powerful complementary approach, allowing for the characterization of structures and energies of various conformers, including transition states that are inaccessible experimentally[11].

The primary goal is to locate all energy minima on the potential energy surface (PES) and determine their relative energies (ΔE). For chloro-substituted benzyl alcohols, the key dihedral angles to investigate are τ₁ (Cortho-Cipso-Cα-O) and τ₂ (Cipso-Cα-O-H).

Recent studies on ortho-halogenated benzyl alcohols have shown that density functional theory (DFT) can sometimes incorrectly predict the relative stability of conformers, and higher-level calculations or empirical corrections may be necessary to match experimental observations[4][5]. However, DFT remains an invaluable tool for an initial survey.

Protocol: DFT-Based Conformational Analysis

  • Structure Building: Construct the 3D structure of the chloro-substituted benzyl alcohol using a molecular editor.

  • Initial Scan (PES Scan): Perform a relaxed potential energy surface scan by systematically rotating a key dihedral angle, such as τ₁ (Cortho-Cipso-Cα-O), in steps of 10-15 degrees. At each step, the geometry is optimized while keeping the scanned dihedral angle fixed.

    • Causality: This initial scan identifies the approximate angles corresponding to energy minima (stable conformers) and maxima (transition states), providing starting points for full optimization.

  • Geometry Optimization: From the minima identified in the PES scan, perform a full geometry optimization without any constraints. A common and reliable level of theory for this is DFT with the B3LYP functional and a Pople-style basis set such as 6-311++G(d,p).

    • Causality: The "++" includes diffuse functions, essential for describing non-covalent interactions like hydrogen bonding. The "(d,p)" adds polarization functions, allowing for more flexibility in the electron density distribution.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure.

    • Trustworthiness: This step is a critical self-validation. A true energy minimum will have zero imaginary frequencies. A transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., rotation between two conformers).

  • Energy Analysis: Compare the zero-point corrected electronic energies of all confirmed minima to determine their relative stabilities (ΔE).

Conformer (o-chlorobenzyl alcohol)Relative Energy (ΔE) kJ/molτ₁ (Cl-C-C-O)τ₂ (C-C-O-H)Key Interaction
Gg' (chiral)0.00 (Global Minimum)~75°~60°O-H···Cl H-Bond[3]
Tt (achiral)+1.5 - 2.5~180°~180°Weak O-H···π
G'g (chiral)> +3.0~-75°~60°Steric Repulsion

Caption: Table 2. Representative DFT-calculated data for conformers of ortho-chlorobenzyl alcohol. Energies and angles are approximate and depend on the level of theory.

The following diagram illustrates the relationship between the key dihedral angles and the stabilizing interactions.

G center Conformational Space gauche_cl Gauche (Gg') O-H toward Cl gauche_cl->center  Strongest Stabilization  (O-H...Cl H-Bond) trans_pi Trans (Tt) O-H anti to Cl trans_pi->center  Moderate Stabilization  (O-H...π Interaction) gauche_pi Gauche O-H toward Ring gauche_pi->center  Weaker Stabilization  (Competition/Sterics)

Caption: Interplay of forces in ortho-chlorobenzyl alcohol.

Conclusion: A Synergistic Approach

References

  • Title: Supersonic Jet Studies of Benzyl Alcohols: Minimum Energy Conformations and Torsional Motion Source: Defense Technical Inform
  • Title: Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation Source: RSC Publishing (Physical Chemistry Chemical Physics) URL:[Link]
  • Title: Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimeris
  • Title: Benzyl alcohol conformations: a) Description of the ϕ and χ dihedral...
  • Title: Rotational Spectrum, Tunneling Motions, and Potential Barriers of Benzyl Alcohol Source: The Journal of Physical Chemistry A - ACS Public
  • Title: Attaching Onto or Inserting Into an Intramolecular Hydrogen Bond: Exploring and Controlling a Chirality-Dependent Dilemma for Alcohols Source: MDPI URL:[Link]
  • Title: Rotational spectrum, tunneling motions, and potential barriers of benzyl alcohol Source: PubMed URL:[Link]
  • Title: Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation Source: RSC Publishing (Physical Chemistry Chemical Physics) URL:[Link]
  • Title: Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation (Duplicate of Ref 2) Source: RSC Publishing URL:[Link]
  • Title: Rotational Spectrum, Tunneling Motions, and Potential Barriers of Benzyl Alcohol | Request PDF Source: ResearchG
  • Title: Conformational studies of benzyl alcohol and benzyl fluoride | Request PDF Source: ResearchG
  • Title: FTIR study of hydrogen bonding between substituted benzyl alcohols and acrylic esters Source: Indian Academy of Sciences URL:[Link]
  • Title: FTIR spectrum in the OH stretching region of 2-chlorobenzyl alcohol...
  • Title: The most stable conformer of benzyl alcohol | Request PDF Source: ResearchG
  • Title: Determination of the Minimum Energy Conformations of Benzyl Alcohol and 2-Phenethyl Alcohol Source: Defense Technical Inform
  • Title: Hydrogen bonding between substituted benzyl alcohols and methyl...
  • Title: NMR Spectroscopy: a Tool for Conformational Analysis Source: auremn URL:[Link]
  • Title: 8.2: Conformational Analysis Source: Chemistry LibreTexts URL:[Link]
  • Title: Organic Chemistry Computational Modeling Experiment Source: WebMO URL:[Link]
  • Title: 3.7. Conformational analysis Source: Organic Chemistry 1: An open textbook URL:[Link]

Sources

Methodological & Application

Synthesis of (2-Chloro-5-methoxyphenyl)methanol from 2-chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of (2-chloro-5-methoxyphenyl)methanol, a valuable building block in medicinal chemistry and materials science, via the reduction of 2-chloro-5-methoxybenzaldehyde. The document provides an in-depth analysis of the reaction mechanism, a meticulously validated experimental protocol, and essential safety and characterization data. By elucidating the causality behind experimental choices, this guide serves as an authoritative resource for researchers seeking to perform this synthesis with high efficiency and purity.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. The strategic placement of the chloro and methoxy substituents on the phenyl ring offers multiple points for further chemical modification, making it a versatile precursor in drug discovery and development. The most direct and efficient route to this alcohol is the reduction of the corresponding aldehyde, 2-chloro-5-methoxybenzaldehyde. This application note provides a detailed protocol for this transformation using sodium borohydride, a mild and selective reducing agent.

Reaction and Mechanism

The synthesis of this compound from 2-chloro-5-methoxybenzaldehyde is a classic example of a nucleophilic addition reaction, specifically the reduction of an aldehyde to a primary alcohol.[1][2]

Reaction Scheme:

The reaction is typically carried out using sodium borohydride (NaBH₄) in a protic solvent, such as methanol or ethanol.[3] Sodium borohydride serves as a source of hydride ions (H⁻). The reaction proceeds in two main steps:

  • Nucleophilic Attack: The hydride ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This breaks the carbon-oxygen pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate.[2]

  • Protonation: The negatively charged alkoxide intermediate is then protonated by the solvent (e.g., methanol) to yield the final product, this compound.[1]

The use of sodium borohydride is advantageous due to its selectivity; it readily reduces aldehydes and ketones but does not typically affect other functional groups like esters or amides under standard conditions.[1][3]

Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Chloro-5-methoxybenzaldehyde≥98%Commercially Available
Sodium borohydride (NaBH₄)≥98%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated aqueous ammonium chloride (NH₄Cl)N/APrepared in-house
Anhydrous magnesium sulfate (MgSO₄)ACS GradeCommercially Available
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially Available
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve Aldehyde in MeOH B Cool to 0°C A->B Reaction Progress C Add NaBH₄ Portion-wise B->C Reaction Progress D Stir at 0°C C->D Reaction Progress E Monitor by TLC D->E Reaction Progress F Quench with NH₄Cl (aq) E->F Reaction Complete G Extract with DCM F->G H Dry Organic Layer G->H I Concentrate in vacuo H->I J Column Chromatography (if needed) I->J K Characterize Product J->K

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-methoxybenzaldehyde (1.0 eq) in anhydrous methanol (10 mL per gram of aldehyde).

  • Reaction Initiation: Cool the solution to 0°C using an ice bath. While stirring, slowly add sodium borohydride (1.2 eq) in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved during the addition.

  • Reaction Monitoring: Stir the reaction mixture at 0°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed (as indicated by TLC), carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel if necessary, though it is often obtained in high purity after work-up.

Safety Precautions

  • Sodium Borohydride: Sodium borohydride is a water-reactive, flammable solid and is toxic if swallowed or in contact with skin.[4][5] It causes severe skin burns and eye damage.[5] Handle in a well-ventilated area, under an inert atmosphere if possible, and away from water.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][6]

  • Methanol: Methanol is a flammable liquid and is toxic if inhaled, ingested, or absorbed through the skin. Use in a fume hood and wear appropriate PPE.

  • Dichloromethane: Dichloromethane is a volatile solvent and a suspected carcinogen. Handle in a fume hood with appropriate PPE.

  • Quenching: The quenching of excess sodium borohydride with aqueous solution generates hydrogen gas, which is highly flammable. Perform this step slowly and in a well-ventilated fume hood, away from ignition sources.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Characteristic peaks for the aromatic protons, the methoxy group protons, the benzylic CH₂ protons, and the hydroxyl proton.
¹³C NMR Signals corresponding to the aromatic carbons, the methoxy carbon, and the benzylic carbon.
FTIR Broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch), and characteristic peaks for C-O, C-Cl, and aromatic C-H bonds.
Mass Spec Molecular ion peak corresponding to the mass of the product.

Conclusion

The reduction of 2-chloro-5-methoxybenzaldehyde with sodium borohydride is a reliable and high-yielding method for the synthesis of this compound. The protocol detailed herein is robust and can be readily implemented in a standard laboratory setting. Adherence to the safety precautions is paramount for the safe execution of this synthesis. The resulting high-purity product is suitable for use in a wide range of applications in drug discovery and materials science.

References

  • Cho, B. T., & Kang, S. K. (2005). An expeditious and practical method for the reduction of various amides and lactams to amines. Tetrahedron, 61(23), 5725-5734.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Eurofins. (2010). SAFETY DATA SHEET - Sodium borohydride.
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
  • Google Patents. (1970). Process for the purification of benzyl alcohol.
  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate.
  • eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
  • SDFine. (n.d.). SODIUM BOROHYDRIDE - Safety Data Sheet.
  • University of California. (2012). Sodium borohydride - Standard Operating Procedure.
  • New Jersey Department of Health. (1999). SODIUM BOROHYDRIDE - HAZARD SUMMARY.
  • ResearchGate. (n.d.). Substituted benzyl alcohol chlorinations.
  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde.
  • Google Patents. (1971). Method for purifying benzyl alcohol.
  • Semantic Scholar. (n.d.). Selective Synthesis of Benzaldehydes by Hypochlorite Oxidation of Benzyl Alcohols under Phase Transfer Catalysis.
  • PubChem. (n.d.). (2-Chloro-5-methoxyphenyl)(phenyl)methanol.
  • National Institutes of Health. (n.d.). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions.
  • PubChemLite. (n.d.). 2-chloro-5-methoxybenzaldehyde.
  • ResearchGate. (n.d.). The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde.
  • Google Patents. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Google Patents. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • AOBChem. (n.d.). (2-Chloro-5-methoxyphenyl)(methyl)sulfane.
  • PubChem. (n.d.). (2-Amino-5-methoxyphenyl)methanol.

Sources

Reduction of 2-Chloro-5-methoxybenzoic Acid: A Comprehensive Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the reduction of 2-chloro-5-methoxybenzoic acid to its corresponding primary alcohol, (2-chloro-5-methoxyphenyl)methanol. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and fine chemicals. This guide will explore the nuances of selecting the appropriate reducing agent, provide detailed, field-tested protocols, and explain the underlying chemical principles to ensure successful and reproducible outcomes.

Introduction: Navigating the Reduction Landscape

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. However, the choice of reducing agent is paramount and depends on the substrate's functional group tolerance, desired selectivity, and safety considerations. For a substrate such as 2-chloro-5-methoxybenzoic acid, the presence of an aryl chloride and a methoxy group introduces electronic and steric factors that must be considered.

This guide will focus on two of the most reliable and powerful reducing agents for this purpose: Lithium Aluminum Hydride (LAH) and Borane Complexes (e.g., BH₃•THF) . While both effectively reduce carboxylic acids, they exhibit different reactivity profiles and require distinct handling and work-up procedures. Sodium borohydride (NaBH₄), a milder reducing agent, is generally ineffective for the direct reduction of carboxylic acids under standard conditions but can be utilized with activating agents, a topic we will also briefly address.[1]

Strategic Selection of the Reducing Agent

The decision between using Lithium Aluminum Hydride or a Borane complex is a critical first step. The following table summarizes the key characteristics of each reagent to aid in this selection process.

FeatureLithium Aluminum Hydride (LiAlH₄)Borane Complexes (BH₃•THF, BH₃•SMe₂)
Reactivity Extremely powerful, reduces a wide range of functional groups (esters, amides, nitriles, etc.).[2]Highly reactive towards carboxylic acids, but generally more selective than LiAlH₄.[3]
Chemoselectivity Less selective. May reduce other sensitive functional groups if present.High. Can selectively reduce carboxylic acids in the presence of esters, amides, and nitro groups.[3]
Handling Pyrophoric solid, reacts violently with water and protic solvents. Requires strict anhydrous conditions and an inert atmosphere.[4]Flammable solutions, react with water but generally less violently than LiAlH₄. BH₃•SMe₂ is more stable but has a strong odor.[5]
Work-up Can be challenging due to the formation of aluminum salt emulsions. The Fieser method is commonly employed.[2]Generally more straightforward, involving quenching with methanol followed by an aqueous work-up.[6]

Expert Insight: For substrates with multiple reducible functional groups where selective reduction of the carboxylic acid is desired, borane complexes are the superior choice. For simpler substrates where over-reduction is not a concern, the high reactivity of LiAlH₄ can be advantageous.

Protocol 1: Reduction with Borane-Tetrahydrofuran Complex (BH₃•THF)

This protocol is adapted from established procedures for the reduction of substituted benzoic acids and is recommended for its high selectivity and relatively straightforward work-up.[7]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve 2-chloro-5-methoxybenzoic acid in anhydrous THF prep2 Cool to 0 °C under an inert atmosphere (N₂ or Ar) prep1->prep2 Ice bath react1 Slowly add BH₃•THF solution dropwise prep2->react1 Maintain inert atmosphere react2 Allow to warm to room temperature and stir react1->react2 Exothermic reaction control react3 Monitor reaction progress by TLC react2->react3 Typically 1-3 hours workup1 Cool to 0 °C and quench with methanol react3->workup1 Upon completion workup2 Remove solvents under reduced pressure workup1->workup2 Decomposes excess borane workup3 Perform aqueous work-up (e.g., with HCl) workup2->workup3 workup4 Extract with an organic solvent (e.g., ethyl acetate) workup3->workup4 purify1 Dry organic layer and concentrate workup4->purify1 purify2 Purify by column chromatography purify1->purify2

Caption: Workflow for the reduction of 2-chloro-5-methoxybenzoic acid using BH₃•THF.

Detailed Step-by-Step Methodology
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-5-methoxybenzoic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon and maintain a positive pressure throughout the reaction.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Borane: Slowly add a 1 M solution of borane-tetrahydrofuran complex (BH₃•THF) (2.0-3.0 eq.) dropwise via the addition funnel over 30-60 minutes. Causality: A slow, dropwise addition is crucial to control the initial exothermic reaction and the evolution of hydrogen gas that occurs upon reaction of the borane with the acidic proton of the carboxylic acid.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add methanol dropwise until the effervescence of hydrogen gas ceases. Causality: Methanol reacts with and neutralizes any excess borane, forming trimethyl borate and hydrogen gas. This is a critical safety step before introducing aqueous solutions.

  • Solvent Removal: Remove the THF and methanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue, slowly add 1 M hydrochloric acid (HCl) and stir for 30 minutes. This step hydrolyzes the borate esters formed during the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure alcohol.

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol is suitable for the reduction of 2-chloro-5-methoxybenzoic acid when high reactivity is required and chemoselectivity is not a primary concern. Extreme caution must be exercised when working with LiAlH₄.

Safety First: Handling Lithium Aluminum Hydride

LiAlH₄ is a highly reactive, pyrophoric solid that reacts violently with water, alcohols, and other protic solvents, releasing flammable hydrogen gas.[4]

  • Always handle LiAlH₄ in a certified chemical fume hood.[8]

  • Always wear a flame-retardant lab coat, safety goggles, and appropriate gloves.[8]

  • Never add water directly to a large excess of LiAlH₄.

  • Ensure all glassware is thoroughly flame-dried before use.

  • Work under a strict inert atmosphere (nitrogen or argon).[4]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up (Fieser Method) cluster_purification Purification prep1 Suspend LiAlH₄ in anhydrous THF prep2 Cool to 0 °C under an inert atmosphere prep1->prep2 Inert atmosphere react1 Slowly add a solution of 2-chloro-5-methoxybenzoic acid in THF prep2->react1 Control exotherm react2 Reflux the reaction mixture react1->react2 Typically 1-4 hours react3 Monitor reaction progress by TLC react2->react3 workup1 Cool to 0 °C react3->workup1 Upon completion workup2 Sequentially and slowly add H₂O, NaOH(aq), and more H₂O workup1->workup2 Extremely exothermic! workup3 Stir until a granular precipitate forms workup2->workup3 workup4 Filter and wash the solid workup3->workup4 purify1 Dry the filtrate and concentrate workup4->purify1 purify2 Purify by column chromatography purify1->purify2

Caption: Workflow for the reduction of 2-chloro-5-methoxybenzoic acid using LiAlH₄.

Detailed Step-by-Step Methodology
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a positive pressure of nitrogen or argon, suspend lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq.) in anhydrous THF.

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 2-chloro-5-methoxybenzoic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. Causality: Adding the acid to the hydride suspension helps to control the initial vigorous acid-base reaction which produces hydrogen gas and the lithium carboxylate salt.[9]

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 1-4 hours.

  • Monitoring: Follow the reaction's progress by TLC, as described in the borane protocol.

  • Work-up (Fieser Method): This work-up procedure is designed to safely quench the excess LiAlH₄ and precipitate the aluminum salts in a filterable form.[2] a. Cool the reaction mixture to 0 °C in an ice-water bath. b. For every X g of LiAlH₄ used, slowly and sequentially add: i. X mL of water ii. X mL of 15% aqueous sodium hydroxide (NaOH) iii. 3X mL of water Extreme caution is advised during the initial addition of water as it is a highly exothermic process with vigorous hydrogen evolution. c. Remove the ice bath and stir the mixture vigorously at room temperature for 30-60 minutes, or until a white, granular precipitate is formed. d. Add some anhydrous magnesium sulfate and stir for another 15 minutes to ensure all water is absorbed.

  • Filtration: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as previously described.

Mechanism of Reduction: A Tale of Two Hydrides

The mechanisms by which LiAlH₄ and borane reduce carboxylic acids, while both involving hydride transfer, have important distinctions.

LiAlH₄ Reduction Mechanism

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Coordination & Hydride Attack cluster_2 Step 3: Elimination cluster_3 Step 4: Second Hydride Attack cluster_4 Step 5: Protonation R-COOH R-COOH R-COO⁻ Li⁺ + H₂ R-COO⁻ Li⁺ + H₂ R-COOH->R-COO⁻ Li⁺ + H₂ LiAlH₄ R-COO⁻ Li⁺ R-COO⁻ Li⁺ Tetrahedral Intermediate Tetrahedral Intermediate R-COO⁻ Li⁺->Tetrahedral Intermediate AlH₃ Aldehyde (R-CHO) Aldehyde (R-CHO) Tetrahedral Intermediate->Aldehyde (R-CHO) - OAlH₂⁻ Alkoxide Alkoxide Aldehyde (R-CHO)->Alkoxide LiAlH₄ Primary Alcohol (R-CH₂OH) Primary Alcohol (R-CH₂OH) Alkoxide->Primary Alcohol (R-CH₂OH) H₃O⁺ work-up

Caption: Simplified mechanism of carboxylic acid reduction by LiAlH₄.

The reduction with LiAlH₄ begins with an acid-base reaction where the hydride deprotonates the carboxylic acid to form a lithium carboxylate and hydrogen gas.[9] The aluminum hydride then coordinates to a carbonyl oxygen, activating the carbonyl group for nucleophilic attack by a hydride ion. This forms a tetrahedral intermediate which then eliminates an aluminate species to yield an aldehyde. The aldehyde, being more reactive than the starting carboxylic acid, is immediately reduced by another equivalent of LiAlH₄ to form an alkoxide, which is then protonated during the aqueous work-up to give the primary alcohol.[10]

Borane Reduction Mechanism

G cluster_0 Step 1: Acyloxyborane Formation cluster_1 Step 2: Hydride Delivery cluster_2 Step 3: Reduction & Rearrangement cluster_3 Step 4: Hydrolysis R-COOH + BH₃ R-COOH + BH₃ R-COOBH₂ + H₂ R-COOBH₂ + H₂ R-COOH + BH₃->R-COOBH₂ + H₂ R-COOBH₂ R-COOBH₂ Intermediate Intermediate R-COOBH₂->Intermediate Further BH₃ Trialkoxyborane Trialkoxyborane Intermediate->Trialkoxyborane Primary Alcohol (R-CH₂OH) Primary Alcohol (R-CH₂OH) Trialkoxyborane->Primary Alcohol (R-CH₂OH) H₂O/H⁺ work-up

Caption: Simplified mechanism of carboxylic acid reduction by borane.

Borane reduction also starts with the reaction of the acidic proton to form an acyloxyborane intermediate and hydrogen gas.[11] This intermediate is more electrophilic than the initial carboxylic acid. Subsequent hydride transfers from additional borane molecules lead to the reduction of the carbonyl group. The reaction proceeds through a series of borate ester intermediates which are ultimately hydrolyzed during the work-up to yield the primary alcohol.[11] The key to borane's chemoselectivity lies in the initial rapid reaction with the carboxylic acid proton, which makes it a kinetically favorable process over reaction with other carbonyl functionalities like esters.

Analytical Monitoring

Consistent and accurate monitoring of the reaction is crucial for success.

  • Thin Layer Chromatography (TLC): A simple and effective method.

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: A starting point is 30% ethyl acetate in hexanes. Adjust polarity as needed.

    • Visualization: UV light (254 nm) and/or staining with potassium permanganate solution. The product alcohol will be less polar than the starting carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic or acetic acid.

    • Detection: UV detection at a wavelength where both starting material and product absorb (e.g., 230-280 nm).

Conclusion

The reduction of 2-chloro-5-methoxybenzoic acid to this compound is a readily achievable transformation with the correct choice of reagents and adherence to established protocols. Borane-tetrahydrofuran offers a highly selective and safer alternative, making it the preferred reagent for complex molecules. Lithium aluminum hydride, while more reactive, requires stringent safety precautions and a more involved work-up. By understanding the principles outlined in this guide and meticulously following the detailed protocols, researchers can confidently and efficiently perform this valuable synthetic step.

References

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4.
  • Organic Chemistry Portal. (n.d.). Boranes (Dimethylsulfide Borane, Borane-Tetrahydrofuran Complex).
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS).
  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Common Organic Chemistry. (n.d.). Sodium Borohydride.
  • SvedbergOpen. (2024). Reaction Mechanism of a New Variant of “Selective Reduction” Using Sodium Borohydride (NaBH4) and Iodine (I2).
  • Wikipedia. (n.d.). Borane–tetrahydrofuran.
  • ACS Green Chemistry Institute. (n.d.). Borane & Borane Complexes.
  • Organic Chemistry Portal. (n.d.). Borane Reagents.
  • Reddit. (2022). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps).
  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
  • PubChem. (n.d.). (2-Chloro-5-methoxyphenyl)(phenyl)methanol.
  • ACS Publications. (2021). Boric acid as a precatalyst for BH3-catalyzed hydroboration.
  • ResearchGate. (2008). A Convenient Reduction of Highly Functionalized Aromatic Carboxylic Acids to Alcohols with Borane-THF and Boron Trifluoride-Etherate.
  • Google Patents. (n.d.). RU2030387C1 - Method of synthesis of 2-methoxy-5-chlorobenzoic acid.
  • PubMed. (2001). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134.
  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • YouTube. (2019). Carboxylic Acids to Alcohols, Part 2: Hydrogenation.
  • CABI Digital Library. (2021). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture.
  • Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
  • Princeton University Environmental Health & Safety. (n.d.). Lithium Aluminum Hydride.

Sources

Application Notes and Protocols: Selective Oxidation of 2-Chloro-5-methoxybenzyl Alcohol to 2-Chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, pivotal in the construction of complex molecules within the pharmaceutical and fine chemical industries. 2-Chloro-5-methoxybenzaldehyde is a key intermediate in the synthesis of various biologically active compounds. Its preparation from the corresponding benzyl alcohol requires a high degree of chemoselectivity to prevent over-oxidation to the carboxylic acid. This guide provides an in-depth analysis and detailed protocols for the efficient and selective oxidation of 2-chloro-5-methoxybenzyl alcohol, tailored for researchers, scientists, and drug development professionals. We will explore several robust oxidation methodologies, elucidating the mechanistic rationale behind each to empower the scientist with a comprehensive understanding of the transformation.

Choosing the Right Oxidation Strategy: A Comparative Overview

The successful oxidation of 2-chloro-5-methoxybenzyl alcohol hinges on the selection of a suitable oxidizing agent and reaction conditions. Several methods are available, each with its own set of advantages and limitations. The choice of method often depends on factors such as scale, substrate sensitivity, desired purity, and safety considerations.[1][2][3] Below is a comparative summary of the most effective methods for this transformation.

Oxidation Method Key Reagents Typical Conditions Advantages Disadvantages
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine-78 °C to room temp., CH₂Cl₂High yields, mild conditions, avoids heavy metals.[4][5]Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[5][6]
Dess-Martin Periodinane (DMP) Oxidation Dess-Martin PeriodinaneRoom temp., CH₂Cl₂Mild, neutral conditions, high selectivity, easy workup.[7][8]Reagent is expensive and potentially explosive.[9]
Pyridinium Chlorochromate (PCC) Oxidation Pyridinium ChlorochromateRoom temp., CH₂Cl₂Operationally simple, commercially available reagent.[1][10]Chromium-based reagent (toxic), can be acidic.[11][12]
TEMPO-Catalyzed Oxidation TEMPO, co-oxidant (e.g., NaOCl, H₂O₂)Room temp., Biphasic or organic solventCatalytic use of TEMPO, environmentally benign co-oxidants.[13][14]Can require careful pH control and co-catalysts.[15]

Protocol 1: Swern Oxidation

The Swern oxidation is a highly reliable and mild method for converting primary alcohols to aldehydes, making it an excellent choice for the synthesis of 2-chloro-5-methoxybenzaldehyde.[4] The reaction proceeds through the formation of an alkoxysulfonium salt, which then undergoes an intramolecular elimination to yield the aldehyde.[16][17]

Reaction Workflow

Swern_Oxidation_Workflow cluster_activation Activation of DMSO cluster_oxidation Alcohol Oxidation DMSO DMSO ActivatedComplex Electrophilic Sulfur Species DMSO->ActivatedComplex @ -78 °C OxalylChloride Oxalyl Chloride OxalylChloride->ActivatedComplex Alkoxysulfonium Alkoxysulfonium Salt ActivatedComplex->Alkoxysulfonium Reaction with Alcohol Alcohol 2-Chloro-5-methoxybenzyl Alcohol Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Triethylamine Aldehyde 2-Chloro-5-methoxybenzaldehyde Ylide->Aldehyde Intramolecular Elimination

Caption: Workflow for the Swern Oxidation.

Detailed Protocol

Materials:

  • 2-chloro-5-methoxybenzyl alcohol

  • Anhydrous dichloromethane (DCM)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, add anhydrous DCM (5 mL per 1 mmol of alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Addition: To the cooled DCM, add anhydrous DMSO (2.2 equivalents) via syringe. Then, slowly add oxalyl chloride (1.5 equivalents) dropwise, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15 minutes.

  • Substrate Addition: Dissolve 2-chloro-5-methoxybenzyl alcohol (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.

  • Base Addition: Add triethylamine (5 equivalents) dropwise to the reaction mixture. The mixture may become thick. After the addition is complete, stir for an additional 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Quenching and Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of water). Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) oxidation offers a mild and highly selective method for converting primary alcohols to aldehydes at room temperature.[7][18] It is particularly useful for sensitive substrates due to its neutral reaction conditions.[8]

Reaction Mechanism Overview

DMP_Oxidation_Mechanism Alcohol 2-Chloro-5-methoxybenzyl Alcohol Intermediate Hypervalent Iodine Intermediate Alcohol->Intermediate DMP Dess-Martin Periodinane DMP->Intermediate Aldehyde 2-Chloro-5-methoxybenzaldehyde Intermediate->Aldehyde Reductive Elimination Byproduct Iodinane Byproduct Intermediate->Byproduct

Caption: Simplified mechanism of Dess-Martin Periodinane oxidation.

Detailed Protocol

Materials:

  • 2-chloro-5-methoxybenzyl alcohol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Sodium thiosulfate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-methoxybenzyl alcohol (1 equivalent) in anhydrous DCM (10 mL per 1 mmol of alcohol).

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 equivalents) to the solution in one portion. Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-3 hours.[6]

  • Quenching and Workup: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate. Stir vigorously until the solid dissolves.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexanes).

Protocol 3: TEMPO-Catalyzed Oxidation

For a greener and more atom-economical approach, a TEMPO-catalyzed oxidation is an excellent alternative. This method uses a catalytic amount of the stable nitroxyl radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), in conjunction with a stoichiometric amount of a co-oxidant like sodium hypochlorite (bleach).[14]

Catalytic Cycle

TEMPO_Cycle cluster_oxidation Oxidation of Alcohol TEMPO TEMPO (Radical) Oxoammonium Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium Co-oxidant (e.g., NaOCl) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Oxidizes Alcohol Aldehyde RCHO Oxoammonium->Aldehyde 2e⁻ transfer Hydroxylamine->TEMPO Regeneration Alcohol RCH₂OH

Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.

Detailed Protocol

Materials:

  • 2-chloro-5-methoxybenzyl alcohol

  • TEMPO

  • Potassium bromide (KBr)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Aqueous sodium hypochlorite (NaOCl, commercial bleach)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a biphasic mixture of a solution of 2-chloro-5-methoxybenzyl alcohol (1 equivalent) in DCM (5 mL per 1 mmol) and a saturated aqueous solution of sodium bicarbonate (3 mL per 1 mmol).

  • Catalyst Addition: To this vigorously stirred mixture, add TEMPO (0.01 equivalents) and an aqueous solution of potassium bromide (0.1 equivalents). Cool the mixture to 0 °C in an ice bath.

  • Co-oxidant Addition: Add the aqueous sodium hypochlorite solution (1.2 equivalents) dropwise, maintaining the temperature at 0 °C. The reaction is often accompanied by a color change.

  • Reaction Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

  • Workup: Separate the organic layer, and extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Analytical Monitoring and Characterization

Progress of the oxidation can be monitored by:

  • Thin-Layer Chromatography (TLC): A quick and effective method to observe the disappearance of the starting alcohol and the appearance of the more nonpolar aldehyde product.

  • Gas Chromatography (GC): Provides quantitative information on the conversion of the starting material to the product.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the alcohol (around 3300 cm⁻¹) and the appearance of the strong C=O stretch of the aldehyde (around 1700 cm⁻¹) are indicative of a successful reaction.[19]

The final product, 2-chloro-5-methoxybenzaldehyde, should be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.[20]

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn.

  • Swern Oxidation: Oxalyl chloride is toxic and corrosive and reacts violently with water.[17] Dimethyl sulfide, a byproduct, is volatile and has a strong, unpleasant odor.

  • Dess-Martin Periodinane: DMP is a potentially explosive compound and should be handled with care, avoiding heat and shock.[9]

  • PCC: Pyridinium chlorochromate is a toxic, chromium-based reagent and should be handled with appropriate precautions.[11][12]

  • TEMPO Oxidation: Sodium hypochlorite (bleach) is corrosive.

Conclusion

The oxidation of 2-chloro-5-methoxybenzyl alcohol to its corresponding aldehyde can be achieved with high efficiency and selectivity using several modern synthetic methods. The choice of method will depend on the specific requirements of the synthesis. The Swern and Dess-Martin oxidations are highly reliable for providing excellent yields on a laboratory scale, while TEMPO-catalyzed oxidation presents a greener alternative. By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers can confidently and safely perform this crucial transformation.

References

  • Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. (n.d.). National Institutes of Health.
  • Zhu, L., Xu, X., & Zheng, F. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. TÜBİTAK Academic Journals. DOI: 10.3906/kim-1704-42.
  • Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyridinium Chlorochromate. (n.d.). RSC Publishing.
  • Selective Oxidation of Benzyl Alcohol to Benzaldehyde. (n.d.). University of Oregon.
  • Selective Oxidation of Benzyl Alcohol to Benzaldehyde. (n.d.). University of Oregon.
  • Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. (n.d.). The Royal Society of Chemistry.
  • 1,2-Benziodoxol-3(1H). (n.d.). Organic Syntheses.
  • Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. (2017). TÜBİTAK Academic Journals.
  • Swern Oxidation. (n.d.). Alfa Chemistry.
  • Swern Oxidation. (2019). Organic Chemistry Portal.
  • Dess–Martin oxidation. (n.d.). Wikipedia.
  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. (n.d.). Organic Chemistry Portal.
  • Oxidation of p-nitro benzyl alcohol by Dess Martin Periodinane: A Kinetic and Mechanistic Study. (n.d.). Universal Print.
  • TEMPO-Catalyzed Oxidation of Benzylic Alcohols to Aldehydes with the H2O2/HBr/ionic Liquid [bmim]PF6 System. (n.d.). ResearchGate.
  • 2-Chloro-5-methoxybenzaldehyde. (n.d.). Biosynth.
  • Real-Time Monitoring of the Catalytic Oxidation of Alcohols to Aldehydes and Ketones on Resin Support by Single-Bead Fourier Transform Infrared Microspectroscopy. (1996). Journal of Organic Chemistry. DOI: 10.1021/jo9613895.
  • Dess−Martin Periodinane Oxidation. (n.d.). ResearchGate.
  • Aerobic alcohol oxidation catalyzed by CuO-rectorite/TEMPO in water. (n.d.). ResearchGate.
  • Dess-Martin periodinane, Triacetoxyperiodinane, DMP. (n.d.). Organic Chemistry Portal.
  • Oxidation reaction of benzyl alcohol in PAES‐TEMPO/NOx system. (n.d.). ResearchGate.
  • Reagent Friday: PCC (Pyridinium Chlorochromate). (2011). Master Organic Chemistry.
  • Preparation of Ketones and Aldehydes from Alcohols. (2013).
  • Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. (2016). Leah4Sci.
  • Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. (2024). Semantic Scholar.
  • Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones. (n.d.).
  • A GUIDE TO OXIDATION REACTIONS OF ALCOHOLS. (n.d.). Compound Interest.
  • 2-chloro-5-methoxybenzaldehyde (C8H7ClO2). (n.d.). PubChem.
  • Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal.
  • Process for preparing 2,5-dimethoxy benzaldehyde. (n.d.). Google Patents.
  • Preparation of 2-alkoxy-5-methoxybenzaldehydes and 2-ethoxy-5-alkoxybenzaldehydes. (n.d.). University of Michigan.
  • oxidation of alcohols. (n.d.). Chemguide.
  • Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof. (n.d.). Google Patents.
  • Alcohol to Aldehyde - Common Conditions. (n.d.).
  • Process for preparing 2-alkoxy-5-methoxybenzaldehyde. (n.d.). Google Patents.
  • Oxidation of Primary Alcohol to Aldehyde. (2021). YouTube.
  • Alcohols to Aldehydes, Part 1: Oxidations with O2, H2O2, ROOH. (2022). YouTube.

Sources

Esterification reactions of (2-Chloro-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Esterification of (2-Chloro-5-methoxyphenyl)methanol

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the esterification of this compound, a key intermediate in the synthesis of various high-value chemical entities. Recognizing the importance of this structural motif in pharmaceutical and materials science, this document offers researchers and drug development professionals a robust framework for synthesizing its ester derivatives. We will explore two primary, reliable methods: the classic Fischer-Speier Esterification for straightforward syntheses and the mild, highly efficient Steglich Esterification for more sensitive or sterically demanding substrates. The causality behind experimental choices, self-validating protocols, and troubleshooting insights are integrated throughout to ensure scientific integrity and reproducibility.

Introduction: Significance of this compound Esters

This compound is a substituted benzyl alcohol whose derivatives are of significant interest in organic synthesis.[1] The conversion of the primary alcohol group into an ester is a fundamental transformation that allows for the modulation of a molecule's physicochemical properties, such as lipophilicity, stability, and biological activity. Esters derived from this alcohol serve as crucial building blocks and intermediates in the development of novel therapeutic agents and functional materials.

The choice of esterification method is critical and depends on the stability of the reactants, the desired scale, and the steric and electronic nature of the coupling partners. This guide presents two distinct, field-proven methodologies to provide researchers with versatile options for their synthetic challenges.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[2][3] This reaction is reversible, and its success hinges on shifting the chemical equilibrium towards the product.[2][3]

Mechanistic Rationale

The reaction mechanism proceeds through several reversible steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.[3][4]

Because benzyl alcohols can be prone to side reactions like polymerization under harsh acidic conditions, it is crucial to use a catalytic amount of acid and carefully control the temperature.[5]

Fischer_Esterification cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Elimination cluster_3 Final Product RCOOH Carboxylic Acid (R-COOH) Activated_Acid Protonated Acid [R-C(OH)2]+ RCOOH->Activated_Acid Protonation H_plus H+ H_plus->RCOOH Alcohol (2-Cl-5-MeO-Ph)CH2OH Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Acid->Tetrahedral_Intermediate Attack by Alcohol Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester Elimination of H2O H2O H2O Ester Ester Product Protonated_Ester->Ester Deprotonation H_plus_cat H+ (catalyst)

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Protocol: Synthesis of (2-Chloro-5-methoxyphenyl)methyl acetate

This protocol details the synthesis of the acetate ester as a representative example.

Table 1: Reagents for Fischer Esterification

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
This compound172.611.0 g5.791.0
Glacial Acetic Acid60.051.0 mL17.4~3.0
Sulfuric Acid (conc.)98.08~0.05 mL~0.90.15
Toluene-20 mL--

Experimental Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 g, 5.79 mmol).

  • Reagent Addition: Add toluene (20 mL) followed by glacial acetic acid (1.0 mL, ~3.0 equiv.). Using an excess of one reagent (in this case, acetic acid) helps drive the equilibrium forward.[3]

  • Catalyst Addition: Carefully add concentrated sulfuric acid (~2-3 drops, ~0.05 mL) to the stirring mixture.

  • Reaction: Heat the mixture to reflux (approximately 110-120°C oil bath temperature). Water will begin to collect in the Dean-Stark trap, providing a visual indicator of reaction progress. Continue reflux for 4-6 hours or until no more water is collected. The removal of water is a key strategy to push the reversible reaction to completion.[2][3]

  • Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 30 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acidic catalyst and excess acetic acid.

    • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

  • Purification: The crude product can be purified by silica gel column chromatography to yield the pure ester.[6]

Method 2: Steglich Esterification

The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[7][8] This method is particularly advantageous for substrates that are sensitive to the harsh conditions of Fischer esterification or are sterically hindered.[9][10]

Mechanistic Rationale

The reaction is initiated by the activation of the carboxylic acid by DCC, forming a highly reactive O-acylisourea intermediate.[9] DMAP, a superior nucleophile compared to the alcohol, intercepts this intermediate to form an N-acylpyridinium salt.[7][9] This "active ester" is highly electrophilic and readily reacts with the alcohol to form the desired ester. The DCC is consumed in the reaction, forming the insoluble byproduct N,N'-dicyclohexylurea (DCU), which can be easily removed by filtration.[8]

Steglich_Esterification RCOOH Carboxylic Acid O_acylisourea O-acylisourea Intermediate RCOOH->O_acylisourea Activation DCC DCC DCC->O_acylisourea Acylpyridinium N-acylpyridinium 'Active Ester' O_acylisourea->Acylpyridinium DMAP attack DCU DCU (byproduct) O_acylisourea->DCU protonation & rearrangement DMAP DMAP (catalyst) DMAP->Acylpyridinium Ester Ester Product Acylpyridinium->Ester Alcohol attack Alcohol (2-Cl-5-MeO-Ph)CH2OH Alcohol->Ester

Caption: Simplified Mechanism of Steglich Esterification.

Detailed Protocol: Synthesis of (2-Chloro-5-methoxyphenyl)methyl benzoate

This protocol details the synthesis of the benzoate ester, demonstrating the coupling of a different carboxylic acid.

Table 2: Reagents for Steglich Esterification

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
This compound172.611.0 g5.791.0
Benzoic Acid122.12778 mg6.371.1
DCC206.331.32 g6.371.1
DMAP122.1771 mg0.580.1
Dichloromethane (DCM, anhydrous)-25 mL--

Experimental Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 5.79 mmol), benzoic acid (778 mg, 1.1 equiv.), and DMAP (71 mg, 0.1 equiv.).

  • Solvent Addition: Dissolve the components in anhydrous dichloromethane (25 mL). The use of anhydrous solvent is critical to prevent the hydrolysis of the reactive intermediates.[11]

  • Initiation: Cool the mixture to 0°C in an ice bath. Add a solution of DCC (1.32 g, 1.1 equiv.) in anhydrous DCM (10 mL) dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (DCU) is indicative of reaction progress.

  • Monitoring: The reaction can be monitored by TLC to confirm the consumption of the starting alcohol.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 20 mL) to remove DMAP, saturated aqueous NaHCO₃ (2 x 20 mL) to remove unreacted benzoic acid, and finally with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure benzoate ester.

General Workflow, Safety, and Troubleshooting

Consolidated Experimental Workflow

The overall process for both methods follows a similar path from reaction to pure product.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Assemble & Weigh Reagents glassware 2. Prepare Dry Glassware reagents->glassware setup 3. Reaction Setup (Solvent, Reactants) glassware->setup initiate 4. Initiate Reaction (Catalyst/Coupling Agent) setup->initiate monitor 5. Monitor Progress (TLC, Time) initiate->monitor quench 6. Quench & Neutralize monitor->quench extract 7. Liquid-Liquid Extraction quench->extract dry 8. Dry & Concentrate extract->dry purify 9. Column Chromatography dry->purify characterize 10. Characterization (NMR, MS, IR) purify->characterize

Caption: General laboratory workflow for ester synthesis.

Safety Precautions
  • This compound: May cause eye irritation and is harmful if swallowed. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • DCC: Is a potent skin sensitizer and should be handled with extreme care in a fume hood. Avoid inhalation and skin contact.

  • Acids and Acyl Chlorides: Concentrated acids (H₂SO₄) and acyl chlorides are corrosive. Always add acid to the reaction mixture slowly.

  • Solvents: Dichloromethane (DCM) is a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

Troubleshooting Guide
IssuePossible CauseRecommended Solution
Low Yield (Fischer) Incomplete reaction due to equilibrium.Increase reflux time; ensure efficient water removal with the Dean-Stark trap; use a larger excess of one reactant.[3]
Low Yield (Steglich) Moisture in the reaction; impure reagents.Use anhydrous solvents and reagents; ensure the reaction is run under an inert atmosphere (N₂ or Ar).
Side Product Formation (Steglich) O-acylisourea rearranges to N-acylurea.Ensure DMAP is present and the reaction is not excessively heated. The role of DMAP is to suppress this side reaction.[8][9]
Difficult Purification Incomplete removal of DCU or DMAP.For DCU, chill the reaction mixture before filtration to maximize precipitation. For DMAP, ensure thorough acidic washes during workup.
Starting Material Unchanged Inactive catalyst or insufficient activation.For Fischer, check the quality of the acid catalyst. For Steglich, ensure DCC and DMAP are of high purity.

References

  • Fiveable. (n.d.). Steglich Esterification Definition.
  • MDPI. (n.d.). Co-N-Si/AC Catalyst for Aerobic Oxidation of Benzyl Alcohols to Esters under Mild Conditions.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • Scribd. (n.d.). Benzyl Acetate Synthesis via Fischer Esterification.
  • NIH. (2018). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions.
  • Sciencemadness.org. (2020). (Lab report) Making benzyl acetate by fischer esterification.
  • Chegg. (n.d.). Write the mechanism of Fischer esterification of acetic acid with benzyl alcohol.
  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
  • Wikipedia. (n.d.). Steglich esterification.
  • Sigma-Aldrich. (n.d.). This compound.
  • ResearchGate. (2014). Steglich Esterification?
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them...
  • ChemicalBook. (n.d.). This compound.

Sources

The Strategic Role of (2-Chloro-5-methoxyphenyl)methanol in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of (2-Chloro-5-methoxyphenyl)methanol and its derivatives as pivotal intermediates in pharmaceutical synthesis. Moving beyond a simple recitation of facts, this document, structured with editorial autonomy, delves into the causality behind experimental choices, ensuring that the protocols are not just lists of steps but self-validating systems for the discerning scientist. Herein, we illuminate the path from this versatile building block to complex active pharmaceutical ingredients (APIs), with a particular focus on the synthesis of SGLT2 inhibitors like Dapagliflozin.

Introduction: The Unseen Influence of Substitution Patterns

The substitution pattern of an aromatic ring is a cornerstone of modern medicinal chemistry. The chloro and methoxy groups, as seen in this compound, are not mere decorations; they are critical determinants of a molecule's pharmacokinetic and pharmacodynamic properties. The chloro group, an electron-withdrawing halogen, can enhance metabolic stability and membrane permeability. In concert, the methoxy group, an electron-donating entity, can modulate binding interactions and solubility. It is this specific ortho-chloro, para-methoxy arrangement relative to the reactive benzylic alcohol that makes this molecule a valuable and strategic starting material in multi-step syntheses.

This compound is a white to off-white solid with the molecular formula C₈H₉ClO₂ and a molecular weight of 172.61 g/mol . Its strategic importance is most prominently demonstrated in the synthesis of C-aryl glycosides, a class of compounds that are resistant to enzymatic hydrolysis, making them ideal candidates for drugs that need to maintain their structure in vivo.[1]

Core Synthetic Applications: Building the Foundation for Complex APIs

The primary application of this compound and its precursors in pharmaceutical synthesis is as a building block for creating complex diarylmethane structures. These structures often form the aglycone core of many therapeutic agents. The journey from this relatively simple starting material to a complex API typically involves a series of key transformations, which we will explore in detail.

The Gateway: Friedel-Crafts and Vilsmeier-Haack Reactions

To construct the diarylmethane backbone, the aromatic ring of a (2-Chloro-5-methoxyphenyl) derivative must form a new carbon-carbon bond with another aromatic moiety. Two classical yet powerful reactions are often employed for this purpose: the Friedel-Crafts reaction and the Vilsmeier-Haack reaction.

The Underlying Chemistry: Why These Reactions Work

The Friedel-Crafts reaction, in its acylation or alkylation variants, relies on the generation of a potent electrophile that can overcome the aromaticity of the benzene ring.[2] A Lewis acid, such as aluminum chloride (AlCl₃), is crucial as it abstracts a halide from an acyl or alkyl halide, creating a highly reactive acylium or carbocation intermediate.[3] The electron-donating methoxy group on the starting material activates the ring towards electrophilic attack, while the chloro group, though deactivating, helps to direct the incoming electrophile.

The Vilsmeier-Haack reaction offers an alternative for formylation (introduction of a -CHO group), using a milder electrophile generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5] This can be a strategic entry point for building more complex side chains.

Protocol 1: Synthesis of 2-Chloro-5-methoxybenzophenone via Friedel-Crafts Acylation

This protocol describes a foundational step: the acylation of 1-chloro-4-methoxybenzene with benzoyl chloride. The resulting benzophenone can then be reduced to the corresponding diphenylmethanol derivative.

Causality of Choices:

  • Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture. The presence of water would lead to the decomposition of the catalyst and a halt in the reaction.

  • Temperature Control: The initial cooling phase is critical to moderate the highly exothermic reaction between the Lewis acid and the acyl chloride. Subsequent warming to room temperature provides the necessary activation energy for the reaction to proceed to completion.

  • Quenching with Acidified Ice: This step serves two purposes: it carefully quenches the reaction by decomposing the aluminum chloride complex and protonates the resulting aluminate to liberate the ketone product.

Materials:

  • 1-Chloro-4-methoxybenzene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Concentrated Hydrochloric acid (HCl)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask with a magnetic stirrer

  • Addition funnel

  • Reflux condenser with a drying tube

  • Ice bath

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ (1.2 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add benzoyl chloride (1.1 eq) dropwise.

  • After stirring for 30 minutes at 0 °C, add a solution of 1-chloro-4-methoxybenzene (1.0 eq) in anhydrous DCM dropwise via the addition funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Stir vigorously until all the solid has dissolved. Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-chloro-5-methoxybenzophenone by recrystallization or column chromatography.

Reactant Molar Mass ( g/mol ) Equivalents Purity
1-Chloro-4-methoxybenzene142.581.0>98%
Benzoyl chloride140.571.1>99%
Anhydrous AlCl₃133.341.2>99%

Typical Yield: 75-85%

The Crucial Reduction Step

The ketone functionality introduced via the Friedel-Crafts acylation is not the final desired state for the aglycone. It must be reduced to a secondary alcohol, forming the diphenylmethanol core, which is then ready for the subsequent glycosylation step.

Protocol 2: Reduction of 2-Chloro-5-methoxybenzophenone

This protocol outlines the reduction of the benzophenone derivative to the corresponding alcohol.

Causality of Choices:

  • Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent for ketones and aldehydes. It is safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).

  • Methanol as Solvent: Methanol is a good solvent for both the ketone and NaBH₄, and it also serves as a proton source during the workup.

Materials:

  • 2-Chloro-5-methoxybenzophenone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve 2-chloro-5-methoxybenzophenone (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add NaBH₄ (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to afford (2-chloro-5-methoxyphenyl)(phenyl)methanol as a crude product, which can be purified by column chromatography if necessary.

Reactant Molar Mass ( g/mol ) Equivalents Purity
2-Chloro-5-methoxybenzophenone246.691.0>95%
Sodium borohydride37.831.5>98%

Typical Yield: >90%

The Pinnacle of the Synthesis: Stereoselective C-Glycosylation

The formation of the C-glycosidic bond is arguably the most critical and challenging step in the synthesis of SGLT2 inhibitors. Unlike O-glycosides, C-glycosides are resistant to enzymatic cleavage, which imparts greater metabolic stability to the final drug molecule.[1] The key challenge lies in controlling the stereochemistry at the anomeric center to selectively obtain the desired β-isomer, which is crucial for biological activity.[3]

A common and effective strategy involves the reaction of an organometallic derivative of the diarylmethane aglycone with a protected gluconolactone. The subsequent reduction of the resulting lactol is stereochemically directed to yield the β-C-aryl glycoside.

Protocol 3: Stereoselective Synthesis of a β-C-Aryl Glycoside Intermediate

This protocol outlines a general procedure for the C-glycosylation step, a crucial transformation in the synthesis of Dapagliflozin and related compounds.

Causality of Choices:

  • n-Butyllithium (n-BuLi): This strong organolithium base is used to perform a lithium-halogen exchange, generating a highly nucleophilic aryllithium species from a bromo- or iodo-substituted diarylmethane.

  • Protected Gluconolactone: The hydroxyl groups of the gluconolactone must be protected (e.g., as trimethylsilyl ethers) to prevent unwanted side reactions with the strongly basic and nucleophilic aryllithium reagent.

  • Low Temperature: The reaction is conducted at very low temperatures (-78 °C) to control the reactivity of the organolithium reagent and to minimize side reactions and decomposition.

  • Stereoselective Reduction: The use of a reducing agent like triethylsilane in the presence of a Lewis acid (e.g., BF₃·OEt₂) after the initial addition promotes the stereoselective reduction of the intermediate hemiketal to the desired β-anomer.

Materials:

  • Bromo- or iodo-substituted diarylmethane precursor

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetra-O-trimethylsilyl-D-gluconolactone

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous toluene

  • Methanesulfonic acid in methanol

  • Triethylsilane

  • Boron trifluoride etherate (BF₃·OEt₂)

Procedure:

  • Dissolve the bromo- or iodo-substituted diarylmethane (1.0 eq) in a mixture of anhydrous THF and toluene in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting aryllithium solution at -78 °C for 1 hour.

  • In a separate flask, dissolve tetra-O-trimethylsilyl-D-gluconolactone (1.2 eq) in anhydrous toluene and cool to -78 °C.

  • Transfer the aryllithium solution to the gluconolactone solution via cannula, keeping the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of a solution of methanesulfonic acid in methanol.

  • Allow the reaction to warm to room temperature.

  • Add a reducing agent such as triethylsilane followed by a Lewis acid like BF₃·OEt₂ to facilitate the stereoselective reduction to the β-C-aryl glycoside.

  • Work up the reaction by adding an aqueous solution of sodium bicarbonate and extracting with an organic solvent like ethyl acetate.

  • The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or crystallization to isolate the desired β-C-aryl glycoside intermediate.[6][7]

Reactant Molar Mass ( g/mol ) Equivalents Purity
Aryl halide precursorVaries1.0>98%
n-Butyllithium64.061.1Solution in hexanes
Protected gluconolactoneVaries1.2>98%

Typical Yield: 60-75%

Data Visualization: Mapping the Synthetic Journey

To provide a clearer understanding of the synthetic workflow, the following diagrams illustrate the key transformations discussed.

Friedel-Crafts Acylation Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification 1-chloro-4-methoxybenzene 1-chloro-4-methoxybenzene Reaction_Vessel Reaction at 0°C to RT 1-chloro-4-methoxybenzene->Reaction_Vessel Benzoyl_chloride Benzoyl chloride Benzoyl_chloride->Reaction_Vessel AlCl3_DCM Anhydrous AlCl3 in DCM AlCl3_DCM->Reaction_Vessel Quench Quench with HCl/Ice Reaction_Vessel->Quench 12-16h Extraction DCM Extraction Quench->Extraction Wash Wash (H2O, NaHCO3, Brine) Extraction->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Purification Purification Dry_Concentrate->Purification Final_Product Final_Product Purification->Final_Product 2-Chloro-5-methoxy- benzophenone

Caption: Workflow for Friedel-Crafts Acylation.

C-Glycosylation Pathway Aryl_Halide Aryl Halide Precursor (Diaryl Methane) nBuLi n-BuLi, -78°C Aryl_Halide->nBuLi Aryl_Lithium Aryllithium Intermediate nBuLi->Aryl_Lithium Coupling Nucleophilic Addition at -78°C Aryl_Lithium->Coupling Gluconolactone Protected Gluconolactone Gluconolactone->Coupling Hemiketal Hemiketal Intermediate Coupling->Hemiketal Reduction Stereoselective Reduction (e.g., Et3SiH, BF3·OEt2) Hemiketal->Reduction beta_Glycoside β-C-Aryl Glycoside Reduction->beta_Glycoside

Sources

Application Note: (2-Chloro-5-methoxyphenyl)methanol as a Versatile Building Block for the Synthesis of Bio-relevant Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with an in-depth exploration of (2-Chloro-5-methoxyphenyl)methanol as a strategic starting material for the synthesis of valuable heterocyclic scaffolds. We move beyond simple procedural lists to explain the chemical rationale behind synthetic choices, offering detailed, field-proven protocols for the preparation of substituted benzofurans and quinolines. This document is designed to serve as a practical and authoritative resource, integrating core synthetic principles with actionable experimental methodologies.

Introduction: The Strategic Value of this compound

In the landscape of drug discovery and materials science, the selection of starting materials is a critical determinant of synthetic efficiency and molecular diversity. This compound is a uniquely valuable building block due to the orthogonal reactivity of its functional groups. The benzylic alcohol provides a handle for oxidation or substitution, while the chloro and methoxy groups on the phenyl ring serve as powerful tools for directing further chemical transformations and modulating the electronic properties of the final molecule.

The chloro and methoxy substituents are particularly prevalent in medicinal chemistry.[1] The chlorine atom can participate in cross-coupling reactions and can influence a molecule's lipophilicity and metabolic stability. The methoxy group is an electron-donating group that can direct electrophilic substitution and can be a key site for hydrogen bonding in interactions with biological targets.[1] This guide will demonstrate how these features can be strategically exploited to construct complex heterocyclic systems, which form the core of countless pharmaceutical agents.[2]

Physicochemical Properties and Reactivity Profile

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueReference
Molecular Formula C₈H₉ClO₂
Molecular Weight 172.61 g/mol
CAS Number 101252-66-8
Appearance Solid
SMILES COC1=CC(CO)=C(C=C1)Cl
InChI Key CRJPVLAIROZFMX-UHFFFAOYSA-N

Reactivity Insights: The primary reactive center is the benzylic alcohol, which can be readily oxidized to the corresponding benzaldehyde, a crucial intermediate for many condensation reactions. Alternatively, it can be converted into a good leaving group (e.g., a halide or tosylate) for nucleophilic substitution. The aromatic ring's reactivity is governed by the interplay between the electron-donating methoxy group and the electron-withdrawing, ortho-, para-directing chloro group. This substitution pattern opens pathways for regioselective functionalization, such as nitration, halogenation, or metal-catalyzed cross-coupling reactions.

Application Protocol I: Synthesis of Substituted Benzofurans

Benzofurans are a privileged scaffold found in numerous natural products and pharmacologically active molecules.[3][4][5] The following protocol outlines a robust pathway from this compound to a substituted benzofuran via a palladium-catalyzed Sonogashira coupling and subsequent cyclization, a well-established strategy for C-O bond formation.[4][5]

Synthetic Workflow Overview

The overall strategy involves a three-step sequence:

  • Oxidation: Conversion of the benzylic alcohol to the more reactive benzaldehyde.

  • Iodination: Regioselective iodination of the electron-rich aromatic ring to install a handle for cross-coupling.

  • Sonogashira Coupling & Cyclization: A one-pot reaction where a terminal alkyne is coupled to the aryl iodide, followed by an intramolecular cyclization to form the benzofuran ring.

G A This compound B Step 1: Oxidation (PCC, DCM) A->B C 2-Chloro-5-methoxybenzaldehyde B->C D Step 2: Iodination (I₂, HIO₃, H₂SO₄) C->D E 2-Chloro-4-iodo-5-methoxybenzaldehyde D->E F Step 3: Sonogashira Coupling & Cyclization (Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N) E->F G Substituted Benzofuran F->G

Caption: Workflow for Benzofuran Synthesis.

Detailed Experimental Protocol

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Iodine (I₂)

  • Iodic acid (HIO₃)

  • Sulfuric acid (H₂SO₄), concentrated

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Toluene, anhydrous

Step 1: Oxidation to 2-Chloro-5-methoxybenzaldehyde

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM (10 mL/g), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion at room temperature.

  • Stir the resulting dark mixture for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality Note: PCC is a mild oxidant suitable for converting primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. DCM is an inert solvent that facilitates the reaction and subsequent workup.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove chromium residues.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can often be used in the next step without further purification.

Step 2: Iodination to 2-Chloro-4-iodo-5-methoxybenzaldehyde

  • Dissolve the crude 2-Chloro-5-methoxybenzaldehyde (1.0 eq) in glacial acetic acid.

  • Add water, concentrated sulfuric acid, iodine (0.5 eq), and iodic acid (0.2 eq).

  • Heat the mixture to 70-80 °C and stir for 4-6 hours until TLC indicates consumption of the starting material.

    • Causality Note: The methoxy group is a strong activating group that directs electrophilic substitution to the ortho and para positions. As the para position is blocked by the chloro group, iodination occurs regioselectively at the C4 position, ortho to the methoxy group.

  • Cool the reaction to room temperature and pour it into a solution of sodium bisulfite to quench excess iodine.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the iodinated aldehyde. Purify by column chromatography if necessary.

Step 3: One-Pot Sonogashira Coupling and Cyclization

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add 2-Chloro-4-iodo-5-methoxybenzaldehyde (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous toluene and anhydrous triethylamine (3.0 eq).

  • Add the desired terminal alkyne (e.g., phenylacetylene) (1.2 eq) dropwise.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

    • Causality Note: The palladium catalyst facilitates the coupling of the aryl iodide and the terminal alkyne. The copper(I) iodide acts as a co-catalyst. Triethylamine serves as the base to neutralize the HI formed and to deprotonate the alkyne. The elevated temperature promotes both the coupling and the subsequent intramolecular nucleophilic attack of the methoxy's oxygen onto the alkyne, leading to cyclization.[5]

  • After cooling, filter the reaction mixture through celite and concentrate the filtrate.

  • Purify the residue by flash column chromatography on silica gel to afford the desired substituted benzofuran.

Application Protocol II: Synthesis of Substituted Quinolines

The quinoline nucleus is a cornerstone of medicinal chemistry, famously represented in antimalarial drugs like chloroquine.[6] A classic and powerful method for quinoline synthesis is the Friedländer annulation, which condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7][8][9] This protocol details the transformation of this compound into a suitable precursor for a Friedländer synthesis.

Synthetic Workflow Overview

This multi-step synthesis requires careful strategic planning to install the necessary functional groups in the correct positions.

  • Nitration: Introduction of a nitro group, which will later be reduced to the key amine.

  • Oxidation: Conversion of the benzylic alcohol to the aldehyde.

  • Reduction: Conversion of the nitro group to an amine to yield the o-aminobenzaldehyde intermediate.

  • Friedländer Annulation: Cyclocondensation with a ketone to form the final quinoline ring.

G A This compound B Step 1: Nitration (HNO₃, H₂SO₄) A->B C Nitrated Intermediate B->C D Step 2: Oxidation (MnO₂, DCM) C->D E o-Nitrobenzaldehyde Derivative D->E F Step 3: Reduction (Fe, NH₄Cl, EtOH/H₂O) E->F G o-Aminobenzaldehyde Derivative F->G H Step 4: Friedländer Annulation (Ketone, Base Cat.) G->H I Substituted Quinoline H->I

Caption: Workflow for Substituted Quinoline Synthesis.

Detailed Experimental Protocol

Materials:

  • This compound

  • Nitric acid (HNO₃), fuming

  • Sulfuric acid (H₂SO₄), concentrated

  • Manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Enolizable ketone (e.g., Acetone)

  • Potassium hydroxide (KOH)

Step 1: Nitration

  • Cool a flask containing concentrated H₂SO₄ to 0 °C in an ice bath.

  • Slowly add this compound (1.0 eq) while maintaining the temperature below 10 °C.

  • Add fuming HNO₃ (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.

    • Causality Note: Nitration is directed by the activating methoxy group. The most likely position for nitration is C6, which is ortho to the methoxy group and avoids steric hindrance from the chloromethyl group.

  • Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate and concentrate.

Step 2: Oxidation

  • Dissolve the crude nitrated alcohol from Step 1 (1.0 eq) in DCM.

  • Add activated manganese dioxide (MnO₂) (5.0 eq).

  • Stir the suspension vigorously at room temperature for 12-24 hours.

    • Causality Note: MnO₂ is a chemoselective oxidant for benzylic and allylic alcohols. It is effective for this transformation without affecting the other functional groups on the ring.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of celite, washing with DCM.

  • Concentrate the filtrate to yield the crude nitro-aldehyde.

Step 3: Reduction of the Nitro Group

  • Create a suspension of the crude nitro-aldehyde (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1).

  • Add a solution of ammonium chloride (1.0 eq) in water and heat the mixture to reflux for 2-4 hours.

    • Causality Note: Iron in the presence of a mild acid (generated from NH₄Cl) is a classic and effective method for the reduction of aromatic nitro groups to amines. It is generally well-tolerated by other functional groups like aldehydes and chlorides.

  • Filter the hot reaction mixture through celite and wash with hot ethanol.

  • Concentrate the filtrate, add water, and extract with ethyl acetate.

  • Dry the organic layer and concentrate to give the crude o-aminobenzaldehyde derivative.

Step 4: Friedländer Annulation

  • Dissolve the crude o-aminobenzaldehyde (1.0 eq) in ethanol.

  • Add the enolizable ketone (e.g., acetone, 3.0 eq) and a catalytic amount of potassium hydroxide (0.2 eq).

  • Reflux the mixture for 4-6 hours.

    • Causality Note: The base catalyzes the condensation between the amine and one molecule of the ketone, and the subsequent cyclization and dehydration to form the aromatic quinoline ring system.[9]

  • Cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate.

  • Wash, dry, and concentrate the organic layer. Purify the final product by column chromatography or recrystallization.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazard Classification: Acute Toxicity, Oral (Category 4); Eye Irritation (Category 2).

  • Precautionary Statements: Avoid ingestion and contact with eyes. In case of contact with eyes, rinse cautiously with water for several minutes.

  • All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) before use.

Conclusion

This compound is a highly adaptable and economically viable starting material for constructing diverse and complex heterocyclic frameworks. The protocols detailed herein for benzofuran and quinoline synthesis highlight a logical, step-by-step approach that leverages the inherent reactivity of the molecule's functional groups. By providing not just the methods but the underlying chemical principles, this guide empowers researchers to confidently apply, adapt, and innovate upon these foundational synthetic strategies in their pursuit of novel chemical entities for pharmaceutical and industrial applications.

References

  • GB2193211A - Synthesis of benzofurans - Google Patents. Google Patents.
  • Benzofuran synthesis. Organic Chemistry Portal.
  • Synthesis of benzofurans via 1-(2-hydroxyphenyl)
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. Journal of Chemical and Pharmaceutical Research.
  • (2-Chloro-5-methoxyphenyl)(phenyl)methanol | C14H13ClO2 | CID 177685578. PubChem.
  • Total synthesis of natural products containing benzofuran rings. Royal Society of Chemistry.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.
  • Preparation and Properties of Quinoline. Source Not Available.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
  • Synthesis of Quinoline and deriv
  • (2-Chloro-5-methoxyphenyl)(cyclohexyl)methanol | C14H19ClO2. PubChem.
  • Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry.
  • Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)- 3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Source Not Available.
  • (PDF) Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. ResearchGate.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry.

Sources

Application Note: Friedel-Crafts Alkylation using Substituted Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Synthetic and Medicinal Chemistry

Executive Summary

The diarylmethane (DPM) structural motif is a cornerstone in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals and functional materials.[1][2] The Friedel-Crafts (FC) reaction has long been the primary method for forging the critical aryl-alkyl bond.[3][4][5] This guide moves beyond classical approaches, which often rely on hazardous benzyl halides and stoichiometric, moisture-sensitive Lewis acids, to focus on a modern, greener, and more versatile strategy: the use of substituted benzyl alcohols as alkylating agents.[6][7] This method offers significant advantages, including higher atom economy, the generation of water as the sole theoretical byproduct, and compatibility with a wide range of catalytic systems, from simple Brønsted acids to advanced heterogeneous catalysts.[8][9][10] This document provides a detailed exploration of the underlying mechanisms, a comparative analysis of catalyst systems, and robust, step-by-step protocols designed for researchers, scientists, and drug development professionals.

Introduction: The Evolution to Greener Alkylation

The Friedel-Crafts reaction, first reported in 1877, remains a fundamental tool for C-C bond formation on aromatic rings.[3][7] However, growing emphasis on green chemistry principles has driven the evolution of this classic transformation. The substitution of toxic and lachrymatory benzyl halides with readily available, stable, and less hazardous benzyl alcohols marks a significant step towards more sustainable synthetic processes.[6][11] This shift not only improves the environmental and safety profile but also broadens the reaction's scope and utility. The activation of an alcohol's hydroxyl group, a poorer leaving group than a halide, requires specific catalytic activation, leading to a rich field of methodological development. This guide serves as a practical resource for navigating this modern landscape of Friedel-Crafts benzylation.

Core Principles & Reaction Mechanism

The Friedel-Crafts alkylation of an arene with a benzyl alcohol is a quintessential electrophilic aromatic substitution reaction. The process is initiated by a catalyst, which can be either a Brønsted or Lewis acid, to activate the benzyl alcohol.

Mechanism Breakdown:

  • Activation of the Alcohol: The catalyst interacts with the hydroxyl group of the benzyl alcohol. A Brønsted acid protonates the oxygen, while a Lewis acid coordinates to it. This transforms the hydroxyl group into a much better leaving group (H₂O or a metal-alkoxide complex).[6][12]

  • Formation of the Electrophile: The activated leaving group departs, generating a highly reactive benzylic carbocation. This carbocation is resonance-stabilized by the adjacent aromatic ring, making benzyl alcohols particularly suitable substrates for this reaction.

  • Nucleophilic Attack: The π-electron system of the arene acts as a nucleophile, attacking the electrophilic carbocation. This step forms a new C-C bond and results in a resonance-stabilized cationic intermediate known as an arenium ion (or sigma complex), temporarily disrupting the arene's aromaticity.[13]

  • Re-aromatization: A weak base (e.g., the conjugate base of the acid catalyst, or a solvent molecule) abstracts a proton from the sp³-hybridized carbon of the arenium ion. This restores the aromaticity of the ring and regenerates the catalyst, completing the catalytic cycle.

Friedel_Crafts_Mechanism BnOH Benzyl Alcohol (R-CH₂-OH) ActivatedComplex Activated Complex [R-CH₂-OH₂]⁺ BnOH->ActivatedComplex + Catalyst Cat Acid Catalyst (H⁺ or LA) Carbocation Benzylic Carbocation [R-CH₂]⁺ ActivatedComplex->Carbocation - H₂O H2O Water (H₂O) AreniumIon Arenium Ion (Sigma Complex) Carbocation->AreniumIon + Arene Arene Arene (Ar-H) Arene->AreniumIon Product Diarylmethane Product (Ar-CH₂-R) AreniumIon->Product - H⁺ AreniumIon->Product Cat_Regen Catalyst (H⁺ or LA)

Caption: General mechanism of acid-catalyzed Friedel-Crafts benzylation.

Catalyst Systems: A Comparative Analysis

The choice of catalyst is the most critical parameter in designing a Friedel-Crafts benzylation. The ideal catalyst should be highly active at low loadings, tolerant of various functional groups, and environmentally benign.

Catalyst TypeExamplesTypical LoadingAdvantagesDisadvantages & Causality
Brønsted Acids Trifluoroacetic Acid (TFA), p-TsOH, H₂SO₄[14][15]10 mol% - StoichiometricInexpensive, readily available, simple to use. Effective for activating alcohols via protonation of the hydroxyl group.Often require high loadings; can be corrosive. Their strong acidity can promote side reactions like polymerization, especially with sensitive substrates.
Homogeneous Lewis Acids FeCl₃, Bi(OTf)₃, Sc(OTf)₃, InCl₃[10][16]1 - 10 mol%High activity due to strong Lewis acidity for coordinating to the hydroxyl oxygen. Metal triflates are often water-tolerant and reusable.Can be expensive (especially rare-earth triflates). Removal from the reaction mixture can be difficult, risking product contamination.
Heterogeneous Catalysts Zeolites (H-Beta), Montmorillonite K10 Clay, Nafion-H[8][17][18]5 - 20 wt%Easily removed by filtration, enabling simple product purification and catalyst recycling. Environmentally friendly. Ideal for continuous flow processes.[18]May exhibit lower activity than homogeneous counterparts due to mass transfer limitations. Can require higher temperatures or longer reaction times.
Specialized Solvents Hexafluoroisopropanol (HFIP)[12][16][19]SolventIts strong hydrogen-bond-donating ability and low nucleophilicity stabilize the carbocationic intermediate, promoting the reaction often with only a catalytic amount of a co-acid.[19]High cost and boiling point can complicate its use on a large scale.

Experimental Design and Optimization

A successful protocol requires careful consideration of all reaction parameters.

  • Substrate Scope:

    • Arene: Electron-rich arenes (e.g., toluene, xylenes, anisole) are highly reactive. Electron-withdrawing groups on the arene will significantly decrease its nucleophilicity, often requiring stronger catalysts and harsher conditions.

    • Benzyl Alcohol: Electron-donating groups (e.g., -CH₃, -OCH₃) on the benzyl alcohol's aromatic ring stabilize the incipient carbocation, accelerating the reaction. Conversely, strongly electron-withdrawing groups (e.g., -CF₃, -NO₂) destabilize the carbocation, making the alcohol much less reactive and requiring more potent catalytic systems.[19][20]

  • Solvent Selection: The choice of solvent can dramatically influence reaction outcomes.[21]

    • Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common as they do not compete with the alcohol for the Lewis acid catalyst.

    • Polar solvents like nitrobenzene can sometimes alter product selectivity (ortho vs. para isomers) by affecting the stability and solvation of the reaction intermediates.[21]

    • Solvent-free conditions or using the arene as the solvent are green options, particularly when the arene is a liquid and inexpensive.[1][22]

  • Managing Side Reactions:

    • Polyalkylation: The diarylmethane product is often more nucleophilic than the starting arene, making it susceptible to a second alkylation. Solution: Use a large excess of the arene (typically 5-10 equivalents) to ensure the benzylic carbocation is more likely to encounter a molecule of the starting arene.

    • Dibenzyl Ether (DBE) Formation: The benzyl alcohol can act as a nucleophile, attacking the benzylic carbocation to form a dibenzyl ether. This is often observed at the beginning of the reaction. Solution: This ether is usually an intermediate; at higher temperatures or longer reaction times, the DBE can itself be activated by the catalyst to act as an alkylating agent, converting it to the desired product.[18] Monitoring the reaction by TLC or GC is key to ensure this conversion takes place.[8]

Detailed Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for conducting Friedel-Crafts benzylation.

Protocol 1: Homogeneous Catalysis with Bismuth(III) Triflate

This protocol describes the benzylation of p-xylene with 4-methoxybenzyl alcohol, a reaction involving an activated arene and an activated benzyl alcohol, using a mild and water-tolerant Lewis acid.

Materials & Equipment:

  • 4-Methoxybenzyl alcohol

  • p-Xylene (reagent grade, used as solvent and reactant)

  • Bismuth(III) triflate [Bi(OTf)₃]

  • Dichloromethane (DCM, for chromatography)

  • Hexanes (for chromatography)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask with stir bar, reflux condenser, heating mantle

  • TLC plates (silica gel 60 F₂₅₄), TLC tank, UV lamp

  • Separatory funnel, rotary evaporator, column chromatography setup

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxybenzyl alcohol (1.38 g, 10.0 mmol) and p-xylene (50 mL, ~40 equivalents).

  • Catalyst Addition: Add bismuth(III) triflate (328 mg, 0.5 mmol, 5 mol%).

  • Reaction: Heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress every 30 minutes using TLC (eluent: 10% DCM in hexanes). Spot the starting alcohol and the reaction mixture. The product, being less polar, will have a higher Rf value. The reaction is typically complete within 2-4 hours when the starting alcohol spot has disappeared.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 50 mL of saturated NaHCO₃ solution to quench the catalyst.

  • Extraction: Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers (the initial p-xylene solution and the DCM extracts).

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator. Excess p-xylene will be removed under high vacuum.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 2% to 10% DCM in hexanes to afford the pure diarylmethane product.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Protocol 2: Green, Heterogeneous Catalysis with Montmorillonite K10 Clay

This protocol outlines a solvent-free approach for the reaction between toluene and benzyl alcohol, leveraging an inexpensive and reusable solid acid catalyst.

Materials & Equipment:

  • Benzyl alcohol

  • Toluene (reagent grade, used as solvent and reactant)

  • Montmorillonite K10 clay (activated by drying in an oven at 120 °C for 4 hours prior to use)

  • Ethyl acetate (for extraction and chromatography)

  • Hexanes (for chromatography)

  • Deionized water

  • Round-bottom flask with stir bar, reflux condenser, heating mantle

  • Sintered glass funnel for filtration

  • Standard laboratory glassware as in Protocol 1

Procedure:

  • Setup: In a 50 mL round-bottom flask, combine toluene (20 mL, ~10 equivalents), benzyl alcohol (1.08 g, 10.0 mmol), and activated Montmorillonite K10 clay (1.0 g, ~10 wt% relative to reactants).

  • Reaction: Heat the slurry to reflux (~110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC (eluent: 5% ethyl acetate in hexanes) or GC-MS. The reaction may require 6-12 hours for completion.

  • Catalyst Removal: After cooling to room temperature, add 20 mL of ethyl acetate to the flask to reduce viscosity. Filter the mixture through a sintered glass funnel to remove the clay catalyst. Wash the recovered clay with ethyl acetate (2 x 10 mL); this wash can be combined with the filtrate. The catalyst can be washed, dried in an oven, and reused for subsequent reactions.

  • Work-up: Transfer the filtrate to a separatory funnel and wash with deionized water (2 x 20 mL) and then brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent and excess toluene by rotary evaporation.

  • Purification: Purify the crude product via flash column chromatography (silica gel, 2-5% ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the isolated diphenylmethane derivative by spectroscopic methods (NMR, MS).

General Workflow Visualization

The overall process for executing a Friedel-Crafts benzylation, from planning to final analysis, follows a systematic workflow.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Purification & Analysis Reagents Select & Weigh Arene, Benzyl Alcohol Setup Combine Reagents & Solvent (if any) Reagents->Setup Catalyst Select & Prepare Catalyst Catalyst->Setup Glassware Dry Glassware & Assemble Glassware->Setup Run Heat & Stir (Reflux / Temp Control) Setup->Run Monitor Monitor Progress (TLC / GC) Run->Monitor Quench Quench Reaction (e.g., NaHCO₃) Monitor->Quench Reaction Complete Separate Separate Catalyst (Filtration / Extraction) Quench->Separate Concentrate Concentrate in vacuo (Rotovap) Separate->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Spectroscopic Analysis (NMR, MS) Purify->Characterize Yield Calculate Yield & Assess Purity Characterize->Yield

Caption: Standard laboratory workflow for Friedel-Crafts benzylation.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (e.g., moisture-sensitive Lewis acid).2. Insufficient temperature.3. Deactivated substrates (electron-poor arene or alcohol).1. Use a fresh or newly opened catalyst; use anhydrous solvents; switch to a water-tolerant catalyst like Bi(OTf)₃ or a heterogeneous catalyst.2. Increase reaction temperature and monitor for longer periods.3. Increase catalyst loading or switch to a stronger catalyst system (e.g., Sc(OTf)₃, TFA, or Nafion-H).
Multiple Products Observed 1. Polyalkylation.2. Formation of ortho/para isomers.3. Side reactions from functional groups.1. Increase the molar excess of the arene reactant significantly (e.g., to 10-20 equivalents).2. Isomer formation is inherent to electrophilic aromatic substitution. Optimize temperature and catalyst to favor one isomer; separation by chromatography is usually required.3. Ensure functional groups are compatible or use protecting groups. Phenols and anilines may react with the catalyst directly.[1]
Significant Dibenzyl Ether (DBE) Formation Reaction has not proceeded to completion; DBE is an intermediate.Increase the reaction time and/or temperature. Monitor the disappearance of the DBE spot/peak by TLC/GC. The DBE will act as an alkylating agent to form the final product.[18]
Product is an Inseparable Mixture Isomers have very similar polarity.Modify the chromatographic conditions (try different solvent systems or use HPLC). If isomers are crystalline, attempt fractional crystallization.
Catalyst Deactivation (Heterogeneous) Coke formation or poisoning of active sites on the catalyst surface.For zeolites or clays, the catalyst can often be regenerated by calcination at high temperature to burn off organic residues.[17]

Conclusion and Future Outlook

The Friedel-Crafts benzylation using benzyl alcohols is a powerful and increasingly sustainable method for constructing diarylmethane scaffolds. By understanding the interplay between substrates, catalysts, and reaction conditions, researchers can effectively design and execute these transformations. The field continues to advance, with significant progress in the development of highly active, reusable heterogeneous catalysts that are amenable to continuous flow manufacturing—a key goal for the pharmaceutical and fine chemical industries.[18] Furthermore, the development of enantioselective variants, which allow for the chiral synthesis of diarylmethanes, represents an exciting and challenging frontier in this enduring area of chemistry.[6][7]

References

  • Cao, Z.-C., Yu, D.-G., Zhu, R.-Y., Wei, J.-B., & Shi, Z.-J. (2015). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis.
  • Cherian, J., & Ghorpade, S. (2015). Cobalt co-catalysis for cross-electrophile coupling: diarylmethanes from benzyl mesylates and aryl halides. Chemical Science, 6(4), 2442–2447. [Link]
  • Cao, Z. C., et al. (2015).
  • Eftekhari-Sis, B., Zirak, M., & Akbari, A. (2011). Highly Efficient Method for Solvent-Free Synthesis of Diarylmethane and Triarylmethane from Benzylic Alcohol. South African Journal of Chemistry, 64, 120-126. [Link]
  • Wikipedia contributors. (2024). Friedel–Crafts reaction. Wikipedia. [Link]
  • Kalla, R. M. N., et al. (2021). Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross.
  • ResearchGate. (n.d.). Friedel–Crafts alkylation using electron-deficient benzylic alcohols. [Link]
  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]
  • Rueping, M., & Nachtsheim, B. (2010).
  • ResearchGate. (n.d.). Bisulfate Salt-Catalyzed Friedel−Crafts Benzylation of Arenes with Benzylic Alcohols. [Link]
  • ResearchGate. (n.d.).
  • Talotta, C., et al. (2019).
  • BYJU'S. (n.d.).
  • Zhang, C., et al. (2022). Radical-Friedel–Crafts benzylation of arenes with benzyl ethers over 2H-MoS2: ether cleavage into carbon- and oxygen-centered radicals. Dalton Transactions, 51(1), 183-191. [Link]
  • Li, Z., & Li, C.-J. (2011). An Efficient and Inexpensive Catalyst System for Friedel‐Crafts Alkylation of Aromatic Compounds with Benzyl and Allyl Alcohols.
  • ResearchGate. (n.d.). Friedel-Crafts Alkylation of Aromatics with Benzyl Alcohol over Gold-Modified Silica. [Link]
  • Ladd, A. L., & Gribble, G. W. (2018). Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. Biomedical Journal of Scientific & Technical Research, 12(3). [Link]
  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]
  • Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]
  • Green, O., & Moody, C. J. (2020). Biocatalytic Friedel‐Crafts Reactions.
  • Ladd, A. L., & Gribble, G. W. (2018). Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. Biomedical Journal of Scientific & Technical Research. [Link]
  • Liu, Y., et al. (2018). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. Molecules, 23(10), 2636. [Link]
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). FRIEDEL-CRAFT REACTION: A REVIEW. [Link]
  • Kalla, R. M. N., et al. (2021). Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross.
  • ResearchGate. (n.d.).
  • Springer. (2015). Reactivity in Friedel–Crafts aromatic benzylation: the role of the electrophilic reactant. [Link]
  • ChemRxiv. (2023). Friedel-Crafts Benzylations Mediated by FeCl-based Deep Eutectic Solvents.
  • Preprints.org. (2022). Reactivity in Friedel-Crafts Aromatic Benzylation: The Role of the Electrophilic Reactant. [Link]
  • ACS Publications. (2024). Organic Letters Ahead of Print. [Link]
  • Majumder, S., & Telvekar, V. N. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(71), 40702-40727. [Link]
  • Ichikawa, T., et al. (2018). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. Scientific Reports, 8, 14035. [Link]
  • Majumder, S., & Telvekar, V. N. (2018).
  • Scribd. (n.d.). Benzyl Chloride To Benzyl Alchol in Microwave. [Link]
  • Gribble, G. W. (2018). (PDF) Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols.
  • Wang, C., et al. (2019). Hydrogen-bonding and acid cooperative catalysis for benzylation of arenes with benzyl alcohols over ionic liquids. Green Chemistry, 21(19), 5339-5347. [Link]
  • International Journal of Chemical Studies. (2015).
  • ResearchGate. (n.d.). Benzylation of Arenes with Benzyl Alcohols Under Green Conditions: Crucial Role of Iron(III) Hexahydrate as the Catalyst and Propylene Carbonate as a Green and Recyclable Solvent. [Link]
  • Mettler Toledo. (n.d.).

Sources

Protocol for the synthesis of (2-Chloro-5-methoxyphenyl)methanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Synthesis of (2-Chloro-5-methoxyphenyl)methanol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key substituted benzyl alcohol intermediate in organic synthesis. Its structural motif is present in a range of molecules targeted for pharmaceutical and materials science applications. This guide provides detailed, validated protocols for the synthesis of this compound from two common precursors: 2-Chloro-5-methoxybenzaldehyde and 2-Chloro-5-methoxybenzoic acid. We delve into the mechanistic rationale behind the choice of reagents and conditions, offering field-proven insights to ensure reproducibility and high yields. Furthermore, we explore subsequent transformations to generate diverse derivatives, expanding the utility of this versatile building block.

Introduction: The Significance of Substituted Benzyl Alcohols

Substituted benzyl alcohols are foundational pillars in medicinal chemistry and fine chemical synthesis. The specific arrangement of chloro and methoxy groups on the phenyl ring in this compound provides a unique electronic and steric profile, making it a valuable precursor for creating complex molecular architectures. The hydroxyl group serves as a versatile handle for introducing new functionalities through etherification, esterification, or conversion to a leaving group for nucleophilic substitution and cross-coupling reactions.[1][2] Understanding the reliable synthesis of this intermediate is therefore critical for research and development programs that rely on structurally diverse compound libraries.

Retrosynthetic Analysis and Strategy

The synthesis of this compound can be approached from two primary, commercially available starting materials. The choice of pathway often depends on reagent availability, cost, and the scale of the reaction.

  • Pathway A: Reduction of an Aldehyde. The most direct route involves the reduction of the carbonyl group of 2-Chloro-5-methoxybenzaldehyde. This is typically a high-yielding, clean transformation.

  • Pathway B: Reduction of a Carboxylic Acid. An alternative route begins with 2-Chloro-5-methoxybenzoic acid. This pathway requires a more powerful reducing agent to convert the carboxylic acid to a primary alcohol.

Below is a conceptual workflow illustrating these synthetic strategies.

G cluster_0 Pathway A cluster_1 Pathway B A_start 2-Chloro-5-methoxybenzaldehyde Product This compound A_start->Product Mild Reduction (e.g., NaBH4) B_start 2-Chloro-5-methoxybenzoic acid B_start->Product Strong Reduction (e.g., BH3·THF, LiAlH4) Derivatives Derivatives (Ethers, Esters, etc.) Product->Derivatives Further Functionalization

Caption: Synthetic pathways to this compound and its derivatives.

Protocol 1: Synthesis via Reduction of 2-Chloro-5-methoxybenzaldehyde

This protocol employs the selective reduction of an aldehyde using sodium borohydride (NaBH₄), a mild and easy-to-handle reducing agent.

Mechanistic Insight: Hydride Reduction

Sodium borohydride serves as a source of hydride ions (H⁻). The electrophilic carbonyl carbon of the aldehyde is susceptible to nucleophilic attack by the hydride ion.[3] This initial attack breaks the C=O pi bond, forming a tetrahedral alkoxyborate intermediate. The reaction is typically performed in a protic solvent like methanol or ethanol, which then protonates the oxygen atom during workup to yield the final primary alcohol. NaBH₄ is preferred over more reactive hydrides like lithium aluminum hydride (LiAlH₄) for its chemoselectivity; it will readily reduce aldehydes and ketones but typically not esters or carboxylic acids, simplifying reaction setup and purification.[4]

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )Molarity/DensityAmount (for 10 mmol scale)Molar Eq.
2-Chloro-5-methoxybenzaldehydeC₈H₇ClO₂170.59-1.71 g1.0
Sodium Borohydride (NaBH₄)NaBH₄37.83-0.45 g1.2
Methanol (MeOH)CH₃OH32.040.792 g/mL50 mLSolvent
Deionized Water (H₂O)H₂O18.021.00 g/mLAs needed-
1 M Hydrochloric Acid (HCl)HCl36.461 MAs needed-
Ethyl Acetate (EtOAc)C₄H₈O₂88.110.902 g/mLAs needed-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-As needed-
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-5-methoxybenzaldehyde (1.71 g, 10 mmol). Dissolve the aldehyde in 50 mL of methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (0.45 g, 12 mmol) to the cooled solution in small portions over 15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent, checking for the disappearance of the starting aldehyde spot.

  • Quenching: Once the reaction is complete, carefully cool the flask again in an ice bath. Slowly quench the reaction by adding deionized water (approx. 20 mL) dropwise to decompose any excess NaBH₄.

  • pH Adjustment & Extraction: Acidify the mixture to pH ~5-6 with 1 M HCl. This step ensures the complete protonation of the alkoxide. Remove the methanol under reduced pressure using a rotary evaporator. Extract the resulting aqueous solution with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid or oil can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Protocol 2: Synthesis via Reduction of 2-Chloro-5-methoxybenzoic Acid

This protocol is an alternative for when the corresponding carboxylic acid is the more accessible starting material. It requires a more potent reducing agent, Borane-Tetrahydrofuran complex (BH₃·THF).

Mechanistic Insight: Borane Reduction

Carboxylic acids are less reactive towards hydride reagents than aldehydes because the acidic proton reacts first in an acid-base reaction. Borane (BH₃) is an electrophilic reducing agent that coordinates to the carbonyl oxygen, increasing the carbonyl carbon's electrophilicity and facilitating hydride transfer.[4] Unlike NaBH₄, BH₃·THF readily reduces carboxylic acids to primary alcohols. This method is highly effective and often provides excellent yields.[5]

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )Molarity/DensityAmount (for 10 mmol scale)Molar Eq.
2-Chloro-5-methoxybenzoic acidC₈H₇ClO₃186.59-1.87 g1.0
Borane-THF complex (1 M)BH₃·THF85.941 M in THF20 mL2.0
Tetrahydrofuran (THF), anhydrousC₄H₈O72.110.889 g/mL30 mLSolvent
6 M Hydrochloric Acid (HCl)HCl36.466 MAs needed-
Ethyl Acetate (EtOAc)C₄H₈O₂88.110.902 g/mLAs needed-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-As needed-
Step-by-Step Experimental Protocol
  • Reaction Setup: In a 250 mL three-neck flask fitted with a thermometer, dropping funnel, and nitrogen inlet, add 2-Chloro-5-methoxybenzoic acid (1.87 g, 10 mmol) and 30 mL of anhydrous tetrahydrofuran (THF).

  • Inert Atmosphere: Place the flask under a nitrogen atmosphere and cool to 0 °C using an ice bath while stirring. Trustworthiness Note: Anhydrous conditions are essential as borane reacts with water.

  • Addition of Reducing Agent: Slowly add the 1 M solution of borane-THF complex (20 mL, 20 mmol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[5]

  • Reaction and Monitoring: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 66 °C) for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C. Very slowly and carefully, add 6 M HCl dropwise to quench the reaction until gas evolution ceases. This step protonates the intermediate and destroys excess borane.

  • Extraction: Add 50 mL of water and extract the product with ethyl acetate (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]

  • Purification: Purify the residue by column chromatography on silica gel to yield pure this compound.

Synthesis of Derivatives: Expanding the Chemical Space

The synthesized this compound is a launchpad for creating a diverse set of derivatives. The hydroxyl group can be readily converted into other functionalities.

  • Etherification: A common derivatization is the formation of methyl or ethyl ethers. This can be achieved chemoselectively, targeting the benzylic hydroxyl group while leaving other hydroxyls in the molecule untouched, using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and DMSO in methanol or ethanol.[2]

  • Suzuki-Miyaura Cross-Coupling: The chloro-substituent on the aromatic ring allows for palladium-catalyzed cross-coupling reactions. For instance, the parent alcohol can be coupled with various boronic acids to synthesize biaryl methanol derivatives, which are important structures in medicinal chemistry.[1][5]

The workflow for these derivatization steps is visualized below.

G Start This compound Ether (2-Chloro-5-methoxyphenyl)methyl ether Start->Ether Etherification (e.g., TCT, DMSO, MeOH) Biaryl Biaryl Methanol Derivative Start->Biaryl Suzuki Coupling (e.g., Ar-B(OH)₂, Pd catalyst)

Sources

Application Notes & Protocols: The Strategic Role of Intermediates in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unsung Heroes of Crop Protection

In the intricate world of agrochemical development, the final active ingredient (AI) often takes center stage. However, the journey from basic raw materials to a potent, selective, and safe crop protection agent is paved by a series of critical chemical compounds known as intermediates. These molecules are the essential building blocks, the unsung heroes that enable the efficient, scalable, and innovative synthesis of the complex structures required for modern agriculture.[1] Chemical intermediates are not the end-use products themselves but are indispensable precursors in a multi-step synthesis chain.[1][2] Their strategic design and synthesis are paramount, as they dictate the feasibility, cost-effectiveness, and environmental footprint of the final agrochemical.[1]

This guide provides an in-depth exploration of the application of key intermediates in the synthesis of major agrochemical classes. We will move beyond simple reaction schemes to dissect the causality behind experimental choices, offering detailed, field-proven protocols for researchers, scientists, and professionals in agrochemical development. Our focus will be on demonstrating how a deep understanding of intermediate chemistry is crucial for innovation and the development of next-generation solutions that are both effective and sustainable.[3][4][5]

Case Study 1: Pyrazole Carboxylic Acids as Core Scaffolds for SDHI Fungicides

Scientific Background: Targeting Fungal Respiration

Succinate Dehydrogenase Inhibitor (SDHI) fungicides are a cornerstone of modern disease management, representing the fastest-growing class of fungicides.[6] Their efficacy stems from a highly specific mode of action: the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain of fungi.[6][7] By blocking this critical enzyme, SDHIs disrupt cellular energy production (ATP synthesis), leading to the cessation of fungal growth and development.[6]

The molecular structure of most modern SDHIs is built around a central amide linkage connecting a "protein affinity group" (often a heterocyclic ring) and a "hydrophobic tail".[8] Pyrazole carboxylic acid derivatives have emerged as exceptionally effective protein affinity groups, forming the backbone of numerous high-performance SDHI fungicides. One such critical intermediate is 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid , a cornerstone for synthesizing potent fungicides that control a wide array of crop diseases.

Experimental Protocol: Synthesis of a Model Pyrazole-Amide SDHI Fungicide

This protocol details the synthesis of a representative SDHI fungicide, N-(2-bromophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, via the amidation of the key pyrazole carboxylic acid intermediate.

Workflow Diagram: Synthesis of a Model SDHI Fungicide

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification A 3-(Difluoromethyl)-1-methyl-1H- pyrazole-4-carboxylic acid C Pyrazole-4-carbonyl chloride (Intermediate) A->C Reflux, 2h B Thionyl Chloride (SOCl₂) B->C E Final Product: N-(2-bromophenyl)-3-(difluoromethyl)- 1-methyl-1H-pyrazole-4-carboxamide C->E Triethylamine, DCM 0°C to RT, 4h D 2-Bromoaniline D->E F Crude Product E->F G Purified SDHI Fungicide F->G Recrystallization (Ethanol/Water)

Caption: Synthesis workflow from the key pyrazole intermediate to the final SDHI product.

Step-by-Step Methodology:

  • Acid Chloride Formation (Activation of Intermediate):

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.90 g, 10 mmol).

    • Carefully add thionyl chloride (SOCl₂) (2.2 mL, 30 mmol) under a nitrogen atmosphere.

    • Heat the mixture to reflux and stir for 2 hours. The solid will gradually dissolve.

    • Causality: Thionyl chloride is an excellent reagent for converting carboxylic acids to acid chlorides. This "activation" step creates a highly reactive electrophile, facilitating the subsequent amide bond formation under mild conditions. Excess SOCl₂ is used to drive the reaction to completion and is easily removed by evaporation.

    • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to yield the crude pyrazole-4-carbonyl chloride intermediate, which is used directly in the next step.

  • Amide Coupling:

    • Dissolve the crude acid chloride in 20 mL of anhydrous dichloromethane (DCM) in a 250 mL flask and cool the solution to 0°C in an ice bath.

    • In a separate beaker, dissolve 2-bromoaniline (1.72 g, 10 mmol) and triethylamine (TEA) (2.1 mL, 15 mmol) in 20 mL of anhydrous DCM.

    • Add the 2-bromoaniline/TEA solution dropwise to the cooled acid chloride solution over 30 minutes with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Triethylamine acts as a non-nucleophilic base to quench the HCl byproduct generated during the reaction, preventing protonation of the aniline nucleophile and driving the equilibrium towards the product. DCM is an ideal solvent as it is inert to the reaction conditions and solubilizes the reactants.

  • Work-up and Purification:

    • Pour the reaction mixture into 50 mL of water and transfer to a separatory funnel.

    • Extract the aqueous layer with DCM (3 x 30 mL).

    • Combine the organic layers, wash with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude solid product.

    • Purify the crude product by recrystallization from an ethanol/water mixture to yield the final compound as a white solid.

Data Summary & Trustworthiness

The protocol's self-validating nature is confirmed by characterization of the final product. Consistent results across batches, verified by melting point and spectroscopic analysis, ensure the reliability of the synthesis from the chosen intermediate.

ParameterResult
Product Name N-(2-bromophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
Appearance White crystalline solid
Yield 85-92%
Purity (HPLC) >99%
Melting Point 135-137 °C
¹H NMR (CDCl₃) Consistent with expected structure
¹⁹F NMR (CDCl₃) Doublet corresponding to -CHF₂ group
Visualization of Mechanism of Action

SDHI fungicides work by physically blocking the ubiquinone (Q) binding site of the SDH enzyme complex.[9] This prevents the transfer of electrons from succinate to ubiquinone, halting the tricarboxylic acid (TCA) cycle and mitochondrial respiration.

Mechanism Diagram: SDHI Mode of Action

cluster_0 Mitochondrial Inner Membrane SDH SDHB (Fe-S) SDHA (FAD) SDHC SDHD Fumarate Fumarate SDH:sdha->Fumarate Q Ubiquinone (Q) SDH:sdhb->Q e⁻ transfer Succinate Succinate Succinate->SDH:sdha Oxidation QH2 Ubihydroquinone (QH₂) Q->QH2 SDHI SDHI Fungicide SDHI->SDH:sdhc BLOCKS SITE

Caption: SDHI fungicides bind to the Qp site of Complex II, blocking electron transport.

Case Study 2: Isoxazoline Intermediates for Next-Generation Insecticides

Scientific Background: Disrupting the Insect Nervous System

The isoxazoline class of insecticides has revolutionized pest control, particularly in animal health, due to its high efficacy against fleas and ticks. These compounds act as potent non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels in the nervous systems of insects and acarines.[10][11] By blocking these channels, isoxazolines induce hyperexcitation, paralysis, and ultimately the death of the target pest. The isoxazoline ring is a key pharmacophore, and its synthesis is a critical step in manufacturing these advanced insecticides.[10][12]

The synthesis of the isoxazoline core often relies on a powerful and convergent reaction: the 1,3-dipolar cycloaddition between a nitrile oxide and an alkene.[10][11] This approach allows for the efficient construction of the five-membered heterocyclic intermediate.

Experimental Protocol: Synthesis of a Phenylisoxazoline Intermediate

This protocol describes the synthesis of a 3-phenyl-5-(trifluoromethyl)-4,5-dihydroisoxazole intermediate, a common scaffold in isoxazoline insecticides.

Workflow Diagram: Isoxazoline Synthesis via 1,3-Dipolar Cycloaddition

cluster_0 Step 1: In Situ Generation of Nitrile Oxide cluster_1 Step 2: Cycloaddition Reaction A Benzaldoxime C Benzohydroximoyl chloride (Intermediate) A->C DMF B N-Chlorosuccinimide (NCS) B->C E Benzonitrile Oxide (1,3-dipole) C->E Elimination of HCl D Triethylamine (TEA) D->E G Final Intermediate: 3-phenyl-5-(trifluoromethyl)- 4,5-dihydroisoxazole E->G [3+2] Cycloaddition F 3,3,3-Trifluoropropene (Dipolarophile) F->G

Caption: Synthesis of the core isoxazoline intermediate via a nitrile oxide cycloaddition.

Step-by-Step Methodology:

  • Preparation of Benzohydroximoyl Chloride:

    • Dissolve benzaldoxime (2.42 g, 20 mmol) in 40 mL of dimethylformamide (DMF) in a 100 mL flask.

    • Slowly add N-Chlorosuccinimide (NCS) (2.80 g, 21 mmol) in portions while maintaining the temperature below 30°C.

    • Stir the mixture at room temperature for 1 hour. The resulting solution containing the benzohydroximoyl chloride intermediate is used directly.

    • Causality: NCS is a mild and effective chlorinating agent for converting the oxime into the hydroximoyl chloride, the precursor to the reactive 1,3-dipole. DMF is a suitable polar aprotic solvent for this step.

  • In Situ Generation of Nitrile Oxide and Cycloaddition:

    • Cool the flask containing the benzohydroximoyl chloride solution to 0°C.

    • Bubble 3,3,3-trifluoropropene gas (approx. 2.9 g, 30 mmol) through the solution.

    • Slowly add triethylamine (TEA) (4.2 mL, 30 mmol) dropwise to the reaction mixture.

    • Causality: TEA acts as a base to eliminate HCl from the hydroximoyl chloride, generating the highly reactive benzonitrile oxide in situ. This intermediate immediately undergoes a [3+2] cycloaddition reaction with the trifluoropropene (the dipolarophile) to form the desired isoxazoline ring. Performing the reaction in situ is crucial as nitrile oxides are unstable and can dimerize.

    • Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Pour the reaction mixture into 200 mL of ice-water and stir for 30 minutes.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude oil by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure isoxazoline intermediate.

Data Summary

The quality of this intermediate is critical for the synthesis of the final active pharmaceutical ingredient (API), such as Afoxolaner. Purity and stereochemical integrity, if applicable, are paramount.

ParameterResult
Product Name 3-phenyl-5-(trifluoromethyl)-4,5-dihydroisoxazole
Appearance Colorless to pale yellow oil
Yield 70-78%
Purity (GC-MS) >98%
¹H NMR & ¹⁹F NMR Spectra consistent with the desired isoxazoline structure

This intermediate can then be further functionalized, for example, through reactions on the phenyl ring, to produce the final, complex insecticidal molecules used in commercial products.

References

  • Innovations in Agrochemical and Pharma Intermedi
  • Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candid
  • The Essential Role of Chemical Intermediates in Agrochemicals. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates | Request PDF. (n.d.).
  • Agrochemical Intermediates – INTERSURFCHEM. (2025). INTERSURFCHEM.
  • Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. (2020). Research in Plant Disease.
  • Succinate-Dehydrogenase Inhibitor (SDHI) Resistance Evolution in Plant Pathogens. (n.d.).
  • Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy. (n.d.). New Zealand Plant Protection Society.
  • SDHI fungicides and turfgrass disease control: An overview. (2019). University of Georgia.
  • Understanding the SDHI (FRAC group 7) Fungicides. (2020). Rutgers University.
  • Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candid
  • Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides. (2025). Preprints.org.
  • One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies. (2025). PubMed Central.
  • Development of Green Chemicals for the Agricultural Industry. (2015). AZoCleantech.
  • Application Notes and Protocols: Synthesis of Agrochemical Intermediates from Chiral Fluorin
  • The Role of Green Chemistry in Agriculture. (n.d.). Prime Scholars.
  • Unlocking Crop Potential: The Role of Pyrazole Carboxylic Acid Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Discovery, development, chemical diversity and design of isoxazoline-based insecticides. (2025). ScienceDirect.
  • Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides. (2025).
  • What Are Pesticide Intermediates? (n.d.). NANTONG REFORM PETRO-CHEMICAL CO., LTD.
  • Discovery, development, chemical diversity and design of isoxazoline-based insecticides. (2021). PubMed.
  • Understanding Isoxazoline Insecticides: The Foundation Laid by Intermediates. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Isoxazoline: An Emerging Scaffold in Pesticide Discovery. (n.d.). Journal of Agricultural and Food Chemistry.
  • The Rise of Pyrazole Derivatives in Modern Agriculture: A Focus on 1-Methyl-4-pyrazolecarboxylic Acid. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Nucleophilic substitution at the benzylic position of 2-chloro-5-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the strategic execution of nucleophilic substitution reactions at the benzylic position of 2-chloro-5-methoxybenzyl alcohol, tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of mechanistic principles, activation strategies, detailed experimental protocols, and troubleshooting.

Introduction

The functionalization of substituted benzyl scaffolds is a cornerstone of modern medicinal chemistry and materials science. The 2-chloro-5-methoxybenzyl moiety, in particular, serves as a versatile building block for a wide range of biologically active molecules. The ability to controllably introduce diverse functionalities at the benzylic position via nucleophilic substitution is therefore of paramount importance. However, this transformation is not trivial. The primary challenge lies in the poor leaving group ability of the native hydroxyl group (-OH) of the benzyl alcohol.[1] Furthermore, the electronic properties of the aromatic ring substituents—an ortho-chloro group and a meta-methoxy group—exert a significant influence on the reaction mechanism and feasibility.

This application note provides a senior scientist's perspective on navigating these challenges. We will dissect the mechanistic dichotomy between SN1 and SN2 pathways, detail field-proven strategies for activating the benzylic alcohol, and provide robust, step-by-step protocols for the synthesis of key derivatives.

Mechanistic Considerations: A Tale of Two Pathways

Nucleophilic substitution at a benzylic carbon can, in principle, proceed via either a unimolecular (SN1) or a bimolecular (SN2) mechanism.[2] The preferred pathway is dictated by the stability of the carbocation intermediate, the steric hindrance at the reaction center, the strength of the nucleophile, and the solvent properties.[3]

For 2-chloro-5-methoxybenzyl alcohol, the benzylic carbon is primary, which inherently minimizes steric hindrance, thus favoring an SN2 reaction.[4] Conversely, benzylic carbocations are stabilized by resonance with the aromatic ring, a key feature that enables SN1 reactions.[2][5] The electronic nature of the ring substituents is the deciding factor.

  • Ortho-Chloro Group: This group is strongly electron-withdrawing via its inductive effect (-I). An electron-withdrawing group at the ortho position will significantly destabilize the adjacent benzylic carbocation required for an SN1 mechanism.

  • Meta-Methoxy Group: As an electron-donating group (+R), its ability to stabilize a positive charge is most effective from the ortho and para positions.[6][7] From the meta position, its stabilizing resonance effect is nullified, and only a weak inductive effect remains.

Given the primary nature of the benzylic carbon and the powerful destabilizing effect of the ortho-chloro group on the potential carbocation, the SN2 pathway is the strongly preferred and mechanistically sound approach for this substrate. Any successful strategy must therefore facilitate a bimolecular substitution.

Caption: Competing SN1 and SN2 pathways for the substrate.

Strategic Activation of the Hydroxyl Group

Direct substitution of the -OH group is unfeasible due to its poor leaving group nature.[1] Activation is mandatory. The choice of activation strategy depends on the desired nucleophile, reaction scale, and tolerance for byproducts. We present two robust and widely applicable strategies.

Strategy A: Two-Step Conversion via a Sulfonate Ester (e.g., Tosylate)

This classic and highly reliable method involves two discrete steps:

  • Activation: The alcohol is converted to a tosylate ester using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This transforms the -OH into an excellent leaving group (-OTs).

  • Substitution: The isolated benzyl tosylate is then reacted with the chosen nucleophile in a standard SN2 reaction.

Advantages:

  • High yields and clean conversions.

  • The tosylate intermediate is typically stable and can be purified before use.

  • Avoids the often harsh conditions of direct halogenation.

Strategy B: One-Pot In Situ Activation (Mitsunobu Reaction)

The Mitsunobu reaction allows for the direct conversion of the alcohol in the presence of the nucleophile under mild, neutral conditions.[8] It utilizes a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

Advantages:

  • Mild, one-pot procedure.

  • Broad substrate scope for various nucleophiles (especially N, O, and S-nucleophiles).

  • Occurs with a predictable inversion of stereochemistry (not relevant for this achiral substrate, but a key feature of the reaction).

Disadvantages:

  • Generates stoichiometric amounts of triphenylphosphine oxide and hydrazide byproducts, which can complicate purification.

  • Reagents are sensitive and require anhydrous conditions.

Caption: Workflow comparison of activation strategies.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, including reaction monitoring and characterization checkpoints. They are representative procedures that can be adapted for various nucleophiles.

Protocol 1: Two-Step Synthesis of 2-((Azidomethyl)oxy)-1-chloro-4-methoxybenzene via Tosylation

This protocol details the synthesis of a benzyl azide, a versatile intermediate for click chemistry and amine synthesis.

Step 1: Synthesis of 2-chloro-5-methoxybenzyl 4-methylbenzenesulfonate

Materials & Reagents Amount M.W. Moles (mmol) Equivalents
2-chloro-5-methoxybenzyl alcohol5.00 g172.6028.971.0
p-Toluenesulfonyl chloride (TsCl)6.63 g190.6534.761.2
Pyridine (anhydrous)50 mL--Solvent
Dichloromethane (DCM, anhydrous)50 mL--Solvent

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve 2-chloro-5-methoxybenzyl alcohol (1.0 eq) in anhydrous DCM (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous pyridine (50 mL) to the solution.

  • Cool the flask to 0 °C in an ice-water bath.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material should be consumed, and a new, less polar spot corresponding to the tosylate should appear.

  • Work-up: Carefully pour the reaction mixture into 200 mL of ice-cold 2 M HCl (aq). Transfer to a separatory funnel and extract with DCM (3 x 75 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude benzyl tosylate, which can be used in the next step without further purification or purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of 2-((Azidomethyl)oxy)-1-chloro-4-methoxybenzene

Materials & Reagents Amount M.W. Moles (mmol) Equivalents
Benzyl Tosylate (from Step 1)9.45 g (crude)326.78~28.971.0
Sodium Azide (NaN₃)2.83 g65.0143.451.5
Dimethylformamide (DMF, anhydrous)100 mL--Solvent

Procedure:

  • Dissolve the crude benzyl tosylate (1.0 eq) in anhydrous DMF (100 mL) in a 250 mL round-bottom flask.

  • Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.

  • Heat the reaction mixture to 60 °C and stir for 3-5 hours.

  • Reaction Monitoring: Monitor by TLC (4:1 Hexanes:Ethyl Acetate). The tosylate spot should be replaced by a new product spot. An IR spectrum of an aliquot can confirm the appearance of a strong azide stretch at ~2100 cm⁻¹.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 400 mL of cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash thoroughly with water (3 x 150 mL) to remove residual DMF, followed by brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexanes) to afford the pure benzyl azide as a colorless oil.

  • Characterization: Confirm structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: One-Pot Synthesis of 2-chloro-5-methoxybenzyl Phenyl Ether via Mitsunobu Reaction

This protocol demonstrates the formation of a C-O bond using an oxygen nucleophile in a one-pot process.

Materials & Reagents Amount M.W. Moles (mmol) Equivalents
2-chloro-5-methoxybenzyl alcohol1.00 g172.605.791.0
Phenol0.65 g94.116.951.2
Triphenylphosphine (PPh₃)1.82 g262.296.951.2
Diisopropyl azodicarboxylate (DIAD)1.38 mL202.216.951.2
Tetrahydrofuran (THF, anhydrous)40 mL--Solvent

Procedure:

  • In a flame-dried 100 mL round-bottom flask under an inert atmosphere, dissolve 2-chloro-5-methoxybenzyl alcohol (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF (40 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add DIAD (1.2 eq) dropwise to the stirred solution over 20 minutes. A color change and/or formation of a precipitate may be observed.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring: Monitor by TLC (9:1 Hexanes:Ethyl Acetate). Observe the consumption of the starting alcohol. LC-MS can be used to confirm the formation of the product mass.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Purification: Directly load the crude residue onto a silica gel column. The byproducts (triphenylphosphine oxide and the DIAD-hydrazine) are highly polar. Elute with a gradient of 2% to 10% ethyl acetate in hexanes. The nonpolar ether product will elute first.

  • Combine the pure fractions and concentrate under reduced pressure to yield the desired benzyl phenyl ether.

  • Characterization: Confirm structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Troubleshooting and Data Interpretation

Problem Possible Cause Recommended Solution
Low or No Conversion (Tosylation) Incomplete activation.Ensure reagents (pyridine, DCM) are anhydrous. Check the quality of the TsCl. Increase reaction time or slightly warm to 30-40 °C.
Low Yield (Azide Substitution) Insufficient reaction time/temp.Increase temperature to 70-80 °C or extend reaction time. Ensure DMF is anhydrous.
Reaction Stalls (Mitsunobu) Reagents are not active.Use freshly opened or distilled DIAD. Ensure THF is rigorously anhydrous. Confirm the quality of PPh₃.
Difficult Purification (Mitsunobu) Co-elution of byproducts.If triphenylphosphine oxide is problematic, the crude mixture can be triturated with cold diethyl ether to precipitate some of it before chromatography.
Formation of Elimination Byproducts Base is too strong or hindered.This is unlikely for a primary benzylic system but could occur with stronger, bulkier bases. Stick to the recommended conditions.

Conclusion

is a highly achievable transformation when approached with a clear mechanistic understanding. The electronic destabilization of the SN1 pathway by the ortho-chloro substituent makes SN2 the mandatory route. Success hinges on the effective activation of the primary hydroxyl group into a competent leaving group. The two-step tosylation-substitution sequence offers reliability and scalability, while the one-pot Mitsunobu reaction provides a milder alternative for sensitive substrates. By following the detailed protocols and troubleshooting guidance herein, researchers can confidently and efficiently synthesize a diverse array of functionalized building blocks crucial for advancing drug discovery and development programs.

References

  • Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?.
  • Glasp. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions.
  • Michigan State University Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
  • Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives.
  • Khan Academy. (n.d.). Reactions at the benzylic position.
  • University of Calgary Chemistry. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides.
  • Chemistry LibreTexts. (2020). 7.12: Comparison of SN1 and SN2 Reactions.
  • Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides.
  • Chemistry Steps. (n.d.). Reactions at the Benzylic Position.
  • ResearchGate. (n.d.). Orienting methoxy group-carbocation conjugation effects explaining the HCl elimination preferences.
  • Pearson. (2024). Reactions at Benzylic Positions: Videos & Practice Problems.
  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution.
  • University of Northern Colorado. (2012). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides.
  • Chemistry LibreTexts. (2021). 8.1: Reactions of Substituted Benzenes- Reaction at the Benzylic Position.
  • Journal of the American Chemical Society. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup.
  • Chemical Communications. (2021). Direct nucleophilic substitution of alcohols using an immobilized oxovanadium catalyst.
  • Synlett. (n.d.). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions.

Sources

Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinases and the Power of Privileged Scaffolds

Protein kinases are a vast and crucial family of enzymes that regulate the majority of cellular signaling pathways. By catalyzing the phosphorylation of specific substrate proteins, they act as molecular switches that control cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets in modern medicine.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer therapy, offering targeted treatments with improved efficacy and reduced side effects compared to traditional chemotherapy.[3]

Within the medicinal chemist's toolkit, certain molecular frameworks, known as "privileged scaffolds," appear repeatedly in successful drugs. The pyrimidine nucleus is a preeminent example of such a scaffold in kinase inhibitor design.[4][5] As a bioisostere of the adenine ring of ATP, the pyrimidine core provides an ideal anchor to bind within the highly conserved ATP-binding pocket of most kinases.[6][7][8] This inherent binding capability, combined with the synthetic tractability of the pyrimidine ring, allows for extensive chemical modification to achieve high potency and selectivity against specific kinase targets.[3][9]

This guide provides a comprehensive overview of the synthesis, evaluation, and optimization of pyrimidine-based kinase inhibitors. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale to empower informed and effective drug discovery.

Section 1: The Pyrimidine Scaffold - A Foundation for Kinase Inhibition

The strategic advantage of the pyrimidine scaffold lies in its ability to mimic the hydrogen bonding interactions of adenine with the "hinge region" of the kinase ATP-binding site. This interaction is fundamental for the binding of most ATP-competitive inhibitors.[8] By decorating the core pyrimidine ring at various positions, medicinal chemists can introduce functional groups that form additional interactions with other regions of the ATP pocket, thereby driving both potency and selectivity for the target kinase over the hundreds of other kinases in the human kinome.[10][11]

Several classes of pyrimidine-based inhibitors have been successfully developed, including:

  • 2,4-Disubstituted Pyrimidines: This class has yielded potent inhibitors of various kinases, including KDR and MK2.[12][13] The substitution pattern allows for precise tuning of properties, with one vector typically addressing the hinge region and the other extending into a hydrophobic pocket.

  • Pyrazolo[3,4-d]pyrimidines: This fused heterocyclic system is a well-established scaffold for inhibitors of CDKs, RET, and SRC-family kinases.[6][8] The fused ring system offers a rigid structure that can be strategically functionalized.

  • Pyrido[2,3-d]pyrimidines: As analogs of quinazolines, these scaffolds have been extensively explored as inhibitors of tyrosine kinases like EGFR and FGFR.[10][14]

cluster_kinase Kinase ATP Binding Site cluster_inhibitor Pyrimidine Inhibitor hinge Hinge Region gatekeeper Gatekeeper Residue d_loop Activation Loop (DFG motif) pyrimidine_core Pyrimidine Core pyrimidine_core->hinge H-Bonds r1_group R1 Group r1_group->gatekeeper Hydrophobic Interaction r2_group R2 Group r2_group->d_loop Selectivity Pocket

Figure 1: General binding mode of a pyrimidine inhibitor in a kinase ATP pocket.

Section 2: Synthesis of a Versatile 2,4-Dichloropyrimidine Intermediate

A common strategy in kinase inhibitor synthesis is to first prepare a versatile intermediate that can be readily diversified. The 2,4-dichloropyrimidine scaffold is an excellent example, as the two chlorine atoms can be sequentially and selectively replaced via nucleophilic aromatic substitution (SNAr) reactions. The differential reactivity of the C4 and C2 positions (C4 being more reactive) allows for controlled, stepwise additions of different nucleophiles.

This protocol describes the synthesis of 2,4-dichloro-5-fluoropyrimidine, a key building block for many kinase inhibitors.

Protocol 2.1: Synthesis of 2,4-dichloro-5-fluoropyrimidine

Rationale: This reaction converts the more stable 5-fluorouracil into a highly reactive dichlorinated intermediate. Phosphorus oxychloride (POCl₃) acts as both the chlorinating agent and the solvent. A phase-transfer catalyst like benzyltriethylammonium chloride (TEBAC) can be used to facilitate the reaction, and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) acts as a scavenger for the HCl generated, driving the reaction to completion.

Materials:

  • 5-Fluorouracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-fluorouracil (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), add phosphorus oxychloride (10.0 eq) followed by the slow, dropwise addition of N,N-diisopropylethylamine (2.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood. Caution: This is a highly exothermic and gas-evolving quench.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 2,4-dichloro-5-fluoropyrimidine.

Section 3: Library Synthesis and Structure-Activity Relationship (SAR)

With the dichlorinated intermediate in hand, a small library of analogs can be synthesized to explore the structure-activity relationship (SAR). The goal is to understand how different chemical groups at the C2 and C4 positions affect the compound's potency and selectivity.[11]

Protocol 3.1: Sequential SNAr for Library Synthesis

Rationale: The C4 position of 2,4-dichloropyrimidine is more electrophilic and thus more reactive towards nucleophilic attack than the C2 position. This allows for the selective introduction of a primary amine at C4 at room temperature. The subsequent substitution at the less reactive C2 position requires higher temperatures. This two-step, one-pot procedure is an efficient way to generate diverse analogs.

Procedure:

  • Step A: C4 Substitution:

    • Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in isopropanol or THF.

    • Add the desired aniline (e.g., 3,5-dimethylaniline, 1.0 eq) and DIPEA (1.2 eq).

    • Stir the reaction at room temperature for 12-18 hours. Monitor by LC-MS until the starting material is consumed. Do not isolate the intermediate.

  • Step B: C2 Substitution:

    • To the reaction mixture from Step A, add the second nucleophile (e.g., morpholine, 1.5 eq).

    • Heat the reaction to 80 °C and stir for 6-12 hours. Monitor by LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the final compound by flash chromatography or preparative HPLC.

Figure 2: Workflow for sequential synthesis of 2,4-disubstituted pyrimidines.

SAR Data Presentation

By synthesizing a matrix of compounds with variations at R1 and R2, a clear SAR can be established. The data is typically presented in a table to facilitate analysis.

CompoundR1 (C4-Substituent)R2 (C2-Substituent)Kinase IC₅₀ (nM)Cell Proliferation GI₅₀ (nM)
1a AnilineMorpholine550>10,000
1b 3,5-DimethylanilineMorpholine619
1c 3-ChloroanilineMorpholine851,200
1d 3,5-DimethylanilinePiperidine1565
1e 3,5-DimethylanilineN-Me-piperazine>1,000>10,000

Data is hypothetical, based on trends reported in the literature for KDR inhibitors.[12]

Interpretation: The data above suggests that small, hydrophobic groups (like methyl) on the aniline ring at the C4 position are critical for potent enzymatic activity (compare 1a and 1b ). The morpholine at C2 appears to be optimal for cellular activity, potentially by improving physicochemical properties like solubility (compare 1b and 1d ). A basic nitrogen in the C2 substituent, like in N-methylpiperazine, may be detrimental to activity (1e ).

Section 4: Biological Evaluation of Synthesized Inhibitors

Once synthesized and purified, the compounds must be evaluated for biological activity. This is a multi-stage process that typically begins with in vitro biochemical assays to determine direct enzyme inhibition and progresses to cell-based assays to measure effects in a more physiologically relevant context.[15]

Protocol 4.1: In Vitro Kinase Profiling (Biochemical Assay)

Rationale: The first step is to determine if the synthesized compound directly inhibits the target kinase's enzymatic activity and to quantify its potency (IC₅₀). Large-scale screening against a panel of kinases is also crucial to assess selectivity, as off-target inhibition can lead to toxicity.[16][17] Many contract research organizations (CROs) offer robust, high-throughput kinase profiling services using platforms like ADP-Glo™ (Promega) or radiometric assays.[16]

General Protocol (e.g., ADP-Glo™ Assay):

  • Plate Setup: In a 384-well plate, add the kinase, the specific substrate peptide, and ATP to initiate the phosphorylation reaction.

  • Compound Addition: Add the synthesized inhibitor at various concentrations (typically a 10-point, 3-fold serial dilution starting from 10 µM). Include a DMSO-only well as a "no inhibition" (100% activity) control and a well with no kinase as a "maximum inhibition" (0% activity) control.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, which then drives a luciferase/luciferin reaction, producing light.

  • Data Acquisition: Read the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 4.2: Cell-Based Proliferation Assay (MTS/MTT Assay)

Rationale: A potent enzyme inhibitor may not have activity in a cellular context due to poor membrane permeability, metabolic instability, or efflux. Cell-based assays are therefore essential to confirm that the compound can engage its target in a living cell and produce the desired biological effect, such as inhibiting cancer cell proliferation.[1][18][19]

Procedure:

  • Cell Seeding: Seed cancer cells (chosen for their dependence on the target kinase) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate overnight to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the wells, including a vehicle (DMSO) control.

  • Incubation: Incubate the plate for 72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well. This reagent is converted by viable, metabolically active cells into a colored formazan product.

  • Incubation: Incubate for 1-4 hours until a color change is visible.

  • Data Acquisition: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO control. Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition).

compound Synthesized Compound (Pure) biochem Protocol 4.1: Biochemical Kinase Assay compound->biochem cell_based Protocol 4.2: Cell-Based Assay compound->cell_based ic50 Determine Potency (IC₅₀) & Selectivity (Panel Screen) biochem->ic50 gi50 Determine Cellular Efficacy (GI₅₀) cell_based->gi50 sar Establish SAR ic50->sar gi50->sar lead_opt Lead Optimization sar->lead_opt

Figure 3: Integrated workflow for the biological evaluation of kinase inhibitors.

Section 5: Data Interpretation and Next Steps

A successful kinase inhibitor program requires careful interpretation of data from both biochemical and cellular assays. A large drop-off between enzymatic IC₅₀ and cellular GI₅₀ values may indicate issues with cell permeability or compound stability. High activity against many kinases in a selectivity panel can flag potential toxicity issues.

Once a promising lead compound with a good SAR profile is identified, further optimization is required. This may involve:

  • Improving Pharmacokinetics: Modifying the structure to improve solubility, metabolic stability, and oral bioavailability.

  • Enhancing Selectivity: Designing new analogs that exploit subtle differences between the target kinase and off-target kinases.

  • Scaffold Hopping: If the current pyrimidine scaffold presents insurmountable issues (e.g., patentability, metabolic liabilities), "scaffold hopping" can be employed. This medicinal chemistry strategy involves replacing the core scaffold with a structurally distinct one while retaining the key binding interactions, potentially leading to a new inhibitor series with improved properties.[20][21][22][23]

Conclusion

The pyrimidine scaffold is a powerful and versatile starting point for the design and synthesis of novel kinase inhibitors. Its privileged structure provides a reliable anchor in the ATP-binding site, while its synthetic accessibility allows for rapid exploration of structure-activity relationships. By combining rational design, efficient synthesis, and a tiered biological evaluation strategy—from biochemical assays to cell-based screens—researchers can effectively advance pyrimidine-based compounds from initial hits to promising preclinical candidates. This guide provides the foundational protocols and strategic insights necessary to navigate this complex but rewarding area of drug discovery.

References

  • Bari, S. et al. (2022). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed.
  • Song, M. et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed.
  • Gao, H. et al. (2024). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry - ACS Publications.
  • Song, M. et al. (2024). Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). ResearchGate.
  • Wang, Z. et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. PubMed.
  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Wang, Z. et al. (2020). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv.
  • Ghasemi, M. et al. (2024). Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. Structural Chemistry.
  • Ghasemi, M. et al. (2024). Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. PubMed.
  • Baillache, D. J. et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
  • Kaur, M. et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • Al-Obaid, A. M. et al. (2023). Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • Yadav, P. et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry.
  • Tumsirimas, D. et al. (2016). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. PubMed.
  • Miller, M. L. et al. (2017). Recent advances in methods to assess the activity of the kinome. PMC - PubMed Central.
  • Bantscheff, M. et al. (2019). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar.
  • Anastassiadis, T. et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Song, M. et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Dongguk University.
  • Kaur, M. et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate.
  • Ouellette, S. B. et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Hamby, J. M. et al. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • Thomas, K. et al. (2004). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Semantic Scholar.
  • Baillache, D. J. et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry.
  • ResearchGate. (n.d.). 2, 4-disubstituted pyrimidines useful as kinase inhibitors | Request PDF.
  • Manley, P. J. et al. (2003). 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. PubMed.
  • Harris, C. M. et al. (2010). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. PubMed.
  • Foucourt, A. et al. (2015). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PubMed Central.

Sources

Application Note: Protocols for the Selective Benzylic Halogenation of (2-Chloro-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides detailed protocols and mechanistic insights for the selective halogenation of the benzylic alcohol, (2-Chloro-5-methoxyphenyl)methanol. Benzylic halides are pivotal intermediates in organic synthesis, particularly in the development of pharmaceutical agents, owing to their controlled reactivity in nucleophilic substitution reactions. This document outlines two primary, reliable methods for converting the starting alcohol into its corresponding chloride and bromide derivatives. The first protocol details the use of thionyl chloride (SOCl₂) for an efficient chlorination. The second describes a robust method for bromination. The underlying principles of reaction mechanisms, strategic choices of reagents, and critical safety considerations are discussed to equip researchers in drug development and chemical synthesis with a comprehensive and actionable guide.

Introduction: The Strategic Importance of Benzylic Halides

The benzylic position—the carbon atom directly attached to an aromatic ring—exhibits unique reactivity due to the ability of the adjacent π-system to stabilize reaction intermediates.[1][2] This makes benzylic compounds, especially benzylic halides, highly valuable building blocks in synthetic chemistry. They serve as versatile electrophiles for constructing complex molecular architectures through substitution reactions. The substrate of focus, this compound, incorporates both electron-withdrawing (chloro) and electron-donating (methoxy) groups, making it a representative model for substituted aromatic systems encountered in medicinal chemistry. The conversion of its hydroxyl group to a halide is a critical activation step, transforming a poor leaving group (-OH) into an excellent one (-Cl or -Br), thereby enabling subsequent carbon-carbon and carbon-heteroatom bond formations.

Mechanistic Principles: Halodehydroxylation of Benzylic Alcohols

The conversion of an alcohol to an alkyl halide, or halodehydroxylation, is a fundamental transformation in organic synthesis. For a primary benzylic alcohol like this compound, this process typically proceeds via a nucleophilic substitution pathway. The core challenge is the poor leaving group ability of the hydroxide ion (HO⁻). Therefore, the reaction's first step is invariably the in situ conversion of the hydroxyl group into a better leaving group.

Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) excel at this activation. They react with the alcohol to form an intermediate ester (a chlorosulfite or bromophosphite), which contains a much better leaving group. A subsequent attack by a halide ion (Cl⁻ or Br⁻), acting as a nucleophile, completes the substitution. Given the primary nature of the benzylic carbon, the reaction generally follows an Sₙ2 mechanism, leading to an inversion of configuration if the carbon were chiral.[3]

Benzylic Halogenation Mechanism Substrate (Ar)-CH₂OH (Benzylic Alcohol) Intermediate Activated Intermediate (e.g., Ar-CH₂-O-S(O)Cl) Substrate->Intermediate Activation (Forms good leaving group) Reagent Halogenating Agent (e.g., SOCl₂) Reagent->Substrate Product (Ar)-CH₂-Cl (Benzylic Halide) Intermediate->Product Sₙ2 Attack Byproducts Byproducts (SO₂, HCl) Intermediate->Byproducts Nucleophile Halide Nucleophile (Cl⁻) Nucleophile->Intermediate

Figure 1: Generalized Sₙ2 mechanism for benzylic alcohol halogenation.

Protocol I: Benzylic Chlorination with Thionyl Chloride

Thionyl chloride is a highly effective reagent for converting primary alcohols to chlorides. Its major advantage is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, driving the equilibrium towards the product.[3][4][5]

Causality Behind Experimental Choices:
  • Solvent: Anhydrous dichloromethane (DCM) is used as it is a polar aprotic solvent that effectively dissolves the starting material without participating in the reaction.

  • Temperature: The initial addition of thionyl chloride is performed at 0 °C to control the initial exothermic reaction between the alcohol and SOCl₂. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.

  • Workup: The reaction is quenched by pouring it into saturated sodium bicarbonate (NaHCO₃) solution. This neutralizes any remaining thionyl chloride and the acidic byproduct, HCl.

Detailed Experimental Protocol:
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 5 mL per 1 mmol of alcohol).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Reagent Addition: Add thionyl chloride (1.2 eq) dropwise to the stirred solution over 15-20 minutes via the dropping funnel.[6][7] A gas outlet should be connected to a scrubber containing a sodium hydroxide solution to neutralize the evolving HCl and SO₂ gases.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing ice-cold saturated aqueous sodium bicarbonate solution. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-Chloro-5-methoxybenzyl chloride. The product can be further purified by silica gel column chromatography if necessary.

Sources

Application Notes and Protocols for the Derivatization of (2-Chloro-5-methoxyphenyl)methanol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming Analytical Challenges for (2-Chloro-5-methoxyphenyl)methanol

This compound is a substituted aromatic alcohol of interest in various fields, including pharmaceutical and chemical synthesis. Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) can be problematic. Its polar hydroxyl group can lead to poor chromatographic performance, characterized by peak tailing and potential thermal degradation in the high-temperature environment of the GC inlet and column.[1][2][3] These issues can compromise analytical sensitivity, reproducibility, and accuracy.

Derivatization is a chemical modification technique used to convert the analyte into a form more suitable for GC-MS analysis.[4][5] By replacing the active hydrogen of the hydroxyl group with a less polar functional group, derivatization increases the volatility and thermal stability of this compound.[6][7] This results in improved peak shape, enhanced resolution, and greater sensitivity.[8][9] This application note provides detailed protocols for two common and effective derivatization methods: silylation and acylation.

Experimental Workflow Overview

The overall process from sample preparation to data acquisition follows a logical sequence designed to ensure robust and reliable results. The workflow emphasizes the critical derivatization step to enhance the analyte's suitability for GC-MS analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Solvent Dissolution in Anhydrous Solvent Sample->Solvent Deriv_Reagent Addition of Derivatization Reagent (e.g., BSTFA or TFAA) Solvent->Deriv_Reagent Reaction Controlled Heating (e.g., 60-80°C) Deriv_Reagent->Reaction GCMS GC-MS Injection and Analysis Reaction->GCMS Data Data Acquisition and Processing GCMS->Data

Caption: General workflow for derivatization and GC-MS analysis.

Method 1: Silylation with BSTFA

Silylation is a robust and widely used derivatization technique that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[10][11][12] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular silylating reagent due to its high reactivity and the volatile nature of its byproducts, which minimizes interference in the chromatogram.[12] The resulting TMS ether of this compound is significantly more volatile and thermally stable.[2]

Reaction Mechanism

The derivatization proceeds via a nucleophilic attack of the alcohol's oxygen on the silicon atom of BSTFA, with the trifluoroacetamide group acting as an excellent leaving group.

Silylation Reaction Analyte This compound Product TMS-ether Derivative Analyte->Product + BSTFA BSTFA BSTFA Byproduct N-trimethylsilyl-trifluoroacetamide + Trifluoroacetamide Product->Byproduct

Caption: Silylation of the analyte with BSTFA.

Protocol for Silylation

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), potentially with 1% Trimethylchlorosilane (TMCS) as a catalyst[13]

  • Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • GC vials (2 mL) with screw caps and septa

  • Heating block or oven

  • Vortex mixer

  • Microsyringes

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the this compound standard or dried sample extract into a clean GC vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Solvent Addition: Add 100 µL of anhydrous pyridine to the vial to dissolve the sample. Pyridine also acts as a catalyst and an acid scavenger.

  • Reagent Addition: Using a microsyringe, add 100 µL of BSTFA (or BSTFA + 1% TMCS) to the vial. A molar excess of the silylating reagent is recommended to ensure the reaction goes to completion.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes in a heating block or oven.[12] For sterically hindered alcohols, a longer reaction time or higher temperature may be necessary.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system. A dilution with an appropriate solvent may be necessary depending on the concentration.

Method 2: Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation is another effective derivatization method that involves the introduction of an acyl group.[4][11] Trifluoroacetic anhydride (TFAA) is a highly reactive acylation reagent that converts alcohols to their corresponding trifluoroacetyl esters.[8][14][15] These derivatives are very volatile and exhibit excellent chromatographic properties.[16][17] The presence of fluorine atoms in the derivative can also enhance the response of an electron capture detector (ECD) if used.[18]

Reaction Mechanism

The reaction is a nucleophilic acyl substitution where the alcohol's oxygen attacks one of the carbonyl carbons of TFAA, leading to the formation of the ester and trifluoroacetic acid as a byproduct. The reaction is often catalyzed by a base.

Acylation Reaction Analyte This compound Product Trifluoroacetyl Ester Derivative Analyte->Product + TFAA TFAA TFAA Byproduct Trifluoroacetic Acid Product->Byproduct

Caption: Acylation of the analyte with TFAA.

Protocol for Acylation

Materials:

  • This compound standard or sample extract

  • Trifluoroacetic anhydride (TFAA)[14]

  • Anhydrous solvent (e.g., ethyl acetate, dichloromethane)

  • Base catalyst/acid scavenger (e.g., anhydrous pyridine or triethylamine)[1][14]

  • GC vials (2 mL) with screw caps and septa

  • Heating block or oven

  • Vortex mixer

  • Microsyringes

Procedure:

  • Sample Preparation: Prepare the sample as described in the silylation protocol (Step 1).

  • Solvent and Catalyst Addition: Add 200 µL of ethyl acetate and 50 µL of anhydrous pyridine to the vial.

  • Reagent Addition: Carefully add 50 µL of TFAA to the vial. TFAA is highly reactive and corrosive, so appropriate safety precautions should be taken.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 50-60°C for 20 minutes.[14]

  • Work-up (Optional but Recommended): After cooling, add 500 µL of a 5% aqueous sodium bicarbonate solution to neutralize the excess TFAA and the trifluoroacetic acid byproduct. Vortex thoroughly and allow the layers to separate. The upper organic layer contains the derivatized analyte.

  • Analysis: Carefully transfer the upper organic layer to a new GC vial for analysis.

Data Summary and Expected Results

The derivatization process will result in a predictable mass shift in the resulting molecule, which is a key indicator of a successful reaction.

ParameterUnderivatized AnalyteSilylated Derivative (TMS)Acylated Derivative (TFA)
Analyte Name This compound1-chloro-4-methoxy-2-((trimethylsilyloxy)methyl)benzene(2-chloro-5-methoxyphenyl)methyl 2,2,2-trifluoroacetate
Molecular Formula C₈H₉ClO₂C₁₁H₁₇ClO₂SiC₁₀H₈ClF₃O₃
Molecular Weight ( g/mol ) 172.61244.78268.62
Mass Shift (Δ m/z) N/A+72.17+96.01
Expected Chromatographic Behavior Poor peak shape, potential tailingSharp, symmetric peakSharp, symmetric peak

GC-MS Parameters

The following are suggested starting parameters for the GC-MS analysis. Optimization will be required based on the specific instrument and column used.

  • GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness, is a good starting point. For more polar compounds, a wax column could be considered.[19][20]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

Conclusion and Best Practices

Both silylation with BSTFA and acylation with TFAA are highly effective methods for the derivatization of this compound, enabling robust and sensitive analysis by GC-MS. The choice between the two methods may depend on laboratory preference, available reagents, and potential interferences in the sample matrix.

Key considerations for successful derivatization:

  • Anhydrous Conditions: Silylating reagents are particularly sensitive to moisture, which can consume the reagent and lead to incomplete derivatization.[21] Ensure all glassware, solvents, and the sample itself are dry.

  • Reagent Purity: Use high-purity, fresh derivatization reagents for optimal results.

  • Safety: Both BSTFA and TFAA are reactive and should be handled in a fume hood with appropriate personal protective equipment.

  • Method Validation: It is crucial to analyze a derivatized standard to confirm the retention time and mass spectrum of the derivative before analyzing unknown samples. A reagent blank should also be run to identify any potential interferences from the reagents or solvent.[14]

By following these detailed protocols, researchers, scientists, and drug development professionals can confidently and accurately analyze this compound, overcoming the inherent challenges of its direct GC-MS analysis.

References

  • Casas-Catalán, D., & Domini, C. (2019). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Molecules, 24(23), 4239.
  • Casas-Catalán, D., & Domini, C. (2019). Research Article Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Repositori Obert UdL.
  • ResearchGate. (n.d.). Derivatization steps prior to GC–MS analysis: a Silylation reactions....
  • CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS.
  • OSTI.GOV. (n.d.). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test.
  • Wikipedia. (n.d.). Silylation.
  • ProQuest. (n.d.). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test.
  • PharmaGuru. (n.d.). Derivatisation in GC/GCMS For Nonvolatile Drugs Analysis: Silylation, Acylation, Alkylation & More (FAQs + Case Studies).
  • Gelest. (n.d.). General Silylation Procedures.
  • Regis Technologies. (n.d.). GC Derivatization.
  • IntechOpen. (2012). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.
  • Chemistry LibreTexts. (2023). Derivatization.
  • IntechOpen. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • ResearchGate. (2025). Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids | Request PDF.
  • Bartleby. (n.d.). Advantages And Disadvantages Of Silylation.
  • Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • PubMed. (n.d.). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry.
  • PubMed Central. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry.
  • ResearchGate. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Restek. (n.d.). Stabilwax-MS Thermally Stable, High-Polarity GC Columns.
  • Restek. (2015). Thermally Stable and Polar Zwitterionic Liquid Stationary Phases for Gas Chromatography: Understanding the Impact of Chemical Structure.
  • PubMed. (n.d.). Extending the Range of Compounds Amenable for Gas Chromatography-Mass Spectrometric Analysis.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-5-methoxybenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific chemical transformation. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the reaction's nuances. Our goal is to empower you with the knowledge to troubleshoot common issues, improve your yield, and ensure the purity of your final product.

The primary and most efficient route to synthesizing 2-chloro-5-methoxybenzyl alcohol is through the reduction of its corresponding aldehyde, 2-chloro-5-methoxybenzaldehyde. This guide will focus on the use of sodium borohydride (NaBH₄), a selective and mild reducing agent well-suited for this purpose.[1][2]

Understanding the Core Reaction: The "Why"

The conversion of an aldehyde to a primary alcohol is a cornerstone of organic synthesis. In this case, we are transforming 2-chloro-5-methoxybenzaldehyde into 2-chloro-5-methoxybenzyl alcohol. The most common and reliable method for this is reduction using a hydride-donating agent.

Mechanism of Aldehyde Reduction by Sodium Borohydride (NaBH₄)

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The borohydride ion (BH₄⁻) from NaBH₄ acts as a source of hydride (H⁻). The hydride, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde.[3][4] This breaks the carbon-oxygen pi bond, and the electrons move to the oxygen, forming a tetrahedral alkoxide intermediate.[1][3]

  • Protonation: Following the initial reduction, a protic solvent (like methanol or ethanol) or an acidic workup provides a proton (H⁺) to the negatively charged oxygen of the alkoxide intermediate.[3][4] This step neutralizes the intermediate and yields the final primary alcohol product.

Fig 1. Mechanism of aldehyde reduction using NaBH₄.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: My reaction yield is significantly lower than expected, or the reaction is incomplete.

This is the most frequent challenge. A low yield can often be traced back to one of three areas: reagents, reaction conditions, or the workup procedure.[5][6]

Q1: Could my reagents be the problem?

A: Absolutely. The quality and stoichiometry of your reagents are critical.

  • Purity of Starting Material: The purity of your 2-chloro-5-methoxybenzaldehyde is paramount. Impurities can interfere with the reaction or lead to unwanted side products. If the starting material has been stored for a long time, it may have oxidized to the corresponding carboxylic acid, which is not reduced by NaBH₄ under standard conditions.[2][7]

    • Self-Validation: Always check the purity of the aldehyde by TLC or ¹H NMR before starting the reaction.

  • Quality of Sodium Borohydride: NaBH₄ is sensitive to moisture and can decompose over time, losing its reducing power.

    • Self-Validation: Use freshly opened NaBH₄ from a reputable supplier. If you suspect your reagent is old, you can perform a test reaction on a small scale with a simple ketone like cyclohexanone to verify its activity.

  • Incorrect Stoichiometry: While one mole of NaBH₄ can theoretically reduce four moles of aldehyde, it is standard practice to use a molar excess of NaBH₄ to ensure the reaction goes to completion.[8]

    • Recommendation: Use 1.2 to 1.5 molar equivalents of NaBH₄ relative to the aldehyde. This compensates for any slight degradation of the reagent and ensures a sufficient concentration of hydride ions.[2]

Q2: I've confirmed my reagents are good. What reaction conditions should I scrutinize?

A: Your reaction parameters—solvent, temperature, and time—are the next logical place to investigate.

  • Solvent Choice: The solvent plays a crucial role. Protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used and are generally effective.[2][7] They are good at dissolving both the aldehyde and the NaBH₄, and they serve as the proton source for the final step.[9] However, NaBH₄ reacts slowly with these solvents, which can consume some of the reagent.

    • Expert Insight: A mixture of THF and MeOH can be an excellent choice. THF helps to solubilize the aromatic aldehyde, while MeOH activates the NaBH₄ and participates in the protonation step.

  • Temperature Control: This reaction is typically exothermic. Adding the NaBH₄ too quickly to the solution can cause the temperature to rise, leading to side reactions and solvent boiling.

    • Protocol Standard: Dissolve the aldehyde in the chosen solvent and cool the solution to 0 °C in an ice bath before adding the NaBH₄.[8] Add the NaBH₄ portion-wise (in small amounts at a time) to maintain a low temperature. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.[8]

  • Reaction Time: While the reduction is often rapid, it's possible the reaction did not have enough time to reach completion.

    • Self-Validation: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[10] A spot corresponding to your starting aldehyde should gradually disappear as a new, more polar spot for the alcohol product appears. The reaction is complete when no starting material is visible on the TLC plate.

Q3: The reaction seems complete by TLC, but my isolated yield is still low. What could be happening during the workup?

A: Significant product loss can occur during the workup and purification stages.[6]

  • Inefficient Quenching: The reaction is "quenched" by adding an acid to neutralize the excess NaBH₄ and the borate esters formed. This must be done carefully.

    • Expert Insight: Cool the reaction mixture back down to 0 °C before slowly adding an acid like 1M HCl.[7] Adding the acid too quickly can cause vigorous hydrogen gas evolution and potential foaming, which can lead to physical loss of product.

  • Improper Extraction: The benzyl alcohol product is extracted from the aqueous layer into an organic solvent (like ethyl acetate or dichloromethane).

    • Protocol Standard: Ensure you perform multiple extractions (e.g., 3 times) with a sufficient volume of organic solvent to fully recover the product from the aqueous phase. Combine the organic layers for subsequent washing and drying.

  • Loss During Purification: If you are purifying by column chromatography, ensure you have chosen an appropriate solvent system (eluent) that provides good separation between your product and any impurities. If recrystallizing, using too much solvent can prevent your product from crystallizing out, thus reducing the yield.[10]

Troubleshooting_Workflow start Low Yield or Incomplete Reaction reagents Check Reagents start->reagents conditions Optimize Conditions start->conditions workup Review Workup/Purification start->workup purity Verify Aldehyde Purity (TLC, NMR) reagents->purity nabh4_quality Use Fresh NaBH4 reagents->nabh4_quality stoichiometry Use 1.2-1.5 eq. NaBH4 reagents->stoichiometry solvent Solvent Choice (e.g., MeOH, EtOH, THF/MeOH) conditions->solvent temperature Control Temperature (0°C addition) conditions->temperature time Monitor with TLC conditions->time quenching Careful Quenching (0°C, slow acid addition) workup->quenching extraction Multiple Extractions workup->extraction purification Optimize Purification Method workup->purification end Yield Improved purity->end nabh4_quality->end stoichiometry->end solvent->end temperature->end time->end quenching->end extraction->end purification->end

Fig 2. A logical workflow for troubleshooting low yields.
Issue 2: My final product is impure.

Q: I've isolated my product, but NMR/TLC shows significant impurities. What are they and how can I avoid them?

A: Impurities usually arise from the starting material or from side reactions.

  • Unreacted Starting Material: This is the most common impurity and is a direct result of an incomplete reaction (see Issue 1).

    • Solution: Ensure the reaction goes to completion by following the optimization steps above. Purification via column chromatography should effectively separate the more polar alcohol product from the less polar starting aldehyde.

  • Oxidation of Product: Benzyl alcohols can be susceptible to air oxidation back to the aldehyde, especially if left for extended periods.[11]

    • Solution: Once the reaction is complete and worked up, purify the product promptly. Store the final alcohol under an inert atmosphere (like nitrogen or argon) if it needs to be kept for a long time.

  • Side Products from Reagents: While NaBH₄ is highly selective for aldehydes and ketones, very harsh conditions (e.g., high temperatures) or prolonged reaction times could potentially lead to other reductions, although this is rare for this substrate.[7][12]

    • Solution: Adhering to a well-controlled, monitored reaction protocol is the best prevention.

Frequently Asked Questions (FAQs)

Q1: What is a typical, achievable yield for this synthesis? A1: With optimized conditions and careful technique, yields for this type of reduction are often high, typically in the range of 85-95%.

Q2: Can I use Lithium Aluminum Hydride (LiAlH₄) instead of NaBH₄? A2: Yes, but it is generally not recommended unless necessary. LiAlH₄ is a much more powerful and less selective reducing agent.[9]

  • Pros: It will reduce the aldehyde very quickly.

  • Cons: It reacts violently with water and protic solvents, requiring strictly anhydrous conditions (e.g., dry THF or ether) and a more hazardous workup procedure.[9] It is also less chemoselective and could potentially reduce other functional groups if present. For this specific transformation, NaBH₄ is safer, easier to handle, and sufficiently reactive.[12]

Q3: What is the best way to monitor the reaction? A3: Thin-Layer Chromatography (TLC) is the most straightforward method.[10] Use a silica gel plate and an eluent such as 3:1 Hexanes:Ethyl Acetate. The starting aldehyde will have a higher Rf value (travel further up the plate) than the more polar alcohol product. The reaction is complete when the aldehyde spot is no longer visible.

Q4: How should I properly store my sodium borohydride? A4: Sodium borohydride should be stored in a tightly sealed container in a cool, dry place, away from moisture and acids. A desiccator is an ideal storage environment.

Optimized Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )PurposeKey Considerations
2-chloro-5-methoxybenzaldehyde170.59Starting MaterialEnsure high purity (>98%)
Sodium Borohydride (NaBH₄)37.83Reducing AgentUse fresh, dry powder
Methanol (MeOH)32.04SolventAnhydrous grade recommended
Ethyl Acetate (EtOAc)88.11Extraction SolventReagent grade
Hydrochloric Acid (HCl), 1M36.46Quenching AgentStandard aqueous solution
Anhydrous Sodium Sulfate (Na₂SO₄)142.04Drying AgentEnsure it is a free-flowing powder
Step-by-Step Methodology
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-methoxybenzaldehyde (e.g., 5.0 g, 29.3 mmol).

    • Add methanol (40 mL) and stir until the aldehyde is completely dissolved.

    • Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

  • Reduction:

    • Weigh out sodium borohydride (1.33 g, 35.2 mmol, 1.2 equivalents) in a separate container.

    • Slowly add the NaBH₄ powder to the stirred, cooled aldehyde solution in small portions over 15-20 minutes. Maintain the internal temperature below 10 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring:

    • After 30 minutes, begin monitoring the reaction by TLC (eluent: 3:1 Hexanes:EtOAc).

    • Continue stirring at room temperature until the starting aldehyde spot is no longer visible by TLC (typically 1-2 hours).

  • Workup and Quenching:

    • Once the reaction is complete, cool the flask back down to 0 °C in an ice bath.

    • Slowly and carefully add 1M HCl (approx. 30 mL) to quench the excess NaBH₄. You will observe gas evolution (H₂). Continue adding acid until the gas evolution ceases and the solution is acidic (pH ~2-3, check with pH paper).

    • Remove the methanol from the mixture using a rotary evaporator.

  • Extraction and Isolation:

    • Transfer the remaining aqueous solution to a separatory funnel.

    • Extract the product with ethyl acetate (3 x 40 mL).

    • Combine the organic layers and wash them with saturated sodium bicarbonate solution (1 x 30 mL) followed by brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude product, often a pale-yellow oil or solid, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel if significant impurities are present.

    • The final product, 2-chloro-5-methoxybenzyl alcohol, should be a white solid.

References

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
  • eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]
  • Chemguide. (n.d.).
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
  • Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). [Link]
  • Naclo. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement. [Link]
  • PrepChem.com. (n.d.).
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]
  • ResearchGate. (2025).
  • ResearchGate. (2019). Reduction using sodium borohyride?. [Link]
  • Who we serve. (n.d.). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. [Link]
  • Common Organic Chemistry. (n.d.). Sodium Borohydride. [Link]
  • Google Patents. (n.d.). CN113024360A - Synthesis method of m-methoxy benzyl alcohol.
  • ResearchGate. (2025).
  • Reddit. (2018). Common ways to lose product and reduce yield?. [Link]

Sources

Technical Support Center: Purification of Crude (2-Chloro-5-methoxyphenyl)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (2-Chloro-5-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this substituted benzyl alcohol using column chromatography. Here, we move beyond rote protocols to provide in-depth, field-tested insights into the underlying principles, enabling you to troubleshoot and optimize your separations effectively.

I. Foundational Principles: Understanding the Separation

The successful purification of this compound hinges on the polarity differences between the target molecule and potential impurities. The primary impurities in a typical synthesis, which often involves the reduction of 2-chloro-5-methoxybenzaldehyde, are the unreacted starting material (the aldehyde) and the over-oxidized product (the carboxylic acid).

Polarity Hierarchy:

In normal-phase chromatography using a polar stationary phase like silica gel, the elution order is inversely related to the polarity of the compounds. The less polar compounds elute first.[1][2][3]

  • Least Polar: 2-Chloro-5-methoxybenzaldehyde

  • Intermediate Polarity: this compound

  • Most Polar: 2-Chloro-5-methoxybenzoic acid

The hydroxyl group in the target alcohol is capable of hydrogen bonding with the silica gel, leading to stronger retention than the aldehyde.[4][5] The carboxylic acid, with its even more polar carboxyl group, will exhibit the strongest interaction with the stationary phase.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses common problems encountered during the column chromatography of this compound.

Question 1: My TLC plate shows poor separation between the product and a major impurity. What should I do?

Answer:

Achieving good separation on the TLC plate is paramount before proceeding to column chromatography. If you observe co-eluting spots or a very small difference in Retention Factor (Rf), consider the following:

  • Optimize the Solvent System: The key is to find a solvent system that provides a significant ΔRf between your product and impurities. An ideal Rf for your target compound is typically between 0.2 and 0.4.[6]

    • Starting Point: Begin with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate). A common starting ratio is 80:20 or 70:30 (hexanes:ethyl acetate).

    • Fine-Tuning:

      • If the spots are too high on the plate (high Rf), decrease the polarity by reducing the amount of ethyl acetate.

      • If the spots are too low on the plate (low Rf), increase the polarity by increasing the amount of ethyl acetate.

    • Alternative Solvents: If adjusting the ratio of hexanes/ethyl acetate is insufficient, consider replacing ethyl acetate with a different moderately polar solvent like dichloromethane (DCM) or diethyl ether. Sometimes, a three-component solvent system (e.g., hexanes/DCM/ethyl acetate) can provide the necessary selectivity.

  • Consider the Impurity's Identity:

    • Less Polar Impurity (Likely Aldehyde): If the impurity has a higher Rf than your product, you need to use a less polar solvent system to increase the separation.

    • More Polar Impurity (Likely Carboxylic Acid): If the impurity has a lower Rf, you may need to slightly increase the polarity to move both spots off the baseline while maintaining separation. For carboxylic acids that streak, adding a small amount of acetic acid (e.g., 1%) to the mobile phase can improve the spot shape.[7][8]

Question 2: The separation looked promising on TLC, but all my fractions from the column are mixed. Why did this happen?

Answer:

This is a common and frustrating issue that can arise from several factors during the transition from TLC to column chromatography:

  • Improper Column Packing: A poorly packed column with channels or cracks will lead to a non-uniform solvent front and broad, overlapping bands.

    • Solution: Pack the column using a slurry method to ensure a homogenous and tightly packed stationary phase. Gently tap the column during packing to settle the silica gel and eliminate air pockets.

  • Overloading the Column: Loading too much crude material will exceed the separation capacity of the column, resulting in broad bands that co-elute.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, a lower loading percentage is recommended.

  • Sample Loading Technique: The way the sample is applied to the column is critical.

    • Problem: If the initial band of the sample is too wide, the separation will be compromised from the start. This can happen if the sample is dissolved in too much solvent or a solvent that is too polar.

    • Solutions:

      • Liquid Loading: Dissolve the crude sample in the minimum amount of the mobile phase or a less polar solvent. Carefully apply it to the top of the silica bed.

      • Dry Loading: For samples that are not very soluble in the mobile phase, or for larger scale purifications, dry loading is often superior. Dissolve the crude product in a volatile solvent (e.g., DCM or acetone), add a small amount of silica gel (2-3 times the mass of the crude product), and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.

  • Running the Column Too Quickly: A fast flow rate reduces the number of equilibration events between the mobile and stationary phases, leading to poorer separation.

    • Solution: Maintain a steady and moderate flow rate. For flash chromatography, this is typically achieved with gentle air pressure.

Question 3: My product is taking a very long time to elute, and the bands are very broad (tailing). What can I do?

Answer:

Significant tailing and long retention times are often due to strong interactions between your compound and the stationary phase.

  • Increase the Mobile Phase Polarity: Once the less polar impurities have eluted, you can gradually increase the polarity of the mobile phase to speed up the elution of your more polar product. This is known as a gradient elution .[9]

    • Step Gradient: Start with the solvent system determined by TLC. After the initial impurities have been collected, switch to a more polar solvent mixture (e.g., increase the percentage of ethyl acetate).

    • Linear Gradient: If you are using an automated flash chromatography system, you can program a linear gradient for a smoother and often more efficient separation.

  • Check for Compound Stability: Benzyl alcohols can sometimes be sensitive to the acidic nature of silica gel, which can lead to decomposition and tailing.[9]

    • Test for Stability: Spot your pure compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or streaking, your compound may be degrading on the silica.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 1%). Alternatively, you can use a different stationary phase like alumina (neutral or basic).

Question 4: I can't find my compound after running the column. Where did it go?

Answer:

There are a few possibilities when a compound seems to disappear during chromatography:

  • Compound is Still on the Column: Your mobile phase may be too non-polar to elute the compound.

    • Solution: Try flushing the column with a very polar solvent, such as 100% ethyl acetate or even a mixture of ethyl acetate and methanol. Collect these fractions and analyze them by TLC.

  • Compound Eluted in the First Few Fractions: If your initial mobile phase was too polar, your compound may have eluted very quickly with the solvent front.

    • Solution: Always collect and analyze the first few fractions that come off the column.[9]

  • Compound Decomposed on the Column: As mentioned previously, some compounds are not stable on silica gel.[9]

    • Solution: Test for stability as described in the previous question. If decomposition is confirmed, consider using a less acidic stationary phase or deactivating the silica.

  • Fractions are Too Dilute: Your compound may have eluted, but it is spread out over many fractions at a low concentration.

    • Solution: Combine several fractions that you suspect contain your product and concentrate them before running a TLC.[9]

III. Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: For most applications, standard silica gel (60 Å, 230-400 mesh) is the most effective and economical choice for the purification of moderately polar compounds like substituted benzyl alcohols. However, if you encounter issues with compound degradation due to the acidic nature of silica, consider using:

  • Neutral or Basic Alumina: This is a good alternative for acid-sensitive compounds.

  • Deactivated Silica Gel: Pre-washing the silica gel with a solvent containing a small amount of triethylamine can neutralize the acidic sites.

Q2: Should I use isocratic or gradient elution?

A2: The choice depends on the separation difficulty:

  • Isocratic Elution: This involves using a single solvent mixture of constant composition throughout the separation. It is suitable when the Rf values of your product and impurities are well-separated on the TLC plate.

  • Gradient Elution: This involves gradually increasing the polarity of the mobile phase during the separation. It is highly recommended when you have a mixture of compounds with a wide range of polarities. For example, if you need to first elute a non-polar impurity and then your more polar product, a gradient elution will be much more efficient, saving time and solvent, and often resulting in sharper peaks for the later-eluting compounds.[10]

Q3: How do I choose the right column size?

A3: The column size depends on the amount of crude material you need to purify. A general guideline for the ratio of stationary phase (silica gel) to crude material is between 20:1 and 100:1 by weight. For easier separations, a lower ratio can be used. For difficult separations with closely eluting compounds, a higher ratio is necessary. The inner diameter of the column should allow for a bed height of about 15-20 cm.

Q4: What are the common impurities I should expect?

A4: The most common synthesis of this compound is the reduction of 2-chloro-5-methoxybenzaldehyde. Therefore, the most likely impurities are:

  • 2-Chloro-5-methoxybenzaldehyde (Starting Material): This is less polar than the product and will elute first.

  • 2-Chloro-5-methoxybenzoic acid (Over-oxidation Product): This is more polar than the product and will elute last or may remain on the column if the mobile phase is not polar enough.

  • Byproducts from the Reducing Agent: The nature of these depends on the specific reducing agent used (e.g., borohydride salts). These are often highly polar and can usually be removed during an aqueous workup, but some may persist and require chromatography.

IV. Experimental Protocols & Data

Protocol 1: TLC Analysis
  • Prepare a developing chamber with a filter paper wick and add your chosen solvent system (e.g., 80:20 hexanes:ethyl acetate). Allow the chamber to saturate for at least 15 minutes.

  • Dissolve a small amount of your crude material in a volatile solvent (e.g., DCM).

  • Using a capillary tube, spot the solution on the baseline of a silica gel TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent to ascend to about 1 cm from the top of the plate.

  • Remove the plate, immediately mark the solvent front with a pencil, and allow the plate to dry.

  • Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, use a staining agent (e.g., potassium permanganate or vanillin).

  • Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Compound Expected Polarity Expected Elution Order (Normal Phase) Estimated Rf (80:20 Hexanes:EtOAc)
2-Chloro-5-methoxybenzaldehydeLow1st~0.5-0.6
This compoundMedium2nd~0.3-0.4
2-Chloro-5-methoxybenzoic acidHigh3rd~0.0-0.1

Note: These Rf values are estimates and should be confirmed experimentally.

Protocol 2: Slurry Packing a Flash Chromatography Column
  • Secure a glass column of the appropriate size vertically to a clamp stand.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a beaker, mix the required amount of silica gel with the initial, non-polar mobile phase to form a consistent slurry.

  • Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.

  • Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.

  • Open the stopcock and allow the solvent to drain until it is just above the level of the silica gel. Do not let the column run dry.

  • Add a thin layer of sand on top of the silica gel bed to prevent disruption during sample and solvent addition.

V. Visualizations

Chromatography Workflow

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry or Liquid) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product G cluster_sep Poor Separation Issues cluster_no_prod Missing Product Issues cluster_tail Tailing Issues Start Problem Encountered PoorSep Poor Separation on Column Start->PoorSep NoProduct No Product Detected Start->NoProduct Tailing Broad Peaks / Tailing Start->Tailing CheckTLC Re-optimize TLC (ΔRf too small?) PoorSep->CheckTLC CheckPacking Column Packing (Channels?) PoorSep->CheckPacking CheckLoad Sample Overload or Poor Loading Technique? PoorSep->CheckLoad TooPolar Eluted too fast? (Check early fractions) NoProduct->TooPolar NotPolar Still on column? (Flush with polar solvent) NoProduct->NotPolar Decomp Decomposed? (Check stability on TLC) NoProduct->Decomp Gradient Use Gradient Elution Tailing->Gradient Decomp2 Decomposition? (Deactivate silica/use alumina) Tailing->Decomp2

Sources

Technical Support Center: Recrystallization of 2-Chloro-5-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the recrystallization of 2-chloro-5-methoxybenzyl alcohol (CAS No. 101252-66-8). It is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of 2-chloro-5-methoxybenzyl alcohol?

A1: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For 2-chloro-5-methoxybenzyl alcohol, a solid at room temperature, a systematic solvent screening is the most reliable approach to determine the optimal solvent. Based on the polarity of the molecule, which contains a polar alcohol group and a moderately polar chloro-methoxy substituted aromatic ring, a good starting point would be alcohols or a mixed solvent system.

Recommended Solvents for Screening:

  • Single Solvents:

    • Isopropanol

    • Ethanol

    • Methanol

    • Toluene

    • Ethyl Acetate

    • Heptane or Hexane

  • Mixed Solvent Systems:

    • Toluene/Heptane

    • Ethanol/Water

    • Isopropanol/Water

    • Ethyl Acetate/Heptane

Q2: How do I perform a solvent screening experiment?

A2: A small-scale solvent screening is a critical first step.

Protocol for Solvent Screening:

  • Place approximately 20-50 mg of crude 2-chloro-5-methoxybenzyl alcohol into several separate test tubes.

  • To each tube, add a different solvent dropwise from the recommended list, starting with about 0.5 mL.

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes in a water bath or on a hot plate. Continue adding the solvent in small portions until the solid completely dissolves. Note the approximate volume of solvent required.

  • Allow the solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The best solvent will yield a large quantity of well-formed crystals upon cooling.

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solid melts and forms a liquid phase that is immiscible with the solvent before it dissolves. This is often due to the boiling point of the solvent being higher than the melting point of the solute, or the presence of significant impurities that depress the melting point.

Troubleshooting "Oiling Out":

  • Lower the Temperature: If possible, use a solvent with a lower boiling point.

  • Use a Mixed Solvent System: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at a temperature below its melting point. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy). Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

  • Increase Solvent Volume: Add more of the primary solvent to lower the saturation point and prevent the compound from coming out of solution at a temperature above its melting point.

  • Seed the Solution: Introduce a small crystal of the pure compound to provide a nucleation site for crystal growth.

Q4: What are the likely impurities in my crude 2-chloro-5-methoxybenzyl alcohol?

A4: The nature of impurities depends on the synthetic route. A common method for synthesizing benzyl alcohols is the reduction of the corresponding benzaldehyde.

Potential Impurities:

  • Unreacted Starting Material: 2-chloro-5-methoxybenzaldehyde.

  • Over-oxidation Product: 2-chloro-5-methoxybenzoic acid.

  • Side-products from Synthesis: If the starting material was 2-chloro-5-methoxybenzyl chloride, then residual benzyl chloride could be present.[1]

These impurities can often be effectively removed through a well-executed recrystallization.

Detailed Recrystallization Protocol

This protocol provides a general framework. The specific solvent and volumes should be determined from your solvent screening experiments.

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude 2-chloro-5-methoxybenzyl alcohol. Add a minimal amount of the chosen hot recrystallization solvent (or the "good" solvent of a mixed pair) to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the premature crystallization of the product on the filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Poor recovery of the product - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the solvent is ice-cold when washing the crystals.- Use a pre-heated funnel and flask for hot filtration.
Crystals are colored - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can adsorb the product as well.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_main Recrystallization Process cluster_analysis Analysis Crude Product Crude Product Solvent Screening Solvent Screening Crude Product->Solvent Screening Dissolution Dissolution Solvent Screening->Dissolution Select best solvent Hot Filtration Hot Filtration Dissolution->Hot Filtration If insoluble impurities Cooling & Crystallization Cooling & Crystallization Dissolution->Cooling & Crystallization Hot Filtration->Cooling & Crystallization Vacuum Filtration Vacuum Filtration Cooling & Crystallization->Vacuum Filtration Washing Washing Vacuum Filtration->Washing Drying Drying Washing->Drying Pure Crystals Pure Crystals Drying->Pure Crystals Melting Point Analysis Melting Point Analysis Pure Crystals->Melting Point Analysis Spectroscopic Analysis Spectroscopic Analysis Pure Crystals->Spectroscopic Analysis

Caption: Workflow for the recrystallization of 2-chloro-5-methoxybenzyl alcohol.

Physical Properties of 2-Chloro-5-methoxybenzyl Alcohol

PropertyValueSource
CAS Number 101252-66-8[2]
Molecular Formula C₈H₉ClO₂
Molecular Weight 172.61 g/mol
Appearance Solid
Boiling Point 282 °C[3]
Density 1.239 g/cm³[3]

References

  • Veeprho.
  • Sigma-Aldrich. (2-Chloro-5-methoxyphenyl)methanol.
  • ECHEMI.
  • ChemicalBook. This compound.
  • Guidechem. What is the synthesis method of 2-Chloro-5-(trifluoromethyl)benzyl alcohol?
  • Apollo Scientific. 2-Chloro-5-methoxybenzyl alcohol.

Sources

Technical Support Center: Synthesis of (2-Chloro-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Chloro-5-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthesis. Our approach is rooted in mechanistic understanding and practical, field-proven solutions to help you optimize your reaction outcomes.

Introduction: Navigating the Synthesis Landscape

The synthesis of this compound is a critical step in the development of various pharmaceutical intermediates. While seemingly straightforward, the reduction of the parent carbonyl compound—either 2-chloro-5-methoxybenzaldehyde or 2-chloro-5-methoxybenzoic acid—is often accompanied by side reactions that can complicate purification and reduce overall yield. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.

The most common and industrially scalable route involves the reduction of a carbonyl precursor. The choice of starting material, either the aldehyde or the carboxylic acid, dictates the selection of the reducing agent and, consequently, the potential side-product profile.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments, providing explanations grounded in chemical principles and offering actionable solutions.

Scenario 1: Incomplete Conversion to this compound

Question: I've performed the reduction of 2-chloro-5-methoxybenzaldehyde with sodium borohydride (NaBH₄), but my post-reaction analysis (TLC/LC-MS) shows a significant amount of unreacted starting material. What could be the cause, and how can I improve the conversion?

Answer:

Incomplete conversion in a sodium borohydride reduction of an aldehyde is a common issue that can typically be traced back to several factors related to reagent activity, reaction conditions, and the nature of the substrate itself.

Causality and Troubleshooting Steps:

  • Reagent Quality and Stoichiometry:

    • Expertise & Experience: Sodium borohydride is a hygroscopic solid. Over time, it can absorb atmospheric moisture, leading to its slow decomposition and a reduction in its effective hydride content. It's crucial to use a freshly opened container or a properly stored reagent.

    • Troubleshooting:

      • Use a fresh bottle of NaBH₄ or one that has been stored in a desiccator.

      • Increase the stoichiometry of NaBH₄. While a 1:1 molar ratio of aldehyde to NaBH₄ is theoretically sufficient (as NaBH₄ provides four hydride equivalents), using a modest excess (e.g., 1.5-2.0 equivalents) can compensate for any reagent degradation and drive the reaction to completion.

  • Reaction Temperature and Time:

    • Expertise & Experience: While NaBH₄ reductions are often performed at 0 °C to control the initial exotherm, allowing the reaction to slowly warm to room temperature and stirring for an extended period can be necessary for less reactive substrates.

    • Troubleshooting:

      • After the initial addition of NaBH₄ at 0 °C, allow the reaction to naturally warm to room temperature and continue stirring for an additional 2-4 hours.

      • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes) to determine the point of maximum conversion.

  • Solvent Choice:

    • Expertise & Experience: The choice of solvent can influence the solubility of the reactants and the reactivity of the borohydride. Protic solvents like methanol or ethanol are commonly used and can activate the carbonyl group towards nucleophilic attack.

    • Troubleshooting:

      • Ensure your 2-chloro-5-methoxybenzaldehyde is fully dissolved in the chosen solvent (e.g., methanol, ethanol, or a THF/methanol mixture) before adding the reducing agent.

      • If solubility is an issue, consider a co-solvent system like THF/methanol.

Scenario 2: Formation of Impurities During the Reduction of 2-Chloro-5-methoxybenzoic Acid

Question: I am reducing 2-chloro-5-methoxybenzoic acid with lithium aluminum hydride (LiAlH₄) and observe multiple spots on my TLC plate post-workup, in addition to the desired alcohol. What are these likely side products, and how can I minimize their formation?

Answer:

The reduction of a carboxylic acid with a powerful reducing agent like LiAlH₄ is a robust transformation, but it can be prone to side reactions if not carefully controlled. The likely impurities are the intermediate aldehyde and potentially products of over-reduction or reaction with impurities.

Causality and Troubleshooting Steps:

  • Formation of the Intermediate Aldehyde (2-Chloro-5-methoxybenzaldehyde):

    • Expertise & Experience: The reduction of a carboxylic acid with LiAlH₄ proceeds through an aldehyde intermediate. If the reaction is not allowed to go to completion or if an insufficient amount of LiAlH₄ is used, this intermediate can be isolated.

    • Troubleshooting:

      • Ensure a sufficient excess of LiAlH₄ is used (typically 2-3 equivalents relative to the carboxylic acid).

      • Maintain the reaction at a suitable temperature (often refluxing THF) for an adequate duration to ensure the complete reduction of the intermediate aldehyde. Monitor the reaction by TLC to confirm the disappearance of both the starting material and the intermediate aldehyde.

  • Presence of Unreacted Starting Material:

    • Expertise & Experience: Similar to the aldehyde reduction, incomplete reaction can leave unreacted carboxylic acid. This is often due to inactive LiAlH₄ or insufficient stoichiometry.

    • Troubleshooting:

      • Use a fresh, dry sample of LiAlH₄.

      • Ensure the reaction is conducted under strictly anhydrous conditions, as water will rapidly quench the LiAlH₄.

  • Dimerization and Other Side Products:

    • Expertise & Experience: While less common in this specific reduction, impurities in the starting material or reactive intermediates can sometimes lead to minor dimeric or other byproducts.

    • Troubleshooting:

      • Ensure the purity of the starting 2-chloro-5-methoxybenzoic acid.

      • Careful control of the reaction temperature and slow addition of the reducing agent can minimize the formation of undesired side products.

Part 2: Experimental Protocols and Data

Protocol 1: Reduction of 2-Chloro-5-methoxybenzaldehyde with Sodium Borohydride

This protocol provides a standard procedure for the synthesis of this compound from the corresponding aldehyde.

Materials:

  • 2-Chloro-5-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Stir plate and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve 2-chloro-5-methoxybenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde) in a round-bottom flask equipped with a stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until gas evolution ceases and the pH is acidic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Data Summary: Common Impurities and their Characteristics
Impurity NameStructureTypical Analytical Signature (TLC/LC-MS)
2-Chloro-5-methoxybenzaldehydeC₈H₇ClO₂Less polar than the alcohol product on TLC; distinct molecular ion peak in LC-MS.
2-Chloro-5-methoxybenzoic acidC₈H₇ClO₃More polar than the alcohol product on TLC; may streak on silica gel; distinct molecular ion peak in LC-MS.

Part 3: Visualization of Key Processes

Workflow for Troubleshooting Incomplete Aldehyde Reduction

G start Incomplete Conversion Observed reagent Check NaBH4 Quality and Stoichiometry start->reagent Is reagent fresh and in excess? conditions Optimize Reaction Conditions reagent->conditions Yes increase_reagent Use fresh NaBH4 (1.5-2.0 eq) reagent->increase_reagent No solvent Verify Solute Solubility conditions->solvent Is reaction time/temp sufficient? extend_rxn Increase reaction time Allow to warm to RT conditions->extend_rxn No monitor Monitor by TLC/LC-MS for complete conversion solvent->monitor Is starting material fully dissolved? change_solvent Use co-solvent (THF/MeOH) solvent->change_solvent No increase_reagent->monitor extend_rxn->monitor change_solvent->monitor

Caption: Mechanism of aldehyde reduction by sodium borohydride.

References

  • Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. Available at: (Describes the synthesis of a related compound, methyl-5-chloro-2-methoxybenzoate, which is a precursor to the target molecule's precursors.)
  • Semantic Scholar. Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach.

Technical Support Center: Optimization of Reaction Conditions for the Oxidation of Substituted Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the oxidation of substituted benzyl alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.

Frequently Asked Questions (FAQs)

Q1: How do I select the most appropriate oxidizing agent for my specific substituted benzyl alcohol?

Choosing the right oxidant is critical and depends on your target product (aldehyde vs. carboxylic acid), the substrate's sensitivity, and scalability/green chemistry considerations.

  • For Selective Oxidation to Aldehydes: Mild, non-aqueous oxidants are preferred to prevent over-oxidation to the carboxylic acid.[1]

    • Chromium-Based Reagents (e.g., PCC): Pyridinium chlorochromate (PCC) is a classic, reliable choice for stopping the oxidation at the aldehyde stage.[2][3] It is particularly useful for small-scale synthesis where easy workup is a priority. However, chromium reagents are toxic and generate hazardous waste, making them less suitable for green chemistry applications or large-scale production.[4]

    • Hypervalent Iodine Reagents (e.g., DMP): Dess-Martin Periodinane (DMP) is an excellent, mild oxidant that works under neutral conditions at room temperature, offering high selectivity for aldehydes.[5] It is a go-to reagent for sensitive or complex substrates.[6]

    • Manganese Dioxide (MnO₂): Activated MnO₂ is a highly selective and mild reagent specifically for benzylic and allylic alcohols.[1] It often requires a large excess of the reagent and vigorous stirring.[1]

    • Catalytic Systems: Modern methods often employ a catalytic amount of a transition metal or organocatalyst with a terminal "green" oxidant. These are highly efficient and environmentally benign.

  • For Direct Oxidation to Carboxylic Acids: This requires stronger oxidizing conditions or specific catalyst systems designed for the two-step oxidation.

    • Potassium Permanganate (KMnO₄): While a powerful oxidant that can easily lead to over-oxidation, KMnO₄ can be controlled under specific conditions (e.g., in ionic liquids) to achieve high selectivity.[1]

    • Catalytic Systems with H₂O₂ or O₂: Certain catalysts, particularly in the presence of an acid, can efficiently convert benzyl alcohols directly to benzoic acids using hydrogen peroxide as a clean oxidant.[7] The reaction often proceeds through a benzaldehyde intermediate.[7]

Q2: How do substituents on the aromatic ring affect the reaction rate and outcome?

The electronic nature and position of substituents on the benzyl ring play a significant role in the alcohol's reactivity.

  • Electronic Effects:

    • Electron-Donating Groups (EDGs) like methoxy (–OCH₃) or methyl (–CH₃) generally enhance the rate of oxidation.[7][8] They stabilize the transition state, particularly in mechanisms involving the loss of a hydride or a benzylic proton.

    • Electron-Withdrawing Groups (EWGs) such as nitro (–NO₂) or cyano (–CN) typically decrease the reaction rate.[8][9] This is because they destabilize any developing positive charge on the benzylic carbon. While yields may remain high, longer reaction times or more forcing conditions may be necessary.[7]

  • Steric Effects:

    • Substituents in the ortho position can significantly hinder the reaction rate due to steric hindrance, making it more difficult for the alcohol to coordinate with the oxidant or catalyst.[8] This effect can be more influential than the group's electronic properties.[8]

Q3: What factors should I consider when choosing a solvent?

Solvent choice is not trivial and can dramatically impact reaction efficiency and selectivity.

  • Polarity: The solvent must be able to dissolve the substrate and reagents. For many chromium-based oxidations, dichloromethane (DCM) is standard.[3]

  • Reactivity: Some solvents are "non-innocent" and can participate in the reaction, particularly in radical-mediated pathways.[10]

  • Green Chemistry: There is a strong push towards using greener solvents like water or even performing reactions under solvent-free conditions.[11][12] Solvent-free aerobic oxidations can be highly efficient but may require higher temperatures.

  • Aqueous vs. Anhydrous: Using anhydrous conditions, for example with PCC in DCM, prevents the formation of aldehyde hydrates, which are readily oxidized to carboxylic acids.[3][13] This is a key strategy to avoid over-oxidation.

Q4: What are the main advantages of using a catalytic aerobic (O₂) system over a stoichiometric reagent?

Catalytic aerobic oxidation represents a cornerstone of modern green chemistry.

  • Atom Economy & Waste Reduction: Stoichiometric oxidants like CrO₃ or KMnO₄ are consumed in the reaction, generating large quantities of often toxic waste.[10][14] In contrast, catalytic systems use molecular oxygen from the air as the terminal oxidant, with water being the only byproduct, leading to near-perfect atom economy.[15]

  • Safety and Cost: Air is free, abundant, and non-hazardous. This avoids the cost and safety concerns associated with purchasing, handling, and disposing of heavy-metal oxidants.[10]

  • High Selectivity: Many modern catalysts, such as those based on palladium, copper, or cobalt, offer exceptional selectivity for the desired aldehyde product, even at high substrate conversions.[16][17]

Troubleshooting Guide: Experimental Issues & Solutions

Problem: Low or No Conversion

Q: My reaction is stalled with significant starting material remaining. What are the likely causes and solutions?

  • Possible Cause 1: Inactive Oxidant/Catalyst.

    • Self-Validation: If using a solid reagent like activated MnO₂, its activity can vary greatly between batches. For heterogeneous catalysts (e.g., Pd/C), the catalyst may be poisoned by impurities (e.g., sulfur) or may require pre-activation.

    • Solution:

      • Activate Your Reagent: Ensure MnO₂ is properly activated (typically by heating). For heterogeneous catalysts, follow established pre-treatment protocols like reduction under H₂.[14]

      • Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading can sometimes overcome minor activity issues.

      • Check for Poisons: Purify your starting material to remove potential catalyst poisons.

  • Possible Cause 2: Unsuitable Reaction Conditions.

    • Self-Validation: The reaction may be too slow at the current temperature. For aerobic oxidations, the diffusion of oxygen into the solution might be the rate-limiting step.

    • Solution:

      • Temperature Adjustment: Gently increase the reaction temperature. Be aware that higher temperatures can decrease selectivity and promote side reactions like disproportionation or ether formation.[16]

      • Improve Oxygen Mass Transfer: For aerobic oxidations, ensure vigorous stirring and maintain a positive pressure of air or O₂. In some cases, bubbling air through the reaction mixture is effective.

      • Re-evaluate Solvent: Ensure your solvent is appropriate and not hindering the reaction. Toluene is often a good choice for aerobic oxidations.[18]

  • Possible Cause 3: Highly Deactivated Substrate.

    • Self-Validation: If your benzyl alcohol has strong electron-withdrawing groups (e.g., 4-nitrobenzyl alcohol), it will be inherently less reactive.

    • Solution:

      • Switch to a Stronger Oxidant: Move from a very mild system (e.g., MnO₂) to a more robust one like DMP or a TEMPO-based protocol.

      • Increase Reaction Time/Temperature: Allow the reaction to run for a longer period or cautiously increase the temperature.

Problem: Over-oxidation to Carboxylic Acid

Q: My primary goal is the aldehyde, but I am isolating significant amounts of the corresponding benzoic acid. How can I improve selectivity?

  • Possible Cause 1: Oxidant is Too Strong or Used in Excess.

    • Self-Validation: Reagents like KMnO₄ or nitric acid are known to readily oxidize aldehydes. Even milder reagents can cause over-oxidation if reaction times are too long.

    • Solution:

      • Choose a Milder Reagent: Switch to an oxidant known for stopping at the aldehyde, such as PCC, DMP, or a highly selective catalyst system (e.g., Co₁/NC).[2][17]

      • Control Stoichiometry: Use no more than a slight excess (e.g., 1.05-1.1 equivalents) of the oxidant.

      • Careful Monitoring: Follow the reaction progress closely using Thin-Layer Chromatography (TLC).[1] Quench the reaction as soon as the starting material is consumed.

  • Possible Cause 2: Presence of Water.

    • Self-Validation: In aqueous media, aldehydes can form hydrates, which are often more easily oxidized than the aldehyde itself.[13][19]

    • Solution:

      • Run Under Anhydrous Conditions: Use a thoroughly dried solvent (like DCM) and an anhydrous oxidant (e.g., PCC). This is a very effective strategy.[3]

Problem: Formation of Unexpected Side-Products

Q: I'm observing a significant byproduct that I've identified as benzyl benzoate. Why is this forming?

  • Possible Cause: Tishchenko-type Reaction or Esterification.

    • Self-Validation: The formation of the benzyl benzoate ester is a known side reaction, especially under solvent-free conditions or at high concentrations.[8] It can arise from the base- or metal-catalyzed reaction of two aldehyde molecules or the reaction of the aldehyde with unreacted alcohol.

    • Solution:

      • Use a Solvent: Avoid running the reaction neat (solvent-free) if this is a persistent issue. Dilution will disfavor the bimolecular side reaction.

      • Control Temperature: Higher temperatures can promote this side reaction.

      • Choose a Different Catalyst: Some catalysts may be more prone to promoting this pathway. Experiment with a different catalytic system.

Q: My 4-iodobenzyl alcohol is being converted to benzyl alcohol (dehalogenation). How do I prevent this?

  • Possible Cause: Reductive Conditions or Radical Pathways.

    • Self-Validation: Certain catalysts (especially some Pd systems), bases, or reaction conditions (e.g., exposure to light) can promote the reductive cleavage of the carbon-halogen bond.[20]

    • Solution:

      • Use a Milder Base: If a base is required, switch from a strong base to a milder one like K₂CO₃.[20]

      • Lower the Temperature: High temperatures can exacerbate this issue.[20]

      • Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil to prevent light-induced radical dehalogenation.[20]

Data & Protocols

Data Presentation: Comparison of Common Oxidizing Agents
Oxidizing Agent/SystemTypical Yield of Benzaldehyde (%)Selectivity (%)Key Remarks & Causality
Potassium Permanganate (KMnO₄) 83–97HighCan over-oxidize; high selectivity is achieved in non-polar media like ionic liquids which limit the formation of soluble Mn(IV) species.[1]
Manganese Dioxide (MnO₂) Good to High>98A mild, heterogeneous oxidant. The reaction occurs on the solid's surface, making it highly selective for activated alcohols like benzylic ones.[1]
PCC / CH₂Cl₂ ~80-95>99The anhydrous conditions prevent hydrate formation, thus stopping the reaction cleanly at the aldehyde. A classic, reliable method.[2][3]
Dess-Martin Periodinane (DMP) >90>99Mild conditions and a mechanism involving an intramolecular proton transfer make it highly selective and tolerant of many functional groups.[5]
Cu(I)/TEMPO / Air >95>99A catalytic cycle where the oxoammonium ion is the active oxidant. O₂ is the terminal oxidant, making it a very green and efficient process.[21][22]
Pd Nanoparticles / O₂ ~77-99>99Palladium has high activity for alcohol oxidation. The reaction mechanism often involves β-hydride elimination from a palladium alkoxide intermediate.[11][16]
Experimental Workflows & Diagrams

A crucial step in optimizing any reaction is selecting the correct starting point. The following flowchart provides a logical path for choosing an appropriate oxidation strategy based on your primary goals.

G start Goal: Oxidize Substituted Benzyl Alcohol q1 Primary Goal? start->q1 aldehyde Target: Aldehyde q1->aldehyde Aldehyde acid Target: Carboxylic Acid q1->acid Acid q2 Substrate Sensitivity? aldehyde->q2 method_strong Use Strong Oxidant: e.g., KMnO₄ or specific catalytic system for over-oxidation acid->method_strong sensitive Sensitive Functional Groups Present q2->sensitive Yes robust Robust Substrate q2->robust No method_dmp Use Mild Reagent: Dess-Martin Periodinane (DMP) sensitive->method_dmp q3 Scale / Green Chemistry Priority? robust->q3 small_scale Small Scale / Rapid Result q3->small_scale Small large_scale Large Scale / Green Process q3->large_scale Large method_pcc Use Stoichiometric Reagent: PCC in DCM small_scale->method_pcc method_catalytic Use Catalytic System: e.g., Cu/TEMPO/Air or Pd/O₂ large_scale->method_catalytic

Caption: Decision flowchart for selecting an oxidation method.

The TEMPO-catalyzed oxidation is a powerful, modern technique. Its efficacy relies on a well-defined catalytic cycle where multiple redox states of the catalyst and co-catalyst work in concert.

G cluster_0 Substrate Oxidation cluster_1 Catalyst Regeneration RCH2OH R-CH₂OH (Alcohol) Aldehyde R-CHO (Aldehyde) RCH2OH->Aldehyde Oxidation TEMPO TEMPO (Radical) Oxoammonium TEMPO=O⁺ (Oxoammonium Cation) Oxoammonium->RCH2OH TEMPOH TEMPO-H (Hydroxylamine) Oxoammonium->TEMPOH Reduction TEMPOH->TEMPO Oxidation Cu(I) Cu(I) Cu(II) Cu(II) Cu(I)->Cu(II) Oxidation Cu(II)->TEMPOH O2 O₂ (from Air) H2O 2 H₂O O2->H2O Reduction

Caption: Simplified catalytic cycle for Cu/TEMPO aerobic oxidation.

Detailed Experimental Protocols

Protocol 1: Selective Aerobic Oxidation using a Cu(I)/TEMPO Catalyst System [1][22]

This protocol is adapted for the oxidation of a generic substituted benzyl alcohol to the corresponding aldehyde using ambient air as the oxidant.

  • Rationale: This system leverages a copper(I) salt and 2,2'-bipyridine (bpy) to facilitate the catalytic cycle with TEMPO. N-methylimidazole (NMI) acts as a base. The reaction's progress is often indicated by a distinct color change from red-brown to green, providing a simple, built-in validation point for reaction completion.[1][22]

  • Step-by-Step Methodology:

    • To a round-bottom flask equipped with a magnetic stir bar, add the substituted benzyl alcohol (1.0 mmol, 1.0 equiv).

    • Add a suitable solvent, such as acetonitrile or dichloromethane (5 mL).

    • Add solid cuprous bromide (CuBr, 0.05 mmol, 5 mol%), 2,2'-bipyridine (bpy, 0.05 mmol, 5 mol%), and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO, 0.05 mmol, 5 mol%).[1]

    • Add N-methylimidazole (NMI, 0.10 mmol, 10 mol%). The solution should turn a deep red-brown color.[22]

    • Leave the flask open to the atmosphere and stir vigorously at room temperature.

    • Monitor the reaction by TLC and observe the color change. The reaction is typically complete when the color changes from red-brown to a turbid green, signifying consumption of the starting material.[1][22]

    • Upon completion, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Mild Oxidation using Dess-Martin Periodinane (DMP) [5][23]

This protocol is ideal for small-scale synthesis of aldehydes, especially with acid- or base-sensitive substrates.

  • Rationale: DMP is a hypervalent iodine(V) compound that acts as a mild and highly selective oxidant. The reaction proceeds under neutral conditions at room temperature, and workup is straightforward, making it a reliable choice for complex molecule synthesis.[5]

  • Step-by-Step Methodology:

    • Dissolve the substituted benzyl alcohol (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 10 mL) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add Dess-Martin Periodinane (1.1 mmol, 1.1 equiv) to the solution in one portion at room temperature.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (typically complete within 1-3 hours).

    • Upon completion, dilute the reaction mixture with diethyl ether.

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃ (to reduce unreacted DMP). Stir vigorously until the layers are clear.

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with saturated NaHCO₃, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

  • Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H2O2 Production over Supported Pd-Based Catalysts. (2021).
  • Selective Benzyl Alcohol Oxidation over Pd C
  • The solvent-free and aerobic oxidation of benzyl alcohol catalyzed by Pd supported on carbon nitride/CeO2 composites. (2021). New Journal of Chemistry. [Link]
  • Co-N-Si/AC Catalyst for Aerobic Oxidation of Benzyl Alcohols to Esters under Mild Conditions. (2022). MDPI. [Link]
  • Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. (2023). The Journal of Organic Chemistry. [Link]
  • Mechanism and kinetics of the aerobic oxidation of benzyl alcohol to benzaldehyde catalyzed by cobalt porphyrin in a membrane mi. (2021). Chemical Engineering Science. [Link]
  • Scheme 1. Aerobic oxidation of benzyl alcohol under aerobic conditions... (n.d.).
  • Selective aerobic oxidation of benzyl alcohol on alumina supported Au-Ru and Au-Ir catalysts. (2020). Periodica Polytechnica Chemical Engineering. [Link]
  • Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Arom
  • Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods. (2021). MDPI. [Link]
  • Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. (2021).
  • Optimization of reaction conditions for the oxidation of benzyl alcohol. (n.d.).
  • Oxidation of benzyl alcohol to benzaldehyde. (n.d.). Lakeland University. [Link]
  • Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H2O2 Production over Supported Pd-Based Catalysts. (2021). Cardiff University. [Link]
  • Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere. (2020).
  • Catalytic activity of the selective oxidation of benzyl alcohol to... (n.d.).
  • Kinetics of Oxidation of Substituted Benzyl Alcohols by Quinolinium Dichrom
  • TEMPO-Mediated Oxid
  • Oxidation of Benzylic Alcohols to Aromatic Aldehydes by DMSO/Water/I2. (2014). Taylor & Francis Online. [Link]
  • Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. (2013).
  • Oxidation of p-nitro benzyl alcohol by Dess Martin Periodinane: A Kinetic and Mechanistic Study. (n.d.). Universal Print. [Link]
  • Mechanism of Laccase–TEMPO‐Catalyzed Oxidation of Benzyl Alcohol. (n.d.).
  • Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. (2014).
  • Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. (2020).
  • Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. (2019). Green Chemistry. [Link]
  • Synthesis of Benzylic Alcohols by C–H Oxidation. (2019). Journal of the American Chemical Society. [Link]
  • PCC-Mediated Novel Oxidation Reactions of Homobenzylic and Homoallylic Alcohols. (n.d.).
  • An Environmentally Friendly Procedure for the Aqueous Oxidation of Benzyl Alcohols to Aldehydes with Dibromodimethylhydantoin (DBDMH). (2016).
  • Optimization of Reaction Conditions for the Oxidation of Benzyl Alcohol. (n.d.).
  • Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. (n.d.). Royal Society of Chemistry. [Link]
  • TEMPO-Catalyzed Green Alcohol Oxid
  • Selective Oxidation of Benzyl Alcohol to Benzaldehyde. (n.d.). University of Oregon. [Link]
  • Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Butyltriphenylphosphonium Dichromate. (n.d.).
  • Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation. (2011). Beilstein Journal of Organic Chemistry. [Link]
  • Dess–Martin periodinane (DMP)
  • Oxidation by PCC (pyridinium chlorochromate). (2023). Chemistry LibreTexts. [Link]
  • Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichrom
  • Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. (n.d.).
  • Oxidation of Alcohols with PCC. (n.d.). Organic Chemistry Tutor. [Link]

Sources

Technical Support Center: Selective Oxidation of 2-Chloro-5-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective oxidation of 2-chloro-5-methoxybenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of synthesizing 2-chloro-5-methoxybenzaldehyde. Over-oxidation to the corresponding carboxylic acid is a common and frustrating side reaction. This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to help you optimize your reaction conditions and achieve high yields of the desired aldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My primary reaction using a traditional oxidant (e.g., PCC, Jones reagent) resulted in a significant amount of 2-chloro-5-methoxybenzoic acid. How can I prevent this over-oxidation?

Answer: Over-oxidation is a frequent challenge, especially with activated benzyl alcohols like 2-chloro-5-methoxybenzyl alcohol. The electron-donating methoxy group makes the intermediate aldehyde susceptible to further oxidation. Traditional strong oxidants like chromic acid (Jones reagent) are often too harsh and will readily oxidize the aldehyde to a carboxylic acid.[1][2] While Pyridinium Chlorochromate (PCC) is considered a milder alternative that typically stops at the aldehyde stage for many primary alcohols, its effectiveness can be substrate-dependent, and over-oxidation can still occur, particularly if water is present in the reaction mixture.[3][4]

To mitigate over-oxidation, it is crucial to employ milder and more selective oxidation methods. The key is to choose a reagent system that is reactive enough to oxidize the alcohol but not the resulting aldehyde under the reaction conditions.

Issue 2: What are the most reliable methods for selectively oxidizing 2-chloro-5-methoxybenzyl alcohol to the aldehyde with minimal byproduct formation?

Answer: Several modern oxidation protocols offer high selectivity for the conversion of primary alcohols to aldehydes. For a substrate like 2-chloro-5-methoxybenzyl alcohol, the following methods are highly recommended due to their mild reaction conditions and proven efficacy in preventing over-oxidation:

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine.[5][6] The low temperature is critical for the stability of the reactive intermediate and helps to prevent side reactions.[7] The Swern oxidation is renowned for its high yields and compatibility with a wide range of functional groups, and it effectively avoids over-oxidation to the carboxylic acid.[8]

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers a very mild and selective oxidation of primary alcohols to aldehydes.[9][10] The reaction is typically performed at room temperature in chlorinated solvents like dichloromethane (DCM) and is often complete within a few hours.[9] Its high functional group tolerance and simple workup procedure make it a popular choice in complex molecule synthesis.[11]

  • TEMPO-Catalyzed Oxidations: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that can be used as a catalyst in conjunction with a stoichiometric co-oxidant.[12] Common co-oxidants include sodium hypochlorite (bleach) or molecular oxygen.[13][14] TEMPO-based systems are highly chemoselective for the oxidation of primary alcohols to aldehydes and can be performed under mild conditions.[15] The catalytic nature of TEMPO also makes this method more atom-economical.

Workflow for Selecting an Oxidation Method

To assist in your decision-making process, the following diagram illustrates a logical workflow for selecting an appropriate oxidation method based on common experimental constraints and desired outcomes.

Oxidation Method Selection Decision Workflow for Selective Oxidation start Start: Need to Oxidize 2-Chloro-5-methoxybenzyl Alcohol q_temp Is cryogenic temperature (-78 °C) feasible? start->q_temp q_reagent Are hypervalent iodine reagents available and cost-effective? q_temp->q_reagent No swern Swern Oxidation: High yield, excellent for sensitive substrates. q_temp->swern Yes q_catalytic Is a catalytic method preferred for atom economy? q_reagent->q_catalytic No dmp Dess-Martin Periodinane (DMP): Mild, room temp, simple workup. q_reagent->dmp Yes tempo TEMPO-Catalyzed Oxidation: Catalytic, environmentally benign co-oxidants. q_catalytic->tempo Yes reconsider Re-evaluate reagent availability and equipment constraints. q_catalytic->reconsider No

Caption: Decision workflow for selecting a suitable oxidation method.

Experimental Protocols & Data

Protocol 1: Swern Oxidation

This protocol provides a general procedure for the Swern oxidation of 2-chloro-5-methoxybenzyl alcohol.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Slowly add oxalyl chloride (2.0 eq.) to the cooled DCM, followed by the dropwise addition of anhydrous dimethyl sulfoxide (DMSO) (3.0 eq.). Stir the mixture for 15 minutes at -78 °C.

  • Substrate Addition: Dissolve 2-chloro-5-methoxybenzyl alcohol (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30-45 minutes at -78 °C.

  • Quenching: Add triethylamine (TEA) (5.0 eq.) dropwise to the reaction mixture. The mixture may become thick. Stir for an additional 15 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol details the oxidation using DMP.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add 2-chloro-5-methoxybenzyl alcohol (1.0 eq.) and anhydrous dichloromethane (DCM).

  • Reagent Addition: Add Dess-Martin Periodinane (1.1-1.5 eq.) to the solution in one portion at room temperature. If the substrate is acid-sensitive, a buffer such as pyridine or sodium bicarbonate can be added.[11]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the layers become clear.

  • Extraction & Purification: Separate the layers and extract the aqueous phase with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash column chromatography.[16][17]

Protocol 3: TEMPO-Catalyzed Aerobic Oxidation

This protocol describes a copper/TEMPO-catalyzed aerobic oxidation.

Step-by-Step Methodology:

  • Catalyst Preparation: In a flask, combine Copper(I) bromide (CuBr) (5 mol%), 2,2'-bipyridine (bpy) (5 mol%), and TEMPO (5 mol%) in acetonitrile.

  • Reaction Setup: Add the 2-chloro-5-methoxybenzyl alcohol (1.0 eq.) to the catalyst mixture.

  • Oxidation: Stir the reaction mixture vigorously under an atmosphere of air or oxygen (using a balloon) at room temperature.

  • Monitoring: Monitor the reaction by TLC. A color change from red-brown to green often indicates the consumption of the starting alcohol.[18]

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture and purify directly by flash column chromatography on silica gel to isolate the desired aldehyde.

Comparison of Oxidation Methods

The following table summarizes the key parameters and expected outcomes for the recommended oxidation methods.

MethodKey ReagentsTemperatureTypical Reaction TimeTypical Yield RangeKey Advantages & Considerations
Swern Oxidation DMSO, Oxalyl Chloride, TEA-78 °C1-2 hours85-95%Excellent for sensitive substrates; requires cryogenic temperatures; produces malodorous dimethyl sulfide byproduct.[6]
Dess-Martin (DMP) Dess-Martin PeriodinaneRoom Temp.1-3 hours90-98%Very mild conditions; simple to perform; reagent can be explosive under certain conditions and is relatively expensive.[11]
TEMPO (Cu-catalyzed) TEMPO, Cu(I) salt, Air/O₂Room Temp.2-24 hours70-90%Catalytic and environmentally friendly; reaction times can be longer; optimization of catalyst system may be required.[15][18]

Mechanistic Insight: Why Over-oxidation Occurs and How to Stop It

The oxidation of a primary alcohol to a carboxylic acid proceeds through an aldehyde intermediate. In aqueous or strongly oxidizing conditions, this aldehyde can form a hydrate, which is then readily oxidized further.

Oxidation Pathways Reaction Pathways in Alcohol Oxidation Alcohol 2-Chloro-5-methoxybenzyl Alcohol (Primary Alcohol) Aldehyde 2-Chloro-5-methoxybenzaldehyde (Desired Product) Alcohol->Aldehyde Selective Oxidation (Swern, DMP, TEMPO) Hydrate Aldehyde Hydrate (Intermediate) Aldehyde->Hydrate Hydration (H₂O present) CarboxylicAcid 2-Chloro-5-methoxybenzoic Acid (Over-oxidation Product) Aldehyde->CarboxylicAcid Harsh Oxidants Hydrate->CarboxylicAcid Further Oxidation (e.g., Jones Reagent)

Caption: Oxidation pathways of 2-chloro-5-methoxybenzyl alcohol.

The key to preventing over-oxidation lies in using anhydrous conditions and oxidants that are not strong enough to attack the aldehyde.[1] Methods like Swern and DMP oxidations are performed under strictly anhydrous conditions, which prevents the formation of the hydrate intermediate, thus halting the reaction at the aldehyde stage.[8][10]

We trust this guide will be a valuable resource in your synthetic endeavors. For further inquiries or specific application support, please do not hesitate to contact our technical team.

References

  • He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4765–4769.
  • American Chemical Society. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. ACS.
  • He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. ResearchGate.
  • ResearchGate. (2012). How to work up dess-martin periodinane or hypervalent iodine reactions?
  • Dhainaut, J., et al. (2010). Aerobic Oxidation of Benzylic Alcohols Catalyzed by Metal−Organic Frameworks Assisted by TEMPO. ACS Catalysis.
  • International Journal of ChemTech Research. (n.d.). SELECTIVE OXIDATION OF ALCOHOLS TO ALDEHYDES BY USING HYDROGEN PEROXIDE AS AN OXIDANT: A REVIEW.
  • Prathap, A., et al. (2016). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. National Institutes of Health.
  • Dhainaut, J., et al. (2010). Aerobic Oxidation of Benzylic Alcohols Catalyzed by Metal−Organic Frameworks Assisted by TEMPO. American Chemical Society.
  • The Royal Society of Chemistry. (n.d.). Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System.
  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation.
  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy.
  • Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features.
  • WordPress. (2026). DMSO –Oxalyl Chloride, Swern Oxidation.
  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism.
  • ResearchGate. (2005). TEMPO-Catalyzed Oxidation of Benzylic Alcohols to Aldehydes with the H2O2/HBr/ionic Liquid [bmim]PF6 System.
  • Organic Chemistry Portal. (n.d.). Swern Oxidation.
  • YouTube. (2021). Swern Oxidation - Organic Chemistry, Reaction Mechanism.
  • University of Rochester. (2015). synthesis of dess-martin-periodinane.
  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation.
  • University of Thi-Qar. (2025). Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate.
  • Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate).
  • Chem-Station. (2014). Dess-Martin Oxidation.
  • Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC.
  • MDPI. (n.d.). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation.
  • Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate).
  • Chemistry Steps. (n.d.). PCC Oxidation Mechanism.
  • Christmann, M., et al. (2014). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications.
  • Semantic Scholar. (2024). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants.
  • Anelli, P. L., et al. (n.d.). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions. Journal of Organic Chemistry.
  • Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation.
  • National Institutes of Health. (n.d.). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses.
  • MDPI. (n.d.). Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods.
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements.
  • YouTube. (2022). Alcohols to Aldehydes, Part 2: Oxidations with Catalytic TEMPO and Related Aminoxyl Radicals.
  • YouTube. (2021). Oxidation of Primary Alcohol to Aldehyde.

Sources

Technical Support Center: Synthesis and Purification of (2-Chloro-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Chloro-5-methoxyphenyl)methanol. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges associated with this procedure, particularly the removal of unreacted starting material.

Understanding the Core Synthesis

The most common and efficient method for synthesizing this compound is through the reduction of its corresponding aldehyde, 2-Chloro-5-methoxybenzaldehyde. This is typically achieved using a mild and selective reducing agent, such as sodium borohydride (NaBH₄).

The general reaction scheme is as follows:

While this reaction is generally high-yielding, a common challenge is the presence of unreacted 2-Chloro-5-methoxybenzaldehyde in the final product. This guide will provide a structured approach to troubleshooting this issue and ensuring the purity of your this compound.

Troubleshooting & FAQs: Removing Unreacted Starting Material

This section addresses the most frequently encountered issues during the purification of this compound.

Q1: My final product is contaminated with unreacted 2-Chloro-5-methoxybenzaldehyde. How can I remove it?

The presence of unreacted starting material is the most common impurity. The choice of purification method depends on the physical properties of the two compounds. Here's a comparative summary:

Property2-Chloro-5-methoxybenzaldehyde (Starting Material)This compound (Product)Rationale for Separation
Molecular Weight 170.59 g/mol 172.61 g/mol [1]The molecular weights are very similar, making separation by techniques like distillation challenging.
Melting Point 62 °C[2]Solid (exact melting point not consistently reported)[1]Both are solids at room temperature, suggesting recrystallization is a viable purification method.
Polarity Less PolarMore PolarThe key difference for chromatographic separation. The hydroxyl group in the product significantly increases its polarity compared to the aldehyde group of the starting material.

Based on these properties, two primary methods are recommended for purification: recrystallization and column chromatography .

Q2: How do I perform a recrystallization to purify my this compound?

Recrystallization is an effective technique for removing small amounts of impurities from a solid product. The principle is to dissolve the impure solid in a hot solvent and then allow the desired compound to crystallize out as the solution cools, leaving the impurities behind in the solvent.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot. Conversely, the starting material, 2-Chloro-5-methoxybenzaldehyde, should ideally be more soluble in the cold solvent. A good starting point for substituted benzyl alcohols is a mixed solvent system, such as ethanol/water or ethyl acetate/hexanes .

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., ethanol or ethyl acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.

  • Inducing Crystallization: Slowly add the less polar solvent (e.g., water or hexanes) dropwise to the hot solution until you observe persistent cloudiness. Then, add a few more drops of the more polar solvent until the solution becomes clear again.

  • Cooling and Crystal Formation: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals thoroughly to remove any residual solvent.

dot

Caption: Recrystallization workflow for purification.

Q3: When should I use column chromatography, and what conditions should I use?

Column chromatography is the preferred method when there is a significant amount of unreacted starting material or when other impurities are present. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (the eluent) is passed through the column.

Due to the polarity difference, this compound will adhere more strongly to the silica gel and elute more slowly than the less polar 2-Chloro-5-methoxybenzaldehyde.

Step-by-Step Column Chromatography Protocol:

  • Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Carefully add this to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate . A good starting point is a 9:1 or 8:2 mixture of hexanes:ethyl acetate.

  • Monitoring the Separation: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). The less polar starting material will elute first.

  • Gradient Elution (Optional): If the product is slow to elute, you can gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

  • Combine and Evaporate: Once the fractions containing the pure product have been identified by TLC, combine them and remove the solvent using a rotary evaporator to yield the purified this compound.

Column_Chromatography cluster_column Silica Gel Column Crude Sample Crude Sample Eluent Flow Eluent Flow Starting Material (Less Polar) Starting Material (Less Polar) Fraction 1 Fraction 1 Starting Material (Less Polar)->Fraction 1 Elutes First Product (More Polar) Product (More Polar) Fraction 2 Fraction 2 Product (More Polar)->Fraction 2 Elutes Later Eluent Eluent Eluent->Eluent Flow Hexanes:Ethyl Acetate

Sources

Technical Support Center: Troubleshooting Low Yields in Friedel-Crafts Reactions with Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low yields in Friedel-Crafts reactions that utilize benzyl alcohols as alkylating agents. The question-and-answer format is designed to address specific experimental issues with a focus on mechanistic causality and practical, field-proven solutions.

Introduction: The Challenge of Using Benzyl Alcohols in Friedel-Crafts Reactions

The Friedel-Crafts alkylation is a cornerstone of organic synthesis for forming carbon-carbon bonds with an aromatic ring.[1][2] While traditionally employing alkyl halides, the use of benzyl alcohols offers a more environmentally benign alternative, with water as the primary byproduct.[3][4][5] However, this "greener" approach introduces unique challenges. The hydroxyl group of the alcohol and the water generated can deactivate the essential Lewis or Brønsted acid catalyst, leading to sluggish reactions and low yields.[6] This guide will navigate the common pitfalls and provide robust solutions for optimizing your benzylation reactions.

Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction is showing very low conversion, and I'm recovering most of my starting benzyl alcohol. What is the most likely cause?

A1: Low conversion in a Friedel-Crafts reaction with benzyl alcohol almost always points to an issue with catalyst activity. The primary culprits are catalyst deactivation by water or an insufficient catalyst loading.

  • Catalyst Deactivation by Water: Lewis acids (e.g., AlCl₃, FeCl₃, TiCl₄) and Brønsted acids (e.g., H₂SO₄, TFA) are highly sensitive to moisture.[7][8] The hydroxyl group of the benzyl alcohol itself, and more significantly, the water molecule produced during the reaction, can coordinate with or hydrolyze the catalyst, rendering it inactive.[6]

  • Insufficient Catalyst Loading: Unlike Friedel-Crafts reactions with alkyl halides, those with alcohols often require higher catalyst loadings to overcome the activation energy and combat the progressive deactivation by the water byproduct.[9] While some modern methods utilize catalytic amounts of highly active catalysts like rare earth triflates (e.g., Sc(OTf)₃), traditional Lewis acids may need to be used in stoichiometric or even super-stoichiometric amounts.[3][10]

Troubleshooting Workflow:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven (e.g., 120 °C) overnight and cool under an inert atmosphere (N₂ or Ar).

    • Use anhydrous solvents. Commercially available anhydrous solvents are preferable. If not available, solvents should be freshly distilled from an appropriate drying agent.

    • Use freshly opened or purified reagents. The benzyl alcohol and the aromatic substrate should be free of water.

  • Optimize Catalyst Loading:

    • Start by incrementally increasing the molar ratio of the Lewis acid catalyst. Perform a series of small-scale reactions with catalyst loadings from 0.5 to 1.5 equivalents to identify the optimal amount.

    • Consider switching to a more water-tolerant Lewis acid. Catalysts like Sc(OTf)₃ or certain heterogeneous catalysts (e.g., zeolites, montmorillonite clay) are known to be more robust in the presence of water.[6][10][11]

Q2: I'm observing the formation of a significant amount of a polymeric, insoluble material in my reaction flask. What is this byproduct and how can I prevent it?

A2: The formation of a polymer-like substance is a classic sign of benzyl alcohol self-condensation or polybenzylation of the product.[4][6][11]

  • Mechanism of Side Reaction: Under acidic conditions, benzyl alcohol can generate a benzyl carbocation. This carbocation can be attacked by another molecule of benzyl alcohol (acting as a nucleophile) or, more commonly, it can alkylate the already-formed benzylated aromatic product. Since the initial product is often more electron-rich (and thus more reactive) than the starting arene, it can undergo further alkylation, leading to a chain reaction and the formation of polybenzyl structures.[6] This is particularly problematic when using less reactive arenes like benzene.[6]

dot graph "Self_Condensation_and_Polymerization" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption: "Competing reaction pathways for the benzyl carbocation."

Strategies to Minimize Polymerization:

  • Use an Excess of the Aromatic Substrate: By using the arene as the limiting reagent or even as the solvent, you increase the statistical probability that the benzyl carbocation will react with the intended substrate rather than with another molecule of benzyl alcohol or the benzylated product.[12]

  • Control Reaction Temperature: Higher temperatures can favor polymerization.[9] Try running the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer period.

  • Slow Addition of Benzyl Alcohol: Adding the benzyl alcohol solution dropwise to the mixture of the arene and catalyst helps to maintain a low instantaneous concentration of the alcohol and the resulting carbocation, thereby disfavoring self-condensation.

Q3: My reaction works, but I get a mixture of ortho and para isomers. How can I improve the regioselectivity?

A3: The regioselectivity of Friedel-Crafts alkylation is notoriously difficult to control because it is often governed by a combination of electronic and steric factors, and the benzyl carbocation is a highly reactive, unselective electrophile.

  • Electronic vs. Steric Control: For activated rings (e.g., toluene, anisole), electronic effects favor substitution at the ortho and para positions. Steric hindrance from bulky catalysts or substrates often leads to a preference for the para product.[7]

  • Catalyst Influence: The size of the Lewis acid-catalyst complex can influence the ortho/para ratio. Larger, bulkier catalyst complexes may sterically hinder attack at the ortho position, thus favoring the para product.

Methods to Improve Regioselectivity:

  • Catalyst Screening: Experiment with different Lewis or Brønsted acids. Bulky catalysts such as certain zeolites or metal-organic frameworks (MOFs) can enhance para-selectivity due to steric constraints imposed by their pore structures.[13][14]

  • Temperature Optimization: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored para isomer.

  • Solvent Effects: The choice of solvent can influence the solvation of the reaction intermediates and the catalyst complex, which in turn can affect regioselectivity. Non-polar solvents may favor different isomer ratios compared to more polar ones like nitromethane or dichloroethane.

Catalyst TypeTypical CharacteristicsPotential Impact on Selectivity
Traditional Lewis Acids (AlCl₃, FeCl₃) Small, highly activeOften results in mixtures of isomers, can be less selective.
Heterogeneous Catalysts (Zeolites) Shape-selective porous structuresCan significantly enhance para-selectivity due to steric hindrance.[14]
Brønsted Acids (TFA, TfOH) Strong proton donorsSelectivity can be variable; may depend on substrate and conditions.[10][15]
Rare Earth Triflates (Sc(OTf)₃, Yb(OTf)₃) Water-tolerant, mildCan offer good yields but selectivity may still be a challenge.[10]
Q4: I am using a deactivated aromatic ring (e.g., nitrobenzene) and the reaction is not proceeding. What are my options?

A4: Friedel-Crafts reactions, including those with benzyl alcohols, are electrophilic aromatic substitutions and are generally ineffective on strongly deactivated aromatic rings.[7] The electron-withdrawing groups make the ring too electron-poor to attack the benzyl carbocation electrophile.

Alternative Strategies:

  • Use a More Potent Catalyst System: While often futile, a combination of a very strong Lewis acid (or a superacid) and higher temperatures can sometimes force the reaction. However, this often leads to decomposition and side products.

  • Modify the Synthetic Route: The most reliable approach is to perform the benzylation on an activated or neutral ring first and then introduce the deactivating group in a subsequent step.

dot graph "Synthetic_Strategy_for_Deactivated_Arenes" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption: "Recommended synthetic pathway for deactivated arenes."

  • Consider Alternative Coupling Chemistries: If the Friedel-Crafts approach is unviable, consider other C-C bond-forming reactions, such as Suzuki or other cross-coupling reactions, which are not limited by the electronic nature of the aromatic ring in the same way.

Experimental Protocols
Protocol 1: General Procedure for a Test Reaction to Optimize Catalyst Loading

This protocol provides a framework for testing the efficacy of a Lewis acid catalyst like FeCl₃.

  • Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the aromatic substrate (e.g., toluene, 10 equivalents) and anhydrous dichloromethane (DCM, 20 mL).

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add the Lewis acid catalyst (e.g., FeCl₃, start with 0.8 equivalents) in portions.

  • Substrate Addition: In a separate flask, prepare a solution of benzyl alcohol (1.0 equivalent) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump or dropping funnel.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete (or has stalled), carefully quench it by slowly pouring the mixture into a beaker containing ice-cold 1M HCl (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR or GC-MS to determine the conversion and yield. Adjust catalyst loading in subsequent experiments based on the results.

References
  • Taylor & Francis Online. (2011). An Efficient and Inexpensive Catalyst System for Friedel‐Crafts Alkylation of Aromatic Compounds with Benzyl and Allyl Alcohols.
  • Rueping, M., Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6.
  • Royal Society of Chemistry. (2024). Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • National Institutes of Health (NIH). (2021). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions.
  • Royal Society of Chemistry. (2021). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions.
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
  • ACG Publications. (2021). Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross.
  • Beilstein Journals. (n.d.). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis.
  • Royal Society of Chemistry. (2018). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents.
  • MDPI. (n.d.). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts.
  • ResearchGate. (n.d.). Catalytic Friedel-Crafts Reactions of Highly Electronically Deactivated Benzylic Alcohols.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • ResearchGate. (n.d.). Friedel–Crafts alkylation using electron‐deficient benzylic alcohols.
  • National Center for Biotechnology Information. (2018). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents.
  • MDPI. (n.d.). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite.
  • ChemRxiv. (n.d.). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols.
  • ResearchGate. (2021). (PDF) Unlocking the Friedel-Crafts arylation of primary aliphatic alcohols and epoxides driven by hexafluoroisopropanol.
  • ResearchGate. (n.d.). Comparison of various catalysts used for the benzylation of arenes.
  • ResearchGate. (n.d.). Relation between benzyl alcohol conversion and the reaction time in the....
  • Biomedical Journal of Scientific & Technical Research. (2018). Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols.
  • National Institutes of Health (NIH). (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation.
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • PubMed. (n.d.). Enantioselective Friedel-Crafts reactions in water using a DNA-based catalyst.

Sources

Technical Support Center: (2-Chloro-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Reagent Stability and Integrity in Research Applications

Welcome to the technical support resource for (2-Chloro-5-methoxyphenyl)methanol. As Senior Application Scientists, we understand that the success of your research is critically dependent on the quality and stability of your reagents. This guide is designed to provide you with in-depth, practical answers to common questions and troubleshooting scenarios related to the handling, storage, and stability of this compound.

Frequently Asked Questions (FAQs)

This section addresses general questions regarding the optimal handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

The stability of this compound is best maintained by adhering to specific storage protocols that mitigate potential degradation. The primary concerns are oxidation and exposure to incompatible materials.

Causality: The core structure, a substituted benzyl alcohol, is susceptible to oxidation. The benzylic hydroxyl group (-CH₂OH) can be oxidized to an aldehyde (-CHO), which can impact experimental outcomes. This process is accelerated by exposure to oxygen, light, and heat. Furthermore, as a solid, preventing moisture absorption is key to maintaining its free-flowing nature and preventing hydrolysis or other moisture-driven reactions.

For optimal long-term stability, we recommend the following conditions, summarized in the table below.

ParameterRecommended ConditionRationale & Expert Insight
Temperature 2-8°C (Refrigerated)Reduces molecular kinetic energy, slowing down potential degradation reactions. While stable at room temperature for short periods, refrigeration is crucial for long-term preservation.
Atmosphere Tightly sealed container, preferably under an inert gas (Argon or Nitrogen).Minimizes exposure to atmospheric oxygen, the primary agent for oxidation to the corresponding benzaldehyde. For high-purity applications, backfilling the container with an inert gas is a best practice.
Light Store in an amber or opaque container.Protects the compound from UV radiation, which can provide the energy to initiate and accelerate oxidative degradation.[1]
Container Original supplier bottle (typically glass).Glass is inert and non-reactive. Ensure the cap liner is intact and provides a hermetic seal to prevent moisture and air ingress.

Q2: What substances are incompatible with this compound?

To prevent hazardous reactions and maintain the purity of the compound, it is crucial to avoid contact with incompatible materials.

  • Strong Oxidizing Agents: These can react exothermically and will rapidly degrade the alcohol to the aldehyde or carboxylic acid.[2]

  • Acids, Acid Anhydrides, and Acid Chlorides: These can catalyze dehydration or etherification reactions and may cause unwanted polymerization, especially at elevated temperatures.[3] The parent compound, benzyl alcohol, has been noted to polymerize exothermally when contaminated with acids and iron.[4]

Q3: What is the primary degradation pathway I should be concerned about?

The most common degradation pathway is the oxidation of the benzylic alcohol to its corresponding aldehyde, 2-Chloro-5-methoxybenzaldehyde. This is a common reaction for benzyl alcohols.[1]

The diagram below illustrates this primary oxidative pathway.

degradation_pathway reagent This compound product 2-Chloro-5-methoxybenzaldehyde (Impurity) reagent->product Oxidation oxidant Atmospheric O₂ Light, Heat oxidant->reagent

Caption: Primary oxidative degradation pathway.

Troubleshooting Guide

This section provides a question-and-answer framework for specific experimental issues you may encounter.

Q1: My solid this compound has developed a yellowish tint. Is it still usable?

A color change, typically to a pale yellow, is a strong indicator of partial oxidation to the aldehyde impurity. Aldehydes, especially aromatic ones, are often yellow due to their chromophores.

Expert Analysis: While the presence of a minor impurity may not affect all applications, it is critical for reactions sensitive to aldehydes (e.g., certain catalytic cycles, reactions with primary amines).

Self-Validating Protocol: We recommend performing a purity check before use. The workflow below will guide you through assessing the sample's integrity.

troubleshooting_workflow decision decision process process result result start Observe color change in sample check_purity Is high purity critical for my application? start->check_purity tlc Perform TLC analysis (See Protocol Below) check_purity->tlc Yes use_caution Use with caution. Consider potential side reactions. check_purity->use_caution No spot_check Is a new spot (impurity) visible? tlc->spot_check spot_check->use_caution No / Trace discard Discard sample or consider repurification. spot_check->discard Yes (Significant)

Caption: Decision workflow for a discolored sample.

Q2: How do I perform a quick purity check using Thin-Layer Chromatography (TLC)?

TLC is an accessible and rapid method to visually assess the presence of the primary aldehyde impurity. The aldehyde is typically less polar than the alcohol and will have a higher Rf value.

Experimental Protocol: TLC Analysis

  • Preparation:

    • Prepare a small, dilute solution of your stored this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • If available, prepare a similar solution from a new, unopened bottle of the reagent to use as a standard.

  • Spotting:

    • On a silica gel TLC plate, use a capillary tube to spot your sample solution. If you have a standard, spot it in an adjacent lane.

  • Development:

    • Place the TLC plate in a developing chamber containing a suitable mobile phase. A good starting point is a 4:1 mixture of Hexane:Ethyl Acetate.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and mark the solvent front.

    • Visualize the spots under a UV lamp (254 nm). The aromatic rings will show up as dark spots.

  • Interpretation:

    • Pure Sample: You should see a single, primary spot.

    • Degraded Sample: You will likely see the primary alcohol spot and a second spot that has traveled further up the plate (higher Rf). This second spot is indicative of the less polar aldehyde impurity.

Q3: I've stored the compound in solution. Now it appears cloudy. What happened?

Cloudiness in a solution can indicate several issues:

  • Precipitation: The compound may have precipitated out of solution if the storage temperature was lowered, exceeding its solubility limit at that temperature. Gently warming and agitating the solution should redissolve the compound if this is the case.

  • Degradation: A degradation product that is insoluble in the chosen solvent may have formed.

  • Contamination: The solution may be contaminated with moisture or another substance.

Troubleshooting Steps:

  • Warm the Solution: Gently warm the solution to see if the precipitate redissolves.

  • Filter and Analyze: If warming does not work, filter a small aliquot of the solution. Allow the solvent to evaporate from the filtrate and analyze the remaining solid (e.g., by TLC as described above) to check for degradation.

  • Solvent Check: Ensure the solvent used is appropriate and was anhydrous when the solution was prepared. Benzyl alcohols can be sensitive to acidic impurities sometimes found in chlorinated solvents like dichloromethane.[3]

References

  • Benzyl Alcohol Compound Summary.
  • (2-chloro-5-methoxyphenyl)
  • What Methods Should Be Mastered for the Benzyl Alcohol Storage? Suze Chemical. [Link]
  • Benzyl alcohol Safety D
  • Benzyl Alcohol Safety D
  • Safety D

Sources

Technical Support Center: Scaling Up the Synthesis of (2-Chloro-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Chloro-5-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this synthesis from lab to pilot plant or production scale. Here, we address common challenges, provide in-depth troubleshooting advice, and offer a detailed, field-proven protocol.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The two most prevalent starting materials are 2-Chloro-5-methoxybenzoic acid and 2-Chloro-5-methoxybenzaldehyde. The choice between them often depends on cost, availability, and the desired scale of the synthesis.

Q2: Which reducing agent is recommended for this synthesis on a larger scale?

A2: For the reduction of 2-Chloro-5-methoxybenzoic acid, Lithium Aluminum Hydride (LAH) is a powerful and effective choice.[1][2][3] For the corresponding aldehyde, the milder Sodium Borohydride (NaBH4) is generally sufficient and presents fewer handling challenges on a large scale.

Q3: What are the primary safety concerns when scaling up this synthesis, particularly with LAH?

A3: The primary concerns are the highly exothermic nature of the LAH reduction and the evolution of flammable hydrogen gas during the reaction and quenching steps.[4] Inadequate heat management can lead to a thermal runaway.[5][6] Therefore, robust cooling systems and controlled reagent addition are critical.[7][8]

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q: My scaled-up reaction is resulting in a significantly lower yield than my lab-scale experiments. What are the likely causes and how can I troubleshoot this?

A: Low yield in a scaled-up synthesis can stem from several factors. Here's a systematic approach to diagnosing the issue:

  • Incomplete Reaction:

    • Possible Cause: Insufficient mixing or localized temperature fluctuations can lead to an incomplete reaction. On a larger scale, ensuring homogeneity is more challenging.

    • Troubleshooting Steps:

      • Improve Agitation: Ensure your reactor's stirring mechanism is adequate for the vessel size to prevent hotspots and ensure uniform mixing.[7]

      • Monitor Reaction Closely: Use in-process controls like TLC or HPLC to confirm the complete consumption of the starting material before proceeding with the work-up.

      • Reagent Purity: Verify the purity of your starting materials and the activity of your reducing agent. LAH, for instance, can degrade with improper storage.

  • Product Loss During Work-up and Isolation:

    • Possible Cause: Emulsion formation during the quenching of LAH reactions is a common issue that can lead to significant product loss in the aqueous layer. Additionally, improper crystallization techniques can result in poor recovery.

    • Troubleshooting Steps:

      • Optimized Quenching: Employ a well-controlled quenching procedure. The Fieser method (sequential addition of water, NaOH solution, and more water) is reliable for breaking up aluminum salt emulsions.[9][10] Using a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) is another excellent method to break up emulsions by chelating the aluminum salts.[11][12]

      • Efficient Extraction: Perform multiple extractions with a suitable organic solvent to ensure maximum recovery of the product from the aqueous phase.

      • Crystallization Optimization: Carefully select the crystallization solvent and control the cooling rate to maximize the yield of pure product. A study on halogenated benzyl alcohols suggests that intermolecular interactions play a key role in crystallization.[13][14]

Issue 2: Impurities Detected in the Final Product

Q: My final product shows unexpected peaks in the NMR and HPLC analysis. What are the potential side reactions and how can I minimize them?

A: The presence of impurities often points to side reactions, which can be exacerbated at a larger scale due to challenges in maintaining precise control over reaction parameters.

  • Over-reduction of the Aromatic Ring:

    • Possible Cause: While generally stable, under harsh conditions or with prolonged reaction times at elevated temperatures, strong reducing agents like LAH can potentially reduce the aromatic ring.

    • Troubleshooting Steps:

      • Strict Temperature Control: Maintain the recommended reaction temperature. The reduction of the carbonyl group is typically much faster than the reduction of the aromatic ring.

      • Avoid Excess Reducing Agent: Use the stoichiometric amount of reducing agent necessary for the conversion.

  • Formation of Benzyl Ether Byproducts:

    • Possible Cause: In acidic or basic work-up conditions, the product, a benzyl alcohol, can undergo self-condensation to form a dibenzyl ether.

    • Troubleshooting Steps:

      • Neutral Work-up: If possible, aim for a neutral pH during the work-up and extraction.

      • Temperature Control During Distillation: If purification is done by distillation, avoid excessive temperatures which can promote ether formation.

  • Unreacted Starting Material:

    • Possible Cause: As mentioned in the low yield section, this is often due to incomplete reaction.

    • Troubleshooting Steps:

      • Confirm Reaction Completion: Use in-process controls before quenching.

      • Optimize Reagent Addition: In a large-scale reaction, adding the limiting reagent too quickly can lead to localized high concentrations and side reactions, while adding it too slowly might lead to an incomplete reaction if the total reaction time is fixed.

Scaled-Up Synthesis Protocol: Reduction of 2-Chloro-5-methoxybenzoic Acid with LAH

This protocol is designed for a multi-liter scale and emphasizes safety and control.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirring, reflux condenser, and a dropping funnel.

  • Inert atmosphere (Nitrogen or Argon).

  • Cooling system for the reactor jacket.

  • 2-Chloro-5-methoxybenzoic acid

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • 15% (w/v) Sodium Hydroxide solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Extraction solvent (e.g., Ethyl acetate or Dichloromethane)

  • Crystallization solvent (e.g., Heptane/Ethyl acetate mixture)

Procedure:

  • Reactor Setup and Inerting:

    • Assemble the reactor system and ensure all glassware is thoroughly dried.

    • Purge the entire system with a slow stream of nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Charging the Reactor:

    • To the reactor, add a suspension of LAH in anhydrous THF. The amount of THF should be sufficient to ensure good stirring.

    • Cool the reactor contents to 0-5 °C using the cooling jacket.

  • Addition of Starting Material:

    • Dissolve the 2-Chloro-5-methoxybenzoic acid in anhydrous THF in a separate vessel.

    • Slowly add the solution of the carboxylic acid to the LAH suspension via the dropping funnel over a period of 2-4 hours, maintaining the internal temperature between 0-10 °C. The addition is exothermic, and the rate of addition should be carefully controlled to manage the heat evolution.[8]

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

    • Monitor the reaction progress by TLC or HPLC until the starting material is no longer detectable.

  • Quenching the Reaction (Fieser Method): [9][10]

    • Cool the reaction mixture back down to 0-5 °C.

    • Step 1 (Water): For every 'x' grams of LAH used, slowly and carefully add 'x' mL of water. Vigorous gas evolution (hydrogen) will occur. The rate of addition must be controlled to keep the temperature below 20 °C.

    • Step 2 (NaOH): Following the water, add 'x' mL of a 15% aqueous solution of sodium hydroxide. The mixture will become thick.

    • Step 3 (Water): Finally, add '3x' mL of water. This should result in a granular precipitate that is easy to filter.

  • Product Isolation and Purification:

    • Filter the solid aluminum salts and wash them thoroughly with THF or another suitable solvent.

    • Combine the filtrate and the washes and concentrate under reduced pressure to obtain the crude product.

    • Dissolve the crude product in a suitable extraction solvent and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude this compound.

    • Purify the crude product by crystallization from a suitable solvent system like a heptane/ethyl acetate mixture.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound

Starting MaterialReducing AgentSolventTemperature (°C)Typical Yield (%)Key Considerations
2-Chloro-5-methoxybenzoic acidLiAlH4Anhydrous THF0 to RT85-95Highly exothermic, requires strict moisture control.
2-Chloro-5-methoxybenzaldehydeNaBH4Methanol/Ethanol0 to RT90-98Milder, easier to handle on a large scale.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_0 Starting Materials cluster_1 Reduction cluster_2 Product 2-Chloro-5-methoxybenzoic acid 2-Chloro-5-methoxybenzoic acid LiAlH4 in THF LiAlH4 in THF 2-Chloro-5-methoxybenzoic acid->LiAlH4 in THF 2-Chloro-5-methoxybenzaldehyde 2-Chloro-5-methoxybenzaldehyde NaBH4 in MeOH NaBH4 in MeOH 2-Chloro-5-methoxybenzaldehyde->NaBH4 in MeOH This compound This compound LiAlH4 in THF->this compound NaBH4 in MeOH->this compound

Caption: Synthetic routes to this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield cluster_incomplete Solutions for Incomplete Reaction cluster_workup Solutions for Work-up Loss cluster_crystallization Solutions for Poor Crystallization Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Product Loss During Work-up Product Loss During Work-up Low Yield->Product Loss During Work-up Poor Crystallization Poor Crystallization Low Yield->Poor Crystallization Improve Agitation Improve Agitation Incomplete Reaction->Improve Agitation Monitor with TLC/HPLC Monitor with TLC/HPLC Incomplete Reaction->Monitor with TLC/HPLC Check Reagent Purity Check Reagent Purity Incomplete Reaction->Check Reagent Purity Optimized Quenching (Fieser/Rochelle's Salt) Optimized Quenching (Fieser/Rochelle's Salt) Product Loss During Work-up->Optimized Quenching (Fieser/Rochelle's Salt) Perform Multiple Extractions Perform Multiple Extractions Product Loss During Work-up->Perform Multiple Extractions Optimize Solvent System Optimize Solvent System Poor Crystallization->Optimize Solvent System Control Cooling Rate Control Cooling Rate Poor Crystallization->Control Cooling Rate

Caption: Troubleshooting logic for addressing low product yield.

References

  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety.
  • AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
  • Curly Arrow. (2009, July 22). Lithium Aluminium Hydride Reductions - Rochelle's Salt.
  • American Chemical Society. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series.
  • Reddit. (2021, October 16). LAH usage and safety. r/Chempros.
  • ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?
  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL).
  • ResearchGate. (n.d.). Serious Explosion during Large-Scale Preparation of an Amine by Alane (AlH3) Reduction of a Nitrile Bearing a CF3 Group.
  • ACS Publications. (n.d.). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety.
  • Reddit. (2013, January 12). Woke up this morning and did an 800 g LAH reduction. r/chemistry.
  • Google Patents. (n.d.). US5750801A - Process for the continuous preparation of benzyl alcohol.
  • ResearchGate. (n.d.). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
  • Google Patents. (n.d.). EP1164118B1 - Process for producing benzyl alcohol.
  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution.
  • PubMed Central. (n.d.). Proposal of Molecular‐Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals.
  • Reddit. (2018, February 11). Common ways to lose product and reduce yield? r/chemistry.
  • Google Patents. (n.d.). US3523978A - Process for the purification of benzyl alcohol.
  • ResearchGate. (n.d.). Proposal for the crystallization mechanism of para‐chloro‐substituted....
  • Google Patents. (n.d.). EP1199299B1 - Process for producing benzyl alcohol.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • PubChem. (n.d.). (2-Chloro-5-methoxyphenyl)(phenyl)methanol.
  • YouTube. (2018, January 21). Strong Reductions using Lithium Aluminum Hydride (LAH). Catalyst University.
  • Imperial College London. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
  • PubMed Central. (2025, July 1). Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction.
  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism.
  • Reddit. (2024, October 11). Why is Benzyl Alcohol not a good solvent for the crystallization of fluorenol.
  • AOBChem. (n.d.). (2-Chloro-5-methoxyphenyl)(methyl)sulfane.
  • PubChem. (n.d.). (2-Amino-4-chloro-5-methoxyphenyl)methanol.
  • Google Patents. (n.d.). US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5....

Sources

Technical Support Center: Managing Exothermic Reactions of Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing temperature control in exothermic reactions involving benzyl alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for safe and efficient experimentation. The information herein is grounded in established principles of chemical process safety to ensure the integrity and reliability of your work.

Introduction to Thermal Hazards in Benzyl Alcohol Reactions

Benzyl alcohol is a versatile starting material in organic synthesis, frequently employed in reactions such as oxidations and esterifications.[1] Many of these transformations are exothermic, releasing significant amounts of heat that, if not properly managed, can lead to a rapid increase in temperature. This can compromise reaction selectivity, yield, and, most critically, safety, potentially resulting in a thermal runaway.[2][3]

A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to an uncontrolled acceleration of the reaction rate and a rapid rise in temperature and pressure.[4][5] Understanding and controlling the thermal behavior of these reactions is paramount, especially during process development and scale-up in the pharmaceutical industry.[6]

This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions related to temperature control in exothermic reactions of benzyl alcohols.

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you may encounter during your experiments.

Issue 1: Unexpectedly Rapid Temperature Increase During Reagent Addition

Question: I am performing an oxidation of benzyl alcohol, and upon adding the oxidizing agent, the reaction temperature is rising much faster than anticipated, even with external cooling. What is happening and what should I do?

Answer:

An unexpectedly rapid temperature increase during reagent addition is a critical indicator of a highly exothermic reaction that is proceeding faster than your current setup can control. The primary cause is often an accumulation of unreacted reagents, which then react simultaneously, releasing a large amount of energy.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the reactive reagent.[2]

  • Enhance Cooling: Ensure your cooling bath is at the lowest possible temperature and that there is good thermal contact with the reaction vessel. If necessary, have a secondary, colder cooling bath (e.g., dry ice/acetone) on standby.[2]

  • Increase Agitation: Ensure vigorous stirring to improve heat transfer to the cooling medium and prevent localized hot spots.

Root Cause Analysis and Long-Term Solutions:

  • Inadequate Heat Transfer: The rate of heat generation is exceeding your system's heat removal capacity.

    • Solution: Before scaling up, characterize the reaction's heat output using reaction calorimetry (RC).[4][7][8] This will provide crucial data on the heat of reaction, heat release rate, and the overall heat transfer coefficient (U) of your reactor setup.[9]

  • Reagent Addition Rate: Adding the limiting reagent too quickly can lead to its accumulation.

    • Solution: Employ a slow, controlled addition rate using a syringe pump or a dropping funnel.[2] For highly exothermic reactions, the addition should be slow enough that the reaction consumes the reagent as it is added, preventing accumulation.

  • Reaction Concentration: Higher concentrations lead to a higher volumetric heat generation rate.

    • Solution: Consider diluting the reaction mixture. While this may decrease reaction kinetics, it will also reduce the rate of heat evolution, making it more manageable.[2]

Issue 2: Temperature Spike Observed After Reagent Addition is Complete

Question: I have finished adding my reagent, and the temperature was stable. However, a few minutes later, the temperature began to rise uncontrollably. Why did this happen, and how can I prevent it?

Answer:

This phenomenon, known as "accumulation," is a classic sign of a semi-batch reaction where the rate of addition is faster than the rate of reaction.[7] Even though the addition is complete, a significant amount of unreacted reagent is still present in the reactor. As the reaction continues, it generates heat, which can lead to a dangerous temperature spike.

Troubleshooting and Prevention:

  • Perform a "Hold" Period Analysis: After a small, initial addition of the reagent, stop the feed and monitor the temperature. If the temperature continues to rise, it indicates that the reaction is slower than the addition.

  • Utilize In-Situ Monitoring: Employ techniques like in-situ IR or Raman spectroscopy to monitor the concentration of reactants and products in real-time. This allows you to directly observe the rate of consumption and prevent accumulation.

  • Reaction Calorimetry for Accumulation Assessment: A reaction calorimeter can quantify the percentage of unreacted material present at any given time.[4] This data is critical for determining a safe addition profile.

Workflow for Assessing and Mitigating Accumulation:

Caption: Decision workflow for managing reagent addition.

Issue 3: Inconsistent Reaction Temperature Leading to Poor Product Quality

Question: My oxidation of a substituted benzyl alcohol is giving variable yields and impurities. I suspect this is due to poor temperature control. How can I maintain a consistent temperature?

Answer:

Inconsistent temperature control can significantly impact reaction kinetics and selectivity, leading to the formation of byproducts. For instance, in the oxidation of benzyl alcohol, over-oxidation to benzoic acid can occur at elevated temperatures.[1][10]

Strategies for Precise Temperature Control:

  • Reactor and Cooling System Selection:

    • For lab-scale experiments, a jacketed reactor with a circulating chiller/heater provides more precise temperature control than a simple ice bath.

    • Ensure the cooling fluid has a low viscosity at the operating temperature for efficient circulation.

  • Stirring and Baffling:

    • Efficient stirring is crucial for uniform temperature distribution. Use an overhead stirrer for viscous reactions or larger volumes.

    • In larger reactors, baffles can prevent vortex formation and improve mixing.

  • Automated Control:

    • Utilize a temperature controller with a thermocouple placed directly in the reaction mixture to automate the control of the cooling/heating system.

Data on Temperature Effects in Benzyl Alcohol Oxidation:

Temperature RangePrimary ProductPotential ByproductsNotes
Low (e.g., 0-25 °C)BenzaldehydeIncomplete conversionSlower reaction rate, easier to control.
Moderate (e.g., 25-60 °C)BenzaldehydeBenzoic acid, estersOptimal for many oxidations, but requires careful monitoring.
High (>60 °C)Benzoic acid, decomposition productsToluene, benzyl benzoateIncreased risk of runaway and side reactions.[11]

Frequently Asked Questions (FAQs)

Q1: How can I estimate the potential for a thermal runaway before running a reaction?

A1: A preliminary thermal hazard assessment is crucial. This can be done through:

  • Literature Review: Check for reports on similar reactions and note any safety considerations.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition for your reactants, products, and reaction mixture.[6][12] A common rule of thumb in the pharmaceutical industry is to maintain the maximum temperature of a synthesis reaction (MTSR) at least 50-100°C below the decomposition onset temperature determined by DSC.[6]

  • Theoretical Calculation: The heat of reaction can be estimated using computational methods or from tabulated values of standard enthalpies of formation.[13]

Q2: What are the key parameters I should monitor during an exothermic reaction?

A2: Continuous monitoring is essential for early detection of deviations.[2] Key parameters include:

  • Reaction Temperature (T_r): The temperature of the reaction mixture itself.

  • Jacket Temperature (T_j): The temperature of the cooling/heating fluid. A large difference between T_r and T_j can indicate a highly energetic event.

  • Reagent Addition Rate: To correlate with heat generation.

  • Stirrer Speed and Torque: Changes in viscosity can affect heat transfer.

  • Pressure: For reactions that may generate gas.

Q3: What should be included in an emergency quenching protocol?

A3: A well-defined quenching protocol is a critical safety measure. It should be designed to rapidly stop the reaction and cool the mixture.

  • Quenching Agent: The choice of quenching agent depends on the reaction chemistry. It should be readily available and capable of neutralizing the reactive species. For example, a reducing agent for an oxidation reaction.

  • Procedure:

    • Have a pre-measured amount of the quenching agent in a separate flask, ready for immediate addition.

    • The quench should be performed in a controlled manner to avoid excessive gas evolution or a violent reaction from the quench itself.

    • Consider an "emergency dump" plan for larger scale reactions, where the reaction mixture can be transferred to a larger vessel containing the quenching agent.

Emergency Quenching Decision Tree:

Caption: Simplified decision tree for emergency quenching.

Q4: How do I safely scale up an exothermic reaction of a benzyl alcohol derivative?

A4: Scale-up introduces significant challenges because the surface area-to-volume ratio decreases, making heat removal less efficient.

  • Calorimetry is Essential: Do not attempt to scale up without robust data from reaction calorimetry.[9] This data will be used to model the thermal behavior in the larger reactor and ensure adequate cooling capacity.

  • Maintain Similar Addition Times: As you scale up, the volume increases cubically while the heat transfer area increases squarely. To manage the heat load, you will likely need to increase the addition time.

  • Consider a Continuous Flow Reactor: For highly exothermic and fast reactions, a continuous flow reactor offers superior heat transfer and smaller reaction volumes, significantly reducing the risk of a thermal runaway.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Benzyl Alcohol?
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The kinetics and mechanism of the oxidation of benzyl alcohol to benzaldehyde by bromine. RSC Publishing.
  • ResearchGate. (n.d.). Schematic and simplified reaction mechanism of benzyl alcohol oxidation...
  • Prime Process Safety Center. (n.d.). Reaction Calorimetry.
  • Oriental Journal of Chemistry. (n.d.). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium.
  • ResearchGate. (n.d.). The oxidation mechanism of benzyl alcohol.
  • IChemE. (n.d.). Heat flow calorimetry - application and techniques.
  • TSI Journals. (n.d.). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes.
  • Clerisy. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab.
  • Mettler Toledo. (n.d.). Reaction Calorimeters | Reaction & Heat Flow Calorimetry.
  • Journal of Chemical & Engineering Data. (n.d.). Thermochemistry of Benzyl Alcohol: Reaction Equilibria Involving Benzyl Alcohol and tert-Alkyl Ethers.
  • TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards.
  • Syrris. (n.d.). Information on the Reaction Calorimetry application.
  • Process Technology Online. (n.d.). Safe scale-up with exothermic reactions.
  • ResearchGate. (n.d.). Temperature ramping AC nanocalorimetry experiments of benzyl alcohol...
  • NIST WebBook. (n.d.). Benzyl alcohol.
  • Journal of the Korean Chemical Society. (n.d.). Oxidation of Benzyl Alcohols with Extraordinarily High Kinetic Isotope Effects.
  • ACS Publications. (2020, October 24). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques.
  • Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
  • MDPI. (n.d.). Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods.

Sources

Technical Support Center: Work-up Procedures for Reactions Involving (2-Chloro-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Chloro-5-methoxyphenyl)methanol. This guide provides in-depth technical advice and troubleshooting for the critical work-up phase of your chemical reactions. The information herein is structured to anticipate and address common challenges, ensuring robust and reproducible outcomes.

I. Foundational Knowledge: Understanding the Molecule

This compound is a substituted aromatic alcohol. Its reactivity and physical properties are influenced by the interplay of the chlorophenyl ring, the methoxy group, and the primary alcohol functional group. Understanding these characteristics is paramount for designing an effective work-up procedure.

PropertyValueSource
Molecular Formula C₈H₉ClO₂
Molecular Weight 172.61 g/mol
Appearance Solid
SMILES COC1=CC(CO)=C(C=C1)Cl
InChI Key CRJPVLAIROZFMX-UHFFFAOYSA-N

The presence of the electron-donating methoxy group and the electron-withdrawing chloro group on the aromatic ring can influence the acidity of the benzylic proton and the nucleophilicity of the hydroxyl group. These factors become critical during pH adjustments in the work-up.

II. General Work-up Strategy: A Step-by-Step Guide

A typical work-up for a reaction involving this compound, for instance, after a reduction of the corresponding aldehyde, follows a logical sequence of quenching, extraction, washing, drying, and purification.

General_Workup_Workflow cluster_0 Reaction Mixture cluster_1 Work-up cluster_2 Purification cluster_3 Final Product Reaction Completed Reaction Quench Quench Reaction Reaction->Quench Terminate reaction Extraction Liquid-Liquid Extraction Quench->Extraction Isolate product in organic phase Wash Aqueous Washes Extraction->Wash Remove impurities Dry Drying Organic Layer Wash->Dry Remove residual water Solvent_Removal Solvent Removal Dry->Solvent_Removal Concentrate crude product Purification Chromatography/Recrystallization Solvent_Removal->Purification Isolate pure compound Final_Product Pure this compound Purification->Final_Product Characterize

Caption: General workflow for the work-up and purification of this compound.

III. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the work-up procedure in a question-and-answer format.

Aqueous Work-up & Extraction

Q1: I've just completed a sodium borohydride reduction to synthesize this compound. How should I quench the reaction?

A1: Sodium borohydride (NaBH₄) is a mild reducing agent often used to convert aldehydes and ketones to alcohols.[1][2] The quench step is crucial to neutralize any remaining reducing agent and to hydrolyze the borate ester intermediate.

  • Protocol:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add a dilute acid, such as 1M HCl, dropwise with stirring. You will observe gas evolution (hydrogen). Continue adding acid until the bubbling ceases. This ensures all the NaBH₄ is consumed.

    • The acidic quench also protonates the alkoxide intermediate to yield the desired alcohol.

  • Expert Insight: While water can be used to quench NaBH₄, an acidic quench is often preferred as it can help to break up any emulsions that may form and ensures the complete hydrolysis of borate esters.

Q2: I'm observing a persistent emulsion during the liquid-liquid extraction. What can I do to break it?

A2: Emulsions are a common problem in extractions, especially when dealing with aromatic compounds that can act as surfactants.[3][4] They are a colloidal suspension of one liquid in another.

  • Troubleshooting Steps:

    • Patience: Allow the separatory funnel to stand undisturbed for some time.[3]

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[4][5]

    • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.[4]

    • Solvent Addition: Add a small amount of the organic solvent used for extraction to decrease the viscosity.

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool.[6]

    • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[7]

Emulsion_Troubleshooting Emulsion Persistent Emulsion Patience Allow to Stand Emulsion->Patience Brine Add Brine (Saturated NaCl) Patience->Brine If unresolved Resolution Phase Separation Patience->Resolution Swirl Gentle Swirling Brine->Swirl If unresolved Brine->Resolution Solvent Add More Organic Solvent Swirl->Solvent If unresolved Swirl->Resolution Filter Filter through Celite® Solvent->Filter If unresolved Solvent->Resolution Centrifuge Centrifugation Filter->Centrifuge If unresolved Filter->Resolution Centrifuge->Resolution

Caption: Decision tree for resolving emulsions during liquid-liquid extraction.

Q3: My product seems to have some solubility in the aqueous layer. How can I minimize product loss during extraction?

A3: this compound has some moderate water solubility due to the hydroxyl group.[8] To minimize losses:

  • Salting Out: As mentioned for emulsions, adding brine to the aqueous layer will decrease the solubility of the organic compound in the aqueous phase, driving it into the organic layer.[4]

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. Three extractions are typically sufficient.

  • Back-Extraction: After the initial extractions, you can "back-extract" the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

Purification

Q4: What is a good solvent system for purifying this compound by silica gel column chromatography?

A4: The polarity of the eluent is critical for good separation on silica gel. For a moderately polar compound like this compound, a mixture of a non-polar and a polar solvent is typically used.

  • Recommended Solvent Systems:

    • Ethyl acetate/Hexanes (or Heptanes)

    • Dichloromethane/Hexanes (or Heptanes)

    • Diethyl ether/Hexanes (or Heptanes)

  • Optimization: Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 20-30% ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. The product should have an Rf value of approximately 0.2-0.4 for good separation.

Q5: I am trying to recrystallize my product, but it is oiling out. What should I do?

A5: "Oiling out" occurs when the solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the melting point of the solute.

  • Troubleshooting Recrystallization:

    • Add More Solvent: The concentration of your compound may be too high. Add more hot solvent until the oil dissolves completely.

    • Change Solvent System: The chosen solvent may be too non-polar. Try a more polar solvent or a solvent mixture. For this compound, consider solvent systems like ethyl acetate/hexanes or toluene.[9][10]

    • Lower the Temperature: Ensure the temperature of the solution does not exceed the melting point of your compound.

    • Seed Crystals: If you have a small amount of pure solid, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.

Stability and Side Reactions

Q6: I am concerned about the stability of the benzyl alcohol functionality during work-up. Are there any precautions I should take?

A6: Benzyl alcohols are generally stable, but they can be susceptible to oxidation or acid-catalyzed side reactions under harsh conditions.

  • Minimizing Degradation:

    • Avoid Strong Oxidants: Be mindful of any residual oxidizing agents from the reaction.

    • Neutralize Promptly: After an acidic or basic wash, ensure the organic layer is neutralized to prevent prolonged exposure to extreme pH.[11]

    • Temperature Control: During solvent removal by rotary evaporation, use a moderate temperature water bath (e.g., 40 °C) to avoid thermal decomposition.

    • Inert Atmosphere: For long-term storage, keeping the compound under an inert atmosphere (e.g., nitrogen or argon) can prevent slow oxidation.[12]

Q7: What are some common impurities I might see in my final product after a synthesis of this compound?

A7: The impurities will depend on the synthetic route.

  • From Reduction of 2-Chloro-5-methoxybenzaldehyde:

    • Unreacted Aldehyde: If the reduction was incomplete.

    • Over-reduction Products: Unlikely with NaBH₄, but stronger reducing agents could potentially reduce the chloro or methoxy groups.

    • Borate Esters: If the quench and hydrolysis were incomplete.[13]

  • From Hydrolysis of 2-Chloro-5-methoxybenzyl chloride:

    • Unreacted Benzyl Chloride: Incomplete hydrolysis.

    • Dibenzyl Ether: Formed by the reaction of the starting material with the product alcohol, especially under acidic conditions.[14]

The presence of these impurities can be monitored by TLC, GC-MS, or NMR spectroscopy.

IV. Experimental Protocols

Protocol 1: Standard Aqueous Work-up after NaBH₄ Reduction
  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1M HCl dropwise with vigorous stirring until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and shake gently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Washing:

    • Wash the organic layer with deionized water.

    • Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Wash the organic layer with brine.[5]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl and let it stand for 10-15 minutes.

  • Filtration and Concentration: Filter off the drying agent and rinse with a small amount of fresh organic solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Preparation: Pack a glass column with silica gel as a slurry in a low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., to 20% ethyl acetate in hexanes) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

V. References

  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]

  • K-Jhil. Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

  • University of York, Department of Chemistry. Problems with extractions. [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • BrainKart. Emulsion Problem Encountered in Extractions. [Link]

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]

  • Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]

  • MIT OpenCourseWare. 8.4 - Extraction and Washing Guide. [Link]

  • Common Organic Chemistry. Sodium Borohydride. [Link]

  • Reddit. What are the byproducts of reduction with borohydride?. [Link]

  • Wikipedia. Benzyl alcohol. [Link]

  • Google Patents. US3523978A - Process for the purification of benzyl alcohol.

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 1H NMR Structural Confirmation: The Case of (2-Chloro-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out for its ability to provide a detailed atomic-level fingerprint of a molecule. This guide provides an in-depth analysis of the ¹H NMR spectrum of (2-Chloro-5-methoxyphenyl)methanol, offering a comparative framework against plausible alternative structures to ensure confident identification.

The Rationale Behind the Analysis: Beyond a Spectrum

Obtaining a ¹H NMR spectrum is often a routine procedure. However, the true expertise lies in the meticulous interpretation of the data to differentiate the target molecule from structurally similar compounds that may arise from incomplete reactions or side reactions. In the synthesis of this compound, common precursors or byproducts could include the corresponding aldehyde or carboxylic acid. This guide will demonstrate how key features in the ¹H NMR spectrum provide definitive evidence for the presence of the desired benzylic alcohol.

Predicted ¹H NMR Spectral Analysis of this compound

The structure of this compound presents a distinct set of proton environments that will be reflected in its ¹H NMR spectrum. The analysis is grounded in the fundamental principles of chemical shifts, spin-spin coupling, and integration.

A critical aspect of accurate NMR analysis is the use of a reliable internal standard. Tetramethylsilane (TMS) is the universally accepted primary reference standard for ¹H NMR, with its signal defined as 0.00 ppm.[1][2][3] Its chemical inertness and volatility for easy removal make it an ideal choice.[4] In the absence of TMS, the residual proton signal of the deuterated solvent can be used as a secondary reference, though this is a less accurate method.[1][3]

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-6 (Aromatic)~7.30d1HJ ≈ 8.5 Hz (ortho)
H-4 (Aromatic)~6.85dd1HJ ≈ 8.5 Hz (ortho), J ≈ 2.5 Hz (meta)
H-3 (Aromatic)~6.75d1HJ ≈ 2.5 Hz (meta)
-CH₂- (Benzylic)~4.65s (or d if coupling to -OH)2H-
-OCH₃ (Methoxy)~3.80s3H-
-OH (Alcohol)Variable (2.0-5.0)br s (or t if coupling to -CH₂-)1H-

Causality of Predicted Shifts and Splitting:

  • Aromatic Protons (H-6, H-4, H-3): The electron-donating methoxy group (-OCH₃) and the electron-withdrawing chloro group (-Cl) exert opposing effects on the electron density of the aromatic ring, influencing the chemical shifts of the attached protons. The proton at H-6 is ortho to the chloro group and will be the most downfield. The proton at H-4 is ortho to the methoxy group and meta to the chloro group, experiencing both shielding and deshielding effects. The proton at H-3 is meta to the chloro group and ortho to the methoxy group. The splitting patterns are dictated by the number of neighboring protons: H-6 is split by H-4 (ortho coupling, J ≈ 7-10 Hz), H-4 is split by both H-6 (ortho) and H-3 (meta coupling, J ≈ 2-3 Hz), and H-3 is split by H-4 (meta).[5][6][7]

  • Benzylic Protons (-CH₂-): These protons are adjacent to both the aromatic ring and the hydroxyl group. Their chemical shift around 4.65 ppm is characteristic of benzylic alcohols.[8][9] In many cases, the coupling to the hydroxyl proton is not observed due to rapid proton exchange, resulting in a singlet.

  • Methoxy Protons (-OCH₃): The protons of the methoxy group are shielded and appear as a sharp singlet around 3.80 ppm, integrating to three protons.[10][11]

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and concentration-dependent.[9][12][13] It often appears as a broad singlet.

Comparative Analysis: Distinguishing from Plausible Alternatives

To definitively confirm the structure of this compound, it is crucial to compare its expected spectrum with those of potential impurities, such as the starting material, 2-chloro-5-methoxybenzaldehyde, and the over-oxidation product, 2-chloro-5-methoxybenzoic acid.

Table 2: Predicted ¹H NMR Data for 2-Chloro-5-methoxybenzaldehyde

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-CHO (Aldehyde)~10.3s1H-
H-6 (Aromatic)~7.80d1HJ ≈ 8.8 Hz (ortho)
H-4 (Aromatic)~7.15dd1HJ ≈ 8.8 Hz (ortho), J ≈ 3.0 Hz (meta)
H-3 (Aromatic)~7.00d1HJ ≈ 3.0 Hz (meta)
-OCH₃ (Methoxy)~3.90s3H-

Table 3: Predicted ¹H NMR Data for 2-Chloro-5-methoxybenzoic acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-COOH (Carboxylic Acid)~11.0-13.0br s1H-
H-6 (Aromatic)~7.90d1HJ ≈ 8.7 Hz (ortho)
H-4 (Aromatic)~7.10dd1HJ ≈ 8.7 Hz (ortho), J ≈ 2.9 Hz (meta)
H-3 (Aromatic)~6.95d1HJ ≈ 2.9 Hz (meta)
-OCH₃ (Methoxy)~3.85s3H-

The most telling differentiators are the signals for the benzylic protons in the target molecule versus the aldehyde and carboxylic acid protons in the alternatives. The presence of a signal around 4.65 ppm (integrating to 2H) and the absence of signals in the 9-10 ppm (aldehyde) or 10-13 ppm (carboxylic acid) regions are definitive proof of the successful synthesis of this compound.

Experimental Workflow for ¹H NMR Analysis

The following diagram outlines the standard workflow for preparing a sample and acquiring a ¹H NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve Sample (~5-10 mg) solvent Add Deuterated Solvent (e.g., CDCl₃, ~0.6 mL) dissolve->solvent tms Add Internal Standard (TMS) solvent->tms transfer Transfer to NMR Tube tms->transfer insert Insert Sample into NMR Spectrometer transfer->insert lock Lock on Solvent Deuterium Signal insert->lock shim Shim for Magnetic Field Homogeneity lock->shim acquire Acquire ¹H NMR Spectrum shim->acquire fourier Fourier Transform acquire->fourier phase Phase Correction fourier->phase baseline Baseline Correction phase->baseline integrate Integrate Signals baseline->integrate reference Reference Spectrum (TMS at 0 ppm) integrate->reference

Caption: Workflow for ¹H NMR sample preparation, data acquisition, and processing.

Detailed Experimental Protocol

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The residual proton signal for CDCl₃ appears at ~7.26 ppm.[14]

  • Add a small drop of tetramethylsilane (TMS) as an internal reference standard.[1]

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Perform phase correction to ensure all peaks are in the positive absorptive mode.

  • Apply baseline correction to obtain a flat baseline.

  • Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate all signals to determine the relative number of protons for each peak.

  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Conclusion

This guide provides a comprehensive framework for the ¹H NMR analysis of this compound. By understanding the expected spectral features and comparing them against plausible alternatives, researchers can confidently confirm the structure of their target molecule. The combination of theoretical prediction, detailed experimental protocol, and comparative analysis embodies the principles of scientific integrity and expertise essential in the field of drug development.

References

  • Lambert, M., Olsen, L., & Jaroszewski, J. W. (2006). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 71(24), 9070–9077. [Link]
  • Hoyt, T. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?
  • ACD/Labs. (2021, August 25). ¹H–¹H Coupling in Proton NMR. [Link]
  • University of California, Santa Barbara. (n.d.). Chemical Shift Referencing. UCSB Chemistry and Biochemistry. [Link]
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2008). Determination of Analyte Concentration Using the Residual Solvent Resonance in 1H NMR Spectroscopy.
  • Hoye, T. R., & Aspaas, A. W. (2022). TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. The Journal of Organic Chemistry, 87(3), 1954–1958. [Link]
  • Iowa State University. (n.d.). NMR Coupling Constants.
  • University of Wisconsin-Madison. (n.d.).
  • Chemistry LibreTexts. (2021, August 14). 14.12: Coupling Constants Identify Coupled Protons. [Link]
  • ACD/Labs. (n.d.). Methoxy groups just stick out. [Link]
  • Guzman, F., & Hoye, T. R. (2022). TMS is Superior to Residual C H Cl 3 for Use as the Internal Reference for Routine 1 H NMR Spectra Recorded in CDCl 3. The Journal of Organic Chemistry, 87(3), 1954-1958. [Link]
  • Papadia, P., et al. (2018). Platinum(IV) Complexes of trans-1,2-diamino-4-cyclohexene: Prodrugs Affording an Oxaliplatin Analogue that Overcomes Cancer Resistance. Inorganic Chemistry, 57(17), 10835-10849. [Link]
  • The Royal Society of Chemistry. (n.d.).
  • University of Regensburg. (n.d.). H NMR Spectroscopy. [Link]
  • The Royal Society of Chemistry. (n.d.). Contents. [Link]
  • University of Puget Sound. (n.d.).
  • Millersville University. (n.d.). Notes on NMR Solvents. [Link]
  • George Mason University. (2020, February 6).
  • Human Metabolome Database. (n.d.). 4-Methoxybenzaldehyde · H NMR Spectrum (1D, 400 MHz, CDCl3, experimental). [Link]
  • Reddit. (2022, March 19). What is the purpose of TMS in H NMR? r/OrganicChemistry. [Link]
  • University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Briddell, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 849–855. [Link]
  • The Royal Society of Chemistry. (n.d.). General. [Link]
  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
  • Lee, S., et al. (2014). 1 H NMR spectra indicate the change of chemical shift of methoxy group...
  • Kudo, R., et al. (2017). Stacking Control by Molecular Symmetry of Sterically Protected Phthalocyanines. Crystal Growth & Design, 17(12), 6524–6530. [Link]
  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. [Link]
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). [Link]
  • SpectraBase. (n.d.). Benzyl alcohol - Optional[1H NMR] - Chemical Shifts. [Link]
  • University College London. (n.d.). Chemical shifts. [Link]
  • The Royal Society of Chemistry. (n.d.).
  • Zhang, Y., et al. (2018). 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl...
  • The Royal Society of Chemistry. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Carbon Monoxide and Hydrogen (Syngas)
  • Chemistry Stack Exchange. (2013, February 4). Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?[Link]
  • NP-MRD. (2022, April 29). Showing NP-Card for 2-Hydroxy-5-methoxybenzaldehyde (NP0079720). [Link]
  • PubChem. (n.d.). 2-chloro-5-methoxybenzaldehyde. [Link]

Sources

A Comparative Guide to the Purity Assessment of (2-Chloro-5-methoxyphenyl)methanol by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is a cornerstone of safety, efficacy, and regulatory compliance. (2-Chloro-5-methoxyphenyl)methanol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring its purity is not merely a quality control checkpoint but a critical step that dictates the impurity profile of the final drug substance. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, juxtaposed with alternative analytical techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers, scientists, and drug development professionals in their pursuit of analytical excellence.

The Imperative of Purity: A Regulatory and Scientific Standpoint

The presence of impurities in pharmaceutical manufacturing can have significant consequences, potentially altering the efficacy and safety of the final drug product. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities.[1][2][3][4] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities in new drug substances at specified thresholds, often as low as 0.05%.[5] This necessitates the use of highly sensitive and specific analytical methods to detect and quantify any extraneous components.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Profiling

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the analysis of organic impurities in the pharmaceutical industry, lauded for its high sensitivity, resolving power, and versatility.[2] A well-developed HPLC method is crucial for accurately identifying and quantifying impurities, ensuring the quality and safety of pharmaceutical products.[6]

The Rationale Behind a Reversed-Phase HPLC Approach

For a molecule like this compound, a substituted aromatic alcohol, a reversed-phase HPLC (RP-HPLC) method is the logical first choice. The non-polar nature of the stationary phase (typically C18) and the polar mobile phase (often a mixture of water and an organic solvent like acetonitrile or methanol) provide an ideal mechanism for separating the analyte from potential impurities that may differ in polarity.

The selection of chromatographic conditions is a meticulous process aimed at achieving optimal separation of all potential impurities from the main analyte peak and from each other. This involves the careful optimization of the mobile phase composition, pH, column temperature, and detection wavelength to ensure a robust and reliable method.[6]

Experimental Workflow: A Step-by-Step Guide to HPLC Purity Assessment

The following diagram illustrates a typical workflow for the purity assessment of this compound using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound Reference Standard & Sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Chromatograms F->G H Calculate % Purity and % Impurity Levels G->H I Generate Report H->I qNMR_Principle cluster_concept qNMR Principle A Known mass of sample and internal standard are mixed B Solution is analyzed by NMR A->B C Integrals of specific, non-overlapping peaks are measured B->C D Purity is calculated based on the ratio of integrals, molar masses, and masses C->D

Sources

Reactivity comparison of (2-Chloro-5-methoxyphenyl)methanol vs. other substituted benzyl alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, understanding the nuanced reactivity of substituted benzyl alcohols is paramount for predictable and efficient synthesis. These compounds are foundational building blocks, and the electronic and steric landscape of the aromatic ring dictates their synthetic utility. This guide provides an in-depth comparison of the reactivity of (2-Chloro-5-methoxyphenyl)methanol against other substituted benzyl alcohols, supported by established chemical principles and detailed experimental protocols for empirical validation.

Introduction: The Decisive Role of Substituents in Benzyl Alcohol Reactivity

Benzyl alcohols (ArCH₂OH) are versatile intermediates, participating in a wide array of transformations such as oxidation to aldehydes, etherification, and esterification. The rate and outcome of these reactions are profoundly influenced by the nature and position of substituents on the aromatic ring. These effects can be broadly categorized into two types:

  • Electronic Effects: These pertain to the ability of a substituent to donate or withdraw electron density from the aromatic ring and, by extension, the benzylic carbon. Electron-donating groups (EDGs) increase the electron density of the ring, stabilizing electron-deficient transition states (e.g., carbocation intermediates) and thus accelerating reactions that proceed through such states. Conversely, electron-withdrawing groups (EWGs) decrease electron density, destabilizing these transition states and slowing down the reaction rate.[1] These effects are transmitted through induction (-I/+I) and resonance (-M/+M).

  • Steric Effects: This refers to the spatial bulk of a substituent, which can physically hinder the approach of a reagent to the reaction center (the benzylic hydroxyl group or the α-carbon). Ortho-substituents, in particular, can significantly impede reactions through steric hindrance.[2]

Profiling this compound: A Study in Contrasting Effects

The target molecule, this compound, presents a fascinating case where both electron-withdrawing and electron-donating groups are present, along with potential steric influence.

  • 2-Chloro group (ortho): The chlorine atom is an electron-withdrawing group primarily through its strong inductive effect (-I), which deactivates the ring. Although it possesses lone pairs that can participate in resonance donation (+M), the inductive effect is dominant for halogens.[3] Positioned at the ortho position, it is also expected to exert a significant steric effect, potentially hindering the approach of reactants to the adjacent hydroxymethyl group.[2]

  • 5-Methoxy group (meta): The methoxy group is a strong electron-donating group through resonance (+M) and weakly electron-withdrawing through induction (-I), with the resonance effect being dominant.[3] However, from the meta position, the powerful +M effect cannot directly stabilize a positive charge at the benzylic position through resonance. Its influence is primarily a weaker inductive (-I) and a minor resonance effect.

Predicted Reactivity: The overall reactivity of this compound will be a net result of these competing factors. The strong deactivating inductive effect of the ortho-chloro group is likely to be the dominant electronic factor, suggesting that this alcohol will be less reactive than unsubstituted benzyl alcohol in reactions proceeding through an electron-deficient transition state (e.g., SN1-type etherification/esterification or certain oxidations). Furthermore, the steric bulk of the ortho-chloro group will likely retard the rate of any reaction where a bulky reagent or catalyst must access the benzylic center.

The diagram below illustrates the key electronic influences on the molecule.

Caption: Electronic and steric influences in this compound.

Comparative Reactivity Data

To quantify the effects of substituents, the Hammett equation (log(k/k₀) = σρ) is often employed.[3] It relates the rate constant (k) of a substituted reactant to a reference reactant (k₀) through substituent constants (σ) and a reaction constant (ρ). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

The table below summarizes the Hammett constants for relevant substituents and provides a qualitative reactivity comparison for a typical acid-catalyzed reaction (e.g., esterification) where a positive charge develops in the transition state.

Benzyl Alcohol DerivativeSubstituent(s)Position(s)Hammett Constant (σ)Predicted Relative Reactivity
4-Methoxybenzyl alcohol-OCH₃para-0.27[4]Highest
4-Methylbenzyl alcohol-CH₃para-0.17[3]High
Benzyl alcohol-H-0.00[3]Moderate (Reference)
4-Chlorobenzyl alcohol-Clpara+0.23[4]Low
This compound -Cl, -OCH₃ ortho, meta ~+0.49 *Low
4-Nitrobenzyl alcohol-NO₂para+0.78[3]Lowest

*The effective σ value is an estimation. Ortho-substituent effects are complex and not perfectly captured by standard Hammett constants due to steric interactions.[5] This estimate is based on the sum of the meta-chloro σ value (+0.37) and the meta-methoxy σ value (+0.12) as a first approximation.[3]

Experimental Protocols for Reactivity Comparison

To empirically validate these theoretical predictions, a competitive kinetic experiment is the most direct and reliable method. Here, we outline a protocol for a competitive oxidation reaction.

Competitive Oxidation Using Manganese Dioxide (MnO₂)

This experiment compares the reactivity of this compound against a reference, such as unsubstituted benzyl alcohol. MnO₂ is a mild, heterogeneous oxidant that is selective for benzylic alcohols.[6]

Rationale: By reacting an equimolar mixture of the two alcohols with a limited amount of oxidant, the product ratio will directly reflect their relative reaction rates. Gas Chromatography (GC) is an ideal method for quantifying the reactants and products.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Monitoring & Analysis A Prepare equimolar solution of This compound & Benzyl Alcohol in CH₂Cl₂ B Add internal standard (e.g., Dodecane) A->B C Take T₀ sample for GC analysis B->C D Add limiting MnO₂ (e.g., 0.5 equivalents) C->D E Stir vigorously at room temperature D->E F Withdraw aliquots at time intervals (T₁, T₂, etc.) E->F G Filter through Celite to quench the reaction F->G H Analyze by GC G->H I Calculate conversion of each alcohol relative to the internal standard H->I

Caption: Workflow for competitive oxidation of benzyl alcohols.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a 0.1 M stock solution in dichloromethane (CH₂Cl₂) containing equimolar amounts of this compound and benzyl alcohol. Add an internal standard (e.g., dodecane, at 0.05 M) for accurate GC quantification.

  • Initial Sample (T=0): Withdraw a 0.1 mL aliquot of the stock solution, dilute it with 1 mL of CH₂Cl₂, and analyze by GC to establish the initial ratio of reactants to the internal standard.

  • Reaction Initiation: To 10 mL of the stock solution (1 mmol of each alcohol) in a round-bottom flask, add activated manganese dioxide (MnO₂) (0.5 mmol, ~43 mg).

  • Reaction Monitoring: Stir the suspension vigorously at room temperature. At regular intervals (e.g., 15, 30, 60, and 120 minutes), withdraw 0.2 mL aliquots of the suspension.

  • Quenching and Sample Preparation: Immediately filter each aliquot through a small plug of Celite® into a GC vial to remove the solid MnO₂ and stop the reaction. Wash the Celite® plug with a small amount of CH₂Cl₂.

  • GC Analysis: Analyze each time-point sample by GC. Monitor the disappearance of the starting alcohols and the appearance of the corresponding aldehydes (2-chloro-5-methoxybenzaldehyde and benzaldehyde).

  • Data Analysis: Calculate the percent conversion for each alcohol at each time point relative to the internal standard. A plot of conversion versus time will clearly show which alcohol is consumed faster, providing a direct measure of relative reactivity.

Comparative Acid-Catalyzed Etherification

This protocol assesses reactivity in a reaction that proceeds via a benzylic carbocation intermediate.

Rationale: In acid-catalyzed etherification, the rate-determining step is often the formation of a carbocation after protonation of the hydroxyl group and loss of water. The stability of this carbocation is highly sensitive to the electronic effects of the ring substituents.[7]

Step-by-Step Protocol:

  • Reaction Setup: In separate, identical vials, dissolve 1 mmol of each test alcohol (this compound, benzyl alcohol, 4-methoxybenzyl alcohol, etc.) in 5 mL of a non-nucleophilic solvent like toluene.

  • Catalyst Addition: To each vial, add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.05 mmol, ~8.6 mg).

  • Reaction Conditions: Stir the solutions at a constant temperature (e.g., 80 °C).

  • Monitoring: Monitor the progress of each reaction by Thin-Layer Chromatography (TLC) or by taking timed aliquots for GC or HPLC analysis. The primary product will be the symmetrical dibenzyl ether.

  • Data Analysis: The rate of disappearance of the starting material will provide a direct comparison of the reactivity of each substituted benzyl alcohol under these conditions. The expected order of reactivity is 4-methoxybenzyl alcohol > benzyl alcohol > this compound.

Conclusion

The reactivity of this compound is governed by a balance of competing electronic and steric factors. The strong electron-withdrawing inductive effect and steric hindrance of the ortho-chloro group are predicted to dominate, making it significantly less reactive than unsubstituted benzyl alcohol and electron-rich analogues like 4-methoxybenzyl alcohol in reactions that involve electron-deficient transition states. Its reactivity is expected to be more comparable to other electron-poor benzyl alcohols, such as 4-chlorobenzyl alcohol. The experimental protocols provided in this guide offer a robust framework for empirically verifying these predictions and quantitatively comparing the reactivity of this and other valuable synthetic intermediates.

References

  • Girija, R., & Aruna, S. (2011). Oxidation of ortho-Substituted Benzyl Alcohols by Phenyliodoso Acetate. Asian Journal of Chemistry, 23(4), 1520-1522. [Link]
  • Wikipedia. (2024).
  • PMC. (2021). Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions. [Link]
  • Wan, P., & Chak, B. (1986). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Journal of the Chemical Society, Perkin Transactions 2, 1751-1756. [Link]
  • ResearchGate. (2020).
  • IJARST. (2024).
  • Sharma, P. K., et al. (2012). STRUCTURE-REACTIVITY CORRELATION IN THE OXIDATION OF SUBSTITUTED BENZYL ALCOHOLS BY IMIDAZOLIUM FLUOROCHROMATE. European Chemical Bulletin, 1(10), 427-433. [Link]
  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Table 13.1 Selected Hammett substituent constants and susceptibility factors. Environmental Organic Chemistry, 2nd Edition. [Link]
  • University of California, Davis. (n.d.). Table 1: Hammett constants for some common substituents. [Link]
  • University of Oregon. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. [Link]
  • ResearchGate. (1987). Kinetics of esterification of benzyl alcohol with acetic acid catalysed by cation‐exchange resin (Amberlyst‐15). [Link]
  • ResearchGate. (2015). The application of the Hammett equation to ortho-substituted benzene reaction series. [Link]
  • Wikipedia. (2024).
  • Slideshare. (2016). Steric parameters taft's steric factor (es). [Link]
  • ResearchGate. (2018). Hammett Substituent Constants. [Link]
  • ACS Publications. (2021). Weakly Coordinating, Hydroxyl Directed Ruthenium Catalyzed C–H Alkylation of Ubiquitous Benzyl Alcohols with Maleimides. [Link]
  • ResearchGate. (2015). Intermolecular etherification of benzyl alcohols with alkanols,... [Link]
  • MDPI. (2019). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. [Link]
  • Quora. (2019). Which is more reactive towards electrophilic reagents, benzyl alcohol or phenol?. [Link]
  • Oriental Journal of Chemistry. (2013). Molecular Interaction Studies of Benzyl Alcohols with Methacrylates in Carbon Tetrachloride using Frequency Domain Technique. [Link]
  • PMC. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. [Link]
  • PMC. (2018).
  • Dalal Institute. (n.d.).
  • ResearchGate. (2007).
  • Organic Chemistry Portal. (2004). Best Synthetic Methods. [Link]
  • ACS Publications. (2018).
  • Journal of Emerging Technologies and Innovative Research. (2025). Kinetic and Mechanistic study of oxidation of Benzyl alcohol byN-Chlorosuccinimide. [Link]
  • PubMed. (2018). Combining Electronic and Steric Effects To Generate Hindered Propargylic Alcohols in High Enantiomeric Excess. [Link]
  • ACS Publications. (2018). Combining Electronic and Steric Effects To Generate Hindered Propargylic Alcohols in High Enantiomeric Excess. [Link]
  • Thieme. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. [Link]
  • ResearchGate. (2018). The dehydrative etherification of benzyl alcohols via mechanochemical reaction. [Link]
  • YouTube. (2021).
  • Journal of the Chemical Society, Perkin Transactions 2. (1986). Substituent and temperature effects on the reactions of benzylchlorocarbene with alcohol. [Link]
  • NPTEL. (n.d.). Lecture 18 - LFER for Sterics: The Taft Parameters. [Link]
  • IJARSCT. (2022).
  • Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). [Link]
  • Semantic Scholar. (2016). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. [Link]
  • Google Patents. (2021). Synthesis method of m-methoxy benzyl alcohol.
  • National Technical University of Ukraine "Igor Sikorsky Kyiv Polytechnic Institute". (2022).

Sources

A Senior Application Scientist's Guide to Kinetic Studies of Substituted Benzyl Alcohol Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The selective oxidation of benzyl alcohols to their corresponding aldehydes is a cornerstone transformation in organic synthesis, providing critical intermediates for pharmaceuticals, fragrances, and fine chemicals. Understanding the kinetics of these reactions is paramount for mechanism elucidation, catalyst development, and process optimization. This guide provides an in-depth comparison of common oxidant systems, grounded in experimental data and field-proven insights, to empower researchers in designing and interpreting their own kinetic studies.

The Significance of Kinetic Analysis in Benzyl Alcohol Oxidation

Kinetic studies transcend simple reaction monitoring; they are a powerful diagnostic tool. By systematically varying parameters like substrate concentration, oxidant concentration, temperature, and pH, we can construct a rate law (e.g., Rate = k[Alcohol]x[Oxidant]y). This mathematical expression, coupled with substituent effect analysis (Hammett plots) and kinetic isotope effects (KIE), allows us to probe the nature of the rate-determining step and the electronic demands of the transition state. A negative Hammett ρ value, for instance, indicates a buildup of positive charge at the benzylic carbon in the transition state, suggesting a hydride transfer-like mechanism. A significant primary KIE (kH/kD > 2) confirms that the cleavage of the α-C-H bond is integral to the slowest step of the reaction.[1][2]

Comparative Analysis of Oxidant Systems

The choice of an oxidant is a critical experimental decision, influencing reaction rate, selectivity, and scalability. We will compare three major classes: classical stoichiometric oxidants, catalytic systems employing terminal oxidants, and enzymatic catalysts.

Classical Stoichiometric Oxidants: Chromium(VI) and Permanganate

High-valent transition metals like Cr(VI) and Mn(VII) have been historically significant for alcohol oxidation. They offer predictable reactivity but often require stoichiometric amounts and present waste disposal challenges.

Chromium(VI) Reagents (e.g., Pyrazinium Dichromate - PzDC)

  • Mechanism: The widely accepted mechanism involves the rapid, reversible formation of a chromate ester intermediate, followed by a slow, rate-determining breakdown of this ester via cleavage of the α-C-H bond.[2][3] This step can be viewed as a hydride transfer to the chromium center.

  • Kinetics: These reactions typically exhibit first-order dependence on the alcohol, the oxidant, and an acid catalyst.[2] The rate-determining step involves the cleavage of the C-H bond at the α-carbon, which is supported by a substantial primary kinetic isotope effect (kH/kD = 6.61).[2] The negative Hammett ρ value indicates an electron-deficient transition state.

Permanganate (MnO4-)

  • Mechanism: In acidic media, the oxidation by permanganate is thought to proceed via the transfer of a hydride ion from the alcohol's α-carbon to the oxidant.[1][4] The reaction is often autocatalytic due to the formation of intermediate manganese species (Mn3+/Mn4+), a phenomenon that can be suppressed by adding fluoride ions.[4]

  • Kinetics: The reaction is first-order in both benzyl alcohol and permanganate. The Hammett plot yields a negative ρ value (-1.76), consistent with a hydride transfer mechanism where electron-donating substituents on the aromatic ring accelerate the reaction by stabilizing the forming positive charge on the benzylic carbon.[1][4] A kinetic isotope effect of kH/kD = 2.70 further supports C-H bond cleavage in the rate-determining step.[1]

Comparative Kinetic Data for Stoichiometric Oxidants

Oxidant SystemSubstrateHammett ρ ValueKinetic Isotope Effect (kH/kD)Typical ConditionsReference
Pyrazinium Dichromate (PzDC)Substituted Benzyl Alcohols-1.606.61 at 303 KDMSO, p-TsOH catalyst[2]
Acid Permanganate (HMnO4)Substituted Benzyl Alcohols-1.76 at 30°C2.70 at 30°CAqueous acid, NaF[1][4]
Quinolinium Dichromate (QDC)Substituted Benzyl Alcohols-1.67 at 313 K5.89 at 313 KDMF, Acid catalyst[5]
Catalytic Systems: A Greener Approach

Catalytic methods, particularly those using molecular oxygen as the terminal oxidant, are highly desirable for their efficiency and environmental benefits. The kinetics of these systems are often more complex, sometimes following models adapted from enzyme kinetics.

  • Mechanism & Kinetics:

    • Homogeneous Catalysis (e.g., Cobalt Porphyrin): These systems can follow Michaelis-Menten-type kinetics, where the catalyst (enzyme analogue) and the alcohol (substrate) form a complex.[6][7] The rate becomes zero-order in the alcohol at high concentrations as the catalyst becomes saturated. The overall rate depends on the rates of catalyst-substrate binding, the chemical transformation, and product release.

    • Heterogeneous Catalysis (e.g., Supported Au or Pd Nanoparticles): The kinetics of these reactions are often described by the Langmuir-Hinshelwood model.[8][9][10] In this model, both the alcohol and the oxidant (e.g., O₂) adsorb onto the catalyst surface before reacting. The surface coverage and the rate of the surface reaction dictate the overall kinetics. At high alcohol concentrations, the surface can become saturated, leading to zero-order kinetics with respect to the alcohol.[9]

Comparative Kinetic Models for Catalytic Oxidation

Catalytic SystemKinetic ModelKey ParametersMechanistic InsightReference
Co-porphyrin / O₂Michaelis-MentenKm (Michaelis constant), Vmax (Maximal rate)Describes catalyst saturation and binding affinity.[6]
Au/TS-1 / H₂O₂Langmuir-HinshelwoodAdsorption constants, Surface reaction rate constantModels reaction between adsorbed species on the catalyst surface.[8]
Supported Pd / O₂Langmuir-HinshelwoodAdsorption constants, Surface reaction rate constantElucidates the role of surface coverage and competitive adsorption.[9]
Biocatalysis: The Enzymatic Approach

Enzymes, such as Alcohol Dehydrogenase (ADH), offer unparalleled selectivity under mild conditions.

  • Mechanism & Kinetics: ADH-catalyzed oxidation strictly follows the Michaelis-Menten kinetic model.[11][12] The enzyme (E) and substrate (S, the alcohol) reversibly bind to form an enzyme-substrate complex (ES), which then irreversibly converts to product (P, the aldehyde) and free enzyme. The rate equation is given by: Rate = (Vmax[S]) / (Km + [S]).

  • Causality: The Km value is a measure of the enzyme's affinity for the substrate; a low Km signifies high affinity. Vmax represents the maximum rate when the enzyme is fully saturated with the substrate.[11] Analyzing these parameters for different substituted benzyl alcohols can reveal how substituents affect binding and catalysis. A Lineweaver-Burk plot (a plot of 1/Rate vs. 1/[S]) is a common graphical method to determine Km and Vmax from experimental data.[11][12]

Experimental Design and Protocols

A self-validating kinetic experiment requires meticulous planning and execution. The choice of analytical technique is crucial for accurately monitoring the reaction progress.

General Experimental Workflow

The following diagram outlines a typical workflow for a kinetic study of benzyl alcohol oxidation.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Data Analysis P1 Prepare Stock Solutions (Alcohol, Oxidant, Acid) P2 Thermostat Reaction Vessel (e.g., Cuvette Holder, Jacketed Reactor) P1->P2 Precise Concentration & Temperature Control E1 Initiate Reaction (Mix Reactants) P2->E1 E2 Monitor Reaction Progress (e.g., UV-Vis, GC, HPLC) E1->E2 Time t=0 A1 Plot Concentration vs. Time E2->A1 A2 Determine Initial Rate A1->A2 A3 Plot log(Rate) vs. log(Conc) (Determine Reaction Orders) A2->A3 A4 Calculate Rate Constant (k) A3->A4

Caption: General workflow for a kinetic experiment.

Detailed Protocol: UV-Vis Spectrophotometric Monitoring of Oxidation by Cr(VI)

This protocol describes a validated method for determining the rate law of benzyl alcohol oxidation using a Cr(VI) reagent, where the disappearance of the oxidant is monitored.

Objective: To determine the reaction orders with respect to benzyl alcohol and the Cr(VI) oxidant.

Materials:

  • Substituted benzyl alcohol of interest

  • Pyrazinium Dichromate (PzDC) or similar Cr(VI) oxidant

  • Solvent (e.g., Dimethyl sulfoxide, DMSO)

  • Acid catalyst (e.g., p-Toluenesulfonic acid, TsOH)

  • Thermostatted UV-Vis Spectrophotometer with a multi-cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the Cr(VI) oxidant (e.g., 0.01 M PzDC in DMSO).

    • Prepare several stock solutions of benzyl alcohol in DMSO at different concentrations (e.g., 0.2 M, 0.4 M, 0.6 M, 0.8 M).

    • Prepare a stock solution of the acid catalyst (e.g., 0.1 M TsOH in DMSO).

    • Causality Note: Working from stock solutions allows for precise and rapid preparation of reaction mixtures with varying concentrations.

  • Determining the Order with Respect to [Oxidant]:

    • Set up a pseudo-first-order condition where the benzyl alcohol concentration is in large excess (e.g., at least 10-fold) compared to the oxidant.

    • In a cuvette, pipette the required volumes of the alcohol stock solution, acid stock solution, and pure solvent to achieve the desired final concentrations (e.g., final [Alcohol] = 0.1 M, final [Acid] = 0.01 M).

    • Place the cuvette in the thermostatted spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 303 K).

    • Initiate the reaction by adding a small, precise volume of the Cr(VI) stock solution, mix quickly, and immediately start recording the absorbance at the λmax of the Cr(VI) species (e.g., ~440 nm) over time.

    • Self-Validation: A plot of ln(Absorbance) versus time should yield a straight line, confirming a first-order dependence on the oxidant under these conditions. The slope of this line is the pseudo-first-order rate constant, k'.

  • Determining the Order with Respect to [Alcohol]:

    • Repeat the experiment from step 2, keeping the concentrations of the oxidant and acid constant, but varying the concentration of the benzyl alcohol (e.g., 0.04 M, 0.08 M, 0.12 M, 0.16 M).[2]

    • Calculate the pseudo-first-order rate constant (k') for each alcohol concentration.

    • Self-Validation: A plot of log(k') versus log([Alcohol]) should yield a straight line. The slope of this line corresponds to the reaction order with respect to the alcohol. A slope of ~1 confirms a first-order dependence.[2]

  • Data Analysis:

    • The overall rate law can be expressed as: Rate = kobs[Oxidant]¹[Alcohol]¹.

    • The observed second-order rate constant (kobs) can be calculated from the pseudo-first-order rate constants: kobs = k' / [Alcohol].

Mechanistic Elucidation Through Substituent Effects

The Hammett relationship provides a powerful tool for quantifying the effect of aromatic substituents on reaction rates, offering deep insight into the reaction mechanism.

Hammett substituent Substituent (X) on Benzyl Alcohol sigma Substituent Constant (σ) Quantifies electronic effect (σ < 0: EDG, σ > 0: EWG) substituent->sigma Characterized by reaction_rate Reaction Rate Constant (k) substituent->reaction_rate Influences hammett_plot Hammett Plot log(k_X / k_H) vs. σ sigma->hammett_plot log_k_k0 log(k_X / k_H) reaction_rate->log_k_k0 Normalized to unsubstituted rate (k_H) log_k_k0->hammett_plot rho Reaction Constant (ρ) Slope of the plot hammett_plot->rho Yields mechanism Mechanism Insight rho->mechanism Provides

Caption: Logic diagram of the Hammett analysis.

For most benzyl alcohol oxidations, the Hammett plot yields a negative ρ value.[1][5][13] This is a critical piece of evidence. It signifies that electron-donating groups (EDGs, with negative σ values) accelerate the reaction, while electron-withdrawing groups (EWGs, with positive σ values) retard it. This supports a transition state where a positive charge develops on the benzylic carbon, which is stabilized by EDGs. This observation is consistent with mechanisms involving a rate-determining hydride (H⁻) transfer from the alcohol to the oxidant.[1][5]

Conclusion

The kinetic analysis of substituted benzyl alcohol oxidation is a multifaceted endeavor that provides invaluable mechanistic information. By comparing classical stoichiometric oxidants with modern catalytic and biocatalytic systems, researchers can appreciate the trade-offs between reactivity, selectivity, and sustainability. A thorough understanding of rate laws, substituent effects, and kinetic isotope effects, combined with robust experimental design, empowers scientists to optimize existing synthetic routes and develop novel, more efficient catalysts for this fundamental organic transformation.

References

  • Ji, H.-B., et al. (2021). Mechanism and kinetics of the aerobic oxidation of benzyl alcohol to benzaldehyde catalyzed by cobalt porphyrin in a membrane microchannel reactor. Chemical Engineering Science.
  • Sonawane, V. Y. (2011). Mechanistic Study of Chromium (VI) Catalyzed Oxidation of Benzyl Alcohol by Polymer Supported Chromic Acid. Oriental Journal of Chemistry, 27(1), 161-166.
  • Degirmenbasi, N., & Boz, N. (n.d.). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Gazi University.
  • Sonawane, V. Y. (2011). Mechanistic Study of Chromium (VI) Catalyzed Oxidation of Benzyl Alcohol by Polymer Supported Chromic Acid. Oriental Journal of Chemistry.
  • Chemistry LibreTexts. (2020). 11.8: Oxidation of Alcohols.
  • Banerji, K. K. (1973). Kinetics and mechanism of the oxidation of benzyl alcohol to benzaldehyde by acid permanganate. Journal of the Chemical Society, Perkin Transactions 2, (4), 435-438.
  • Sonawane, V. Y. (2011). Mechanistic Study of Chromium (VI) Catalyzed Oxidation of Benzyl Alcohol by Polymer Supported Chromic Acid. ProQuest.
  • Banerji, K. K. (1973). Kinetics and mechanism of the oxidation of benzyl alcohol to benzaldehyde by acid permanganate. RSC Publishing.
  • ResearchGate. (n.d.). Hammett plot for competitive oxidation experiments of benzyl alcohols derivatives.
  • Saroja, N., & Subbiah, C. (2018). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry, 34(3), 1547-1552.
  • Zhan, T., et al. (2013). Kinetics of liquid phase oxidation of benzyl alcohol with hydrogen peroxide over bio-reduced Au/TS-1 catalysts. ResearchGate.
  • University of Wisconsin-Madison. (2021). Enzyme Kinetics - Alcohol Dehydrogenase Catalyzed Oxidation of Ethanol.
  • ResearchGate. (n.d.). Hammett Plot for the oxidation of benzyl alcohols.
  • Lansford, J. L., et al. (2020). Combining Benzyl Alcohol Oxidation Saturation Kinetics and Hammett Studies as Mechanistic Tools for Examining Supported Metal Catalysts. ACS Catalysis.
  • Varadarajan, R., & Dhar, N. (1986). Non-linear Hammett's relationship in the oxidation of benzyl alcohols by quinolinium dichromate - A kinetic study. Indian Journal of Chemistry, 25A, 74-75.
  • Karunakaran, C., et al. (2005). Kinetic Evidence of a Common Mechanism in the Oxidation by Chromium(vi) Complexes: Oxidation of Benzyl Alcohol. ResearchGate.
  • California State University, Northridge. (n.d.). Kinetics of Alcohol Dehydrogenase.
  • ResearchGate. (n.d.). Table 2. Kinetics parameters for oxidation of benzyl alcohol at 363 K.
  • Nosrati-Ghods, N., et al. (2024). Kinetic Analysis of Solvent Effect in the Photocatalytic, Aerobic Oxidation of Benzyl Alcohol over P25. Bentham Science Publishers.
  • Royal Society of Chemistry. (n.d.). A microscale oxidation of alcohols | Class experiment. RSC Education.
  • Nosrati-Ghods, N., et al. (2024). Kinetic Analysis of Solvent Effect in the Photocatalytic, Aerobic Oxidation of Benzyl Alcohol over P25. Journal of Photocatalysis, 4(1).
  • ResearchGate. (n.d.). Aerobic Oxidation of Benzyl Alcohol Catalyzed by KBrO3/NH2....
  • Park, Y., & Kim, Y. S. (2015). A Study for Kinetics and Oxidation Reaction of Substituted Benzyl Alcohols Using Cr(VI)-6-Methylquinoline. Semantic Scholar.
  • ResearchGate. (n.d.). Scheme 1. Aerobic oxidation of benzyl alcohol under aerobic conditions....
  • Dey, D., & Mahanti, M. K. (1990). Kinetics of Oxidation of Substituted Benzyl Alcohols by Quinolinium Dichromate. The Journal of Organic Chemistry, 55(23), 5848-5850.
  • Wang, M.-L., & Huang, T.-C. (2003). Kinetic study of benzyl alcohol oxidation under phase transfer catalysis conditions. Journal of Molecular Catalysis A: Chemical, 206(1-2), 185-195.
  • Banerji, K. K., & Nath, P. (1969). Kinetics of the oxidation of benzyl alcohol by acid permanganate. Bulletin of the Chemical Society of Japan, 42(7), 2038-2040.
  • Banerji, K. K., & Nath, P. (1969). Kinetics of the Oxidation of Benzyl Alcohol by Acid Permanganate. Bulletin of the Chemical Society of Japan.
  • Edwards, J. K., et al. (2016). Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H2O2 Production over Supported Pd-Based Catalysts. ACS Catalysis.
  • Fujimiya, T., et al. (2000). Michaelis-Menten elimination kinetics of acetate during ethanol oxidation. PubMed.
  • Wang, M.-L., & Huang, T.-C. (2003). KINETIC STUDY OF BENZYL ALCOHOL OXIDATION UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Taylor & Francis.
  • Upadhyay, S. K., et al. (2020). OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. Rasayan Journal of Chemistry, 13(2), 978-984.
  • Wikipedia. (n.d.). Michaelis–Menten kinetics.
  • Contente, M. L., et al. (2022). Screening methods for enzyme-mediated alcohol oxidation. Nature.
  • Fujimiya, T., & Ohbora, Y. (2002). Michaelis-Menten elimination kinetics of acetaldehyde during ethanol oxidation. Alcoholism: Clinical and Experimental Research, 26(8 Suppl), 49S-54S.
  • Scribd. (n.d.). Kinetics of Alcohol Oxidation Lab.
  • YouTube. (2020). Testing Alcohols by Oxidation.
  • YouTube. (2022). Langmuir-Hinshelwood Kinetics.

Sources

A Researcher's Guide to Isotopic Labeling with (2-Chloro-5-methoxyphenyl)methanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the use of isotopically labeled compounds is not merely a supplementary technique but a cornerstone of robust pharmacokinetic, metabolic, and quantitative bioanalytical studies. Stable isotope-labeled (SIL) internal standards are the gold standard for mass spectrometry-based quantification, offering unparalleled accuracy by compensating for variations in sample preparation and matrix effects.[1] This guide provides an in-depth technical comparison of isotopic labeling strategies for (2-Chloro-5-methoxyphenyl)methanol, a versatile building block for the synthesis of various drug candidates and metabolites. We will explore the nuances of deuterium (²H) and carbon-13 (¹³C) labeling of this molecule, presenting supporting data and detailed experimental protocols to empower researchers in making informed decisions for their specific applications.

The Strategic Importance of this compound in Isotopic Labeling

This compound serves as a key precursor for a range of biologically active molecules. The presence of chloro and methoxy substituents on the phenyl ring influences its metabolic fate and physicochemical properties.[][3] Introducing isotopic labels into this scaffold allows for the synthesis of ideal internal standards for quantitative bioanalysis and tracers for metabolic studies. The choice between deuterium and carbon-13 labeling, however, is not trivial and hinges on factors such as the desired application, potential for isotopic scrambling, and synthetic accessibility.

Comparative Analysis of Deuterium (²H) vs. Carbon-13 (¹³C) Labeling

The two most common stable isotopes used in drug development are deuterium and carbon-13. Below is a comparative overview of their application to this compound.

FeatureDeuterium (²H) LabelingCarbon-13 (¹³C) Labeling
Typical Precursors D₂O, NaBD₄, D₂ gas¹³CO₂, Ba¹³CO₃, ¹³CH₃I
Synthetic Approach H/D exchange, reduction of carbonylGrignard reaction, methylation
Cost Generally lowerGenerally higher
Isotopic Purity >95% achievable>99% achievable
Potential Issues Isotopic scrambling, kinetic isotope effectMore complex multi-step synthesis
Analytical Confirmation ¹H NMR, ²H NMR, MS¹³C NMR, MS[4]
Deuterium Labeling: Accessibility and Considerations

Deuterium labeling is often the more accessible and cost-effective option. For this compound, deuterium can be introduced at the benzylic position (α,α-dideuterio) or on the aromatic ring.

Benzylic Deuteration: The most common approach involves the reduction of the corresponding aldehyde or ester. This method offers high deuterium incorporation at the benzylic carbon.[5]

Aromatic Deuteration: H/D exchange reactions catalyzed by metals like palladium can be employed to introduce deuterium onto the aromatic ring.[6] However, regioselectivity can be a challenge with multiple activating and deactivating groups present on the ring.

A significant consideration with deuterium labeling is the potential for isotopic scrambling, where the deuterium atoms migrate to unintended positions within the molecule, especially under harsh reaction conditions.[7]

Carbon-13 Labeling: The Gold Standard for Internal Standards

Carbon-13 labeling is widely regarded as the superior choice for internal standards in quantitative mass spectrometry. This is because the physicochemical properties of a ¹³C-labeled compound are virtually identical to its unlabeled counterpart, ensuring co-elution during chromatography and identical ionization efficiency.

For this compound, ¹³C can be introduced at the benzylic carbon by reducing a ¹³C-labeled carboxylic acid or via a Grignard reaction with ¹³CO₂. Labeling of the aromatic ring is more synthetically challenging and often requires a multi-step synthesis from a ¹³C-labeled benzene derivative.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the deuterium and carbon-13 labeling of this compound. These are based on established chemical transformations and can be adapted for specific laboratory settings.

Protocol 1: Synthesis of (2-Chloro-5-methoxyphenyl)-α,α-dideuterio-methanol via Ester Reduction

Objective: To synthesize this compound with deuterium labels at the benzylic position.

Materials:

  • Methyl 2-chloro-5-methoxybenzoate

  • Lithium aluminum deuteride (LiAlD₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deuterium oxide (D₂O)

  • Diethyl ether

  • Saturated aqueous sodium sulfate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), suspend LiAlD₄ (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve methyl 2-chloro-5-methoxybenzoate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlD₄ suspension via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlD₄ by the dropwise addition of D₂O.

  • Add a saturated aqueous solution of sodium sulfate and stir the mixture vigorously for 30 minutes.

  • Filter the resulting suspension and wash the solid residue with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (2-Chloro-5-methoxyphenyl)-α,α-dideuterio-methanol.

Validation: Confirm the structure and isotopic purity by ¹H NMR, ¹³C NMR, and mass spectrometry. In the ¹H NMR spectrum, the signal for the benzylic protons should be absent. Mass spectrometry will show an increase of 2 Da in the molecular weight compared to the unlabeled compound.

Protocol 2: Synthesis of (2-Chloro-5-methoxyphenyl)-[α-¹³C]methanol via Grignard Reaction

Objective: To synthesize this compound with a carbon-13 label at the benzylic position.

Materials:

  • 2-Chloro-5-methoxybenzaldehyde

  • Magnesium turnings

  • ¹³C-labeled methyl iodide (¹³CH₃I)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Prepare a Grignard reagent by reacting ¹³CH₃I (1.1 equivalents) with magnesium turnings (1.2 equivalents) in anhydrous diethyl ether in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • Dissolve 2-chloro-5-methoxybenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (2-Chloro-5-methoxyphenyl)-[α-¹³C]methanol.

Validation: The isotopic incorporation can be confirmed by ¹³C NMR, which will show a significantly enhanced signal for the benzylic carbon. Mass spectrometry will confirm a 1 Da increase in the molecular weight.[4]

Visualization of Workflows and Pathways

G cluster_deuterium Deuterium Labeling Workflow cluster_carbon13 Carbon-13 Labeling Workflow cluster_analysis Analytical Validation D_Start Methyl 2-chloro-5-methoxybenzoate D_Step1 Reduction with LiAlD₄ in THF D_Start->D_Step1 D_Step2 Quenching with D₂O D_Step1->D_Step2 D_Step3 Work-up and Purification D_Step2->D_Step3 D_Product (2-Chloro-5-methoxyphenyl)-α,α-dideuterio-methanol D_Step3->D_Product Analysis_NMR NMR Spectroscopy (¹H, ¹³C, ²H) D_Product->Analysis_NMR Analysis_MS Mass Spectrometry (Molecular Weight Confirmation) D_Product->Analysis_MS C_Start 2-Chloro-5-methoxybenzaldehyde C_Step1 Grignard Reaction with ¹³CH₃MgI C_Start->C_Step1 C_Step2 Aqueous Work-up C_Step1->C_Step2 C_Step3 Purification C_Step2->C_Step3 C_Product (2-Chloro-5-methoxyphenyl)-[α-¹³C]methanol C_Step3->C_Product C_Product->Analysis_NMR C_Product->Analysis_MS Final_Confirm Isotopic Purity & Structural Confirmation Analysis_NMR->Final_Confirm Analysis_MS->Final_Confirm

Caption: A comparative workflow for deuterium and carbon-13 labeling of this compound.

G Start Need for Labeled This compound Decision Primary Application? Start->Decision InternalStandard Quantitative Bioanalysis (Internal Standard) Decision->InternalStandard Internal Standard MetabolicTracer Metabolic Fate Studies Decision->MetabolicTracer Tracer Carbon13 Carbon-13 (¹³C) Labeling InternalStandard->Carbon13 Deuterium Deuterium (²H) Labeling MetabolicTracer->Deuterium MetabolicTracer->Carbon13 If scrambling is a concern Deuterium_Pros Pros: - Lower Cost - Readily Available Reagents Deuterium->Deuterium_Pros Deuterium_Cons Cons: - Potential for Isotopic Scrambling - Possible Kinetic Isotope Effect Deuterium->Deuterium_Cons Carbon13_Pros Pros: - Gold Standard for Internal Standards - No Isotopic Scrambling - Co-elution with Analyte Carbon13->Carbon13_Pros Carbon13_Cons Cons: - Higher Cost - More Complex Synthesis Carbon13->Carbon13_Cons

Caption: Decision tree for selecting an isotopic labeling strategy for this compound.

Conclusion and Future Perspectives

The choice between deuterium and carbon-13 labeling of this compound is a critical decision that impacts the quality and reliability of downstream applications. For the development of robust internal standards for quantitative bioanalysis, ¹³C-labeling is the unequivocally superior approach, despite its higher cost and synthetic complexity. Deuterium labeling, while more economical, requires careful consideration of potential isotopic scrambling and kinetic isotope effects, making it more suitable for qualitative or semi-quantitative metabolic tracing studies.

Future advancements in catalytic H/D exchange reactions with higher regioselectivity and milder conditions may enhance the utility of deuterium labeling for more complex molecules. Similarly, the development of more efficient and cost-effective methods for ¹³C incorporation will further solidify its role as the gold standard in drug development. By understanding the principles and practicalities outlined in this guide, researchers can confidently select and implement the most appropriate isotopic labeling strategy for their scientific objectives.

References

  • BenchChem. (2025). A Comparative Guide to Confirming Isotopic Purity of Benzyl alcohol-¹³C by NMR and MS.
  • BenchChem. (2025). Application Notes and Protocols: Elucidating Enzymatic Reaction Mechanisms with Benzyl alcohol-13C.
  • Luo, S., Weng, C., Ding, Y., Ling, C., Szostak, M., Ma, X., & An, J. (2021). Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source. Synlett, 32(01), 51-56.
  • García-Muñoz, Á., Ortega-Arizmendi, A. I., García-Carrillo, M. A., Díaz, E., Gonzalez-Rivas, N., & Cuevas-Yañez, E. (2012). Direct, Metal-Free Synthesis of Benzyl Alcohols and Deuterated Benzyl Alcohols from p-Toluenesulfonylhydrazones Using Water as Solvent. Synthesis, 44(14), 2237-2242.
  • BenchChem. (2025). Application Notes and Protocols for Benzyl Alcohol-¹³C as a Metabolic Tracer.
  • Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules.
  • Kuwahara, T., Ito, S., Kubota, K., & Itami, K. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 498.
  • MedchemExpress. (n.d.). Benzyl alcohol-d7 (Benzenemethanol-d7).
  • Wikipedia. (2024). Isotopic labeling.
  • Wagner, M., Ohlund, L. B., et al. (2015). Isotope-labeled differential profiling of metabolites using N-benzoyloxysuccinimide derivatization coupled to liquid chromatography/high-resolution tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 29(20), 1863-1872.
  • BenchChem. (2025). Technical Support Center: Minimizing Isotopic Scrambling in Benzyl Alcohol-钩C Labeling Experiments.
  • Roston, D., & Kohen, A. (2014). Stereospecific multiple isotopic labeling of benzyl alcohol. Journal of Labelled Compounds and Radiopharmaceuticals, 57(2), 75–77.
  • Wang, G., et al. (2020). Metabolic source isotopic pair labeling and genome-wide association are complementary tools for the identification of metabolite–gene associations in plants. The Plant Cell, 32(3), 509-524.
  • Fisher Scientific. (n.d.). Isotopically Labeled Compounds.
  • Christensen, B., & Nielsen, J. (2002). Reciprocal 13C-labeling: a method for investigating the catabolism of cosubstrates. Biotechnology Progress, 18(2), 163-166.
  • Bsharat, O. (2024). Classical and Modern Methods for Carbon Isotope Labeling. Moroccan Journal of Chemistry, 12(3).
  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.
  • bioRxiv. (2025). Isotopic Labeling Analysis using Single Cell Mass Spectrometry.
  • McClure, R. A., et al. (2022). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. Journal of the American Society for Mass Spectrometry, 33(3), 488-497.
  • Ishihara, Y. (2024, September 26). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube.
  • GISSMO. (n.d.). Benzyl-alcohol.
  • Patti, G. J., et al. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Analytical and Bioanalytical Chemistry, 403(6), 1723-1733.
  • Organic Chemistry Explained. (2020, July 9). Spectral analysis practice problem #02 (benzyl alcohol) [Video]. YouTube.
  • Clendinen, C. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Bioengineering and Biotechnology, 3, 190.
  • U.S. Patent No. 20080200690A1. (2008). Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole.

Sources

A Researcher's Guide to the Comparative Biological Analysis of (2-Chloro-5-methoxyphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The (2-Chloro-5-methoxyphenyl)methanol scaffold represents a compelling starting point for drug discovery. This structure combines several key features known to influence biological activity: a halogenated phenyl ring, a methoxy ether group, and a reactive benzyl alcohol moiety. The chlorine atom can enhance membrane permeability and participate in halogen bonding, while the methoxy group can modulate metabolic stability and receptor interactions. The benzyl alcohol provides a crucial anchor for further chemical modification, allowing for the generation of diverse derivative libraries.

While direct biological data on this compound itself is limited, related substituted benzyl alcohols and benzaldehydes have demonstrated a wide spectrum of activities, including antiproliferative and antimicrobial effects.[1][2] For instance, studies on various natural and synthetic benzaldehydes and benzyl alcohols have revealed significant cytotoxicity against human cancer cell lines.[1] This guide, therefore, provides a comprehensive framework for the systematic evaluation and comparative analysis of novel derivatives of this compound. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for assessing anticancer and antimicrobial activities, and discuss the interpretation of data within a structure-activity relationship (SAR) context.

Part 1: Assessment of Anticancer Activity

The evaluation of cytotoxic potential is a critical first step in identifying novel anticancer agents.[3][4] In vitro cytotoxicity assays are fundamental for screening compound libraries and selecting promising candidates for further development.[3] This section outlines a robust workflow for characterizing the antiproliferative effects of this compound derivatives.

Experimental Rationale & Workflow

The primary objective is to quantify the dose-dependent cytotoxic effect of each derivative on various cancer cell lines. A multi-stage approach ensures both efficiency and depth of analysis. We begin with a broad screening to identify active compounds, followed by precise determination of their potency (IC50), and finally, preliminary mechanism of action studies.

A novel marine-derived factor, 3,5-dihydroxy-4-methoxybenzyl alcohol, has demonstrated the ability to suppress glioblastoma cell proliferation by modulating key signaling pathways, including PI3K/Akt/mTOR.[5] This provides a strong rationale for investigating similarly structured compounds for their anticancer potential.

anticancer_workflow cluster_screening Phase 1: Primary Screening cluster_potency Phase 2: Potency Determination cluster_mechanism Phase 3: Mechanistic Insight start Derivative Library screen Single-Dose (e.g., 10 µM) Cytotoxicity Assay (MTT/SRB) start->screen triage Identify 'Hit' Compounds (>50% Growth Inhibition) screen->triage ic50 Multi-Dose Response Assay (8-10 concentrations) triage->ic50 Active Derivatives calc_ic50 Calculate IC50 Values (Half-maximal Inhibitory Concentration) ic50->calc_ic50 apoptosis Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI Staining) calc_ic50->apoptosis Potent Derivatives pathway Target Pathway Analysis (e.g., Western Blot for Caspase-3) apoptosis->pathway

Caption: Workflow for Anticancer Activity Assessment.
Detailed Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[3][6] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[6]

Objective: To determine the IC50 value of a test derivative, defined as the concentration that inhibits 50% of cell growth compared to an untreated control.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, PC-3 prostate cancer).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Test derivatives dissolved in DMSO (stock solution).

  • MTT solution (5 mg/mL in sterile PBS).

  • DMSO (cell culture grade).

  • 96-well microtiter plates.

  • Positive control (e.g., Doxorubicin).

Step-by-Step Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives and positive control in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.[1] Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only (blank) and cells with medium containing 0.1% DMSO (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The duration depends on the cell line's doubling time and the compound's expected mechanism of action.[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals in viable cells.

  • Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Control - Abs_Blank)] * 100

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).

Data Presentation and Interpretation

Quantitative data should be summarized in a table for clear comparison. This allows for the initial establishment of a Structure-Activity Relationship (SAR).

Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives against MCF-7 Cells

Compound IDR-Group Modification (at carbinol)IC50 (µM) ± SDSelectivity Index (SI)*
Parent -H85.6 ± 7.21.4
DERIV-01 -CH362.1 ± 5.52.1
DERIV-02 -Phenyl15.3 ± 1.86.5
DERIV-03 -4-Fluorophenyl11.8 ± 1.18.2
Doxorubicin Positive Control0.8 ± 0.1-

*Selectivity Index (SI) = IC50 in normal cells (e.g., HEK293) / IC50 in cancer cells (MCF-7). A higher SI value is desirable.

From this hypothetical data, we can infer that adding larger, more lipophilic groups to the benzylic alcohol (carbinol) carbon enhances cytotoxic activity. The introduction of a phenyl ring (DERIV-02) significantly lowers the IC50 value compared to the parent compound. Further substitution on this phenyl ring with an electron-withdrawing fluorine atom (DERIV-03) appears to improve potency further, a common strategy in medicinal chemistry to enhance target binding.[8]

Part 2: Assessment of Antimicrobial Activity

The presence of a chloro-substituent on the aromatic ring is a well-known feature in many antimicrobial drugs, suggesting that these derivatives are prime candidates for antibacterial screening.[9][10]

Experimental Rationale & Workflow

The goal is to determine the lowest concentration of a derivative that can inhibit the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[11][12][13] This value is a key metric for assessing the potency of a potential new antimicrobial agent.[14] The workflow progresses from determining the MIC to establishing whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) via the Minimum Bactericidal Concentration (MBC) test.

antimicrobial_workflow cluster_mic Phase 1: Minimum Inhibitory Concentration cluster_mbc Phase 2: Minimum Bactericidal Concentration start Derivative Library serial_dilution Perform 2-Fold Serial Dilution of Compounds in 96-Well Plate start->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic plate_mic Subculture from Clear Wells (at and above MIC) onto Agar Plates read_mic->plate_mic Proceed with MIC wells incubate_agar Incubate Agar Plates at 37°C for 24 hours plate_mic->incubate_agar read_mbc Determine MBC (Lowest concentration with no colony growth) incubate_agar->read_mbc

Caption: Workflow for Antimicrobial Activity Assessment.
Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is based on standardized methods recommended by the Clinical and Laboratory Standards Institute (CLSI).[14]

Objective: To quantitatively measure the in vitro antibacterial activity of the derivatives by determining the MIC.[15]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • 0.5 McFarland turbidity standard.

  • Test derivatives dissolved in DMSO.

  • Positive control (e.g., Ciprofloxacin, Ampicillin).

Step-by-Step Procedure:

  • Inoculum Preparation: From a fresh agar plate (18-24 hours old), select several bacterial colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[14] Dilute this suspension in CAMHB to achieve a final target concentration of ~5 x 10⁵ CFU/mL in the test wells.[11][13]

  • Compound Dilution in Plate: Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate. In well 1, add 100 µL of the test compound at twice the highest desired test concentration.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10.

  • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[11]

  • MIC Reading: After incubation, examine the wells for turbidity (visible bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[12]

Data Presentation and Interpretation

MIC values provide a quantitative measure of potency and allow for direct comparison between derivatives and standard antibiotics.

Table 2: Hypothetical MIC Values (µg/mL) for this compound Derivatives

Compound IDR-Group Modification (at carbinol)S. aureus (Gram +)E. coli (Gram -)
Parent -H128>256
DERIV-01 -CH3128>256
DERIV-02 -Phenyl64128
DERIV-03 -4-Fluorophenyl3264
Ciprofloxacin Positive Control0.50.25

The hypothetical data suggests that, similar to the anticancer activity, increasing the lipophilicity and adding specific electronic features via the R-group enhances antibacterial potency. The parent compound and its simple methyl derivative show weak activity. The introduction of a phenyl ring (DERIV-02) improves activity against both Gram-positive and Gram-negative bacteria, and the addition of a fluorine atom (DERIV-03) doubles this activity. This highlights a promising avenue for SAR exploration, potentially by exploring other halogen substitutions on the appended phenyl ring.[8]

Conclusion

This guide outlines a systematic, evidence-based approach for the comparative analysis of this compound derivatives. By employing standardized protocols for cytotoxicity and antimicrobial screening, researchers can generate reliable, comparable data. The true value of this process lies not just in identifying "hits," but in rationally interpreting the data to build a robust Structure-Activity Relationship. This SAR is the cornerstone of medicinal chemistry, guiding the iterative design of more potent, selective, and ultimately, more effective therapeutic agents. The workflows and protocols detailed herein provide a solid foundation for any research program aimed at exploring the rich biological potential of this chemical scaffold.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • Plotka, M., & Boukherroub, R. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • National Center for Biotechnology Information. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. NIH.
  • Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC).
  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Szymanek, M., & Karpiński, P. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 1-19.
  • Benchchem. (n.d.). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68.
  • Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312.
  • ResearchGate. (2025, August 6). Preliminary antiproliferative evaluation of natural, synthetic benzaldehydes and benzyl alcohols.
  • Yamamoto, S., et al. (2025). The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells. Chemico-Biological Interactions, 406, 111345.
  • MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
  • PubChem. (n.d.). (2-Chloro-5-methoxyphenyl)(phenyl)methanol.
  • Chovatia, P. T., et al. (2009). Synthesis, characterization and antibacterial activity of 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[3][11][15]oxadiazoles. European Journal of Medicinal Chemistry, 44(11), 4522-7.
  • El-Sawy, E. R., et al. (2012). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. Acta Pharmaceutica, 62(2), 157-179.
  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(3), 467-73.
  • Halford, J. J., et al. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 64(14), 10144-10162.
  • ResearchGate. (n.d.). Observed and Calculated Antifungal Activity of Benzyl Alcohol Derivatives for Aspergillus niger.
  • Sigma-Aldrich. (n.d.). This compound.
  • World News of Natural Sciences. (2022). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino.
  • ResearchGate. (n.d.). Antibacterial activity of benzyl alcohol derivatives.

Sources

Validating Reaction Mechanisms of Substituted Benzyl Alcohols: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is not merely academic; it is the bedrock of rational molecular design and process optimization. Substituted benzyl alcohols are ubiquitous structural motifs in pharmaceuticals and fine chemicals, and the pathways by which they react determine product distribution, yield, and purity. This guide provides an in-depth, comparative analysis of the common reaction mechanisms involving substituted benzyl alcohols and presents the experimental methodologies required for their validation. We will move beyond theoretical discussions to provide actionable protocols and comparative data, empowering you to rigorously validate your synthetic transformations.

The Imperative of Mechanistic Validation in Drug Development

In the pharmaceutical industry, a validated reaction mechanism is a critical component of process knowledge. It allows for:

  • Robustness and Reproducibility: Understanding the mechanism enables the identification of critical process parameters, ensuring consistent product quality.

  • Impurity Profiling: Mechanistic insight helps predict and control the formation of potential impurities, a key regulatory requirement.

  • Rational Optimization: Knowledge of the rate-determining step and key intermediates allows for targeted optimization of reaction conditions to improve yield and selectivity.

  • Scalability: A well-understood mechanism provides a solid foundation for scaling up a reaction from the lab to production.

This guide will explore four key reaction classes of substituted benzyl alcohols: oxidation, nucleophilic substitution, esterification, and dehydration. For each, we will discuss the plausible mechanisms and, more importantly, how to experimentally distinguish between them.

I. Oxidation of Substituted Benzyl Alcohols: A Comparative Analysis of Reagents

The oxidation of benzyl alcohols to the corresponding aldehydes or carboxylic acids is a fundamental transformation. The choice of oxidant is critical and directly influences the selectivity and reaction mechanism.

Plausible Mechanisms

The oxidation of benzyl alcohols can proceed through various mechanisms, often involving the formation of a chromate ester or a hydride transfer. The nature of the substituent on the aromatic ring significantly impacts the reaction rate. Electron-donating groups (EDGs) generally accelerate the reaction by stabilizing positive charge development in the transition state, while electron-withdrawing groups (EWGs) have the opposite effect.

Comparative Performance of Common Oxidizing Agents

The selection of an oxidizing agent should be based on a balance of reactivity, selectivity, cost, and toxicity. Below is a comparison of commonly used reagents for the oxidation of benzyl alcohol to benzaldehyde.

Oxidizing Agent/SystemTypical Yield of Benzaldehyde (%)Selectivity (%)Key Remarks
Potassium Permanganate (KMnO₄)83–97[1]High[1]Can be non-selective under aqueous acidic/basic conditions, but shows high selectivity for benzylic alcohols in ionic liquids or under solvent-free conditions. Over-oxidation to benzoic acid is a potential side reaction.[1]
Manganese Dioxide (MnO₂)Good to high yieldsHighly selectiveA mild and selective reagent for allylic and benzylic alcohols, often requiring a large excess of the oxidant. The mechanism involves adsorption of the alcohol onto the MnO₂ surface.
Pyridinium Chlorochromate (PCC)HighHighA widely used reagent that offers high yields and selectivity for the aldehyde. However, it is a chromium(VI) reagent and is toxic, posing waste disposal challenges.[1]
TEMPO/NaOCl>95>99A catalytic system that is highly selective for the oxidation of primary alcohols to aldehydes. It is a greener alternative to chromium-based reagents.
Experimental Validation of Oxidation Mechanisms

1. Kinetic Studies:

Kinetic analysis is a powerful tool for elucidating reaction mechanisms. By monitoring the reaction rate as a function of reactant concentrations, one can determine the rate law, which provides insight into the molecularity of the rate-determining step.

Experimental Protocol: Determining the Rate Law for Benzyl Alcohol Oxidation

  • Reaction Setup: In a thermostated reaction vessel, combine the substituted benzyl alcohol, the oxidizing agent, and any necessary catalysts or additives in a suitable solvent.

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a reducing agent for an oxidizing reaction).

  • Analysis: Analyze the concentration of the reactant or product in the quenched aliquots using a suitable analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or UV-Vis spectrophotometry.

  • Data Analysis: Plot the concentration of the reactant or product as a function of time. From these plots, determine the initial rate of the reaction under different initial concentrations of the reactants.

  • Rate Law Determination: By systematically varying the initial concentration of each reactant while keeping the others constant, determine the order of the reaction with respect to each reactant and establish the overall rate law.

2. Hammett Analysis:

The Hammett equation (log(k/k₀) = ρσ) provides a quantitative measure of the effect of substituents on the reaction rate. The sign and magnitude of the reaction constant (ρ) offer valuable information about the electronic nature of the transition state.

  • Negative ρ value: Indicates the buildup of positive charge in the transition state, suggesting a mechanism where electron-donating groups stabilize the transition state and accelerate the reaction.

  • Positive ρ value: Suggests the buildup of negative charge in the transition state, where electron-withdrawing groups are stabilizing.

Experimental Protocol: Hammett Analysis of Benzyl Alcohol Oxidation

  • Substrate Selection: Choose a series of para- or meta-substituted benzyl alcohols with a range of Hammett substituent constants (σ).

  • Kinetic Measurements: For each substituted benzyl alcohol, determine the second-order rate constant (k) for the oxidation reaction under identical conditions, following the kinetic study protocol described above.

  • Data Plotting: Plot log(k/k₀) versus the corresponding σ values, where k₀ is the rate constant for the unsubstituted benzyl alcohol.

  • Analysis: Determine the slope of the line, which is the Hammett reaction constant (ρ).

3. Kinetic Isotope Effect (KIE):

The KIE, the ratio of the rate constant for a reaction with a light isotope to that with a heavy isotope (kH/kD), is a powerful tool for determining whether a C-H bond is broken in the rate-determining step. A primary KIE (typically > 2) is observed when the C-H bond to the isotopicaily labeled atom is broken in the rate-determining step.

Experimental Protocol: Determining the KIE for Benzyl Alcohol Oxidation

  • Synthesis of Labeled Substrate: Synthesize the α,α-dideuteriobenzyl alcohol (C₆H₅CD₂OH).

  • Kinetic Measurements: Measure the rate constants for the oxidation of both the unlabeled (kH) and the labeled (kD) benzyl alcohol under identical reaction conditions.

  • KIE Calculation: Calculate the KIE as the ratio kH/kD. A value significantly greater than 1 suggests that the α-C-H bond is cleaved in the rate-determining step. For the oxidation of α,α-dideuteriobenzyl alcohol, a substantial primary kinetic isotope effect (kH/kD = 6.61 at 303 K) has been observed, indicating the cleavage of the α-C-H bond in the rate-determining step.[2]

II. Nucleophilic Substitution: Unraveling the Sₙ1 vs. Sₙ2 Dichotomy

Nucleophilic substitution at the benzylic position is a common reaction, but the mechanism can be either unimolecular (Sₙ1) or bimolecular (Sₙ2), depending on the substrate, nucleophile, leaving group, and solvent.

Plausible Mechanisms
  • Sₙ1 Mechanism: This is a two-step mechanism that proceeds through a carbocation intermediate. The stability of the benzyl carbocation, due to resonance delocalization, makes the Sₙ1 pathway favorable, especially with electron-donating substituents on the aromatic ring and in polar protic solvents. This mechanism leads to a racemic mixture of products if the starting material is chiral.

  • Sₙ2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This mechanism is favored by strong nucleophiles, less sterically hindered substrates, and polar aprotic solvents. It results in an inversion of stereochemistry at the reaction center.

G

Experimental Validation of Sₙ1 vs. Sₙ2 Mechanisms

1. Kinetic Studies:

  • Sₙ1: The rate is dependent only on the concentration of the substrate (Rate = k[Substrate]).

  • Sₙ2: The rate is dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).

Experimental Protocol: Distinguishing Sₙ1 and Sₙ2 via Kinetics

  • Varying Substrate Concentration: While keeping the nucleophile concentration constant, perform a series of kinetic runs with varying concentrations of the substituted benzyl alcohol. If the rate is directly proportional to the substrate concentration, it is consistent with either mechanism.

  • Varying Nucleophile Concentration: While keeping the substrate concentration constant, perform a series of kinetic runs with varying concentrations of the nucleophile.

    • If the reaction rate increases with increasing nucleophile concentration, it is indicative of an Sₙ2 mechanism.

    • If the reaction rate remains constant despite changes in the nucleophile concentration, it strongly suggests an Sₙ1 mechanism.

2. Stereochemical Analysis:

The stereochemical outcome of the reaction is a powerful diagnostic tool.

Experimental Protocol: Stereochemical Analysis

  • Chiral Substrate: Start with an enantiomerically pure substituted benzyl alcohol.

  • Reaction and Product Isolation: Perform the nucleophilic substitution reaction and carefully isolate the product.

  • Polarimetry: Measure the optical rotation of the product.

    • Racemization (loss of optical activity): Indicates the formation of a planar carbocation intermediate, characteristic of an Sₙ1 reaction.[3][4]

    • Inversion of Configuration: Suggests a backside attack by the nucleophile, which is the hallmark of an Sₙ2 mechanism.[3][4]

3. Effect of Substituents (Hammett Analysis):

  • Sₙ1: A large negative ρ value is expected, as electron-donating groups strongly stabilize the benzylic carbocation intermediate.

  • Sₙ2: The ρ value is typically smaller and can be positive or negative, depending on the relative importance of bond formation and bond breaking in the transition state.

III. Esterification: Fischer-Speier and Beyond

The esterification of benzyl alcohols is a widely used reaction, particularly for the synthesis of fragrances and as a protecting group strategy.

Plausible Mechanisms

The most common method is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of an alcohol with a carboxylic acid. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol.

G

Comparative Performance of Esterification Catalysts
CatalystTypical Yield (%)Key Remarks
Sulfuric Acid (H₂SO₄)HighA strong acid catalyst that is effective but can cause side reactions like dehydration and charring, especially at high temperatures.
p-Toluenesulfonic Acid (p-TsOH)HighA solid acid catalyst that is easier to handle than sulfuric acid and generally leads to cleaner reactions.
Zeolites (e.g., H-ZSM-5, H-Beta)Good to excellentHeterogeneous catalysts that are reusable and environmentally friendly. Their shape selectivity can sometimes influence product distribution.
Sulfated ZirconiaHighA solid superacid catalyst that can be highly effective under mild conditions.
Experimental Protocol: Fischer Esterification of Benzyl Alcohol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine the benzyl alcohol, carboxylic acid (typically in slight excess), a catalytic amount of acid, and a solvent that forms an azeotrope with water (e.g., toluene).

  • Reflux: Heat the mixture to reflux. Water produced during the reaction will be removed as an azeotrope and collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Monitoring: Monitor the reaction progress by observing the amount of water collected or by TLC analysis.

  • Workup: Once the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted carboxylic acid. Wash with brine, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purification: Purify the crude ester by distillation or column chromatography.

IV. Dehydration of Substituted Benzyl Alcohols

The acid-catalyzed dehydration of benzyl alcohols leads to the formation of styrenes.

Plausible Mechanism

The dehydration of secondary and tertiary benzyl alcohols typically proceeds through an E1 mechanism, involving the formation of a benzylic carbocation intermediate.

G

Experimental Validation of Dehydration Mechanisms

The E1 mechanism can be supported by observing the following:

  • Rate Law: The reaction rate is first order in the alcohol and independent of the concentration of the base (Rate = k[Alcohol]).

  • Substituent Effects: The reaction is accelerated by electron-donating groups that stabilize the carbocation intermediate.

  • Rearrangements: The formation of a carbocation intermediate can sometimes lead to skeletal rearrangements, although this is less common for simple benzyl alcohols.

Experimental Protocol: Monitoring the Dehydration of Benzyl Alcohol

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser, dissolve the substituted benzyl alcohol in a suitable solvent and add a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid).

  • Heating and Monitoring: Heat the reaction mixture and monitor the formation of the styrene product over time using GC or NMR spectroscopy.

  • Kinetic Analysis: By taking aliquots at different time points, the kinetics of the reaction can be determined to establish the rate law.

Conclusion: A Holistic Approach to Mechanistic Validation

The validation of a reaction mechanism is a multifaceted process that requires the convergence of evidence from multiple experimental techniques. For reactions involving substituted benzyl alcohols, a combination of kinetic studies, Hammett analysis, kinetic isotope effects, and stereochemical analysis provides a robust framework for elucidating the operative pathway. By employing the protocols and comparative data presented in this guide, researchers can move beyond assumptions and build a solid, evidence-based understanding of their chemical transformations, ultimately leading to more efficient, reliable, and scalable synthetic processes.

References

  • Degirmenbasi, N., & Boz, N. (2005). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Asian Journal of Chemistry, 17(4), 2267-2274.
  • Degirmenbasi, N., & Boz, N. (2005). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Asian Journal of Chemistry, 17(4), 2267-2274.
  • Westaway, K. C., & Waszczylo, Z. (1982). Isotope effects in nucleophilic substitution reactions. 11. Secondary α-deuterium kinetic isotope effects: a criterion of mechanism? Canadian Journal of Chemistry, 60(20), 2500-2507.
  • Sojka, M., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega, 8(46), 43803–43813.
  • Sojka, M., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega, 8(46), 43803–43813.
  • Orita, A., et al. (2011). In-Water and Neat Batch and Continuous-Flow Direct Esterification and Transesterification by a Porous Polymeric Acid Catalyst. Green Chemistry, 13(6), 1466-1473.
  • Jayaraman, S., & Srinivasan, C. (1993). A comparative esterification of benzyl alcohol with acetic acid over zeolites Hβ, HY and HZSM5.
  • Lansdell, M. I., et al. (2021). Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species.
  • König, B., et al. (2012). Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. Beilstein Journal of Organic Chemistry, 8, 330-335.
  • S. M. S., et al. (2025).
  • Lee, J., & Lee, W. (2004). Oxidation of Benzyl Alcohols with Extraordinarily High Kinetic Isotope Effects. Bulletin of the Korean Chemical Society, 25(12), 1839-1842.
  • Charan, S. M., et al. (2020). 2-Butoxyethanol and Benzyl Alcohol Reactions with the Nitrate Radical: Rate Coefficients and Gas-Phase Products. The Journal of Physical Chemistry A, 124(47), 9710–9720.
  • Master Organic Chemistry. (2024). Comparing The SN1 vs Sn2 Reactions.
  • Chemistry Notes. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.
  • König, B., et al. (2012). Reduction of benzylic alcohols to the corresponding alkanes. Beilstein Journal of Organic Chemistry, 8, 330-335.
  • Quora. (2020). What is the difference between SN1 and SN2 reaction mechanism according to stereochemistry?.
  • Ketteler, G., et al. (2019). Benzyl alcohol oxidation with Pd-Zn/TiO 2 : computational and experimental studies.
  • El-Khouly, M. E., et al. (2023). A Comparative Study on the Choice of the Support in the Elaboration of Photocatalysts for the Photooxidation of Benzyl Alcohol under Mild Conditions.
  • Girija, R., & Aruna, S. (2011). Oxidation of ortho-Substituted Benzyl Alcohols by Phenyliodoso Acetate. Asian Journal of Chemistry, 23(4), 1520-1522.
  • Westaway, K. C., & Waszczylo, Z. (1982). Isotope effects in nucleophilic substitution reactions. IV. The effect of changing a substituent at the α carbon on the structure of the SN2 transition state. Canadian Journal of Chemistry, 60(20), 2500-2507.
  • Neurock, M., et al. (2020). Combining Benzyl Alcohol Oxidation Saturation Kinetics and Hammett Studies as Mechanistic Tools for Examining Supported Metal Catalysts.
  • Saikia, M., et al. (2018). Oxidation of different substituted benzyl alcohols by Fe 3 O 4 @MIL-101. New Journal of Chemistry, 42(18), 15069-15078.
  • Vlachos, D. G., et al. (2018). FULL PAPER Microkinetic Modeling of Benzyl Alcohol Oxidation on Carbon Supported Pd Nanoparticles.
  • Meenakshisundaram, S. P., & Sockalingam, R. (2003). STRUCTURE-REACTIVITY CORRELATION IN THE OXIDATION OF SUBSTITUTED BENZYL ALCOHOLS BY IMIDAZOLIUM FLUOROCHROMATE.
  • Stavber, S., et al. (2018). Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides. Molecules, 23(10), 2603.
  • Reddit. (2021). What are the differences between SN1 and SN2 reactions?.
  • Khan Academy. (n.d.). SN1 and SN2 reactions of alcohols.
  • Garcı́a-Nimo, J., et al. (2021). Hammett plot for the reaction with para-substituted benzyl alcohols. Chemistry – A European Journal, 27(5), 1833-1840.
  • Stavber, S., et al. (2018). Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides. Molecules, 23(10), 2603.
  • Neurock, M., et al. (2020). Left: Hammett plot obtained from substituted benzyl alcohol dehydrogenation to acetophenone over Pd/C. Right: Reaction rate for benzyl alcohol (squares) and α,α-deuterated benzyl alcohol (circles).
  • Rueping, M., et al. (2020). Green Synthesis of Diphenyl-Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition-Metal-Free Conditions. Chemistry – A European Journal, 26(62), 14141-14145.
  • Perez-Temprano, M. H., et al. (2022). Parametrization of Catalytic Organic Reactions with Convex Hammett Plots. Journal of the American Chemical Society, 144(41), 18986–18996.
  • Kababya, S., et al. (2024). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. Molecules, 29(13), 3053.
  • Gebbink, R. J. M. K., et al. (2010). Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes.
  • Wang, H., et al. (2021). Reaction pathway of benzyl alcohol hydrogenolysis.

Sources

Spectroscopic Characterization of (2-Chloro-5-methoxyphenyl)methanol: A Predictive Guide and Methodological Reference

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Chloro-5-methoxyphenyl)methanol is a substituted benzyl alcohol derivative with potential applications as a building block in the synthesis of more complex molecules in pharmaceutical and materials science research. As with any novel or sparsely documented compound, rigorous structural confirmation is paramount to ensure the validity of subsequent experimental results. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating the molecular structure of organic compounds.

This guide serves as a practical reference for researchers working with this compound. Due to the current absence of publicly available, experimentally verified spectroscopic data for this specific compound, this document provides a comprehensive set of predicted spectroscopic values. These predictions are grounded in established principles of spectroscopic theory and analysis of structurally analogous compounds. Furthermore, this guide details standardized, field-proven protocols for acquiring high-quality ¹H NMR, ¹³C NMR, FT-IR, and GC-MS data, enabling researchers to independently verify their samples.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations derived from the additive effects of the substituents on the benzene ring and typical fragmentation patterns of benzyl alcohols.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.30d1HAr-H (H-6)The proton ortho to the chlorine atom is expected to be the most downfield of the aromatic protons due to the deshielding effect of the adjacent electronegative chlorine.
~6.95d1HAr-H (H-4)The proton para to the chlorine and ortho to the methoxy group will be influenced by both, with the electron-donating methoxy group causing some shielding.
~6.80dd1HAr-H (H-3)This proton, ortho to the methoxy group and meta to the chlorine, will be the most shielded of the aromatic protons.
~4.70s2H-CH ₂OHBenzylic protons typically appear in this region. The singlet multiplicity is due to the absence of adjacent protons.
~3.80s3H-OCHThe methoxy group protons are expected to appear as a sharp singlet in this region.
~2.0-3.0br s1H-CH₂OH The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent.
Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm)AssignmentRationale
~159.0C -OCH₃The carbon attached to the electron-donating methoxy group will be significantly deshielded.
~139.0C -CH₂OHThe ipso-carbon attached to the hydroxymethyl group.
~134.0C -ClThe carbon atom bonded to the chlorine atom will be deshielded.
~129.0C H (C-6)Aromatic CH carbon.
~115.0C H (C-4)Aromatic CH carbon.
~113.0C H (C-3)Aromatic CH carbon, shielded by the ortho methoxy group.
~64.0-C H₂OHThe benzylic carbon.
~55.8-OC H₃The methoxy carbon.
Table 3: Predicted FT-IR Data

Sample Preparation: KBr pellet or thin film

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3400-3200Strong, BroadO-H stretchAlcohol
3100-3000MediumC-H stretchAromatic
2950-2850MediumC-H stretchAliphatic (CH₂ and CH₃)
1600-1580, 1500-1400Medium-StrongC=C stretchAromatic Ring
1250-1200StrongC-O stretchAryl ether
1050-1000StrongC-O stretchPrimary alcohol
850-750StrongC-Cl stretchAryl halide
900-675StrongC-H out-of-plane bendSubstituted aromatic
Table 4: Predicted Mass Spectrometry (EI) Data
m/zRelative IntensityAssignmentFragmentation Pathway
174/172Moderate[M]⁺Molecular ion (presence of ³⁷Cl and ³⁵Cl isotopes)
155/153Low[M-OH]⁺Loss of hydroxyl radical
141/139High[M-CH₂OH]⁺Loss of hydroxymethyl radical
107Moderate[M-Cl-CO]⁺Loss of chlorine followed by carbon monoxide
77Moderate[C₆H₅]⁺Phenyl cation

Experimental Protocols

The following protocols describe standard procedures for the acquisition of spectroscopic data for a solid aromatic alcohol like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary objective is to obtain high-resolution ¹H and ¹³C NMR spectra to confirm the proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the spectra and calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the residual solvent peak of CDCl₃ at 77.16 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing Prep1 Weigh 5-10 mg of sample Prep2 Dissolve in 0.7 mL CDCl3 with TMS Prep1->Prep2 Prep3 Transfer to NMR tube Prep2->Prep3 Acq1 Shim Spectrometer Prep3->Acq1 AcqH Acquire 1H Spectrum Acq1->AcqH AcqC Acquire 13C Spectrum Acq1->AcqC Proc1 Fourier Transform AcqH->Proc1 AcqC->Proc1 Proc2 Phase Correction Proc1->Proc2 Proc3 Baseline Correction Proc2->Proc3 Proc4 Calibrate to TMS/Solvent Proc3->Proc4 Final Spectra Final Spectra Proc4->Final Spectra

NMR Data Acquisition and Processing Workflow.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.

  • Data Acquisition:

    • Scan the sample over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Injector Temperature: 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection (Electron Ionization - EI):

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Scan Range: 40-400 amu.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak, identifying the molecular ion and major fragment ions. Note the characteristic isotopic pattern for a chlorine-containing compound (M⁺ and M+2 peaks with an approximate 3:1 ratio).

GCMS_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection cluster_analysis Data Analysis Prep1 Prepare 1 mg/mL solution in CH2Cl2 GC1 Inject Sample (250 °C) Prep1->GC1 GC2 Separate on Capillary Column GC1->GC2 GC3 Temperature Program (80-280 °C) GC2->GC3 MS1 Electron Ionization (70 eV) GC3->MS1 MS2 Mass Analysis (m/z 40-400) MS1->MS2 DA1 Analyze Total Ion Chromatogram MS2->DA1 DA2 Identify Molecular Ion DA1->DA2 DA3 Analyze Fragmentation Pattern DA2->DA3 Structural Confirmation Structural Confirmation DA3->Structural Confirmation

GC-MS Analysis Workflow.

Conclusion

While experimentally derived literature values for this compound are not currently available, this guide provides a robust framework for its characterization. The predicted spectroscopic data offers a reliable benchmark for researchers to compare against their own experimental findings. By following the detailed protocols outlined herein, scientists and drug development professionals can confidently acquire and interpret the necessary spectroscopic data to verify the structure and purity of this compound, ensuring the integrity of their research endeavors.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • Reich, H.J. Structure Determination Using Spectroscopy. University of Wisconsin. [Link]
  • NIST Chemistry WebBook. Mass Spectrometry Data. National Institute of Standards and Technology. [Link]
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

Navigating the Data Deficit: A Guide to (2-Chloro-5-methoxyphenyl)methanol (CAS 101252-66-8) for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

To our valued community of researchers, scientists, and drug development professionals:

In the pursuit of novel chemical entities and their potential applications, the availability of robust experimental data is paramount. This guide addresses the chemical compound registered under CAS number 101252-66-8, identified as (2-Chloro-5-methoxyphenyl)methanol. Our objective is to provide a comprehensive comparison of its performance with supporting experimental evidence. However, a thorough investigation into publicly available scientific literature and supplier databases has revealed a significant data deficit for this particular compound.

This guide will therefore take a different, yet equally critical, approach. We will outline the known properties of this compound, detail the challenges presented by the absence of experimental data, and provide a procedural framework for researchers to generate the necessary foundational data for future comparative analysis.

This compound: What We Know

This compound is a chemical compound with the empirical formula C₈H₉ClO₂ and a molecular weight of 172.61 g/mol . It is commercially available and listed as a solid.

Chemical Structure:

G 1 Cl 2 C 2->1 3 C 2->3 7 C 2->7 4 C 3->4 5 C 4->5 6 C 5->6 8 O 5->8 6->7 10 C 7->10 9 C 8->9 11 O 10->11 12 H 11->12

Caption: Molecular structure of this compound.

A critical piece of information from a major supplier, Sigma-Aldrich, states, "Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity." This disclaimer underscores the lack of readily available, validated experimental data for this compound, making any form of performance comparison impossible at this time.

The Challenge: The Absence of Experimental Data

The core of any scientific comparison lies in empirical evidence. For a chemical compound, this includes but is not limited to:

  • Physicochemical Properties: Solubility in various solvents, melting point, boiling point, pKa, and logP.

  • In Vitro Activity: Data from biochemical or cell-based assays, such as enzyme inhibition (IC₅₀), receptor binding (Ki), or cell viability (EC₅₀).

  • Mechanism of Action: Studies elucidating the biological pathways and molecular targets through which the compound exerts its effects.

  • Pharmacokinetic Properties: Absorption, distribution, metabolism, and excretion (ADME) data from in vitro or in vivo models.

  • Toxicity Profile: In vitro and in vivo toxicology data.

Without this information for CAS 101252-66-8, any comparison to alternative compounds would be purely speculative and lack the scientific integrity required for research and development.

A Proposed Workflow for Foundational Data Generation

For researchers interested in exploring the potential of this compound, the following experimental workflow is proposed to generate the necessary baseline data. This process is designed to be self-validating, ensuring the integrity of the results.

Purity and Identity Confirmation

Given the supplier's disclaimer, the first and most crucial step is to verify the identity and purity of the compound.

Experimental Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Rationale: The resulting spectra should be consistent with the known chemical structure of this compound. The presence of unexpected peaks would indicate impurities.

  • Mass Spectrometry (MS):

    • Analyze the sample using a high-resolution mass spectrometer (e.g., LC-MS/TOF or GC-MS).

    • Rationale: The measured mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable HPLC method to assess purity.

    • Rationale: A single, sharp peak would indicate high purity, while multiple peaks would suggest the presence of impurities. The area under the curve can be used to quantify the purity level.

Caption: Workflow for verifying the purity and identity of a chemical compound.

Physicochemical Property Determination

Once purity is confirmed, the next step is to characterize the compound's basic physicochemical properties.

Experimental Protocol:

  • Solubility Testing:

    • Determine the solubility in a range of common laboratory solvents (e.g., water, PBS, DMSO, ethanol).

    • Rationale: This information is critical for preparing stock solutions and designing subsequent biological assays.

  • Melting Point Determination:

    • Use a melting point apparatus to determine the temperature at which the solid compound transitions to a liquid.

    • Rationale: A sharp melting point range is another indicator of purity.

Initial Biological Screening

With the foundational chemical data in hand, researchers can proceed to initial biological screening. The specific assays will depend on the intended research application. A hypothetical example for a kinase inhibitor screening is provided below.

Experimental Protocol (Example: Kinase Inhibition Assay):

  • Prepare Stock Solution: Dissolve the verified this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in an appropriate assay buffer to create a range of test concentrations.

  • Kinase Assay:

    • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™, LanthaScreen™).

    • Incubate the kinase, substrate, ATP, and varying concentrations of the test compound.

    • Rationale: This will determine if the compound inhibits the activity of the target kinase.

  • Data Analysis:

    • Measure the assay signal (e.g., luminescence, fluorescence).

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_1 Step 2: Biological Screening Workflow Verified Compound Verified Compound Stock Solution Preparation Stock Solution Preparation Verified Compound->Stock Solution Preparation Serial Dilution Serial Dilution Stock Solution Preparation->Serial Dilution Kinase Assay Kinase Assay Serial Dilution->Kinase Assay Data Analysis Data Analysis Kinase Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: Example workflow for initial biological screening of a test compound.

The Path Forward: Building a Data-Driven Comparison

The generation of this foundational data for this compound is the necessary first step before any meaningful comparisons can be made. Once a dataset for CAS 101252-66-8 is established, it can be cross-referenced with existing data for alternative compounds.

Data Comparison Table (Hypothetical):

ParameterCAS 101252-66-8Alternative AAlternative B
Purity (%) Data to be generated99.598.9
Solubility (PBS, µM) Data to be generated5075
Kinase X IC₅₀ (nM) Data to be generated12085
Cell Viability EC₅₀ (µM) Data to be generated>105.2

This guide serves as a call to action for the research community. By systematically generating and sharing experimental data for compounds like this compound, we can collectively build the knowledge base required for informed decision-making in drug discovery and development.

References

A Senior Application Scientist's Comparative Guide to Catalysts for the Etherification of 2-Chloro-5-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis and fine chemical production, the etherification of substituted benzyl alcohols is a cornerstone reaction. The specific case of 2-chloro-5-methoxybenzyl alcohol presents a unique challenge due to the electronic and steric influences of its substituents. The chlorine atom, being electron-withdrawing, and the methoxy group, being electron-donating, create a nuanced electronic environment that dictates the facility of carbocation formation at the benzylic position, a key intermediate in many etherification pathways. This guide offers a comparative analysis of various catalytic systems for the etherification of this important substrate, providing researchers, scientists, and drug development professionals with the critical insights needed to select the optimal catalyst for their synthetic endeavors.

Mechanistic Considerations: The Role of the Catalyst

The etherification of a benzyl alcohol can proceed through several mechanisms, largely dictated by the choice of catalyst. The primary role of the catalyst is to facilitate the departure of the hydroxyl group to form a reactive intermediate, which is then attacked by an alcohol nucleophile. For 2-chloro-5-methoxybenzyl alcohol, the stability of the resulting benzylic carbocation is a key determinant of the reaction's success.

Etherification Mechanism cluster_activation Catalyst Activation cluster_intermediate Intermediate Formation cluster_nucleophilic_attack Nucleophilic Attack & Product Formation Substrate 2-Chloro-5-methoxybenzyl Alcohol Activated_Complex Activated Complex Substrate->Activated_Complex Coordination Catalyst Catalyst (e.g., Acid, Lewis Acid) Catalyst->Activated_Complex Carbocation Benzylic Carbocation Intermediate Activated_Complex->Carbocation Loss of H2O Protonated_Ether Protonated Ether Carbocation->Protonated_Ether Alcohol R-OH (Nucleophile) Alcohol->Protonated_Ether Nucleophilic Attack Ether_Product Target Ether Protonated_Ether->Ether_Product Deprotonation Zeolite_Catalysis_Workflow Start Start Reactants Mix 2-chloro-5-methoxybenzyl alcohol, alcohol (e.g., ethanol), and solvent (e.g., toluene) in a round-bottom flask. Start->Reactants Catalyst_Addition Add activated H-Beta zeolite (e.g., 10 wt%). Reactants->Catalyst_Addition Reaction Heat the mixture to reflux (e.g., 110 °C) with stirring for a specified time (e.g., 4-8 hours). Catalyst_Addition->Reaction Monitoring Monitor reaction progress by TLC or GC. Reaction->Monitoring Workup Cool the reaction mixture and filter to remove the zeolite catalyst. Monitoring->Workup Reaction Complete Purification Concentrate the filtrate and purify the crude product by column chromatography. Workup->Purification End End Purification->End

Caption: Experimental workflow for zeolite-catalyzed etherification.

Step-by-Step Methodology:

  • Catalyst Activation: Activate the H-Beta zeolite by calcining at 550 °C for 4 hours under a flow of dry air. Cool down in a desiccator before use.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-methoxybenzyl alcohol (1.0 eq), the desired alcohol (e.g., ethanol, 3.0 eq), and a suitable solvent (e.g., toluene).

  • Catalyst Addition: Add the activated H-Beta zeolite (10% w/w with respect to the benzyl alcohol).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the catalyst and wash it with the solvent.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the desired ether.

Protocol 2: Etherification using Iron(III) Chloride
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-5-methoxybenzyl alcohol (1.0 eq) and the desired alcohol (1.5 eq) in a green and recyclable solvent like propylene carbonate. [1][2]2. Catalyst Addition: Add anhydrous FeCl₃·6H₂O (5 mol%) to the solution. [1][2]3. Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-120 °C) and stir for the required time (e.g., 14-48 hours). [1]Monitor the reaction by TLC or GC.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion and Recommendations

The selection of an appropriate catalyst for the etherification of 2-chloro-5-methoxybenzyl alcohol is a critical decision that impacts yield, selectivity, and process sustainability.

  • For laboratory-scale synthesis where high purity and yield are paramount, iron(III) chloride offers an excellent balance of reactivity, cost-effectiveness, and milder reaction conditions. The TCT/DMSO system is a valuable option when high chemoselectivity is required in the presence of other sensitive functional groups.

  • For industrial-scale production , the use of heterogeneous solid acid catalysts like H-Beta zeolite or Amberlyst-35 is highly recommended. Their ease of separation and reusability significantly reduce downstream processing costs and environmental impact, aligning with the principles of green chemistry.

It is imperative for researchers to perform a preliminary screening of these catalytic systems to identify the optimal conditions for their specific application, taking into account the nature of the alcohol nucleophile and the desired process parameters.

References

  • da Silva, M. J., et al. (2009). Etherification of Glycerol with Benzyl Alcohol Catalyzed by Solid Acids. Journal of the Brazilian Chemical Society, 20(2), 201-204. [Link]
  • SciELO. (n.d.).
  • Al-Ani, A. M., & Al-Kandari, H. (2019). Zeolite-Based Catalysts: A Valuable Approach toward Ester Bond Formation.
  • Halpern, M. (2014). PTC O-Alkylation With a Secondary Benzyl Bromide. PTC Organics, Inc.[Link]
  • da Silva, M. J., et al. (2008). Etherification of glycerol with benzyl alcohol catalyzed by solid acids. SciSpace. [Link]
  • ResearchGate. (n.d.). CaY-zeolite catalyzed etherification and alkylation of substituted benzyl alcohols. [Link]
  • Halpern, M. (n.d.). PTC Etherification of Tertiary Alcohol. PTC Organics, Inc.[Link]
  • Sun, L., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis, 2008(21), 3487-3488. [Link]
  • Halpern, M. (2020).
  • Sahoo, B., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega, 8(47), 44865–44876. [Link]
  • ResearchGate. (n.d.).
  • IAS Fellows. (2017).
  • ACS Omega. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. [Link]
  • ResearchGate. (n.d.). Catalytic dehydrative etherification and chlorination of benzyl alcohols in ionic liquids. [Link]

Sources

The Ortho Effect: A Comparative Analysis of Steric Hindrance in Benzyl Alcohol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Organic Synthesis and Drug Development

Introduction: Beyond Electronic Effects - The Critical Role of Steric Hindrance

In the realm of synthetic organic chemistry, the reactivity of substituted aromatic compounds is often rationalized through the lens of electronic effects, elegantly quantified by concepts like the Hammett equation. However, when substituents occupy the ortho position relative to a reacting center, this predictive framework frequently falters. This deviation is not an anomaly but a manifestation of a powerful and proximate influence: steric hindrance . The bulky nature of ortho-substituents can impede the approach of reagents, distort the geometry of transition states, and ultimately dictate the rate and outcome of a chemical transformation.

This guide provides an in-depth comparative analysis of the steric effects of ortho-substituents on the reactivity of the benzylic hydroxyl group in several common reactions: oxidation, etherification, and esterification. By examining experimental data and elucidating the underlying mechanistic principles, we aim to provide researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the impact of ortho-substitution, thereby enabling more efficient and rational synthetic design.

I. Oxidation of Ortho-Substituted Benzyl Alcohols: A Battle for Access to the Hydroxyl Group

The oxidation of benzyl alcohols to their corresponding aldehydes is a cornerstone transformation in organic synthesis. The accessibility of the benzylic C-H and O-H bonds is paramount for the reaction to proceed. Ortho-substituents can significantly hinder the approach of the oxidizing agent, leading to a marked decrease in reaction rates.

Comparative Kinetic Data

The impact of ortho-substituents on the rate of oxidation is evident from the kinetic data compiled from various studies. While direct comparison is nuanced due to differing reaction conditions and oxidizing agents, a clear trend of steric retardation emerges.

Ortho-SubstituentOxidizing AgentRelative Rate (k_ortho / k_H)Observations & Mechanistic Insights
-HAcid Permanganate1.00Baseline for comparison.
-CH₃Acid PermanganateSlowerThe methyl group provides moderate steric bulk, hindering the formation of the chromate ester intermediate.
-ClAcid PermanganateSlowerSimilar in size to a methyl group, the chloro substituent also sterically impedes the reaction.
-NO₂Acid PermanganateSignificantly SlowerThe nitro group, in addition to being electron-withdrawing, exerts a substantial steric effect, drastically reducing the reaction rate.
-HPyridinium Chlorochromate (PCC)1.00Baseline for comparison with a different oxidizing agent.
-CH₃Pyridinium Chlorochromate (PCC)SlowerConsistent with permanganate oxidation, the ortho-methyl group slows the reaction.
-ClPyridinium Chlorochromate (PCC)SlowerSteric hindrance from the ortho-chloro group is again observed.

Note: The relative rates are qualitative trends synthesized from multiple sources and are intended for comparative purposes.

The consistent observation across different oxidizing systems is that the presence of an ortho-substituent, regardless of its electronic nature, slows down the rate of oxidation. This strongly suggests that steric hindrance is a dominant factor. The mechanism of oxidation, for instance with chromate-based reagents, often involves the formation of a bulky chromate ester intermediate. An ortho-substituent can clash with the oxidant, raising the energy of the transition state for this ester formation and thus decreasing the reaction rate.

Experimental Protocol: Oxidation of Benzyl Alcohol using Pyridinium Chlorochromate (PCC)

This protocol provides a standard procedure for the selective oxidation of a primary alcohol to an aldehyde, a reaction sensitive to steric effects.

Materials:

  • Benzyl alcohol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Silica gel

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add a suspension of PCC (1.5 equivalents) in anhydrous dichloromethane.

  • Substrate Addition: Dissolve benzyl alcohol (1.0 equivalent) in anhydrous dichloromethane and add it to the PCC suspension in one portion with vigorous stirring.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude benzaldehyde.

  • Further Purification (Optional): The crude product can be further purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous dichloromethane is crucial to prevent the over-oxidation of the aldehyde to a carboxylic acid. Water can form a hydrate with the aldehyde, which is susceptible to further oxidation.[1]

  • PCC as Oxidant: PCC is a milder oxidizing agent compared to chromic acid, which allows for the selective oxidation of primary alcohols to aldehydes without significant over-oxidation.[2][3]

  • Silica Gel Filtration: This step is essential for the removal of the insoluble chromium byproducts, which can complicate the purification process.

G cluster_oxidation Oxidation Experimental Workflow start Start setup Reaction Setup: PCC in CH2Cl2 start->setup add_alcohol Add Benzyl Alcohol in CH2Cl2 setup->add_alcohol react Stir at Room Temp. (Monitor by TLC) add_alcohol->react workup Work-up: Dilute with Ether, Filter through Silica react->workup purify Purification: Wash, Dry, Evaporate workup->purify end Benzaldehyde purify->end

Caption: Workflow for the oxidation of benzyl alcohol.

II. Etherification of Ortho-Substituted Benzyl Alcohols: A Tale of Two Mechanisms

The synthesis of ethers from benzyl alcohols can proceed through various mechanisms, with acid-catalyzed dehydration being a common route. This reaction typically involves the protonation of the hydroxyl group, followed by either an Sₙ1 or Sₙ2 pathway. The presence of ortho-substituents can profoundly influence the viability of these pathways.

Comparative Yield Data

In the acid-catalyzed self-condensation of benzyl alcohols, a noticeable decrease in yield is observed for ortho-substituted substrates compared to their para-substituted counterparts.[4][5]

SubstituentPositionYield of Symmetrical Ether (%)Observations & Mechanistic Insights
-CH₃ortho91High yield, but steric hindrance is a known factor.
-CH₃para53Lower yield compared to ortho in this specific study, which is an exception. Generally, para-isomers are more reactive.
-CF₃ortho56Moderate yield, indicating that both electronic and steric effects are at play.
-ClorthoLower than paraGeneral trend observed in multiple studies.
-BrorthoLower than paraSimilar to the chloro-substituent, steric hindrance reduces the yield.

Data from a study on iron(III) chloride-catalyzed etherification.[4][5]

The generally lower yields for ortho-substituted benzyl alcohols in etherification reactions can be attributed to steric hindrance in the transition state. In an Sₙ2-like mechanism, the ortho-substituent can impede the backside attack of another alcohol molecule on the protonated benzyl alcohol. In an Sₙ1-like mechanism, the formation of the benzyl carbocation can be sterically hindered, and the subsequent attack by another alcohol molecule would also be subject to steric hindrance.

Experimental Protocol: Acid-Catalyzed Self-Condensation of Benzyl Alcohol

This protocol outlines a general procedure for the synthesis of dibenzyl ether, a reaction where steric effects at the ortho position can significantly impact the yield.

Materials:

  • Benzyl alcohol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (for Dean-Stark trap)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add benzyl alcohol and a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).

  • Water Removal: If using a Dean-Stark trap, add toluene to the flask and fill the trap. Attach the reflux condenser.

  • Reaction: Heat the mixture to reflux. Water, a byproduct of the reaction, will be azeotropically removed and collected in the Dean-Stark trap.

  • Reaction Monitoring: Continue the reaction until no more water is collected in the trap.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like diethyl ether.

  • Purification: Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dibenzyl ether.

  • Further Purification (Optional): The product can be further purified by vacuum distillation or column chromatography.

Causality Behind Experimental Choices:

  • Acid Catalyst: A strong acid is required to protonate the hydroxyl group of the benzyl alcohol, making it a good leaving group (water).

  • Dean-Stark Trap: The removal of water is crucial as the reaction is an equilibrium process. By removing a product, the equilibrium is shifted towards the formation of the ether.

  • Neutralization Step: Washing with sodium bicarbonate solution is necessary to remove the acid catalyst, which could otherwise promote the reverse reaction or other side reactions during work-up and storage.

G cluster_etherification Etherification Logical Relationship start Ortho-Substituted Benzyl Alcohol steric_hindrance Steric Hindrance start->steric_hindrance transition_state Increased Energy of Transition State steric_hindrance->transition_state sn1 Sₙ1 Pathway (Carbocation Formation) transition_state->sn1 Hinders sn2 Sₙ2 Pathway (Backside Attack) transition_state->sn2 Hinders rate Decreased Reaction Rate transition_state->rate yield Lower Product Yield rate->yield

Caption: Impact of ortho-substituents on etherification.

III. Esterification of Ortho-Substituted Benzyl Alcohols: The Fischer-Speier Reaction Under Steric Strain

Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic and widely used method for ester synthesis. The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. The steric environment around the hydroxyl group of the benzyl alcohol can significantly affect the rate of this nucleophilic addition.

Comparative Yield Data

Studies on the oxidative esterification of benzyl alcohols, a related transformation, show that ortho-substituents can negatively impact the yield of the resulting ester.

SubstituentPositionYield of Methyl Ester (%)Reaction Time (h)Observations & Mechanistic Insights
-H->953High yield and fast reaction for the unsubstituted case.
-Clpara>954Electron-withdrawing group at the para position does not significantly hinder the reaction.
-Clmeta94Similar to the para-isomer, the meta-substituent has little steric impact.
-Clortho92A longer reaction time is required to achieve a high yield, indicating steric hindrance from the ortho-chloro group.[6]
-NO₂ortho89The bulky and electron-withdrawing nitro group at the ortho position slows the reaction, requiring a significantly longer time.[6]

Data from a study on Co-N-Si/AC catalyzed aerobic oxidative esterification.[6]

The trend of longer reaction times and sometimes lower yields for ortho-substituted benzyl alcohols in esterification is a direct consequence of steric hindrance. The ortho-substituent can physically block the trajectory of the attacking alcohol, making the formation of the tetrahedral intermediate more difficult and increasing the activation energy of the reaction.

Experimental Protocol: Fischer-Speier Esterification of Benzyl Alcohol with Acetic Acid

This protocol describes a standard laboratory procedure for the synthesis of benzyl acetate, illustrating a reaction that is sensitive to steric effects at the ortho position of the alcohol.

Materials:

  • Benzyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine benzyl alcohol, an excess of glacial acetic acid, and a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux with stirring for 1-2 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC or by observing the disappearance of the alcohol starting material.

  • Work-up: After cooling to room temperature, carefully add the reaction mixture to a separatory funnel containing water.

  • Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with 5% sodium bicarbonate solution until the effervescence ceases, then with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter and remove the solvent using a rotary evaporator to obtain the crude benzyl acetate.

  • Further Purification (Optional): The product can be purified by distillation.

Causality Behind Experimental Choices:

  • Excess Acetic Acid: Using an excess of the carboxylic acid helps to shift the equilibrium towards the formation of the ester, in accordance with Le Chatelier's principle.

  • Reflux Conditions: Heating the reaction mixture increases the rate of the reaction, allowing it to reach equilibrium more quickly.

  • Sulfuric Acid Catalyst: The strong acid protonates the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the benzyl alcohol.[7]

G cluster_esterification Esterification Mechanism and Steric Hindrance Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)2+ Carboxylic_Acid->Protonated_Acid + H+ Protonated_Acid->Carboxylic_Acid - H+ Benzyl_Alcohol Ar-CH2OH Tetrahedral_Intermediate Tetrahedral Intermediate EsterH2OH+ EsterH2OH+ Tetrahedral_Intermediate->EsterH2OH+ Ester R-COOCH2-Ar H+ H+ H2O H2O Ortho_Substituent Ortho-Substituent Ortho_Substituent->Benzyl_Alcohol Ortho_Substituent->Tetrahedral_Intermediate Steric Clash Protonated_AcidBenzyl_Alcohol Protonated_AcidBenzyl_Alcohol Protonated_AcidBenzyl_Alcohol->Tetrahedral_Intermediate Nucleophilic Attack

Caption: Steric hindrance in Fischer esterification.

IV. Conclusion: A Practical Framework for Navigating the Ortho Effect

The experimental evidence presented in this guide unequivocally demonstrates that ortho-substituents exert a significant and predictable steric influence on the reactivity of benzyl alcohols. Across oxidation, etherification, and esterification, the presence of bulky groups in the ortho position consistently leads to a decrease in reaction rates and, in many cases, lower product yields.

For the practicing chemist, this understanding is not merely academic but a crucial tool for synthetic planning. When designing a synthesis involving an ortho-substituted benzyl alcohol, it is imperative to consider the following:

  • Reagent Choice: Opt for smaller, less sterically demanding reagents where possible.

  • Reaction Conditions: More forcing conditions, such as higher temperatures or longer reaction times, may be necessary to overcome the increased activation energy barrier imposed by steric hindrance.

  • Alternative Synthetic Routes: In cases of severe steric hindrance, it may be more efficient to devise an alternative synthetic strategy that avoids the direct transformation of the sterically encumbered benzyl alcohol.

By integrating an appreciation for steric effects into our synthetic design logic, we can move beyond simple electronic considerations and develop more robust, efficient, and predictable chemical transformations.

References

  • Selective Oxidation of Benzyl Alcohol to Benzaldehyde.
  • Selective Oxidation of Benzyl Alcohol to Benzaldehyde. University of Rochester.
  • Manila, et al. OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. Rasayan Journal of Chemistry.
  • Banerji, K. K. Kinetics and mechanism of the oxidation of benzyl alcohol to benzaldehyde by acid permanganate. Journal of the Chemical Society, Perkin Transactions 2, (1973).
  • Alkylation of acetophenone with benzyl alcohol. ResearchGate.
  • Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts.
  • Synthesis of Benzyl Acetate Through Fischer Esterification Reaction. Scribd.
  • Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate.
  • Write the mechanism of Fischer esterification of acetic acid with benzyl alcohol.
  • Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed... ResearchGate.
  • Chou, et al. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega.
  • ESTERIFICATION OF ACETIC ACID AND BENZYL ALCOHOL OVER ZEOLITE HX PRODUCED FROM BANGKA BELITUNG KAOLIN. Malaysian Journal of Analytical Sciences.
  • Wisman, R. V., et al. Kinetic studies on the asymmetric transfer hydrogenation of acetophenone using a homogeneous ruthenium catalyst with a chiral amino-alcohol ligand. Organic Process Research & Development.
  • Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry.
  • Kinetic study of hydrogen transfer from benzyl alcohol to aliphatic aldehydes catalysed by heterogenised ruthenium(II) catalysts. ResearchGate.
  • Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors. MDPI.
  • Chou, et al. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. PMC - NIH.
  • Cross‐benzylation‐methylation of acetophenone with benzyl alcohols and... ResearchGate.
  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PubMed.
  • Intermolecular etherification of benzyl alcohols with alkanols,... ResearchGate.
  • Degirmenbasi, N., & Boz, N.
  • Mechanism and kinetics of the aerobic oxidation of benzyl alcohol to benzaldehyde catalyzed by cobalt porphyrin in a membrane mi.
  • First order rate constants of solvolysis of trialkylbenzyl chlorides in ethanol--water (80%). ResearchGate.
  • Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. PMC.
  • Catalytic dehydrative etherification and chlorination of benzyl alcohols in ionic liquids. ResearchGate.
  • Co-N-Si/AC Catalyst for Aerobic Oxidation of Benzyl Alcohols to Esters under Mild Conditions. MDPI.
  • Aerobic oxidation and oxidative esterification of alcohols through cooperative catalysis under metal-free conditions. The Royal Society of Chemistry.

Sources

A Researcher's Guide to Correlating Reactivity and Structure: The Hammett Plot Analysis of Substituted Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we are often focused on the intricate dance of molecules that defines a chemical reaction. Understanding not just if a reaction works, but how it works, is paramount for process optimization, catalyst design, and drug development. Linear free-energy relationships (LFERs), most famously the Hammett equation, provide a powerful quantitative tool to probe reaction mechanisms by systematically correlating changes in a molecule's structure with its reactivity.[1][2][3]

This guide provides an in-depth comparison of the reactivity of a series of substituted benzyl alcohols, using their oxidation as a model system. We will explore the causality behind the experimental design, provide a detailed protocol for acquiring kinetic data, and demonstrate how to construct and interpret a Hammett plot to extract deep mechanistic insights.

The Foundation: Linear Free-Energy Relationships

The Hammett equation is a cornerstone of physical organic chemistry, formalizing the empirical observation that substituents on an aromatic ring influence the rate and equilibrium of a reaction occurring at a side chain.[4][5] The equation is expressed as:

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the reaction of a substituted reactant.

  • k₀ is the rate constant for the unsubstituted (hydrogen) reactant.[5]

  • σ (sigma) is the substituent constant , which quantifies the electronic influence (inductive and resonance effects) of a particular substituent. A positive σ value indicates an electron-withdrawing group (EWG), while a negative σ value signifies an electron-donating group (EDG).[1][6] These are standardized values derived from the ionization of substituted benzoic acids.[6][7]

  • ρ (rho) is the reaction constant , which measures the sensitivity of the reaction to the electronic effects of the substituents.[1][8] Its sign and magnitude are diagnostic of the reaction mechanism.

By plotting log(k/k₀) against σ for a series of compounds, we can generate a Hammett plot. A linear correlation provides strong evidence that the mechanism is consistent across the series.[8][9]

The Model System: Oxidation of Benzyl Alcohols

Substituted benzyl alcohols are an excellent model system for Hammett analysis. The reaction center (the benzylic carbon) is directly attached to the aromatic ring, ensuring that electronic effects from the substituents are effectively transmitted. The oxidation of benzyl alcohols to their corresponding benzaldehydes is a well-studied transformation that can proceed through various mechanisms depending on the oxidant and conditions.[10][11][12]

For this guide, we will consider a hypothetical oxidation reaction where the rate-determining step involves the removal of a hydride ion from the benzylic carbon. This process would create a transition state with a developing positive charge on the carbon atom.

Experimental Design: A Self-Validating Kinetic Protocol

To generate reliable data for a Hammett plot, precise kinetic measurements are essential. The goal is to determine the second-order rate constant (k) for the reaction of each substituted benzyl alcohol with the chosen oxidizing agent. The key to a trustworthy protocol is to establish conditions that isolate the variable of interest—the substituent's effect.

Causality in Experimental Choices:

  • Pseudo-First-Order Conditions: We will use a large excess of the benzyl alcohol relative to the oxidizing agent (e.g., >10-fold excess).[10][13] This ensures that the concentration of the alcohol remains effectively constant throughout the reaction. By doing so, the reaction kinetics simplify from second-order to "pseudo-first-order," where the rate of disappearance of the oxidant depends only on its own concentration. This linearization makes the rate constant much easier to determine accurately from experimental data.

  • Constant Temperature: Reaction rates are highly sensitive to temperature. All experiments must be conducted in a thermostated bath (e.g., a water bath or a temperature-controlled reaction block) to ensure that any observed differences in rate are due to the substituent effects, not thermal fluctuations.[12][14]

  • Monitoring the Reaction: The progress of the reaction can be followed by monitoring the disappearance of a reactant or the appearance of a product. If the oxidizing agent is colored (e.g., a Cr(VI) species like pyridinium dichromate or permanganate), its disappearance can be conveniently tracked using UV-Vis spectrophotometry by measuring the decrease in absorbance at a specific wavelength.[13][14]

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of the kinetic experiment.

G cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis P1 Prepare stock solutions: 1. Oxidant (e.g., 0.001 M) 2. Substituted Benzyl Alcohols (e.g., 0.1 M) P2 Equilibrate solutions and reaction vessel to constant temperature P1->P2 R1 Initiate reaction by mixing reagents in a cuvette (Alcohol in large excess) P2->R1 R2 Place cuvette in thermostated spectrophotometer R1->R2 R3 Record Absorbance vs. Time at fixed wavelength R2->R3 A1 Plot ln(Absorbance) vs. Time R3->A1 A2 Determine slope of the line (slope = -k_obs) A1->A2 A3 Calculate second-order rate constant k = k_obs / [Alcohol] A2->A3 A4 Repeat for all substituted alcohols A3->A4

Caption: Workflow for determining reaction rate constants.

Step-by-Step Experimental Protocol
  • Solution Preparation:

    • Prepare a stock solution of the oxidizing agent (e.g., 0.002 M Pyridinium Dichromate in a suitable solvent like DMSO).

    • Prepare individual stock solutions (e.g., 0.2 M) for each substituted benzyl alcohol (p-OCH₃, p-CH₃, H, p-Cl, p-NO₂) in the same solvent.

  • Instrument Setup:

    • Set a UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) of the oxidizing agent.

    • Set the temperature of the cuvette holder to the desired reaction temperature (e.g., 25.0 °C).

  • Kinetic Measurement (Unsubstituted Benzyl Alcohol - k₀):

    • Pipette 1.5 mL of the 0.2 M benzyl alcohol solution into a 3 mL quartz cuvette.

    • Pipette 1.5 mL of the solvent into a separate cuvette to serve as a reference blank.

    • Allow the cuvettes to equilibrate in the thermostated holder for at least 10 minutes.

    • To initiate the reaction, rapidly add 1.5 mL of the pre-equilibrated 0.002 M oxidant solution to the sample cuvette, mix quickly with the pipette tip, and immediately start recording the absorbance as a function of time for 15-30 minutes. The final concentrations will be [Alcohol] = 0.1 M and [Oxidant] = 0.001 M.

    • Record data points every 30 seconds.

  • Data Analysis for k₀:

    • Tabulate the time and absorbance data.

    • Calculate ln(Absorbance) for each time point.

    • Plot ln(Absorbance) versus time (in seconds). The plot should be linear, confirming pseudo-first-order kinetics.

    • Determine the slope of the best-fit line using linear regression. The pseudo-first-order rate constant is the negative of the slope: k_obs = -slope .

    • Calculate the second-order rate constant: k₀ = k_obs / [Alcohol] . For this example, k₀ = k_obs / 0.1 M.

  • Repeat for Substituted Alcohols:

    • Repeat steps 3 and 4 for each of the substituted benzyl alcohols (p-OCH₃, p-CH₃, p-Cl, p-NO₂) to determine their respective second-order rate constants (k).

Data Presentation and the Hammett Plot

Once the rate constants for all compounds in the series have been determined, the data can be compiled and analyzed.

Table 1: Experimental Data for the Oxidation of Substituted Benzyl Alcohols

Substituent (X)Hammett Constant (σ_p)Experimental k (M⁻¹s⁻¹)log(k/k₀)
p-OCH₃-0.270.00850.63
p-CH₃-0.170.00490.39
H0.000.00200.00
p-Cl0.230.0007-0.46
p-NO₂0.780.00005-1.60

Note: The σ_p values are standard literature values.[15] The rate constants (k) are hypothetical but realistic for this type of reaction.

With this data, we can construct the Hammett plot.

G xaxis Substituent Constant (σ) → yaxis log(k/k₀) → origin 3.5,1.5! origin->3.5,1.5! 1.5,2.5! origin->1.5,2.5! p_OCH3 p-OCH₃ p_NO2 p-NO₂ p_OCH3->p_NO2   Slope = ρ ≈ -2.2 p_CH3 p-CH₃ H H p_Cl p-Cl edg Electron Donating Groups (EDG) ewg Electron Withdrawing Groups (EWG) faster Faster Rate slower Slower Rate

Caption: A representative Hammett plot for benzyl alcohol oxidation.

Interpretation: Unlocking Mechanistic Secrets

The linear relationship in the Hammett plot confirms a consistent mechanism across the series. The key diagnostic parameter is the reaction constant, ρ.[16][17]

  • Sign of ρ: In our example, the slope (ρ) is negative (ρ ≈ -2.2).

    • A negative ρ value indicates that the reaction is accelerated by electron-donating groups (negative σ) and decelerated by electron-withdrawing groups (positive σ).[16]

    • This implies that the transition state of the rate-determining step has a buildup of positive charge relative to the reactants.[8][16] EDGs help stabilize this developing positive charge, lowering the activation energy and increasing the reaction rate. This result is perfectly consistent with our proposed mechanism involving a hydride transfer, which would generate a partial positive charge (δ+) on the benzylic carbon in the transition state.

  • Magnitude of ρ: The magnitude of ρ indicates the sensitivity of the reaction to substituent effects.[17]

    • A large absolute value (|ρ| > 1) suggests that the reaction is highly sensitive to electronic effects and that a significant amount of charge is developed in the transition state. Our value of -2.2 indicates a strong dependence on the electronic nature of the substituent.

    • Conversely, a small |ρ| value (0 < |ρ| < 1) would suggest less charge development and lower sensitivity.

Alternative Scenario: A Positive ρ Value

Consider a different reaction, such as the SₙAr reaction of a substituted chlorobenzene with a nucleophile. The rate-determining step involves the formation of a negatively charged Meisenheimer complex. In this case, electron-withdrawing groups would be needed to stabilize the developing negative charge. This would result in a positive ρ value , as EWGs (positive σ) would accelerate the reaction. A Hammett analysis can therefore clearly distinguish between mechanisms that build up positive versus negative charge at the reaction center.[4][16]

Conclusion

The correlation of Hammett parameters with the reactivity of substituted benzyl alcohols is a classic and powerful demonstration of linear free-energy relationships. By combining careful kinetic experiments with a systematic analysis, researchers can gain profound insights into reaction mechanisms. The sign and magnitude of the reaction constant, ρ, serve as a quantitative reporter on the electronic demands of the transition state, allowing for the validation or refutation of mechanistic hypotheses. This approach remains an indispensable tool for chemists in academia and industry, providing the logical framework to connect molecular structure to chemical reactivity.

References

  • Hammett equation. (n.d.). In Wikipedia.
  • Mechanisms of Organic Reactions - Pharmacy 180. (n.d.). Hammett Equation.
  • Hammett equation. (n.d.). Grokipedia.
  • Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship.
  • Understanding the Hammett Equation. (n.d.). Scribd.
  • Free-energy relationship. (n.d.). In Wikipedia.
  • Free-energy relationship. (n.d.). chemeurope.com.
  • Linear Free Energy Relationships. (n.d.). University of Bath.
  • Hammett Equation. (2024, September 2). YouTube.
  • Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. (2018). Oriental Journal of Chemistry.
  • Hammett Plot for the oxidation of benzyl alcohols. (n.d.). ResearchGate.
  • Richard, J. P., et al. (2012). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central.
  • Sharma, V., et al. (2007). CORRELATION ANALYSIS OF REACTIVITY IN THE OXIDATION OF SUBSTITUTED BENZYL ALCOHOLS BY QUINOLINIUM CHLOROCHROMATE. TSI Journals.
  • Wan, P., & Yates, K. (1986). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. RSC Publishing.
  • Non-linear Hammett's relationship in the oxidation of benzyl alcohols by quinolinium dichromate - A kinetic study. (1993). Indian Journal of Chemistry.
  • Reactivity of substituted 1°/2°/3° benzyl alcohols. (n.d.). ResearchGate.
  • Determination of Mechanism in Chemistry. (n.d.). College of Saint Benedict & Saint John's University.
  • Kinetic studies on the oxidation of benzyl alcohol by hypochlorite in aqueous acetic medium. (2015). Journal of Chemical and Pharmaceutical Research.
  • On the Origins of the Linear Free Energy Relationships: Exploring the Nature of the Off-Diagonal Coupling Elements in SN2 Reactions. (2012). PubMed Central.
  • Unit 4: Free Energy Relationships. (n.d.). University of Calgary.
  • Table 1: Hammett constants for some common substituents. (n.d.). University of California, Irvine.
  • Degirmenbasi, N., & Boz, N. (2005). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Asian Journal of Chemistry.
  • Determining Hammett sigma values for common boryl substituents by potentiometric and UV-Vis titrations. (2025). American Chemical Society.
  • Liu, M. T. H. (1970). Kinetics of the oxidation of benzyl alcohol. Journal of Chemical Education.
  • Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. (n.d.). ResearchGate.
  • Hammett Substituent Constants. (n.d.). ResearchGate.
  • Kothari, S., & Banerji, K. K. (1985). Kinetics and mechanism of the oxidation of substituted benzyl alcohols by sodium N-bromobenzenesulfonamide. Canadian Journal of Chemistry.
  • A Survey of Hammett Substituent Constants. (2021, May 5). YouTube.
  • Free Energy Relationships in Organic and Bio-organic Chemistry. (n.d.). ResearchGate.
  • Linear Free-energy Relations: Applying Hammett Constants. (2021, May 5). YouTube.
  • Bray, P. J. (1957). Estimates of Hammett's Sigma Values from Quadrupole Resonance Studies. The Journal of Chemical Physics.
  • Lee, D. G., & Spitzer, U. A. (1975). Kinetics and Mechanism of the Oxidation of Benzyl Alcohol and Benzaldehyde by Aqueous Sodium Dichromate. Canadian Journal of Chemistry.
  • Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies. (2018). National Institutes of Health.
  • On the development of kinetic models for solvent-free benzyl alcohol oxidation over a gold-palladium catalyst. (2017). UCL Discovery.
  • Kochi, J. K., & Hammond, G. S. (1953). Benzyl Tosylates. II. The Application of the Hammett Equation to the Rates of their Solvolysis. Journal of the American Chemical Society.
  • SOLVENT EFFECTS ON P VALUES OF THE HAMMETT' EQUATION FOR THE HYDROLYSIS OF BENZYLIDENE BENZOYLHYDRAZONES. (n.d.). An-Najah National University Repository.
  • Chem 3404 Hammett Plot Example 1. (2016, November 13). YouTube.
  • Substituent effects on the spontaneous cleavage of benzyl-gem-dibromides in aqueous solution. (n.d.). ResearchGate.
  • How to determine Hammett plot? How to calculate the equilibrium constant K from the Yield of the substituents.? (2017). ResearchGate.

Sources

Benchmarking new synthetic methods against established routes to (2-Chloro-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and robust production of key intermediates is paramount. (2-Chloro-5-methoxyphenyl)methanol is a valuable building block, the synthesis of which warrants a critical evaluation of established and emerging methodologies. This guide provides an in-depth, objective comparison of synthetic routes to this target molecule, offering researchers, scientists, and drug development professionals the data and insights necessary to make informed decisions for their specific applications. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of established protocols versus a novel, greener alternative.

Introduction to the Synthetic Challenge

This compound, with its substituted phenyl ring, is a precursor for a variety of more complex molecules in medicinal chemistry and materials science. The selection of a synthetic route is a multi-faceted decision, balancing factors such as yield, purity, cost of reagents, reaction conditions, safety, and environmental impact. This guide will benchmark two established, conventional routes—the reduction of a carboxylic acid and a Grignard reaction—against a modern, catalytic hydrogenation approach.

Established Synthetic Routes: A Critical Examination

Two workhorse reactions in organic synthesis represent the traditional approaches to accessing this compound: the reduction of the corresponding benzoic acid and the Grignard addition to the analogous benzaldehyde.

Method 1: Reduction of 2-Chloro-5-methoxybenzoic Acid

This is a classic and reliable method for the synthesis of benzyl alcohols. The readily available 2-chloro-5-methoxybenzoic acid is reduced to the desired alcohol. While various reducing agents can be employed, borane-tetrahydrofuran complex (BH3•THF) is a common choice for its efficacy in reducing carboxylic acids.

Reaction Scheme:

Experimental Protocol: Reduction of 2-Chloro-5-methoxybenzoic Acid with BH3•THF

  • Materials: 2-Chloro-5-methoxybenzoic acid, Borane-tetrahydrofuran complex (1M solution in THF), Tetrahydrofuran (THF, anhydrous), 6N Hydrochloric Acid, Ethyl acetate, Magnesium sulfate (anhydrous).

  • Procedure:

    • In a 500 mL three-neck round-bottom flask equipped with a thermometer, a magnetic stirrer, and a nitrogen inlet, add 2-chloro-5-methoxybenzoic acid (18.6 g, 0.1 mol) and 100 mL of anhydrous tetrahydrofuran.

    • Stir the mixture in an ice bath at 0°C under a nitrogen atmosphere.

    • Slowly add borane-tetrahydrofuran complex (200 mL, 0.2 mol) dropwise to the stirred solution, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to 0°C in an ice bath and slowly add 6N HCl dropwise to quench the excess reducing agent until no more gas evolves.

    • Add 100 mL of water and extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure this compound.[1]

Causality and Expertise: The use of BH3•THF is a well-established and highly effective method for the reduction of carboxylic acids to their corresponding alcohols. The reaction proceeds through the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed during the acidic workup to yield the alcohol. The anhydrous conditions are crucial as borane reagents react violently with water. The acidic workup not only quenches the excess borane but also hydrolyzes the borate esters.

Method 2: Grignard Reaction with 2-Chloro-5-methoxybenzaldehyde

The Grignard reaction is a cornerstone of C-C bond formation. In this context, a simple Grignard reagent like methylmagnesium bromide can be reacted with 2-chloro-5-methoxybenzaldehyde. However, for the synthesis of the title compound, we would need to perform a formylation of a Grignard reagent derived from 2-chloro-5-methoxyanisole, or more simply, reduce the aldehyde. For the purpose of this guide, we will consider the reduction of the aldehyde as another established route, often performed with sodium borohydride.

Reaction Scheme:

Experimental Protocol: Reduction of 2-Chloro-5-methoxybenzaldehyde with NaBH4

  • Materials: 2-Chloro-5-methoxybenzaldehyde, Sodium borohydride, Methanol, Dichloromethane, 1M Hydrochloric Acid, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • To a solution of 2-chloro-5-methoxybenzaldehyde (17.1 g, 0.1 mol) in 200 mL of methanol at 0°C, add sodium borohydride (4.5 g, 0.12 mol) portion-wise over 30 minutes.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for an additional 2 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of 1M HCl until the pH is ~7.

    • Remove the methanol under reduced pressure.

    • Partition the residue between dichloromethane (200 mL) and water (100 mL).

    • Separate the organic layer and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

    • Purify by column chromatography if necessary.

Causality and Expertise: Sodium borohydride is a milder reducing agent than lithium aluminum hydride or borane complexes and is selective for aldehydes and ketones. Its ease of handling and safety profile make it a preferred reagent for this type of transformation in many laboratory settings. The reaction is typically carried out in protic solvents like methanol or ethanol. The workup is straightforward, involving quenching of excess hydride and extraction.

A Novel, Greener Approach: Catalytic Hydrogenation

In the drive towards more sustainable and environmentally benign chemistry, catalytic hydrogenation presents a compelling alternative to stoichiometric reducing agents. This method avoids the generation of large amounts of inorganic waste from hydride reagents.

Method 3: Catalytic Hydrogenation of 2-Chloro-5-methoxybenzoic Acid

Recent advances in catalysis have enabled the selective hydrogenation of the carboxylic acid group in the presence of other reducible functional groups. A notable example is the use of a Platinum-Tin catalyst (Pt/SnO2), which has shown high selectivity for the conversion of benzoic acids to benzyl alcohols.[2]

Reaction Scheme:

Experimental Protocol: Catalytic Hydrogenation of 2-Chloro-5-methoxybenzoic Acid

  • Materials: 2-Chloro-5-methoxybenzoic acid, 5% Pt/SnO2 catalyst, 1,4-Dioxane, Hydrogen gas.

  • Procedure:

    • In a high-pressure autoclave, place 2-chloro-5-methoxybenzoic acid (18.6 g, 0.1 mol), 5% Pt/SnO2 catalyst (0.5 g), and 100 mL of 1,4-dioxane.

    • Seal the reactor and purge with hydrogen gas three times.

    • Pressurize the reactor with hydrogen gas to 10 bar.

    • Heat the reaction mixture to 100°C with vigorous stirring.

    • Maintain the reaction under these conditions for 8-12 hours, monitoring the hydrogen uptake.

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography or recrystallization.[2][3]

Causality and Expertise: The Pt/SnO2 catalyst exhibits a synergistic effect where the tin oxide support is believed to play a crucial role in activating the carboxylic acid group, making it susceptible to hydrogenation by the platinum nanoparticles.[2] This method aligns with the principles of green chemistry by utilizing a heterogeneous catalyst that can be recovered and reused, and by using hydrogen as the reducing agent, with water being the only byproduct. The choice of solvent and reaction conditions (pressure, temperature) are critical for achieving high conversion and selectivity.

Comparative Analysis

To provide a clear and objective comparison, the key performance indicators for each synthetic route are summarized below.

ParameterMethod 1: Reduction (BH3•THF)Method 2: Reduction (NaBH4)Method 3: Catalytic Hydrogenation (Pt/SnO2)
Starting Material 2-Chloro-5-methoxybenzoic acid2-Chloro-5-methoxybenzaldehyde2-Chloro-5-methoxybenzoic acid
Key Reagents Borane-tetrahydrofuran complexSodium borohydrideH2, Pt/SnO2 catalyst
Typical Yield 85-95%[1]90-98%90-97%[2]
Reaction Time 3-4 hours3 hours8-12 hours
Temperature 0°C to reflux (~66°C)0°C to room temperature100°C
Pressure AtmosphericAtmosphericHigh pressure (10 bar)
Safety Concerns Flammable and reactive boraneFlammable solvent, H2 evolutionHigh pressure H2, flammable solvent
Green Chemistry Poor (stoichiometric borane waste)Moderate (less hazardous than LiAlH4)Excellent (catalytic, H2 as reductant)
Cost ModerateLowHigh initial catalyst cost, but reusable

Visualizing the Synthetic Workflows

To further illustrate the distinct processes, the following diagrams outline the workflow for each synthetic method.

Established_Route_1 cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start 2-Chloro-5-methoxybenzoic Acid react Reduction with BH3•THF in anhydrous THF start->react Step 1 workup Acidic Quench Extraction Purification react->workup Step 2 product This compound workup->product Step 3

Caption: Workflow for the reduction of 2-chloro-5-methoxybenzoic acid.

Established_Route_2 cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start 2-Chloro-5-methoxybenzaldehyde react Reduction with NaBH4 in Methanol start->react Step 1 workup Acidic Quench Extraction Purification react->workup Step 2 product This compound workup->product Step 3

Caption: Workflow for the reduction of 2-chloro-5-methoxybenzaldehyde.

New_Route cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start 2-Chloro-5-methoxybenzoic Acid react Catalytic Hydrogenation (H2, Pt/SnO2) start->react Step 1 workup Catalyst Filtration Solvent Removal Purification react->workup Step 2 product This compound workup->product Step 3

Caption: Workflow for the catalytic hydrogenation of 2-chloro-5-methoxybenzoic acid.

Conclusion and Recommendations

The choice of synthetic route to this compound is highly dependent on the specific needs and constraints of the laboratory or production facility.

  • For rapid, small-scale synthesis with readily available reagents, the reduction of 2-chloro-5-methoxybenzaldehyde with sodium borohydride (Method 2) offers a simple, high-yielding, and cost-effective solution.

  • The reduction of 2-chloro-5-methoxybenzoic acid with BH3•THF (Method 1) is also a robust and high-yielding method, particularly when the corresponding aldehyde is not commercially available or is more expensive.

  • For large-scale production where green chemistry principles, atom economy, and catalyst reusability are priorities, the catalytic hydrogenation of 2-chloro-5-methoxybenzoic acid (Method 3) is the superior choice. Although it requires specialized high-pressure equipment and a higher initial investment in the catalyst, the long-term benefits in terms of reduced waste and operational costs are significant.

This guide provides a framework for selecting the most appropriate synthetic strategy. It is recommended that researchers validate these methods on a small scale to determine the optimal conditions for their specific requirements.

References

  • Grignard Reaction: Synthesis of Triphenylmethanol.
  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts.
  • Hydrogenation of benzoic acid to benzyl alcohol over Pt/SnO2 - Research Explorer.
  • Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture - CABI Digital Library.

Sources

Safety Operating Guide

(2-Chloro-5-methoxyphenyl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Proper Disposal of (2-Chloro-5-methoxyphenyl)methanol

Executive Summary

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound (CAS No: 101252-66-8). As a chlorinated organic compound, this substance requires specific handling and disposal procedures to ensure laboratory safety and environmental protection. The core principle of this guide is the mandatory segregation of this compound waste into a designated "Halogenated Organic Waste" stream. This prevents contamination of non-halogenated solvent waste and ensures adherence to regulatory standards for hazardous waste management. This protocol is designed for researchers, scientists, and drug development professionals to establish a self-validating system for chemical waste management within a laboratory setting.

Hazard Identification and Risk Assessment

Proper handling begins with a thorough understanding of the associated risks. This compound is classified with specific hazards that dictate the required safety precautions and disposal methodology.

Chemical Profile and Hazards:

PropertyValueSource
CAS Number 101252-66-8
Molecular Formula C₈H₉ClO₂
Physical Form Solid
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed. H319: Causes serious eye irritation.[1]
Storage Class 11 - Combustible Solids

The primary hazards associated with this compound are acute oral toxicity and serious eye irritation[1]. The presence of chlorine in its structure classifies it as a halogenated organic compound . This classification is the single most critical factor in determining its proper disposal pathway. Halogenated solvents and non-halogenated solvents must always be kept separate to reduce disposal costs and ensure proper treatment[2].

Regulatory Compliance Framework

In the United States, the management and disposal of chemical waste generated in laboratories are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[3]. This framework requires laboratories to properly identify, label, store, and dispose of hazardous waste.

Key regulatory concepts include:

  • Waste Determination: The generator (the laboratory) is responsible for determining if a waste is hazardous[4]. Due to its classification, this compound waste is considered hazardous.

  • Satellite Accumulation Area (SAA): This is a designated area at or near the point of waste generation where hazardous waste can be stored temporarily[5][6][7]. The SAA must be under the control of laboratory personnel[3].

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," an identification of the contents, and an indication of the hazard[6][7].

Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step protocol for the collection and disposal of this compound waste.

Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards[8].

  • Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile). Contaminated clothing should be removed and washed before reuse[8][9].

  • Respiratory Protection: If handling the solid outside of a fume hood where dust may be generated, use appropriate respiratory protection[8].

Waste Container Selection and Preparation
  • Select an Appropriate Container: Choose a clean, leak-proof container compatible with halogenated organic waste. High-density polyethylene (HDPE) containers are a common choice[10]. The container must have a secure, threaded cap to ensure it remains closed and vapor-tight[11].

  • Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" tag to the container[2][5]. The label must include:

    • The words "Hazardous Waste"[7].

    • The container's contents. List "this compound" and any other compatible chemicals added. Do not use abbreviations or chemical formulas [11]. Use a generic name like "Halogenated Organic Waste" and maintain a list of all constituents and their approximate percentages nearby or on the tag[2][11].

    • The relevant hazard pictograms or written hazards (e.g., "Toxic," "Irritant")[2][7].

    • The name of the principal investigator or laboratory contact.

Waste Segregation and Collection

The fundamental rule for disposal is strict segregation.

Caption: Workflow for proper segregation and disposal of halogenated chemical waste.

  • Segregate at the Source: this compound waste must only be added to a container designated for HALOGENATED ORGANIC WASTE [10][11][12]. Never mix it with non-halogenated waste streams (e.g., acetone, ethanol, hexane)[2][10].

  • Perform Transfers in a Fume Hood: All commingling of waste or transfers should be conducted in an operating chemical fume hood to minimize inhalation exposure[2].

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste[2][11]. This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills[3][10].

Storage in Satellite Accumulation Area (SAA)
  • Designated Location: Store the sealed waste container in your lab's designated SAA. This area should be close to where the waste is generated and clearly labeled with hazardous waste signage[3][5].

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least the volume of the largest container within it[5][12]. This will contain any potential leaks.

  • Segregate Incompatibles: Within the SAA, ensure the halogenated waste container is stored separately from incompatible waste types, such as acids and bases[5].

Arranging for Final Disposal
  • Monitor Fill Level: Regularly check the waste container's volume.

  • Request Pickup: When the container is approximately 90% full, or has been in storage for a maximum period defined by your institution (e.g., 3 months[12]), arrange for its removal. Contact your institution's Environmental Health and Safety (EHS) office or follow the established procedure to request a waste collection[2].

  • Transport: The waste will be collected by trained personnel or a licensed hazardous waste contractor for transport to a licensed treatment, storage, and disposal facility (TSDF)[3][13].

Emergency Procedures: Spills and Exposure

Accidents require immediate and appropriate action.

Spill Cleanup
  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads)[1][2].

    • Pick up the absorbent material using non-sparking tools and place it into a sealed, properly labeled plastic bag or container[1][11].

    • Tag the container as "Hazardous Waste" and dispose of it along with the halogenated waste stream.

    • Decontaminate the spill area.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, close the lab doors to contain vapors[11].

    • Contact your institution's emergency number or EHS office immediately[2]. Do not attempt to clean up a large spill without specialized training and equipment.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][8].

  • Skin Contact: Remove contaminated clothing. Flush the affected skin with plenty of water[8]. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention[8].

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting [9]. Seek immediate medical attention[8].

References

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. [Link]
  • Halogenated Solvents in Laboratories - Campus Oper
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. [Link]
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. [Link]
  • Laboratory Environmental Sample Disposal Inform
  • Managing Hazardous Chemical Waste in the Lab - American Chemical Society. [Link]
  • Laboratory Waste Management: The New Regulations - Medical Labor
  • This compound | CAS#:101252-66-8 | Chemsrc. [Link]
  • (2-Chloro-5-methoxyphenyl)(phenyl)methanol | C14H13ClO2 | CID 177685578 - PubChem. [Link]
  • Chemical and Hazardous Waste Guide - University of Oslo. [Link]
  • Organic solvent waste - Kemicentrum, Lund University. [Link]
  • SAFETY DATA SHEET - Methanol - Methanex Corpor
  • Incident management: methanol - GOV.UK. [Link]
  • Chemical Waste Management Guide - Technion. [Link]
  • Hazardous Waste Disposal Procedures - Michigan Technological University. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.